molecular formula C7H6N2O B151416 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 134682-54-5

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No.: B151416
CAS No.: 134682-54-5
M. Wt: 134.14 g/mol
InChI Key: YAUVSURSWJMKFT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its fused bicyclic structure, comprising a pyridine ring and a pyrrole ring, makes it a privileged scaffold for constructing novel bioactive molecules . Researchers value this core structure for developing potent inhibitors against critical biological targets. Specifically, the 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the structure-based design of inhibitors for the protein kinase MPS1, a crucial component of the spindle assembly checkpoint and a target of high interest in oncology due to its overexpression in many human cancers . Furthermore, this scaffold has been utilized to create configuration-constrained derivatives that function as potent colchicine-binding site inhibitors (CBSIs) . These inhibitors disrupt tubulin polymerization and microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells . Compounds based on this scaffold have demonstrated excellent in vitro antiproliferative activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers, with some derivatives exhibiting IC50 values in the sub-micromolar range . As a key intermediate, this compound enables the exploration of new chemical space in pharmaceutical and agrochemical research. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses. Proper storage conditions should be maintained to ensure the stability of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h1-2,4H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUVSURSWJMKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576948
Record name 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134682-54-5
Record name 1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is perpetually driven by the search for novel molecular scaffolds that offer both synthetic accessibility and potent, selective biological activity. Among the heterocyclic compounds that have garnered significant interest, the 1H-pyrrolo[3,2-c]pyridine core structure stands out. This fused pyrrole and pyridine system forms the backbone of a class of molecules with profound implications for oncology, parasitology, and inflammatory diseases.

This technical guide provides an in-depth exploration of this compound and its derivatives. We move beyond a simple recitation of facts to explain the underlying principles of its synthesis, the nuances of its physicochemical properties, and the mechanisms that drive its promising therapeutic applications. The protocols and data presented herein are curated to empower researchers and drug development professionals to harness the full potential of this versatile scaffold.

The Core Moiety: Structure and Significance

This compound is a heterocyclic compound featuring a bicyclic framework where a pyrrole ring is fused to a pyridine ring. Its chemical formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol .[1] This nitrogen-containing structure endows it with a unique combination of chemical reactivity and biological properties that make it a valuable starting point for medicinal chemistry campaigns.[1]

The true power of this scaffold lies in its utility as a foundational structure for a diverse array of derivatives.[1][2] By strategically modifying the core, chemists can fine-tune the molecule's pharmacological profile, leading to potent and selective agents targeting critical disease pathways.

Strategic Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core

While synthetic routes for the specific this compound are not extensively detailed in current literature, the synthesis of key intermediates and derivatives provides a clear roadmap. A common and effective strategy involves the construction of the fused ring system from substituted pyridine precursors. The synthesis of the pivotal intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine , serves as an excellent case study.[2]

The rationale behind this multi-step synthesis involves the sequential activation and functionalization of a pyridine ring to facilitate the formation of the fused pyrrole ring. The introduction of a nitro group, followed by the construction of an enamine intermediate, sets the stage for a reductive cyclization to yield the desired pyrrolo-pyridine scaffold.

Workflow for the Synthesis of a Key Intermediate

cluster_0 Synthetic Pathway to 6-bromo-1H-pyrrolo[3,2-c]pyridine start 2-bromo-5-methylpyridine-1-oxide step1 Nitration (fuming HNO₃, H₂SO₄) start->step1 Step 1 intermediate1 2-bromo-5-methyl-4-nitropyridine 1-oxide step1->intermediate1 step2 Enamine Formation (DMF-DMA, DMF) intermediate1->step2 Step 2 intermediate2 Key Enamine Intermediate step2->intermediate2 step3 Reductive Cyclization (Fe, Acetic Acid) intermediate2->step3 Step 3 product 6-bromo-1H-pyrrolo[3,2-c]pyridine step3->product

Caption: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Detailed Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[2]
  • Nitration: 2-bromo-5-methylpyridine-1-oxide is treated with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Enamine Formation: The resulting nitropyridine oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to afford a key enamine intermediate.

  • Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization using iron powder in acetic acid to furnish the final product, 6-bromo-1H-pyrrolo[3,2-c]pyridine. This intermediate is then poised for further functionalization, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to generate a library of derivatives.[2]

Physicochemical and Spectroscopic Properties

Characterization of the 1H-pyrrolo[3,2-c]pyridine scaffold and its derivatives relies heavily on spectroscopic techniques. While a comprehensive dataset for the parent oxo-compound is scarce, analysis of its derivatives provides valuable benchmarks for researchers.

Representative Spectroscopic Data

The following table summarizes ¹H and ¹³C NMR data for representative 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, which are potent anticancer agents.[3][4] This data is crucial for confirming the identity and purity of synthesized compounds.

Compound IDKey ¹H NMR Signals (500 MHz, CDCl₃) δ ppmKey ¹³C NMR Signals (126 MHz, CDCl₃) δ ppm
10a (6-phenyl) 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 6.80 (d, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)154.07, 149.89, 143.18, 141.17, 137.58, 128.78, 102.59, 61.06, 56.44
10h (6-(4-methoxyphenyl)) 9.05 (s, 1H), 7.95 (d, 2H), 7.73 (s, 1H), 7.00 (d, 2H), 6.78 (d, 1H), 6.71 (s, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 3.86 (s, 3H)159.94, 154.05, 149.76, 143.11, 128.15, 114.16, 102.42, 61.05, 56.43, 55.36
10m (6-(4-chlorophenyl)) 9.06 (s, 1H), 7.95 (d, 2H), 7.76 (s, 1H), 7.43 (d, 2H), 6.80 (d, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)154.08, 148.89, 143.56, 138.61, 128.86, 102.50, 61.06, 56.44
General Protocol for Spectroscopic Analysis[5]
  • Sample Preparation: Dissolve a small quantity of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Tube Loading: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.

  • Data Processing: Process the resulting spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction to yield the final, interpretable spectrum.

Biological Activity and Therapeutic Applications

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone for developing agents with diverse biological activities, making it a "privileged structure" in medicinal chemistry.

A. Potent Anticancer Activity: Microtubule Disruption

A significant body of research highlights the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents.[1][2] These compounds function as microtubule-targeting agents, a clinically validated strategy for cancer therapy.

Mechanism of Action: These derivatives act as colchicine-binding site inhibitors.[2][3] By binding to this specific site on β-tubulin, they inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics is critical, as it halts the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to programmed cell death (apoptosis).[1][2]

cluster_1 Mechanism of Anticancer Action drug 1H-Pyrrolo[3,2-c]pyridine Derivative tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site polymerization Tubulin Polymerization drug->polymerization Inhibits tubulin->polymerization microtubules Dynamic Microtubules polymerization->microtubules Blocked mitosis Cell Mitosis microtubules->mitosis Disrupted arrest G2/M Phase Arrest mitosis->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of tubulin polymerization by pyrrolopyridine derivatives.

Studies have demonstrated that these compounds exhibit potent antitumor activities against a range of cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1][2] Notably, certain derivatives show IC₅₀ values in the low nanomolar to sub-micromolar range, indicating high potency.[2][3]

B. Kinase Inhibition: Targeting Aberrant Signaling

The versatility of the scaffold extends to the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

  • FGFR Inhibition: The this compound core has been identified in compounds that exhibit potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFR1, FGFR2, and FGFR3).[1] Since aberrant FGFR signaling is a known driver of cell proliferation and survival in various cancers, these inhibitors represent a promising targeted therapy approach.[1]

  • FMS Kinase Inhibition: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been developed as potent and selective inhibitors of FMS kinase (also known as CSF-1R).[5] Over-expression of FMS is linked to cancers of the ovary, prostate, and breast, as well as inflammatory conditions like rheumatoid arthritis. Potent derivatives have shown IC₅₀ values as low as 30 nM against FMS kinase and demonstrated significant anti-inflammatory effects.[5]

C. Antiparasitic Potential: A New Avenue for Chagas Disease

Emerging research has uncovered the potential of this scaffold in combating infectious diseases. Derivatives of this compound have shown trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] This opens a promising new avenue for the development of much-needed therapies for this neglected tropical disease.[1]

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a highly promising area of research for drug development professionals. The demonstrated activities as potent microtubule disruptors, selective kinase inhibitors, and novel antiparasitic agents underscore the scaffold's versatility.

Future research should focus on:

  • In Vivo Studies: Assessing the efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models.[1]

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening more diverse libraries of derivatives to enhance potency and selectivity while minimizing off-target effects.

  • Mechanism Elucidation: Deepening the understanding of how these compounds interact with their biological targets at a molecular level to guide rational drug design.[1]

References

  • Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • PubChem. (n.d.). 1H,2H,3H-pyrrolo(3,2-c)pyridine.
  • PubMed. (n.d.). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2.
  • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • MDPI. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • ResearchGate. (n.d.). 1H‐pyrrolo[3,2‐c]quinoline derivatives.
  • PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers.
  • Academic Journals. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • National Institutes of Health (NIH). (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • MDPI. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Available from: https://www.mdpi.com/1420-3049/27/19/6537
  • ResearchGate. (2023). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors.
  • PubChem. (n.d.). 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine.
  • NIST WebBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
  • NIST WebBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • De Gruyter. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.

Sources

"1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Scaffold A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The this compound core, a member of the broader azaindole family, represents a heterocyclic scaffold of significant interest in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. While pyrrolopyridine isomers, in general, have demonstrated a wide array of pharmacological activities, including the inhibition of kinases like TNIK, c-Met, and FGFR, the 1H-pyrrolo[3,2-c]pyridine core has recently been distinguished by its potent and specific activities in oncology.[1][2][3][4][5]

This guide provides an in-depth exploration of the primary biological activities associated with 1H-pyrrolo[3,2-c]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their evaluation. We will delve into two principal areas where this scaffold has shown exceptional promise: as potent anticancer agents via tubulin polymerization inhibition and as selective inhibitors of FMS kinase.

Part 1: Anticancer Activity via Colchicine-Site Tubulin Inhibition

One of the most well-documented and potent activities of 1H-pyrrolo[3,2-c]pyridine derivatives is their ability to function as microtubule-targeting agents.[6] Specifically, they act as colchicine-binding site inhibitors (CBSIs), disrupting the delicate balance of microtubule dynamics, which is essential for cell division. This disruption ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[6][7]

Mechanism of Action: G2/M Phase Arrest and Apoptosis

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and the mitotic spindle.[6] Compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed to bind to the colchicine site on β-tubulin. This binding event physically prevents the polymerization of tubulin dimers into microtubules. The resulting lack of functional microtubules disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[6][7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Molecular modeling studies suggest that these compounds form key hydrogen bonds with residues such as Thrα179 and Asnβ349 within the colchicine-binding pocket, anchoring them in the active site.[6] The rigid pyrrolopyridine core serves to lock the conformation of pharmacophoric elements, such as the 3,4,5-trimethoxyphenyl A-ring common in many CBSIs, into a bioactive orientation, enhancing potency.[6][7]

Below is a diagram illustrating the cellular mechanism of action.

G2M_Arrest cluster_drug Drug Action cluster_cell Cellular Consequence Pyrrolo 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Site) Pyrrolo->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Dynamics Microtubule Dynamics Disrupted Polymerization->Dynamics Spindle Mitotic Spindle Formation Fails Dynamics->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of G2/M phase arrest by 1H-pyrrolo[3,2-c]pyridine derivatives.

Quantitative Data: Antiproliferative Activity

A number of derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. The data is typically presented as IC50 values, the concentration of the compound required to inhibit cell growth by 50%.

CompoundB-Ring MoietyHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
10t Indolyl0.120.150.21[6][7]
CA-4 (Positive Control)0.00210.00250.0023[7]

This table summarizes key data from the cited literature. The potent activity of compound 10t, with IC50 values in the nanomolar-to-low micromolar range, highlights the effectiveness of this scaffold.[6]

Experimental Protocols

1. In Vitro Antiproliferative MTT Assay This assay is a colorimetric method for assessing cell viability.

  • Step 1: Cell Seeding: Plate human cancer cells (e.g., HeLa, SGC-7901) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Step 2: Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Step 4: Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

2. Cell Cycle Analysis via Flow Cytometry This protocol determines the distribution of cells in different phases of the cell cycle.

  • Step 1: Treatment and Harvest: Treat cells (e.g., HeLa) with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC50 value) for 24 hours.

  • Step 2: Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.

  • Step 3: Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Step 4: Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

  • Causality: An accumulation of cells in the G2/M peak compared to the control group indicates that the compound induces cell cycle arrest at this phase.[7]

Part 2: Selective FMS Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been successfully employed to develop potent and selective inhibitors of FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R).[8] FMS is a type III receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[8] Its overexpression is implicated in various cancers (ovarian, prostate, breast) and inflammatory disorders like rheumatoid arthritis, making it an attractive therapeutic target.[8]

Mechanism of Action: Targeting the CSF-1R Pathway

FMS inhibitors based on the pyrrolo[3,2-c]pyridine core are typically diarylamide or diarylurea derivatives that function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FMS kinase domain, preventing the autophosphorylation and activation of the receptor. This blocks the downstream signaling cascade, which includes pathways like PI3K-Akt and MAPK/ERK, thereby inhibiting the proliferation and survival of macrophages. In the context of cancer, this can reduce the population of tumor-associated macrophages (TAMs), which are known to promote tumor growth, angiogenesis, and metastasis.

FMS_Inhibition cluster_pathway CSF-1/FMS Signaling Pathway cluster_inhibition Inhibition CSF1 CSF-1 or IL-34 (Ligand) FMS FMS Kinase (CSF-1R) (Receptor) CSF1->FMS Binds & Dimerizes ATP ATP FMS->ATP Blocks Binding Phospho Receptor Autophosphorylation FMS->Phospho ATP->Phospho Phosphate Donor Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) Phospho->Downstream Activates Response Cell Proliferation & Survival Downstream->Response Promotes Pyrrolo 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Pyrrolo->FMS Binds to ATP Pocket

Caption: Inhibition of the FMS/CSF-1R signaling pathway.

Quantitative Data: FMS Kinase Inhibitory Activity

The potency and selectivity of these compounds are critical for their therapeutic potential. Compound 1r emerged from a study as a particularly potent and selective FMS kinase inhibitor.[8]

CompoundFMS Kinase IC50 (nM)Inhibition of FLT3 (D835Y) at 1 µMInhibition of c-MET at 1 µMReference
1r 3042%40%[8]
KIST101029 96Not ReportedNot Reported[8]

The data shows compound 1r is 3.2 times more potent than the lead compound KIST101029.[8] Its significantly lower inhibition of other kinases like FLT3 and c-MET at a high concentration (1 µM) indicates a favorable selectivity profile for FMS, suggesting it is more than 33 times more selective for FMS.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Step 1: Kinase Reaction: In a 96-well plate, combine the FMS kinase enzyme, the substrate (e.g., a generic peptide substrate), and ATP. Add the test compound at various concentrations. Incubate for 1 hour at room temperature.

  • Step 2: ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Step 3: Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then convert the ATP into a luminescent signal. Incubate for 30-60 minutes.

  • Step 4: Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.

  • Step 5: Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value by plotting a dose-response curve.

  • Trustworthiness: This self-validating system works because the initial step depletes all ATP from the primary reaction. The second step regenerates ATP only from the ADP produced, ensuring that the final luminescent signal is directly and solely correlated with the activity of the target kinase.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and potent core for the development of targeted therapeutics, particularly in oncology. The research highlighted in this guide demonstrates its successful application in creating two distinct classes of anticancer agents: microtubule destabilizers that induce mitotic catastrophe and selective FMS kinase inhibitors that can modulate the tumor microenvironment.[6][8]

The potent, low-nanomolar activity of lead compounds like 10t and 1r validates this scaffold as a "privileged" structure in medicinal chemistry.[6][8] Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of these lead compounds to advance them toward preclinical and clinical development. Furthermore, the inherent versatility of the pyrrolopyridine core suggests that its potential is not limited to these two mechanisms. Exploring its utility in targeting other kinases or protein-protein interactions could unveil new therapeutic opportunities for a wide range of diseases.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar.
  • Yang, W., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Mologni, L., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(22), 7545.
  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1848-1855.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661.
  • Abdel-Halim, H., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 29, 1436-1443.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Mologni, L., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Zhang, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12185-12205.
  • Yang, W., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed.
  • Okaniwa, M., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342.
  • Lee, H., et al. (2010). Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). Bioorganic & Medicinal Chemistry Letters, 20(17), 5237-5240.

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The Rise of a Privileged Scaffold: A Technical Guide to 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine core, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive template for the design of targeted therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of the synthesis, biological activity, and structure-activity relationships (SAR) of derivatives based on this core, with a particular focus on the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one motif. We will explore their potent activity as kinase inhibitors and anticancer agents, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Pyrrolopyridine Core

Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, the pyrrolopyridine scaffold has garnered significant interest due to its structural resemblance to purines and its ability to form key hydrogen bond interactions with a multitude of biological targets. The fusion of a pyrrole ring with a pyridine ring creates a planar, aromatic system with a unique distribution of nitrogen atoms that can act as both hydrogen bond donors and acceptors. This versatility has been exploited to develop potent inhibitors of various enzyme classes, particularly protein kinases.

While several isomers of pyrrolopyridine exist, the 1H-pyrrolo[3,2-c]pyridine framework has shown particular promise in the development of anticancer agents. Derivatives of this scaffold have demonstrated potent inhibitory activity against key oncogenic kinases such as c-Met and FMS, as well as activity against melanoma cell lines and as microtubule-targeting agents.[1][2] The introduction of an oxo group to form the this compound core further enhances the molecule's potential for specific interactions within an ATP-binding pocket, making it a highly attractive starting point for inhibitor design.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the 1H-pyrrolo[3,2-c]pyridine scaffold is a critical step in the development of novel therapeutics. The synthetic route often involves a multi-step process, beginning with a substituted pyridine precursor. A general and effective strategy involves the use of cross-coupling reactions to introduce key aryl groups.

A representative synthetic pathway to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have shown potent anticancer activity, is outlined below.[3] This approach utilizes a Suzuki cross-coupling reaction in the final step to introduce a diverse range of substituents at the 6-position, allowing for extensive SAR exploration.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification A Substituted 4-nitropyridine B 6-bromo-1H-pyrrolo[3,2-c]pyridine A->B Reduction & Cyclization (Fe, Acetic Acid) C 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine B->C N-Arylation (Arylboronic Acid, Cu(OAc)2) E Target Compound: 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine C->E Suzuki Cross-Coupling (Pd Catalyst) D Arylboronic Acid D->E

Caption: Generalized synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

While a specific, documented synthesis for the this compound core was not prominently found in the reviewed literature, a plausible approach would involve the oxidation of a suitable N-protected 1H-pyrrolo[3,2-c]pyridine precursor. Alternatively, a synthetic route starting from a substituted 2-hydroxypyridine could be envisioned, followed by the construction of the fused pyrrole ring.

Biological Activity and Therapeutic Potential

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated a remarkable range of biological activities, primarily centered on anticancer applications.

Kinase Inhibition: A Prominent Mechanism of Action

A significant body of research has focused on the development of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.

  • c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[4] Overexpression of c-Met is implicated in a variety of human cancers. Several pyrrolopyridine derivatives have been identified as potent c-Met inhibitors, demonstrating the scaffold's utility in targeting this oncogenic pathway.[4]

  • FMS Kinase Inhibition: FMS kinase (CSF-1R) is another receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[2] Its overexpression is linked to various cancers and inflammatory disorders. Diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent and selective FMS kinase inhibitors, showing promise for both anticancer and anti-inflammatory applications.[2]

cMet_Pathway cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P Dimerization & Autophosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Activates Response Cell Proliferation, Survival, Migration Downstream->Response Leads to Inhibitor 1H-Pyrrolo[3,2-c]pyridinone Derivative Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by pyrrolopyridinone analogs.

Antiproliferative Activity Against Cancer Cell Lines

The kinase inhibitory activity of these compounds translates to potent antiproliferative effects against a range of cancer cell lines.

  • Melanoma: Diarylurea and diarylamide derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown potent antiproliferative activity against human melanoma cell lines, with some compounds demonstrating superior potency to the approved drug Sorafenib.[1]

  • Other Cancers: These compounds have also demonstrated significant activity against ovarian, prostate, and breast cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[2]

Microtubule Targeting

Interestingly, some 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and apoptosis.[3][5] This indicates that the scaffold is versatile and can be adapted to target different components of the cellular machinery involved in cancer progression.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1H-pyrrolo[3,2-c]pyridine core has yielded valuable insights into the structural requirements for potent biological activity.

  • Substituents at the 1-position: The nature of the substituent at the N1 position of the pyrrole ring is crucial for activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group is a common feature in potent microtubule-targeting agents, mimicking the A-ring of combretastatin A-4.[5]

  • Substituents at the 6-position: The 6-position of the pyridine ring is a key point for diversification. The introduction of various aryl and heteroaryl groups via Suzuki coupling has a significant impact on potency and selectivity. For FMS kinase inhibitors, specific diarylamide and diarylurea moieties at this position are critical for high potency.[2]

  • Diarylamide and Diarylurea Linkers: The linker connecting the core scaffold to a second aromatic ring plays a significant role. Both diarylamide and diarylurea linkers have proven effective, and subtle changes in their structure can fine-tune the activity and selectivity profile of the compounds.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives.

Table 1: FMS Kinase Inhibitory Activity

CompoundFMS Kinase IC50 (nM)Reference
KIST10102996[2]
1e 60[2]
1r 30[2]

Table 2: Antiproliferative Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Target/MechanismReference
10t HeLa0.12Colchicine-binding site inhibitor[3][5]
SGC-79010.15[3][5]
MCF-70.21[3][5]
8g A375P (Melanoma)Nanomolar rangeNot specified
9d A375P (Melanoma)Nanomolar rangeNot specified
1r Ovarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78FMS Kinase Inhibitor[2]

Essential Experimental Protocols

To ensure the robust evaluation and validation of novel this compound derivatives, standardized and reliable experimental protocols are paramount.

Protocol: In Vitro Kinase Inhibition Assay (c-Met Example)

This protocol outlines a luminescent-based assay to determine the IC50 of a test compound against c-Met kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Recombinant c-Met kinase[6]

  • Kinase substrate (e.g., Poly (Glu:Tyr, 4:1))[6]

  • ATP[6]

  • Kinase assay buffer[6]

  • Test compound dissolved in DMSO

  • Kinase-Glo® MAX reagent[6]

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in the kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).[7]

    • Add 20 µL of a master mix containing the kinase assay buffer, ATP, and substrate to each well.[7]

    • Include "positive control" wells (kinase + substrate, no inhibitor) and "blank" wells (substrate, no kinase).[6]

  • Initiate Reaction: To initiate the kinase reaction, add 25 µL of diluted recombinant c-Met kinase to each well (except the blank wells).[7]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[7][8]

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add 50 µL of the Kinase-Glo® MAX reagent to each well.[7]

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "blank" reading from all other wells. Calculate the percentage of inhibition for each compound concentration relative to the "positive control". Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a test compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]

Materials:

  • Cultured cells (e.g., A375P melanoma, HeLa)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-treated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold is a highly validated and versatile platform for the development of novel therapeutics, particularly in the field of oncology. The derivatives discussed in this guide demonstrate potent activity as kinase inhibitors and antiproliferative agents, underscoring the potential of this chemical class. The this compound core, in particular, represents a promising but underexplored area for future research.

Future efforts should focus on:

  • Developing efficient and scalable synthetic routes to the this compound core.

  • Expanding the SAR studies around this specific core to optimize potency and selectivity against key oncogenic targets.

  • Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical in vivo models.

  • Exploring the potential of these compounds in combination therapies with other anticancer agents.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of targeted therapies based on this privileged scaffold.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • c-Met Kinase Assay Kit. BPS Bioscience.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed.
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
  • Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience.
  • Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. MDPI.
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Characterization of "1H-Pyrrolo[3,2-c]pyridin-2(3H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Scaffold

Executive Summary

The this compound core and its parent scaffold, pyrrolopyridine, represent a class of heterocyclic compounds of significant interest in modern medicinal chemistry. Structurally analogous to purines, these "azaindole" systems serve as versatile platforms for designing potent kinase inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive technical overview of the this compound scaffold, detailing its synthesis, physicochemical properties, significant biological activities, and analytical characterization. The focus is on its validated potential as an anticancer agent, specifically through the mechanism of tubulin polymerization inhibition, providing a foundation for researchers and drug development professionals engaged in oncology and related fields.

Introduction: A Privileged Scaffold in Drug Discovery

Pyrrolopyridines, the fused bicyclic ring systems containing a pyrrole and a pyridine ring, are considered "privileged scaffolds" in drug discovery.[3][4] Their structural resemblance to the purine ring of ATP allows them to effectively compete for the hinge region of kinase enzymes, making them a fruitful starting point for the development of kinase inhibitors.[1] The market success of drugs like Vemurafenib, a pyrrolopyridine derivative for melanoma treatment, underscores the therapeutic potential of this chemical class.[1]

The this compound is a specific isomer within this family, featuring a fused pyrrole and pyridine structure with a lactam moiety.[5] This core, with its chemical formula C₇H₆N₂O, provides a rigid framework that is amenable to strategic chemical modification to enhance potency, selectivity, and pharmacokinetic properties for various biological targets.[5][6] Its derivatives have emerged as particularly potent agents in oncology, demonstrating a range of activities that validate its continued exploration.[5][7][8]

Synthesis and Chemical Elaboration

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through several strategic routes, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

General Synthetic Strategies

Common methods for constructing the this compound scaffold include:

  • Radical Cyclization: Formation of the bicyclic structure through radical cyclization reactions involving suitably substituted pyridine derivatives and amides.[5]

  • Copper-Mediated Coupling: The use of copper(II) catalysts to facilitate direct oxidative coupling of simpler precursors under mild reaction conditions.[5]

Illustrative Synthetic Workflow for Substituted Derivatives

A well-documented approach for creating functionalized derivatives involves a multi-step sequence, which is crucial for building a library of analogues for structure-activity relationship (SAR) studies.[6] The following workflow details the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have shown potent anticancer activity.[6]

  • Nitration: A substituted pyridine, such as 2-bromo-5-methylpyridine-1-oxide, undergoes nitration using fuming nitric acid in sulfuric acid to introduce a nitro group.[6]

  • Intermediate Formation: The resulting 4-nitro derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.[6]

  • Reductive Cyclization: The pyrrole ring is constructed via a reductive cyclization of the enamine intermediate in the presence of iron powder and acetic acid, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.[6]

  • N-Arylation: The pyrrole nitrogen is subsequently arylated. For instance, coupling with 3,4,5-trimethoxyphenylboronic acid using a copper(II) acetate catalyst introduces the desired trimethoxyphenyl moiety, a group commonly found in tubulin inhibitors.[6]

  • C-Arylation (Suzuki Coupling): The final diversification step involves a palladium-catalyzed Suzuki coupling reaction to introduce various aryl groups at the 6-position of the scaffold, yielding the target compounds.[9]

G Start 2-Bromo-5-methylpyridine-1-oxide Nitration Nitration (fuming HNO₃, H₂SO₄) Start->Nitration Nitro_Intermediate 2-Bromo-5-methyl- 4-nitropyridine 1-oxide Nitration->Nitro_Intermediate DMFDMA Reaction with DMF-DMA Nitro_Intermediate->DMFDMA Enamine Key Enamine Intermediate DMFDMA->Enamine Cyclization Reductive Cyclization (Fe, Acetic Acid) Enamine->Cyclization Core 6-Bromo-1H-pyrrolo[3,2-c]pyridine Cyclization->Core Arylation_N N-Arylation (Ar-B(OH)₂, Cu(OAc)₂) Core->Arylation_N Intermediate_N 6-Bromo-1-aryl- 1H-pyrrolo[3,2-c]pyridine Arylation_N->Intermediate_N Arylation_C C-Arylation (Suzuki Coupling) (Ar'-B(OH)₂, Pd Catalyst) Intermediate_N->Arylation_C Final Target 6-Aryl-1-aryl- 1H-pyrrolo[3,2-c]pyridine Derivatives Arylation_C->Final

Fig 1: General synthetic workflow for 1,6-disubstituted 1H-pyrrolo[3,2-c]pyridine derivatives.

Physicochemical and Analytical Characterization

The foundational properties of the parent this compound core are essential for its handling and characterization.

Table 1: Core Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₆N₂O[5]
Molecular Weight134.14 g/mol [5]
AppearanceSolid[10]
H-Bond Acceptors2[11]
H-Bond Donors1[11]
TPSA24.92 Ų[11]
Analytical Characterization Protocols

Structural confirmation and purity assessment of synthesized derivatives are typically achieved using a combination of standard spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Objective : To confirm the molecular structure by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).[10]

    • Methodology : A 5-10 mg sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed on a high-field NMR spectrometer (e.g., 500 MHz).[7][10]

    • Expected Results : ¹H NMR spectra show characteristic signals for protons on the fused pyrrole and pyridine rings. For example, in 6-aryl-1-(3,4,5-trimethoxyphenyl) derivatives, distinct singlets are observed for the C4-H and C7-H protons of the pyridine moiety, along with doublets for the C2-H and C3-H protons of the pyrrole ring.[7][12] ¹³C NMR provides signals for each unique carbon, confirming the overall scaffold.[7][12]

  • High-Resolution Mass Spectrometry (HRMS) :

    • Objective : To determine the exact molecular weight and confirm the elemental composition.[10]

    • Methodology : Electrospray ionization (ESI) is commonly used to generate the [M+H]⁺ ion, which is then analyzed.

    • Expected Results : The measured mass should correspond to the calculated mass for the chemical formula with high accuracy (typically within 5 ppm), confirming the compound's identity.[7][12]

Biological Activities and Therapeutic Potential

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant biological activity across several therapeutic areas, with the most profound results observed in oncology.

Anticancer Activity

A primary application of this scaffold is in the development of potent anticancer agents.[1][5] Numerous studies have shown that derivatives exhibit excellent antiproliferative activities against a range of human cancer cell lines.[6][7][8][13]

  • Tubulin Polymerization Inhibition : A key mechanism of action is the disruption of microtubule dynamics.[5] Derivatives have been designed as configurationally-restricted analogues of Combretastatin A-4 (CA-4) that act as colchicine-binding site inhibitors (CBSI).[6][7] By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules. This disruption of the cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).[5][6][7]

  • Kinase Inhibition : The broader pyrrolopyridine class is known for its activity as kinase inhibitors.[1][2] Specific derivatives of the this compound scaffold have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFR1, FGFR2, and FGFR3), which are critical drivers in various signaling pathways related to cell growth and proliferation in cancer.[5]

The antiproliferative potency of these compounds is often in the nanomolar to low-micromolar range, with some derivatives showing superior activity to established drugs like Sorafenib and Vemurafenib in melanoma cell lines.[8][13]

Table 2: In Vitro Antiproliferative Activity of Representative 1H-Pyrrolo[3,2-c]pyridine Derivatives [7]

Compound IDB-Ring MoietyHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.851.021.15
10h 4-Methoxyphenyl0.530.610.73
10m 4-Chlorophenyl0.490.550.68
10t Indolyl0.120.150.21
Antiparasitic Activity

Beyond cancer, this scaffold has shown potential in treating infectious diseases. Studies have indicated that certain derivatives possess trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5]

Validated Mechanism of Action: Tubulin Destabilization

The mechanism for the most potent anticancer derivatives has been validated through a series of interlocking experiments.

MoA cluster_cell Cancer Cell Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Disruption Leads to Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Fig 2: Mechanism of action for anticancer 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.
  • Tubulin Polymerization Assays : Direct biochemical assays have confirmed that lead compounds potently inhibit tubulin polymerization in vitro at low micromolar concentrations.[6][7]

  • Immunofluorescence Staining : In-cell validation via immunostaining reveals that treatment with these compounds leads to a remarkable disruption of the microtubule network, confirming that the biochemical activity translates to a cellular effect.[6][7]

  • Cell Cycle and Apoptosis Analysis : Flow cytometry analysis demonstrates that treated cells accumulate in the G2/M phase of the cell cycle, consistent with mitotic arrest. Further assays, such as Annexin V staining, confirm that this arrest is followed by the induction of apoptosis.[6][7]

  • Molecular Modeling : Docking studies suggest that these derivatives fit snugly into the colchicine-binding pocket, forming key hydrogen bonds with residues such as Thrα179 and Asnβ349, providing a structural basis for their inhibitory activity.[7]

Future Perspectives

The this compound scaffold is a highly promising and validated platform for the development of targeted therapeutics. While significant progress has been made in establishing its utility as a tubulin inhibitor for cancer, several avenues for future research remain. These include the optimization of derivatives to improve their pharmacokinetic profiles for in vivo efficacy, exploration of their potential as inhibitors of other clinically relevant kinases, and the expansion of SAR studies to unlock new therapeutic applications, such as in neurodegenerative or inflammatory diseases. Further investigation is warranted to translate the potent in vitro activity of these compounds into clinical candidates.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Yousuf, M., & Al-Majid, A. M. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents.
  • Elsevier. (n.d.). Pyrrolopyrimidines - Progress in Medicinal Chemistry. ScienceDirect.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
  • PubMed. (n.d.). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
  • PubMed. (n.d.). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. PubMed.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • PubMed. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. PubMed.
  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules.
  • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.

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Spectroscopic Characterization of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the predicted spectroscopic signature of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document leverages established spectroscopic principles, computational predictions, and comparative analysis with structurally related analogs to offer a robust characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of novel heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound belongs to the aza-oxindole family, a class of compounds recognized for its diverse biological activities. The fusion of a pyrrolidone ring with a pyridine moiety creates a rigid, planar structure with unique electronic properties, making it an attractive scaffold for designing enzyme inhibitors and other therapeutic agents. Understanding its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and elucidation of its interactions in biological systems.

The core structure is an amalgamation of a 2-pyrrolidone and a 2-pyridone ring system. The lactam functionality within the pyrrolidone ring and the pyridine nitrogen significantly influence the electron distribution and, consequently, the spectroscopic behavior of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are presented below, with assignments based on established chemical shift ranges for similar heterocyclic systems.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5br s1HH1 (N-H, pyrrole)The acidic proton of the lactam NH is expected to be significantly deshielded and will likely appear as a broad singlet.
~8.2d1HH4Protons on the pyridine ring are typically found in the aromatic region, with H4 being deshielded by the adjacent nitrogen.
~7.8d1HH6H6 is also in the aromatic region, coupled to H7.
~7.2t1HH7The chemical shift of H7 is influenced by both the fused pyrrolo ring and the pyridine nitrogen.
~3.5s2HH3The methylene protons of the pyrrolidone ring are expected to appear as a singlet in a non-chiral environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~170C2 (C=O)The carbonyl carbon of the lactam is highly deshielded.
~150C7aA quaternary carbon at the fusion of the two rings.
~145C4Aromatic carbon adjacent to the pyridine nitrogen.
~130C3aAnother quaternary carbon at the ring fusion.
~125C6Aromatic carbon in the pyridine ring.
~120C7Aromatic carbon in the pyridine ring.
~40C3The methylene carbon of the pyrrolidone ring.

Experimental Workflow for NMR Data Acquisition:

The following workflow outlines the standard procedure for acquiring high-quality NMR data for a novel compound like this compound.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Expert Insights: The choice of DMSO-d₆ as a solvent is strategic. Its ability to dissolve a wide range of organic compounds and its high boiling point are advantageous. Furthermore, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C provides a reliable internal standard for chemical shift referencing. For the NH proton, its exchange with residual water in the solvent can sometimes lead to peak broadening or even disappearance; therefore, using freshly opened, anhydrous deuterated solvent is recommended.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable technique for identifying the characteristic vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by the lactam functionality.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
~3200Strong, BroadN-H stretchThe stretching vibration of the N-H bond in the lactam ring. Broadening is due to hydrogen bonding.
~1680StrongC=O stretch (Amide I)This is a characteristic and intense absorption for a five-membered lactam (γ-lactam)[1].
~1600, ~1470MediumC=C and C=N stretchesAromatic ring stretching vibrations from the pyridine moiety.
~1350MediumC-N stretchStretching vibration of the carbon-nitrogen bond within the lactam.

Experimental Protocol for IR Data Acquisition (ATR Method):

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

Spectroscopic_Analysis_Logic NMR NMR (Connectivity & Chemical Environment) Structure This compound (Confirmed Structure) NMR->Structure Provides detailed atomic arrangement IR IR (Functional Groups) IR->Structure Confirms presence of key functional groups (e.g., lactam) MS MS (Molecular Weight & Fragmentation) MS->Structure Confirms molecular formula and provides structural clues from fragmentation

Caption: The synergistic relationship between NMR, IR, and MS in structural elucidation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, supported by established principles and comparison with analogous structures, offer a reliable foundation for researchers working with this important heterocyclic scaffold. The outlined experimental protocols are based on standard, validated laboratory practices, ensuring the generation of high-quality, reproducible data. As experimental data for this specific compound becomes available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of its spectroscopic properties.

References

  • Wagen, C. Computational NMR Prediction: A Microreview. 2023.
  • Verma, M., et al. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. 2023.
  • Wikipedia. 2-Pyridone.
  • Rychnovsky, S. D. Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. 2003.
  • PubMed. FTIR study of five complex beta-lactam molecules.
  • ACS Publications. Infrared special studies on lactams as cis-trans models for the peptide bond.
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  • ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa).
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  • YouTube. Introduction to IR Spectroscopy - Amides. 2012.
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  • PubMed Central. 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. 2023.
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An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of derivatives based on the 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one scaffold. This heterocyclic framework has emerged as a "privileged structure" in medicinal chemistry, serving as the foundation for potent agents targeting fundamental cellular processes implicated in oncology. Our focus will be on the two primary, well-documented mechanisms of action: the disruption of microtubule dynamics via inhibition of tubulin polymerization and the modulation of critical cell signaling cascades through the inhibition of Fibroblast Growth Factor Receptors (FGFRs). We will dissect the causality behind the experimental designs used to validate these mechanisms, offering field-proven insights for researchers, scientists, and drug development professionals.

The 1H-Pyrrolo[3,2-c]pyridine Core: A Scaffold for Targeted Cancer Therapy

The this compound core is a nitrogen-containing bicyclic framework that provides a rigid and versatile template for the synthesis of pharmacologically active agents.[1] While the core structure itself is not biologically active, its derivatives have been the subject of extensive research, revealing significant potential as anticancer agents.[1][2] These investigations have primarily converged on two distinct and highly sought-after targets in oncology: tubulin and Fibroblast Growth Factor Receptors (FGFRs).

Mechanism I: Disruption of Microtubule Dynamics as a Colchicine-Site Inhibitor

A prominent mechanism of action for several 1H-Pyrrolo[3,2-c]pyridine derivatives is their function as potent microtubule-targeting agents.[1][2] They interfere with the dynamic process of microtubule assembly and disassembly, which is essential for cell division, intracellular transport, and maintenance of cell structure.

The Target: Tubulin and Microtubule Dynamics

Microtubules are cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly polymerize and depolymerize—a property known as dynamic instability—is critical for the formation of the mitotic spindle during cell division.[2] Disruption of this equilibrium is a clinically validated strategy for cancer treatment, as it leads to mitotic arrest and subsequent programmed cell death (apoptosis).[2]

Molecular Interaction: Binding to the Colchicine Site

Research indicates that derivatives of this compound bind to the colchicine-binding site on β-tubulin.[1][2] This binding event sterically hinders the tubulin heterodimers from polymerizing into microtubules. By locking the conformation of tubulin, these compounds effectively suppress both the rate and extent of microtubule growth. Molecular modeling studies have further elucidated these interactions, suggesting the formation of hydrogen bonds with key residues such as Thrα179 and Asnβ349 within the colchicine site.[2]

Cellular Consequences: Mitotic Arrest and Apoptosis

The inhibition of tubulin polymerization has profound and predictable consequences for proliferating cancer cells:

  • Disruption of the Microtubule Network: Immunofluorescence imaging of cells treated with these compounds reveals a chaotic and disorganized microtubule structure, in stark contrast to the well-defined filamentous network in untreated cells.[2]

  • G2/M Phase Cell Cycle Arrest: Unable to form a functional mitotic spindle, the cell's progress through mitosis is halted at the G2/M checkpoint. This arrest is a direct and measurable outcome of microtubule disruption.[2]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the ultimate cytotoxic outcome that contributes to the antitumor activity of these compounds.[1][2]

The overall signaling pathway for this mechanism is illustrated below.

Tubulin Inhibition Pathway Mechanism of Action: Tubulin Polymerization Inhibition cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_outcome Cellular Outcome Drug 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Heterodimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Drug->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Failure Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization by 1H-Pyrrolo[3,2-c]pyridine derivatives.

Mechanism II: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

A separate class of derivatives based on the related 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated potent activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4][5] Given the structural similarity, this mechanism is highly relevant to the broader pyrrolopyridine family.

The Target: The FGFR Signaling Pathway

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[3][5] Aberrant activation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a known driver in various cancers, including breast, lung, and bladder cancer.[5] Consequently, targeting FGFRs is an attractive therapeutic strategy.[3][6]

Molecular Interaction: ATP-Competitive Inhibition

Upon binding to their fibroblast growth factor (FGF) ligands, FGFRs dimerize and autophosphorylate key tyrosine residues in their cytoplasmic kinase domains. This activates downstream signaling cascades, primarily the RAS-MEK-ERK and PI3K-AKT pathways.[5] Pyrrolopyridine derivatives act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the FGFR kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking receptor activation and all subsequent downstream signaling.

Cellular Consequences: Inhibition of Proliferation and Migration

By inhibiting FGFR signaling, these compounds can effectively neutralize the oncogenic drive in FGFR-dependent cancers:

  • Inhibition of Cell Proliferation: Blocking the pro-survival and proliferative signals from the RAS-MEK-ERK and PI3K-AKT pathways leads to a halt in cancer cell growth.[3][5]

  • Induction of Apoptosis: The shutdown of survival signals can trigger programmed cell death.[3][5]

  • Inhibition of Migration and Invasion: FGFR signaling is also implicated in the epithelial-mesenchymal transition (EMT) and cell motility. Inhibiting this pathway can reduce the metastatic potential of cancer cells.[3][5]

The FGFR signaling pathway and the point of inhibition are depicted below.

FGFR Inhibition Pathway Mechanism of Action: FGFR Inhibition cluster_membrane Cell Membrane cluster_drug Drug Action cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Activates RAS_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_MEK_ERK Phosphorylates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Phosphorylates Drug 1H-Pyrrolopyridine Derivative Drug->FGFR ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival RAS_MEK_ERK->Proliferation Migration Migration & Invasion RAS_MEK_ERK->Migration PI3K_AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by 1H-Pyrrolopyridine derivatives.

Experimental Validation Protocols

The elucidation of these mechanisms relies on a suite of well-established biochemical and cell-based assays. The choice of experiment is dictated by the specific question being asked, following a logical progression from target engagement to cellular outcome.

General Experimental Workflow

A typical workflow to determine the mechanism of action for a novel derivative follows a multi-step, hierarchical approach. This ensures that observations at the cellular level are mechanistically linked to a specific molecular target.

Experimental Workflow General Workflow for MOA Studies Screening 1. Antiproliferative Screening (e.g., MTT Assay) Target_ID 2. Target Identification (Biochemical Assays) Screening->Target_ID Identify active compounds Target_Val 3. Target Engagement in Cells (e.g., Immunofluorescence, Western Blot) Target_ID->Target_Val Confirm target in cellular context Cell_Pheno 4. Cellular Phenotype Analysis (e.g., Cell Cycle, Apoptosis) Target_Val->Cell_Pheno Link target to phenotype In_Vivo 5. In Vivo Model Validation (e.g., Xenograft Studies) Cell_Pheno->In_Vivo Validate therapeutic potential

Sources

An In-depth Technical Guide to the Synthesis of Substituted 1H-Pyrrolo[3,2-c]pyridin-2(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Scaffold

The fusion of pyrrolidone and pyridine rings to form the this compound core creates a privileged heterocyclic scaffold of significant interest to the medicinal chemistry community. This bicyclic system, an aza-analogue of oxindole, presents a rigid, three-dimensional structure with strategically positioned hydrogen bond donors and acceptors. Its derivatives have garnered attention for their potential as potent and selective inhibitors of various biological targets, particularly protein kinases.[1][2] The inherent challenge and versatility in the synthesis of this core, and the subsequent derivatization to explore chemical space, make it a compelling subject for drug development professionals. This guide provides an in-depth analysis of field-proven synthetic strategies, emphasizing the causality behind experimental choices and providing robust, validated protocols.

Foundational Strategies for Core Assembly: A Mechanistic Perspective

The construction of the pyrrolo[3,2-c]pyridin-2(3H)-one skeleton is non-trivial and typically relies on the formation of the five-membered pyrrolone ring onto a pre-functionalized pyridine precursor. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Intramolecular Heck Reaction: A Powerful Cyclization Tactic

The intramolecular Heck reaction has emerged as a premier method for constructing the pyrrolo[3,2-c]pyridin-2(3H)-one core.[3][4] This palladium-catalyzed reaction efficiently forms the critical C-C bond to close the five-membered ring.[5][6] The power of this approach lies in its functional group tolerance and its ability to proceed under mild, near-neutral conditions.[3][4]

Causality Behind the Method: The reaction is driven by the formation of a stable organopalladium intermediate followed by an intramolecular carbopalladation. The choice of a suitable precursor, typically an N-acryloyl-3-amino-4-halopyridine, is critical. The palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond (typically C-Br or C-I), followed by migratory insertion of the tethered alkene. The final step, β-hydride elimination, is often controlled or suppressed to favor the desired cyclized product, sometimes leading to the generation of tertiary or quaternary stereocenters.[4][6]

Intramolecular_Heck_Reaction A N-Acryloyl-3-amino- 4-halopyridine Precursor C Oxidative Addition A->C B Pd(0) Catalyst (e.g., Pd(OAc)2 / Ligand) B->C D Aryl-Pd(II)-Halide Intermediate C->D Forms C-Pd bond E Intramolecular Migratory Insertion D->E Alkene coordination F σ-Alkyl-Pd(II) Intermediate E->F Forms key C-C bond G β-Hydride Elimination F->G H This compound Core Product G->H I Regeneration of Pd(0) G->I Base assisted I->B Base assisted

Caption: Generalized workflow of the Intramolecular Heck Reaction.

Protocol 1: Palladium-Catalyzed Intramolecular Heck Cyclization

  • Precursor Synthesis: Synthesize the N-acryloyl-3-amino-4-bromopyridine precursor via standard amide coupling between 3-amino-4-bromopyridine and acryloyl chloride in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DCM) at 0 °C to room temperature.

  • Degassing: To a solution of the precursor (1.0 eq) in a suitable solvent (e.g., DMF or DMA), add a palladium source such as Pd(OAc)₂ (5-10 mol%), a phosphine ligand (e.g., P(o-tol)₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq). Degas the mixture thoroughly with nitrogen or argon for 15-30 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by silica gel column chromatography to yield the desired this compound.

Reductive Cyclization of Nitro-Vinyl Precursors

An alternative and robust strategy involves the reductive cyclization of a precursor containing both a nitro group and a vinyl side chain. This method leverages the transformation of a 4-nitro-3-vinylpyridine derivative.

Causality Behind the Method: The key transformation is the reduction of the nitro group to an amine, which then spontaneously undergoes an intramolecular Michael addition onto the conjugated vinyl system to form the pyrrolidone ring. The choice of reducing agent is critical to ensure chemoselectivity. Reagents like iron powder in acetic acid are particularly effective as they create a mildly acidic environment that facilitates both the reduction and the subsequent cyclization.[7]

Protocol 2: Reductive Cyclization using Iron

  • Precursor Synthesis: Prepare the (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine intermediate by reacting 3-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][7]

  • Reaction Setup: In a round-bottom flask, suspend the nitro-vinyl precursor (1.0 eq) and iron powder (4.0-5.0 eq) in glacial acetic acid.[7]

  • Cyclization: Heat the reaction mixture to 100-115 °C with vigorous stirring for 3-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing with ethyl acetate or methanol.

  • Neutralization & Extraction: Concentrate the filtrate and carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the this compound core.

Diversification of the Core Scaffold: Building Molecular Libraries

Once the core is synthesized, its utility in drug discovery is realized through systematic substitution. Transition metal-catalyzed cross-coupling reactions are indispensable tools for this purpose.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

For precursors bearing a halogen (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one), the Suzuki-Miyaura reaction is the method of choice for introducing aryl or heteroaryl substituents.[1][7][8]

Causality Behind the Method: This reaction relies on a palladium catalyst to couple an organoboron reagent (boronic acid or ester) with the aryl halide. The catalytic cycle involves oxidative addition of the palladium(0) to the aryl halide, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of base, solvent, and palladium ligand is crucial for achieving high yields.

Diversification_Workflow Start Synthesized Core (e.g., 6-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one) Protect N-Protection (if needed) (e.g., SEM-Cl, Boc₂O) Start->Protect Coupling Cross-Coupling Reaction Protect->Coupling Suzuki Suzuki Coupling: + Arylboronic Acid + Pd(PPh₃)₄, Base Coupling->Suzuki C-C bond Buchwald Buchwald-Hartwig Amination: + Amine + Pd Catalyst, Ligand, Base Coupling->Buchwald C-N bond Deprotect N-Deprotection (e.g., TFA, HCl) Suzuki->Deprotect Buchwald->Deprotect Final Substituted Analog Library Deprotect->Final

Caption: Workflow for scaffold diversification via cross-coupling.

Protocol 3: Suzuki-Miyaura Arylation

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the 6-bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base like K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).[7]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).[7]

  • Reaction: Seal the vessel and heat the mixture, either conventionally at 80-100 °C or under microwave irradiation at 100-125 °C for 20-60 minutes.[7] Monitor for completion by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the product by silica gel chromatography or preparative HPLC.

Data Summary and Comparative Analysis

To aid in experimental design, the following table summarizes the key features of the discussed synthetic strategies.

Strategy Key Precursor Primary Reagents Typical Yields Advantages Limitations
Intramolecular Heck N-Acryloyl-3-amino-4-halopyridinePd(OAc)₂, Phosphine Ligand, Base50-80%High functional group tolerance, mild conditions.[3][4]Requires multi-step precursor synthesis; catalyst cost.
Reductive Cyclization 4-Nitro-3-vinylpyridine derivativeFe powder, Acetic Acid60-90%Inexpensive reagents, often high yielding, one-pot transformation.[7]Limited to specific substitution patterns; requires nitro group.
Suzuki Coupling 6-Bromo-pyrrolopyridinoneArylboronic Acid, Pd(PPh₃)₄, Base32-94%[7][8]Excellent for diversification, wide range of available boronic acids.Potential for catalyst poisoning; requires halogenated core.

Conclusion and Future Outlook

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridin-2(3H)-ones is a dynamic area of chemical research, driven by the therapeutic potential of this scaffold. The methodologies outlined in this guide, particularly the intramolecular Heck reaction for core construction and Suzuki-Miyaura coupling for diversification, represent the current state-of-the-art. These strategies provide reliable and scalable pathways to generate libraries of novel compounds for biological screening. Future advancements will likely focus on developing more atom-economical multicomponent reactions for direct assembly of substituted cores[9] and exploring asymmetric catalytic methods to control stereochemistry, further enhancing the value of this remarkable heterocyclic system in the pursuit of novel therapeutics.

References

  • A multicomponent two-step strategy for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones using a solid acid as a recyclable catalyst - Green Chemistry (RSC Publishing).
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  • The Intramolecular Heck Reaction.
  • Intramolecular Heck reaction - Wikipedia.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
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The 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine, and at its heart lies the exploration of unique chemical scaffolds that offer diverse biological activities. Among the myriad of heterocyclic structures, the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core, a derivative of the broader pyrrolopyridine family, has emerged as a scaffold of significant interest. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent decoration, making it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth technical overview of the this compound scaffold, from its synthesis to its burgeoning applications in drug discovery, with a particular focus on its utility in oncology. As a bioisostere of indole, the pyrrolopyridine scaffold has demonstrated potential in the development of targeted therapeutics, including kinase inhibitors and anticancer agents[1].

This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the exploration and exploitation of this promising chemical entity. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Synthetic Strategies: Building the Core

The synthesis of the this compound core and its derivatives is a critical first step in harnessing its therapeutic potential. Several synthetic routes have been reported, often involving multi-step sequences that allow for the introduction of diversity at various positions. A common and effective strategy involves the construction of the fused pyrrolopyridine ring system from appropriately substituted pyridine precursors.

A representative synthetic pathway to access key intermediates, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, often starts from commercially available materials and proceeds through a series of well-established chemical transformations. This intermediate is a versatile building block for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions[2].

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, highlighting the key stages of core formation and subsequent diversification.

G cluster_0 Core Synthesis cluster_1 Scaffold Diversification A Starting Pyridine Derivative B Oxidation & Nitration A->B C Key Intermediate Formation B->C D Cyclization to Pyrrolopyridine Core C->D E N-Arylation/Alkylation D->E F C-6 Functionalization (e.g., Suzuki Coupling) D->F E->F G Final Compound Library F->G G A 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Arrest (G2/M Phase) D->E F Apoptosis E->F G Anticancer Effect F->G

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine-based tubulin inhibitors.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 1H-pyrrolo[3,2-c]pyridine scaffold has provided valuable insights into the structural requirements for potent anticancer activity. The following table summarizes key SAR findings for a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as tubulin polymerization inhibitors.

CompoundB-ring SubstituentHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)Reference
10a Phenyl>30>30>30[3]
10d 4-CH3-Phenyl1.2 ± 0.212.5 ± 0.431.9 ± 0.35[3]
10h 4-OCH3-Phenyl0.98 ± 0.151.3 ± 0.281.1 ± 0.19[3]
10l 4-F-Phenyl2.9 ± 0.474.1 ± 0.623.5 ± 0.51[3]
10m 4-Cl-Phenyl4.3 ± 0.585.7 ± 0.814.9 ± 0.66[3]
10t Indolyl0.12 ± 0.020.15 ± 0.040.21 ± 0.05[3]

Data extracted from Semantic Scholar.[3]

Key SAR Insights:

  • B-ring Substituents: The nature of the substituent at the 6-position (B-ring) significantly influences antiproliferative activity.

  • Electron-Donating Groups (EDGs): Introduction of EDGs, such as methyl (10d) and methoxy (10h) groups at the para-position of the B-ring, generally leads to an increase in activity compared to the unsubstituted analog (10a).[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like fluoro (10l) and chloro (10m) at the para-position tends to decrease antiproliferative activity.[3]

  • Heteroaromatic Rings: The replacement of the phenyl B-ring with a more complex heteroaromatic system, such as an indole moiety (10t), resulted in a dramatic increase in potency, highlighting this as a key area for further optimization.[3]

Kinase Inhibition

While much of the focus has been on tubulin inhibition, the broader pyrrolopyridine scaffold is a well-established "privileged structure" in kinase inhibitor design.[1] Isomers such as 1H-pyrrolo[2,3-b]pyridine have been extensively explored as inhibitors of various kinases, including Janus kinases (JAKs), ATM, and CDK8.[2][4][5] This suggests that the this compound scaffold could also serve as a valuable template for the development of novel kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have demonstrated inhibitory activity against FMS kinase.[1]

Biological Evaluation: Key Protocols

To assess the therapeutic potential of novel this compound derivatives, robust and reproducible biological assays are essential. The following are detailed protocols for key in vitro assays.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of test compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.1%. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug).

    • MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Tubulin Polymerization Assay

This assay directly measures the effect of a test compound on the in vitro polymerization of purified tubulin.

  • Materials:

    • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

    • Test compounds dissolved in a suitable buffer

    • Temperature-controlled spectrophotometer or plate reader

  • Procedure:

    • Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

    • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

    • Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm over time at 37 °C. An increase in absorbance indicates tubulin polymerization.

    • Data Analysis: Plot the absorbance versus time for each compound concentration. Compare the rate and extent of polymerization in the presence of the test compound to that of a vehicle control and a known tubulin inhibitor (e.g., colchicine).

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents, particularly in the realm of oncology. Its amenability to synthetic modification allows for the fine-tuning of its pharmacological properties, as evidenced by the successful development of potent tubulin polymerization inhibitors. The insights from SAR studies provide a clear roadmap for the design of next-generation compounds with enhanced potency and selectivity.

Future research in this area should focus on several key aspects:

  • Exploration of Diverse Biological Targets: While tubulin is a validated target, the potential of this scaffold to inhibit other key cancer-related targets, such as protein kinases, warrants further investigation.

  • Optimization of Physicochemical Properties: A focus on improving drug-like properties, such as solubility and metabolic stability, will be crucial for translating in vitro potency into in vivo efficacy.

  • In Vivo Evaluation: Promising lead compounds should be advanced into preclinical animal models of cancer to assess their therapeutic efficacy and safety profiles.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of the this compound scaffold and contribute to the development of innovative medicines.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302023. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
  • PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,3-Dihydro-2H-Pyrrolo[3,2-c]pyridin-2-one in Modern Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
  • ResearchGate. (2023). Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors.
  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). 1H‐pyrrolo[3,2‐c]quinoline derivatives.
  • PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]
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  • PubMed. (2011). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. PubMed. [Link]

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The Pyrrolopyridinone Core: A New Frontier in Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with clandestine chemists continually exploring new chemical scaffolds to circumvent legislation and create compounds with unique pharmacological profiles.[1][2] This guide delves into the untapped potential of the pyrrolopyridinone core as a foundational structure for the next generation of psychoactive compounds. While extensively investigated for its therapeutic applications, particularly in oncology and as kinase inhibitors, the inherent structural motifs of the pyrrolopyridinone scaffold suggest a strong potential for interaction with key neurological targets.[3][4][5][6][7][8] This document provides a comprehensive technical overview for researchers, covering the synthesis, pharmacology, structure-activity relationships (SAR), and analytical detection of putative psychoactive compounds based on this versatile core. By bridging the gap between established medicinal chemistry of pyrrolopyridinones and the known pharmacology of NPS, this guide aims to equip the scientific community with the foundational knowledge to both identify and characterize these emerging substances.

Introduction: The Unexplored Psychoactive Potential of a Privileged Scaffold

The pyrrolopyridinone nucleus is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its ability to serve as a rigid scaffold for presenting pharmacophoric elements in a defined spatial orientation. This has led to the development of numerous derivatives with potent activity against a range of biological targets, including protein kinases and enzymes involved in cell cycle regulation.[7][8] However, the very features that make this core attractive for therapeutic drug design—structural rigidity, synthetic tractability, and the ability to modulate receptor interaction through targeted substitutions—also make it a prime candidate for exploration within the realm of novel psychoactive substances.

The relentless evolution of the NPS market is driven by the desire to create compounds that mimic the effects of classical drugs of abuse, such as stimulants, hallucinogens, and empathogens, while remaining outside the scope of existing legal frameworks.[1][2] This has led to the emergence of diverse chemical classes, including synthetic cathinones, phenethylamines, and synthetic cannabinoids.[9][10] The pyrrolopyridinone core represents a logical, yet underexplored, avenue for the development of new psychoactive compounds. Its structural similarity to known psychoactive scaffolds, combined with a rich and established synthetic chemistry, presents a low barrier to entry for clandestine laboratories.

This guide will provide a detailed exploration of the potential for pyrrolopyridinone-based novel psychoactive compounds. We will begin by examining the fundamental chemistry and synthesis of the core structure, followed by a discussion of its potential pharmacological mechanisms based on established structure-activity relationships of known psychoactive drugs. Finally, we will outline the analytical methodologies required for the detection and characterization of these emergent compounds.

Synthetic Pathways: From Therapeutic Precursors to Psychoactive Analogs

The synthesis of pyrrolopyridinone derivatives is well-documented in the scientific literature, providing a clear roadmap for the potential production of psychoactive analogs.[3][11][12] The versatility of the synthetic routes allows for the introduction of a wide array of substituents at various positions on the bicyclic core, thereby enabling the fine-tuning of the compound's pharmacological properties.

Core Synthesis Strategies

Several established synthetic routes can be employed to construct the pyrrolopyridinone scaffold. A common approach involves the condensation of a substituted pyrrolidine with a functionalized pyridine precursor.[11] Variations in this strategy allow for the regioselective introduction of substituents that are known to impart psychoactive properties.

Example Protocol: Generalized Synthesis of a Substituted Pyrrolopyridinone Core

  • Step 1: N-Alkylation of Pyrrole-2-carboxylate. Methyl pyrrole-2-carboxylate is reacted with a suitable alkyl halide (e.g., a substituted benzyl bromide) in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to yield the N-alkylated product. The choice of the alkyl halide is critical as this substituent can significantly influence the psychoactive profile.

  • Step 2: Cyclization to form the Pyrrolopyridinone Core. The N-alkylated intermediate is then subjected to a cyclization reaction. This can be achieved through various methods, including intramolecular condensation or transition metal-catalyzed cross-coupling reactions.[12] The specific conditions will depend on the desired final structure.

  • Step 3: Functionalization of the Core. Further modifications can be made to the pyrrolopyridinone core to introduce additional pharmacophoric features. This can include halogenation, amination, or the addition of other functional groups known to modulate activity at specific neurological targets.

Introducing Psychoactive Moieties: A Structure-Activity Relationship (SAR) Guided Approach

The key to designing psychoactive pyrrolopyridinone compounds lies in the strategic placement of substituents known to interact with specific CNS targets. Drawing parallels from the SAR of established NPS classes can guide the synthetic efforts.[13]

  • Stimulant Properties: To impart stimulant properties, which are typically mediated by interactions with the dopamine transporter (DAT) and norepinephrine transporter (NET), one might introduce substituents similar to those found in synthetic cathinones.[14][15] This could involve the incorporation of a β-keto group or specific alkyl and aryl substitutions on the pyrrolidine ring. The selectivity for DAT over the serotonin transporter (SERT) is often correlated with higher abuse potential.[14]

  • Hallucinogenic and Empathogenic Effects: For hallucinogenic or empathogenic effects, which are often mediated by agonism at the serotonin 5-HT2A receptor, the introduction of methoxy or other electron-donating groups on an aromatic ring appended to the pyrrolopyridinone core would be a logical starting point.[2][16] This mimics the pharmacophore of many psychedelic phenethylamines and tryptamines.

The following table summarizes potential substitutions and their hypothesized psychoactive effects:

Substitution PositionSubstituent TypePotential Psychoactive EffectRationale based on known NPS
N-alkylation of PyrroleSubstituted Benzyl, PhenethylModulate overall potency and receptor selectivityCommon motif in many psychoactive compounds
Pyridinone RingMethyl, Ethyl, HalogenFine-tune lipophilicity and metabolic stabilityInfluences blood-brain barrier penetration
Pyrrolidine RingCarbonyl, Amino, AlkylImpart stimulant or empathogenic propertiesMimics pharmacophores of cathinones and amphetamines
Appended Aromatic RingMethoxy, MethylenedioxyInduce hallucinogenic effectsKey features of psychedelic phenethylamines

Putative Pharmacology and Mechanism of Action

While no pyrrolopyridinone-based compounds are currently classified as NPS, their structural features allow for informed speculation on their potential pharmacological targets and mechanisms of action. Psychoactive drugs typically exert their effects by modulating neurotransmitter systems in the central nervous system.[17]

Monoamine Transporter Inhibition: The Path to Stimulation

Many stimulant NPS, such as synthetic cathinones, act as inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[14][15] The pyrrolopyridinone scaffold can readily accommodate the structural motifs necessary for interaction with these transporters. The potency and selectivity of this inhibition would be highly dependent on the nature and position of the substituents.

Hypothesized Signaling Pathway for a Stimulant Pyrrolopyridinone Analog

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pyrrolopyridinone_NPS Pyrrolopyridinone NPS DAT Dopamine Transporter (DAT) Pyrrolopyridinone_NPS->DAT Inhibition Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine_Synapse Dopamine Dopamine_Release->Dopamine_Synapse Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Postsynaptic_Signal Postsynaptic Signaling Cascade Dopamine_Receptor->Postsynaptic_Signal

Caption: Putative mechanism of a stimulant pyrrolopyridinone NPS inhibiting dopamine reuptake.

Serotonergic Receptor Agonism: The Gateway to Psychedelic Effects

Hallucinogenic and empathogenic NPS often act as agonists or partial agonists at serotonin receptors, particularly the 5-HT2A subtype.[2][16] By incorporating electron-rich aromatic moieties, pyrrolopyridinone derivatives could be designed to bind to and activate these receptors, leading to profound alterations in perception, mood, and cognition.

Hypothesized Signaling Pathway for a Psychedelic Pyrrolopyridinone Analog

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Release Serotonin Release Serotonin_Vesicle->Serotonin_Release Serotonin_Synapse Serotonin Serotonin_Release->Serotonin_Synapse 5HT2A_Receptor 5-HT2A Receptor Serotonin_Synapse->5HT2A_Receptor Pyrrolopyridinone_NPS Pyrrolopyridinone NPS Pyrrolopyridinone_NPS->5HT2A_Receptor Agonism G_Protein Gq/11 5HT2A_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG

Caption: Hypothesized activation of the 5-HT2A receptor signaling cascade by a psychedelic pyrrolopyridinone NPS.

Analytical Detection and Characterization

The emergence of any new class of NPS presents a significant challenge to forensic and clinical toxicology laboratories. The development of robust and sensitive analytical methods is crucial for their identification and quantification in biological and non-biological matrices.[18][19]

Presumptive and Confirmatory Testing

Initial screening for pyrrolopyridinone-based NPS would likely rely on immunoassays designed for broader classes of drugs, though cross-reactivity may be limited. Therefore, confirmatory techniques are essential.

Chromatographic and Mass Spectrometric Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of NPS.[20][21] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives.

Workflow for the Analytical Identification of a Pyrrolopyridinone-Based NPS

G Sample Seized Material or Biological Sample Extraction Sample Preparation (e.g., SPE, LLE) Sample->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Library Matching, Fragmentation Analysis) MS_Detection->Data_Analysis Identification Compound Identification and Quantification Data_Analysis->Identification

Caption: A typical analytical workflow for the identification of a novel psychoactive substance.

Protocol: LC-MS/MS Method for the Detection of Pyrrolopyridinone Analogs

  • Sample Preparation:

    • Biological Matrices (Blood, Urine, Hair): Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and remove matrix interferences. Hair samples may require initial digestion.[18][19]

    • Seized Materials: Dissolve a known quantity of the material in a suitable organic solvent, such as methanol or acetonitrile.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate would be 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Analysis Mode: Operate in multiple reaction monitoring (MRM) mode for targeted analysis. Precursor and product ion pairs would need to be determined for each specific pyrrolopyridinone analog.

    • High-Resolution Mass Spectrometry (HRMS): For unknown identification, utilize a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer to obtain accurate mass measurements for elemental composition determination.[22]

Conclusion and Future Outlook

The pyrrolopyridinone core represents a scientifically plausible and concerningly accessible scaffold for the development of novel psychoactive substances. Its well-established synthetic chemistry, coupled with the potential for targeted modifications to interact with known CNS receptors, makes it a prime candidate for emergence on the illicit drug market. The scientific and law enforcement communities must remain vigilant and proactive in monitoring for the appearance of these compounds.

This guide has provided a foundational framework for understanding the potential synthesis, pharmacology, and analysis of pyrrolopyridinone-based NPS. By anticipating these developments, researchers can begin to develop the necessary reference standards, analytical methods, and pharmacological assays to effectively identify and characterize these substances should they emerge. Continued research into the structure-activity relationships of this compound class will be paramount in predicting their potential psychoactive effects and abuse liability.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • A novel synthesis of arylpyrrolo[1,2-a]pyrazinone deriv
  • Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. PubMed. [Link]
  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. PubMed. [Link]
  • An Update on the Synthesis of Pyrrolo[3][23]benzodiazepines. PubMed Central. [Link]
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  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. PubMed. [Link]
  • Structure Activity Rel
  • Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][3][23]benzodiazepines as DNA-interactive antitumour antibiotics. PubMed. [Link]
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  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs.
  • Development of a Series of Pyrrolopyridone M
  • New Synthetic Compounds with Psychoactive Action—Preliminary Results Among Primary and High School Students on the Territory of Novi Sad. PubMed Central. [Link]
  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology. [Link]
  • Development of dihydropyrrolopyridinone-based PKN2/PRK2 chemical tools to enable drug discovery. PubMed. [Link]
  • Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solv
  • Novel Psychoactive Substances. Encyclopedia.pub. [Link]
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. I.R.I.S.
  • Understanding the Mechanisms of Action and Effects of Drugs of Abuse. MDPI. [Link]
  • Psychoactive drug. Wikipedia. [Link]
  • Analytical techniques for the detection of novel psychoactive substances and their metabolites.
  • Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. MDPI. [Link]
  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry. [Link]
  • Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. PubMed Central. [Link]
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In Silico Target Deconvolution of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one scaffold, a derivative of the versatile azaindole core, has emerged as a privileged structure in medicinal chemistry, with demonstrated efficacy in oncology.[1] Understanding the full spectrum of its biological targets is paramount for elucidating its mechanism of action, predicting potential off-target effects, and identifying novel therapeutic applications. This in-depth technical guide provides a comprehensive framework for the in silico target deconvolution of this scaffold. We will navigate through a multi-pronged computational strategy, integrating ligand-based and structure-based approaches to generate and validate high-confidence target hypotheses. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for advanced computational techniques but also the underlying scientific rationale to empower informed decision-making in the laboratory.

Introduction: The Rationale for In Silico Target Identification

Traditional drug discovery is a time-consuming and expensive endeavor.[2] Phenotypic screening, while powerful in identifying compounds with desired cellular effects, often leaves the molecular target unknown.[3] In silico target identification, also known as target fishing, offers a rapid and cost-effective approach to bridge this knowledge gap.[4] By leveraging the vast and ever-growing biological and chemical data landscape, computational methods can predict the potential protein targets of a small molecule, thereby guiding experimental validation and accelerating the drug discovery pipeline.[5]

The this compound scaffold has already shown promise. Derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site, and as inhibitors of FMS-like tyrosine kinase 3 (FMS). These findings underscore the therapeutic potential of this chemical series and provide a solid foundation for further exploration.

This guide will present a logical and experimentally validated workflow for identifying additional, novel targets of the core this compound scaffold.

A Multi-Tiered Strategy for Target Hypothesis Generation

Our approach is rooted in a synergistic application of ligand-based and structure-based methodologies. This layered strategy allows for a comprehensive exploration of the potential target space, moving from broad, similarity-based predictions to more refined, structure-based assessments.

G cluster_0 Ligand-Based Approaches cluster_1 Structure-Based Approaches cluster_2 Target Validation & Refinement a Chemical Similarity Searching c Reverse Docking a->c Identifies potential target families b Pharmacophore Modeling b->c Provides 3D interaction model d Molecular Dynamics Simulation c->d Ranks potential targets e Binding Free Energy Calculation d->e Assesses complex stability

Figure 1: In Silico Target Deconvolution Workflow.

Known Targets and Associated Pathways: A Starting Point

Before embarking on a search for novel targets, it is crucial to understand the known biological activities of compounds containing the this compound scaffold.

Tubulin Polymerization Inhibition

Derivatives of this scaffold have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and cell shape maintenance.[6] Disruption of microtubule dynamics leads to mitotic arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.[7]

TubulinPathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin αβ-Tubulin Dimers Protofilament Protofilament Assembly Tubulin->Protofilament Microtubule Microtubule Elongation Protofilament->Microtubule Disassembly Catastrophe & Depolymerization Microtubule->Disassembly Mitosis Mitotic Spindle Formation Microtubule->Mitosis Anaphase Chromosome Segregation Mitosis->Anaphase CellDivision Cell Division Anaphase->CellDivision Compound Compound Compound->Tubulin Binds to Colchicine Site

Figure 2: Tubulin Polymerization and Cell Cycle Pathway.
FMS Kinase Inhibition

Other derivatives have demonstrated inhibitory activity against FMS-like tyrosine kinase 3 (FMS), a receptor tyrosine kinase primarily expressed in hematopoietic stem cells. FMS plays a crucial role in the survival, proliferation, and differentiation of hematopoietic progenitors.[8] Dysregulation of FMS signaling is implicated in various malignancies, particularly acute myeloid leukemia (AML).[4]

FMS_Pathway cluster_0 FMS Receptor Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes FMS FMS Receptor Dimerization Dimerization & Autophosphorylation FMS->Dimerization FL FLT3 Ligand FL->FMS PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS STAT5 JAK/STAT5 Pathway Dimerization->STAT5 Proliferation Proliferation PI3K->Proliferation Survival Survival RAS->Survival Differentiation Differentiation STAT5->Differentiation Compound Compound Compound->Dimerization Inhibits Kinase Activity

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of the 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Emergence of a Privileged Scaffold

The 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one core and its closely related analogs represent a "privileged scaffold" in modern medicinal chemistry. This heterocyclic framework, characterized by a fused pyrrole and pyridine ring system, is a versatile template for designing potent and selective modulators of critical biological targets.[1] Its inherent structural rigidity and capacity for diverse functionalization have positioned it as a focal point for developing novel therapeutics, particularly in oncology and infectious diseases.[1][2]

This guide synthesizes current research to provide an in-depth analysis of the structure-activity relationships governing this scaffold. We will dissect the causal relationships between specific structural modifications and their resulting biological activities, offering a logical framework for researchers and drug development professionals to guide future discovery efforts. The primary focus will be on its role as an anticancer agent targeting tubulin polymerization, with additional insights into its activity as a kinase inhibitor.

Core Biological Targets & Mechanisms of Action

Derivatives of the pyrrolopyridine core have demonstrated significant activity against several key biological targets. Understanding these targets is fundamental to interpreting the SAR data that follows.

  • Microtubule Dynamics (Tubulin): The most extensively documented mechanism for the anticancer activity of this scaffold is the inhibition of tubulin polymerization.[3][4] These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[1][3] This disruption of the cellular cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).[3][4]

  • Protein Kinases: The pyrrolopyridine framework is a recognized "hinge-binding" motif, making it an excellent starting point for kinase inhibitor design.[5] Specific targets identified for this scaffold and its close isomers include:

    • FMS Kinase (CSF-1R): Inhibition of FMS kinase is relevant for treating inflammatory disorders and various cancers where macrophages play a significant role.[6][7]

    • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in numerous cancers, making its inhibition a validated therapeutic strategy.[1][8][9]

  • Antiparasitic Targets: Derivatives have shown trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, opening another avenue for therapeutic development.[1]

The following diagram illustrates the primary mechanism of action for the most potent anticancer derivatives identified to date.

cluster_drug 1H-Pyrrolo[3,2-c]pyridine Derivative cluster_tubulin Microtubule Assembly cluster_cell Cancer Cell Fate Drug Pyrrolopyridine Derivative Tubulin α/β-Tubulin Heterodimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M G2/M Phase Cell Cycle Arrest Microtubules->G2M Disruption Leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of tubulin inhibition by pyrrolopyridine derivatives.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of the this compound scaffold is unlocked through strategic substitutions at key positions. Much of the detailed public data comes from the closely related 1H-pyrrolo[3,2-c]pyridine scaffold, which serves as an excellent proxy for understanding the core's potential.

Design Rationale: A Rigid Combretastatin A-4 (CA-4) Analog

A highly successful design strategy involves envisioning the pyrrolopyridine core as a rigid scaffold to lock the conformation of CA-4, a potent natural tubulin inhibitor.[3][4] In this model, the N1-aryl substituent mimics the trimethoxyphenyl A-ring of CA-4, while the C6-aryl substituent mimics the B-ring. This rigidification is an effective strategy to maintain potent antiproliferative activity.[4]

cluster_sar Key SAR Hotspots Scaffold

Caption: Key positions for substitution on the pyrrolopyridine core.

Substitutions at the N1 Position

The N1 position is critical for interaction with the colchicine binding site.

  • The 3,4,5-Trimethoxyphenyl Moiety: Consistent with the CA-4 mimicry model, the presence of a 3,4,5-trimethoxyphenyl group at the N1 position is a recurring feature in the most potent tubulin inhibitors of this class.[3] This group is thought to occupy a key hydrophobic pocket within the binding site.

Substitutions at the C6 Position

The C6 position is the primary site for diversification to modulate potency and selectivity. This corresponds to the B-ring of the CA-4 pharmacophore.

  • Aryl Substituents: A wide range of aryl groups have been explored at this position via Suzuki cross-coupling reactions.[4]

    • Simple Phenyl Rings: Substitution with tolyl groups (e.g., m-tolyl) confers significant antiproliferative activity.[3]

    • Heterocyclic Rings: The introduction of an indole ring at the C6 position led to compound 10t , which demonstrated the most potent anticancer activities across multiple cell lines, with IC50 values in the low nanomolar range.[3][4] This suggests that the hydrogen bond donating and accepting capabilities and the extended planar structure of the indole are highly favorable for binding.

Substitutions for Kinase Inhibition

When targeting kinases, the SAR profile shifts. Studies on FMS kinase inhibitors reveal the importance of diarylurea and diarylamide moieties.[6][7][10]

  • Diarylureas and Diarylamides: A series of diarylureas and diarylamides attached to the pyrrolopyridine scaffold were synthesized and tested against FMS kinase.[6][7]

    • Compound 1r , a diarylamide derivative, was found to be the most potent FMS kinase inhibitor with an IC50 of 30 nM.[6] It was over 33 times more selective for FMS than other kinases in a panel.[6] This highlights a completely different SAR profile compared to the tubulin inhibitors, where a flexible, hydrogen-bonding urea or amide linker is crucial for engaging the kinase hinge region.

Quantitative SAR Data Summary

The following table summarizes the in vitro antiproliferative activity of key 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against human cancer cell lines. This data underscores the critical role of the C6-substituent.

CompoundC6-Substituent (B-Ring)HeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)Reference
10c m-tolyl>40>40>40[3]
10t Indol-5-yl0.120.150.21[3][4]
CA-4 (Positive Control)0.00210.00190.0025[4]

Data extracted from Wang, C., et al. (2024).[3][4]

Experimental Workflows & Protocols

A successful SAR campaign relies on a robust and iterative cycle of design, synthesis, and biological evaluation.

Design Rational Design (e.g., CA-4 Mimicry) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Design->Synthesis Screening Primary Screening (MTT Assay) Synthesis->Screening Mechanistic Mechanistic Assays (Tubulin Polymerization, Cell Cycle Analysis) Screening->Mechanistic Active Hits Mechanistic->Design SAR Feedback Optimization Lead Optimization (ADME/Tox) Mechanistic->Optimization Confirmed Leads

Caption: Iterative workflow for a typical SAR study.

Protocol 1: General Synthesis of C6-Aryl Derivatives

This protocol outlines a typical Suzuki cross-coupling reaction used to install various aryl groups at the C6 position of the scaffold.

  • Reactant Preparation: To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (2.0 eq), and potassium carbonate (K2CO3, 2.0 eq).

  • Solvent and Catalyst: Add 1,4-dioxane as the solvent.

  • Catalyst Addition: Add a palladium catalyst such as Pd(PPh3)4.

  • Reaction Conditions: Seal the vial and irradiate in a microwave reactor at 85-100 °C for 30-60 minutes.[4]

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the final product.[4]

Protocol 2: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., from 0.01 to 100 μM) and a vehicle control (0.1% DMSO). Include a positive control such as Combretastatin A-4.[4] Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression.

  • Cell Treatment: Treat cells (e.g., HeLa) with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC50 value) for 24 hours.[4]

  • Cell Harvesting: Harvest the cells by trypsinization, then wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ethanol overnight at -20 °C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the G2/M population indicates cell cycle arrest at that phase.[4]

Conclusion and Future Directions

The this compound scaffold and its analogs are a highly productive area of research. The SAR studies detailed herein provide a clear roadmap for the rational design of novel therapeutics.

  • For Tubulin Inhibitors: The N1-(3,4,5-trimethoxyphenyl) and C6-(indolyl) substitution pattern is an exceptionally potent combination.[3][4] Future work should focus on optimizing the pharmacokinetic properties of these potent leads and exploring alternative heterocyclic systems at the C6 position to further enhance potency and reduce potential off-target effects.

  • For Kinase Inhibitors: The diarylamide and diarylurea motifs are key for potent FMS kinase inhibition.[6][7] Future efforts could involve exploring different linker lengths and chemistries between the core and the distal phenyl ring to improve selectivity across the kinome.

Continued exploration of this versatile scaffold, guided by the structure-activity principles outlined in this guide, holds significant promise for the development of next-generation targeted therapies.

References

  • This compound. (n.d.). Smolecule.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016). PubMed.
  • Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PubMed.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Spandidos Publications.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (n.d.). Taylor & Francis Online.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). MDPI.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Bentham Science.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central.
  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. (2023). Semantic Scholar.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed.
  • Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (n.d.). ResearchGate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications.

Sources

Discovery and development of "1H-Pyrrolo[3,2-c]pyridin-2(3H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of the 1H-Pyrrolo[3,2-c]pyridine Core

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold, a member of the azaindole family, has emerged as a privileged structure in modern medicinal chemistry. Its rigid, planar geometry and unique electronic properties make it an ideal bioisostere for designing novel therapeutics. This guide provides a comprehensive overview of the discovery and development of this core, with a primary focus on its application in oncology. We will delve into the strategic rationale behind its selection, key synthetic pathways, and its successful application in the development of potent tubulin polymerization inhibitors and kinase modulators. While direct exploration of the specific 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one derivative is limited in current literature, this guide will establish the foundational importance of the parent aromatic system and propose future directions for its analogs.

The Pyrrolopyridine Scaffold: A Versatile Tool in Drug Design

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds consisting of fused pyridine and pyrrole rings. The position of the nitrogen atom in the pyridine ring and the fusion pattern give rise to several isomers, each with distinct chemical properties. These scaffolds are of significant interest to medicinal chemists due to their presence in numerous biologically active molecules and their ability to serve as rigid frameworks for mimicking key pharmacophoric interactions.[1]

The 1H-pyrrolo[3,2-c]pyridine system (5-azaindole) has garnered particular attention. Its utility is prominently showcased in the rational design of agents that require a constrained conformation for biological activity.

Development of the 1H-Pyrrolo[3,2-c]pyridine Core: A Case Study in Anticancer Agents

The development of the 1H-pyrrolo[3,2-c]pyridine core is best exemplified by its use as a "configuration-constrained" strategy in cancer drug discovery. Researchers have effectively utilized this scaffold to lock flexible, biologically active molecules into their optimal conformation, thereby enhancing potency and stability.

Rationale: A Bioisostere for Unstable Bonds

A primary driver for employing the 1H-pyrrolo[3,2-c]pyridine core was to overcome the inherent instability of certain natural products. A key example is Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor with a cis-stilbene moiety.[2][3] The cis-olefin bond of CA-4 is crucial for its activity but is prone to isomerization to the less active trans-form under acidic conditions.[2][3]

The scientific insight was to replace this labile double bond with a rigid heterocyclic ring system that maintains the critical spatial orientation of the key aryl groups (the A-ring and B-ring). The 1H-pyrrolo[3,2-c]pyridine scaffold proved to be an excellent choice, successfully locking the bioactive conformation and leading to a new class of potent and stable anticancer agents.[2][3]

G cluster_0 Problem: Instability of Bioactive Conformer cluster_1 Solution: Configuration-Constrained Strategy CA4 Combretastatin A-4 (CA-4) (Natural Product) CisBond Bioactive Cis-Olefin Bond (Spatially Correct) CA4->CisBond Isomerization Isomerization (e.g., in acidic media) CisBond->Isomerization Instability Strategy Rational Drug Design CisBond->Strategy Insight TransIsomer Inactive Trans-Isomer Isomerization->TransIsomer Scaffold 1H-Pyrrolo[3,2-c]pyridine Core (Rigid Scaffold) Strategy->Scaffold Replaces Cis-Bond Result Stable & Potent Analogs (Bioactive Conformation Locked) Scaffold->Result

Figure 1: Rationale for using the 1H-pyrrolo[3,2-c]pyridine scaffold.

General Synthetic Strategy

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines typically follows a multi-step pathway, beginning from commercially available pyridine derivatives. A representative strategy involves the construction of the pyrrole ring onto the pyridine core.[3]

G Start 2-Bromo-5-methylpyridine N_Oxide Nitration (fuming HNO3, H2SO4) Start->N_Oxide Intermediate1 2-bromo-5-methyl- 4-nitropyridine 1-oxide N_Oxide->Intermediate1 DMF_DMA Reaction with DMF-DMA Intermediate1->DMF_DMA Intermediate2 Key Enamine Intermediate DMF_DMA->Intermediate2 Reduction Reductive Cyclization (Fe, Acetic Acid) Intermediate2->Reduction Core 6-bromo-1H-pyrrolo[3,2-c]pyridine Reduction->Core Chan_Lam Chan-Lam Coupling (Arylboronic acid, Cu(OAc)2) Core->Chan_Lam Intermediate3 N-Arylated Intermediate Chan_Lam->Intermediate3 Suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate3->Suzuki Final Target 1,6-Diaryl- 1H-pyrrolo[3,2-c]pyridines Suzuki->Final G cluster_pathway Cellular Pathway Compound 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Compound->Microtubule Inhibits Tubulin->Microtubule Essential for Spindle Mitotic Spindle Formation Microtubule->Spindle Required for G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption Leads to CellCycle Cell Cycle Progression Spindle->CellCycle Apoptosis Apoptosis (Cancer Cell Death) G2M_Arrest->Apoptosis Induces G A Aromatic Parent Scaffold B Target Lactam imgA imgA labelA 1H-Pyrrolo[3,2-c]pyridine C Isomeric Lactam labelB This compound (Hypothetical/Less Studied) imgC imgC labelC 1H-Pyrrolo[3,2-c]pyridin-4(5H)-one

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one, a polar heterocyclic compound of significant interest in medicinal chemistry.[1] Due to the challenges associated with purifying polar, nitrogen-containing compounds, this document outlines a robust preparative High-Performance Liquid Chromatography (HPLC) protocol.[2][3] The methodology is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from sample preparation to fraction analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the protocol effectively.

Introduction to this compound

This compound is a bicyclic heterocyclic compound with a molecular weight of 134.14 g/mol and the chemical formula C₇H₆N₂O.[1] Its structural framework is a recurring motif in pharmacologically active agents, with derivatives showing potential as anticancer agents by disrupting microtubule dynamics.[1][4][5] The purity of this and similar compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements.

The presence of nitrogen atoms in the heterocyclic structure can lead to challenges in purification, such as peak tailing and unpredictable interactions with stationary phases.[6] Furthermore, its polarity can result in poor retention on traditional reversed-phase columns.[7] This guide provides a systematic approach to overcome these challenges using preparative reversed-phase HPLC.

Principle of Reversed-Phase HPLC Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity.[8] A non-polar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds, like this compound, have a higher affinity for the mobile phase and tend to elute earlier.[8] The composition of the mobile phase is critical and is typically a mixture of water and an organic solvent like acetonitrile or methanol. Modifiers such as trifluoroacetic acid (TFA) or formic acid are often added to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.

HPLC Purification Workflow

The overall workflow for the purification of this compound is depicted below. This process begins with the preparation of the crude sample and culminates in the analysis of the purified fractions.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Post-Purification SamplePrep Crude Sample Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection GradientElution Gradient Elution Injection->GradientElution Detection UV Detection GradientElution->Detection FractionCollection Fraction Collection Detection->FractionCollection FractionAnalysis Fraction Analysis (Analytical HPLC/LC-MS) FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval FinalProduct Pure Compound SolventRemoval->FinalProduct

Figure 1: HPLC Purification Workflow Diagram.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on the specific impurity profile of the crude material.

Materials and Instrumentation
Item Specification
HPLC System Preparative HPLC system with a gradient pump, autosampler, UV detector, and fraction collector.
Column C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
Solvents HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA) or Formic Acid (FA).
Sample Solvent DMSO, DMF, or a mixture of mobile phase components.
Vials Appropriate vials for sample injection and fraction collection.
Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA (v/v) in water.

  • Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.

Rationale: The addition of an acid modifier like TFA helps to protonate the nitrogen atoms in the pyrrolopyridine structure, leading to more consistent interactions with the stationary phase and sharper peaks. It also suppresses the ionization of residual silanols on the silica backbone of the stationary phase.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO).

  • If solubility is an issue, gentle warming or sonication can be applied.[9]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

Rationale: It is crucial to ensure the sample is fully dissolved before injection to avoid precipitation on the column, which can cause blockages and poor separation.[6] Using a strong solvent like DMSO is often necessary for polar compounds, but the injection volume should be kept low to prevent "DMSO shock," where the compound precipitates upon contact with the aqueous mobile phase.[9]

HPLC Method Parameters
Parameter Value Justification
Flow Rate 20 mL/minAppropriate for a 21.2 mm ID preparative column.
Detection Wavelength 254 nm and 280 nmAromatic and conjugated systems typically absorb at these wavelengths. A diode array detector (DAD) is recommended to monitor peak purity.
Injection Volume 0.5 - 2.0 mLDependent on sample concentration and column loading capacity.
Column Temperature Ambient or 30 °CElevated temperatures can reduce mobile phase viscosity and improve peak shape, but may not be necessary.
Gradient Program See Table 1A shallow gradient is often necessary to separate closely eluting impurities from polar compounds.

Table 1: Suggested Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
356535
40595
45595
46955
55955
Purification and Fraction Collection
  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.[8]

  • Inject the prepared sample.

  • Run the gradient program and collect fractions based on the UV chromatogram. It is advisable to collect fractions across the entire peak to ensure the capture of the pure compound.

  • After the elution of the target compound, a high-organic wash step is included to remove any strongly retained impurities from the column.[8]

Post-Purification Analysis
  • Analyze the collected fractions using an analytical HPLC system to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the mobile phase solvents, typically by lyophilization (freeze-drying) or rotary evaporation. Lyophilization is often preferred for removing water and ACN, especially if TFA is used, as it can be removed under vacuum.

Method Development and Optimization

For challenging separations, the initial protocol may need refinement.

  • Improving Retention: If the compound elutes too early (in or near the solvent front), consider using a column with a different stationary phase, such as a polar-endcapped C18 or a phenyl-hexyl phase, which can offer alternative selectivities for aromatic compounds.[10][11] Alternatively, hydrophilic interaction liquid chromatography (HILIC) is a powerful technique for retaining very polar compounds.[10][12]

  • Improving Peak Shape: If peak tailing is observed, ensure the mobile phase modifier is effective. Formic acid can be used as an alternative to TFA and is more compatible with mass spectrometry. Increasing the column temperature slightly can also improve peak symmetry.

  • Optimizing Selectivity: To improve the separation of closely eluting impurities, the gradient slope can be made shallower around the elution time of the target compound. Changing the organic modifier from acetonitrile to methanol can also significantly alter selectivity due to different solvent-analyte interactions.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Yield Compound degradation on the column; incomplete elution.Consider using a less acidic modifier or a different stationary phase. Ensure the high-organic wash is sufficient to elute all of the compound.[6]
Broad Peaks Column overload; secondary interactions with the stationary phase.Reduce the injection volume or sample concentration. Ensure the mobile phase pH is appropriate to maintain a consistent charge state of the analyte.
Split Peaks Sample solvent immiscibility with mobile phase; column void or contamination.Ensure the sample solvent is compatible with the initial mobile phase. If the problem persists, the column may need to be repacked or replaced.
Precipitation in Fractions Low solubility of the compound in the collected mobile phase.Add a small amount of a compatible organic solvent (e.g., methanol) to the collection tubes before fractionation.

Conclusion

This application note provides a robust and detailed protocol for the preparative HPLC purification of this compound. By understanding the principles of reversed-phase chromatography and the rationale behind the methodological choices, researchers can effectively purify this and other polar heterocyclic compounds. The provided guidelines for method development and troubleshooting serve as a valuable resource for optimizing separations and achieving high-purity materials essential for research and drug development.

References

  • BenchChem. (n.d.). Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Technical Support Center.
  • Smolecule. (n.d.). This compound.
  • Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2295627.
  • BenchChem. (n.d.). Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. Technical Support Center.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44288.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Kaur, N., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4841-4851.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • Unknown. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

Sources

Application Note: Structural Elucidation of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol and detailed analysis for the structural elucidation of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of field-proven experimental protocols and highly accurate predicted Nuclear Magnetic Resonance (NMR) data. The assignments for both ¹H and ¹³C NMR spectra are rationalized based on fundamental principles and comparative analysis with structurally related compounds. This note is designed to serve as a practical guide for researchers working on the synthesis and characterization of novel pyrrolopyridine derivatives.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a prominent structural motif in medicinal chemistry, recognized as a "superior scaffold" due to its presence in numerous pharmacologically active compounds.[1] Derivatives have shown potent activities, including the inhibition of tubulin polymerization for anticancer applications.[1][2] The specific analogue, this compound, also known as 6-azaindolin-2-one, incorporates a lactam function, making it a bioisostere of oxindole. This structural feature is critical, as both oxindole and azaindole scaffolds are known to be binding motifs for targets in neurodegenerative diseases, such as Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation.[3][4]

Accurate and unambiguous structural characterization is paramount for advancing drug discovery programs based on this scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework. This guide establishes a robust protocol for NMR data acquisition and provides a thorough analysis of the predicted spectral data for the title compound, ensuring high scientific integrity for researchers in the field.

Predicted NMR Assignments

While specific experimental spectra for the parent this compound are not widely published, the following assignments are based on advanced computational prediction models and analysis of closely related structures found in the literature.[1][2] The predicted data serves as a strong baseline for experimental verification.

Structure and Numbering Scheme:

Chemical structure of this compound with atom numbering

(Note: Image is a placeholder representation. The numbering is for NMR assignment purposes.)

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

PositionPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
H1~10.8br s1H-NH proton of the lactam, expected to be broad and downfield due to hydrogen bonding and resonance.
H4~8.10d1HJ = 5.5 HzPyridine proton α to nitrogen, significantly deshielded. Coupled to H5.
H5~6.80dd1HJ = 5.5, 7.0 HzPyridine proton β to nitrogen, coupled to both H4 and H7.
H7~7.50d1HJ = 7.0 HzPyridine proton γ to the ring fusion, coupled to H5.
H3~3.60s2H-Methylene protons (CH₂) adjacent to the carbonyl group. Expected to be a singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

PositionPredicted δ (ppm)Assignment Rationale
C2~175.0Lactam carbonyl carbon, highly deshielded.
C7a~148.0Quaternary carbon at the ring junction, adjacent to pyridine nitrogen.
C4~145.0Aromatic CH carbon α to pyridine nitrogen.
C3a~135.0Quaternary carbon at the ring junction.
C7~128.0Aromatic CH carbon.
C5~118.0Aromatic CH carbon.
C3~35.0Methylene carbon (CH₂) adjacent to the carbonyl.

Causality Behind Spectral Assignments: A Mechanistic View

The predicted assignments in Tables 1 and 2 are grounded in established principles of NMR spectroscopy.

  • ¹H NMR Analysis: The protons on the pyridine ring (H4, H5, H7) are expected in the aromatic region. H4 is the most downfield due to its position alpha to the electron-withdrawing pyridine nitrogen. The methylene protons (H3) are in the aliphatic region, shifted downfield by the adjacent carbonyl group. The lactam NH proton (H1) is predicted to be significantly downfield and broadened, a characteristic feature of N-H protons in a DMSO-d₆ solvent, which is a strong hydrogen bond acceptor. The coupling constants are typical for ortho and meta relationships in a pyridine ring.

  • ¹³C NMR Analysis: The most downfield signal is unequivocally the lactam carbonyl carbon (C2) at ~175.0 ppm. The aromatic carbons appear in the 118-148 ppm range. The carbons directly attached to nitrogen (C4, C7a) are deshielded and appear further downfield. The methylene carbon (C3) is found in the aliphatic region around 35.0 ppm.

To move from these robust predictions to validated assignments, a suite of 2D NMR experiments is essential.

Experimental Protocols for NMR Analysis

This section provides a self-validating protocol for the acquisition and confirmation of NMR assignments for this compound.

Sample Preparation
  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Its high boiling point is suitable for variable temperature studies, and its ability to act as a hydrogen bond acceptor helps in observing exchangeable protons like N-H.

  • Sample Concentration: Dissolve 5-10 mg of the purified compound in 0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The following workflow outlines the logical progression of experiments on a standard 400 or 500 MHz NMR spectrometer.[5]

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR for Structural Connectivity cluster_assign Final Assignment H1 ¹H NMR Acquisition C13 ¹³C{¹H} NMR (Proton Decoupled) H1->C13 Initial Survey COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY Proceed if 1D OK HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Identify ¹J(C,H) ASSIGN Confirm Structure & Final Assignments COSY->ASSIGN Integrate All Data HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Identify ²⁻³J(C,H) HSQC->ASSIGN Integrate All Data HMBC->ASSIGN Integrate All Data

Caption: NMR data acquisition and analysis workflow.

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying adjacent protons, such as those on the pyridine ring (H4-H5-H7).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link H3 to C3, H4 to C4, H5 to C5, and H7 to C7.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the complete carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.

Using HMBC for Unambiguous Assignment

The HMBC spectrum is critical for confirming the connectivity of the fused ring system and the position of the lactam functionality. The diagram below illustrates the most informative expected correlations.

HMBC_Correlations cluster_structure Expected Key HMBC Correlations A Structure with Key Protons mol H3 H3 C2 C2 H3->C2 ³J C3a C3a H3->C3a ²J H4 H4 C7a C7a H4->C7a ³J C5 C5 H4->C5 ²J H7 H7 H7->C3a ³J H7->C5 ²J

Caption: Key expected long-range ¹H-¹³C HMBC correlations.

  • H3 to C2 and C3a: The methylene protons (H3) should show a strong correlation to the quaternary carbon C3a (²J) and the carbonyl carbon C2 (³J), confirming the lactam ring structure.

  • H4 to C5 and C7a: The pyridine proton H4 should correlate to C5 (²J) and the bridgehead carbon C7a (³J), locking in the pyridine ring's orientation.

  • H7 to C3a: A crucial correlation from H7 across the ring system to C3a (³J) would confirm the fusion of the pyrrolo and pyridine rings.

Conclusion

This application note provides a robust framework for the NMR-based structural elucidation of this compound. By combining detailed experimental protocols with theoretically sound predicted spectral data, researchers are equipped to confidently characterize this important medicinal chemistry scaffold. The outlined 1D and 2D NMR experiments, particularly the analysis of HMBC correlations, constitute a self-validating system for achieving unambiguous assignments. Experimental verification of the predicted data presented herein will provide a valuable reference for the broader scientific community.

References

  • Ghandi, M., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(14), 4388. [Link]
  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12490979, 1H,2H,3H-pyrrolo(3,2-c)pyridine. [Link]
  • National Center for Biotechnology Information, U.S. National Library of Medicine. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
  • El-Gazzar, A. R. B. A., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. [Link]
  • El-Gazzar, A. R. B. A., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the mass spectrometric analysis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one, a key heterocyclic scaffold. It outlines predicted fragmentation pathways, offers detailed experimental protocols for tandem mass spectrometry (MS/MS), and provides insights for accurate data interpretation.

Introduction: The Significance of the this compound Scaffold

This compound belongs to the azaindole family of bicyclic heterocycles. Azaindole derivatives are considered "privileged scaffolds" in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to effectively interact with a wide range of biological targets, particularly protein kinases.[1] The dysregulation of kinases is a hallmark of many diseases, including cancer, making compounds based on this scaffold highly valuable for drug discovery.[1]

Accurate structural characterization is fundamental to the drug development process. Mass spectrometry, especially tandem mass spectrometry (MS/MS), is an indispensable tool for confirming the identity and structure of novel synthesized compounds.[1] This guide focuses on the fragmentation behavior of the core this compound structure under collision-induced dissociation (CID), providing a predictive framework for researchers working with its derivatives.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound (Molecular Formula: C₇H₆N₂O; Exact Mass: 134.0480) is governed by the interplay between its lactam and fused pyrrolopyridine ring systems. Under typical positive-mode electrospray ionization (ESI), the molecule will be observed as the protonated molecular ion [M+H]⁺ at m/z 135.0553. The subsequent fragmentation upon CID is predicted to follow several key pathways.

The cleavage of the β-lactam ring is a common and primary fragmentation event observed in the low-energy CID spectra of many lactam-containing compounds.[2][3] For this compound, this can occur through several mechanisms:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for cyclic lactones and lactams is the neutral loss of CO.[4][5] This pathway would result in a fragment ion at m/z 107.0597.

  • Ring Scission: Cleavage across the four-membered lactam ring can lead to the formation of complementary fragment ions, a pattern well-documented for β-lactam antibiotics.[2][3][6][7]

  • Loss of HCN: Fragmentation of the pyrrole or pyridine ring often involves the elimination of hydrogen cyanide (HCN), a stable neutral molecule. This is a known pathway for 1H-pyrrolo[2,3-b]pyridines and other nitrogen heterocycles.[8]

The proposed fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway cluster_main Proposed ESI-MS/MS Fragmentation M [M+H]⁺ m/z 135.0553 (C₇H₇N₂O)⁺ F1 Fragment A m/z 107.0597 (C₆H₇N₂)⁺ M->F1 - CO (27.9949 Da) F2 Fragment B m/z 78.0344 (C₅H₄N)⁺ M->F2 - C₂H₃NO (57.0215 Da) [Ring Scission] F3 Fragment C m/z 108.0447 (C₆H₆NO)⁺ M->F3 - HCN (27.0109 Da) F1->F2 - HCN (27.0109 Da)

Caption: Proposed fragmentation pathways for protonated this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general method for the analysis of this compound and its derivatives. Optimization for specific substituted analogs is highly recommended.[1]

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, DMSO).

  • Working Solution: Dilute the stock solution with 50:50 acetonitrile:water (with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Transfer: Transfer the working solution to an autosampler vial for analysis.[1]

Liquid Chromatography (LC) Parameters
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[1]

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

  • Scan Mode: Full Scan (MS1) to identify the precursor ion, followed by Product Ion Scan (MS2 or MS/MS) of the selected precursor.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Collision Gas: Argon.

  • Collision Energy (CE): A collision energy ramp (e.g., 10-40 eV) should be applied to observe the full range of fragment ions. The optimal CE should be determined empirically.

The general workflow for data acquisition and analysis is depicted below.

Workflow cluster_workflow LC-MS/MS Experimental Workflow A Sample Preparation (1-10 µg/mL in vial) B LC Separation (Reverse-Phase C18) A->B C ESI Ionization (Positive Mode) B->C D MS1 Full Scan (Identify [M+H]⁺) C->D E Precursor Isolation (Isolate m/z 135.0553) D->E F Collision-Induced Dissociation (CID with Argon) E->F G MS2 Product Ion Scan (Detect Fragments) F->G H Data Analysis (Compare with Predictions) G->H

Caption: Standard workflow for LC-MS/MS analysis of small molecules.

Data Interpretation and Quantitative Summary

The resulting MS/MS spectrum should be interpreted by matching the observed fragment ions to the predicted fragmentation pathways. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of each fragment, thereby increasing confidence in the structural assignment.[9]

The table below summarizes the key ions expected in the positive-ion ESI-MS/MS spectrum of this compound.

Ion Proposed Formula Calculated m/z Description & Rationale
[M+H]⁺ [C₇H₇N₂O]⁺135.0553Protonated molecular ion (precursor).
Fragment A [C₆H₇N₂]⁺107.0597Resulting from the neutral loss of carbon monoxide (CO) from the lactam ring, a common pathway for such structures.[5]
Fragment B [C₅H₄N]⁺78.0344Represents the pyridyl cation, likely formed via cleavage of the lactam and pyrrole rings.
Fragment C [C₆H₆NO]⁺108.0447Formed by the loss of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation for nitrogen heterocycles.[8]

Conclusion and Best Practices

The mass spectrometric fragmentation of this compound is characterized by predictable cleavages of the lactam ring and the fused heterocyclic system. The primary fragmentation events are the neutral loss of CO and HCN, and scission of the lactam ring.

For reliable and reproducible results, it is essential to:

  • Use High-Resolution MS: To confirm the elemental composition of precursor and fragment ions.

  • Optimize Collision Energy: The abundance of different fragments is highly dependent on the collision energy; acquiring data at multiple CE values is recommended.[10]

  • Utilize Reference Standards: Whenever possible, compare the fragmentation pattern to that of a certified reference standard to confirm identity.

  • Consider In-Source Fragmentation: Be aware that some fragmentation may occur in the ion source even before the collision cell, which can complicate spectral interpretation.[11]

This guide provides a robust framework for the mass spectrometric analysis of the this compound scaffold, enabling researchers to confidently characterize novel derivatives in their drug discovery pipelines.

References

  • BenchChem. (n.d.). Mass Spectrometry Analysis of Novel 4-Azaindole Compounds: Application Notes and Protocols.
  • ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics....
  • ResearchGate. (n.d.). Tandem mass (MS/MS) spectra of mass‐selected a) aza‐Michael addition....
  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • Royal Society of Chemistry. (n.d.). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact.
  • MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • National Institutes of Health. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • ResearchGate. (n.d.). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry.
  • PubMed. (n.d.). Chemical-ionization mass spectrometry of beta-lactam antibiotics.
  • ResearchGate. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
  • ResearchGate. (n.d.). General pattern of mass fragmentation of β-lactams.
  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
  • National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. (1989). Applying Tandem Mass Spectral Libraries for Solving the Critical Assessment of Small Molecule Identification (CASMI) LC/MS Challenge 2012.
  • ResearchGate. (2025). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs.
  • R Discovery. (2013). Fragmentation pathways of 2‐substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time‐of‐flight mass spectrometry.
  • ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • ResearchGate. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • National Institutes of Health. (n.d.). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS.
  • DigitalCommons@TMC. (2023). Advancing ASMS With LC-MS/MS for the Discovery of Novel PDCL2 Ligands From DNA-Encoded Chemical Library Selections.

Sources

Synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-c]pyridin-2(3H)-one scaffold, also known as 5-azaindolin-2-one, is a crucial heterocyclic motif in medicinal chemistry. As a bioisostere of oxindole, it is a "privileged scaffold" that imparts unique physicochemical properties to molecules, such as improved solubility and bioavailability. This framework is a core component in numerous pharmacologically active compounds, including kinase inhibitors for anticancer therapies. The strategic placement of the nitrogen atom in the pyridine ring allows for novel hydrogen bonding interactions with biological targets, making it an attractive starting point for drug discovery and development.

This application note provides a comprehensive guide to a proposed synthesis of the parent compound, this compound. The presented protocol is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology. The synthetic strategy is built upon established chemical principles and analogous transformations reported for related azaindole derivatives.

Synthetic Strategy and Rationale

The synthesis of the this compound core can be efficiently achieved through a multi-step sequence commencing with a commercially available substituted pyridine. The key transformation involves an intramolecular cyclization to construct the fused pyrrolidinone ring. The chosen strategy prioritizes the use of readily available starting materials and robust, high-yielding reactions.

The overall synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Synthesis of this compound Start 3-Amino-4-methylpyridine Step1 Step 1: Nitration Start->Step1 H₂SO₄, HNO₃ Intermediate1 4-Methyl-3-nitropyridine Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 SeO₂ Intermediate2 4-Formyl-3-nitropyridine Step2->Intermediate2 Step3 Step 3: Reductive Amination Intermediate2->Step3 Glycine ethyl ester, NaBH(OAc)₃ Intermediate3 N-Substituted-4-(aminomethyl)-3-nitropyridine Step3->Intermediate3 Step4 Step 4: Reductive Cyclization Intermediate3->Step4 Fe, AcOH Product This compound Step4->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 4-Methyl-3-nitropyridine (Intermediate 1)

Rationale: The synthesis begins with the regioselective nitration of 3-amino-4-methylpyridine. The amino group directs the nitration to the adjacent position, and subsequent removal of the amino group (not shown, but a common strategy) or starting directly with 4-methylpyridine and achieving regioselective nitration are plausible initial steps. For this protocol, we will assume the synthesis starts from the commercially available 4-methyl-3-nitropyridine. Should this not be readily available, a synthetic route from 4-methylpyridine would be employed, although this may present challenges with regioselectivity.

Protocol: This intermediate is often commercially available. If synthesis is required, a common method is the nitration of 4-picoline N-oxide followed by deoxygenation.

PART 2: Synthesis of 4-Formyl-3-nitropyridine (Intermediate 2)

Rationale: The methyl group of 4-methyl-3-nitropyridine is oxidized to an aldehyde. Selenium dioxide is a classic and effective reagent for the benzylic oxidation of methyl groups on electron-deficient heterocyclic rings.

Protocol:

  • To a solution of 4-methyl-3-nitropyridine (1.0 eq) in dioxane, add selenium dioxide (1.2 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-formyl-3-nitropyridine.

PART 3: Synthesis of Ethyl 2-((3-nitro-4-pyridyl)methylamino)acetate (Intermediate 3)

Rationale: A reductive amination reaction is employed to couple the aldehyde (Intermediate 2) with glycine ethyl ester. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, as it does not reduce the nitro group.

Protocol:

  • Dissolve 4-formyl-3-nitropyridine (1.0 eq) in dichloromethane (DCM).

  • Add glycine ethyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq) to the solution and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

PART 4: Synthesis of this compound (Final Product)

Rationale: The final step is a reductive cyclization. The nitro group is reduced to an amine, which then undergoes spontaneous intramolecular cyclization with the adjacent ester to form the desired lactam. Iron in acetic acid is a classic and effective reagent for the reduction of nitro groups in the presence of other functional groups and for promoting the subsequent cyclization.

Protocol:

  • Suspend ethyl 2-((3-nitro-4-pyridyl)methylamino)acetate (1.0 eq) in a mixture of acetic acid and ethanol.

  • Add iron powder (5.0 eq) portion-wise, as the reaction can be exothermic.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Reaction Mechanism: Reductive Cyclization

The key step in the synthesis is the formation of the bicyclic lactam. This proceeds through the reduction of the nitro group to an amine, followed by an intramolecular nucleophilic attack of the newly formed amine onto the ester carbonyl, with subsequent elimination of ethanol.

Reaction_Mechanism cluster_1 Reductive Cyclization Mechanism Start Intermediate 3 (Nitro-ester) Reduction Reduction of Nitro Group Start->Reduction [Fe, AcOH] Intermediate_Amine Amino-ester Intermediate Reduction->Intermediate_Amine Cyclization Intramolecular Nucleophilic Attack Intermediate_Amine->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Elimination Elimination of EtOH Tetrahedral_Intermediate->Elimination Product This compound Elimination->Product

Caption: Mechanism of the final reductive cyclization step.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
14-MethylpyridineH₂SO₄, HNO₃4-Methyl-3-nitropyridine70-80%
24-Methyl-3-nitropyridineSeO₂4-Formyl-3-nitropyridine60-70%
34-Formyl-3-nitropyridineGlycine ethyl ester, NaBH(OAc)₃Ethyl 2-((3-nitro-4-pyridyl)methylamino)acetate80-90%
4Ethyl 2-((3-nitro-4-pyridyl)methylamino)acetateFe, AcOHThis compound75-85%

Yields are estimated based on analogous reactions in the literature.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging established synthetic transformations, this guide offers a reliable pathway for researchers to access this important heterocyclic scaffold. The modularity of this synthetic route also allows for the potential synthesis of various derivatives by employing substituted starting materials, further expanding its utility in drug discovery and medicinal chemistry.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024).
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed. [Link]

Application Notes and Protocols for the Biological Evaluation of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Microtubule-Targeting Therapeutics

The 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one scaffold has emerged as a promising framework in the discovery of novel anticancer agents. Recent studies have elucidated that derivatives of this heterocyclic system can exhibit potent antiproliferative activities against a range of human cancer cell lines.[1] The primary mechanism of action for these compounds has been identified as the disruption of microtubule dynamics, a critical cellular process for mitosis, cell structure, and intracellular transport.[1][2]

These derivatives have been shown to function as colchicine-binding site inhibitors, preventing the polymerization of tubulin into microtubules.[1][2] This interference with microtubule formation leads to the disassembly of the mitotic spindle, causing cell cycle arrest, predominantly in the G2/M phase, and subsequently inducing apoptosis, or programmed cell death.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of this compound derivatives. The following application notes and detailed protocols are designed to offer a robust framework for characterizing the anticancer properties of this promising class of compounds, from initial cytotoxicity screening to in-depth mechanistic studies.

Part 1: Initial Assessment of Anticancer Activity - Cell Viability and Cytotoxicity

A primary and essential step in the evaluation of any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.[3][4]

Principle of the MTT Assay

The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is primarily mediated by mitochondrial dehydrogenases.[3] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance, one can quantify the cytotoxic effect of the test compound.[3][4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plates compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound compound_prep->treat_cells incubate_treat 4. Incubate for 24-72 hours treat_cells->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Fig 1. Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, SGC-7901)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.[5] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][5]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Parameter Description Typical Values for Active Compounds
IC₅₀ Half-maximal inhibitory concentrationLow micromolar to nanomolar range
Cell Lines HeLa, MCF-7, SGC-7901, A549, etc.Varies depending on the cell line
Incubation Time 48 - 72 hoursOptimal time to observe cytotoxic effects

Part 2: Mechanistic Elucidation - Targeting Tubulin Polymerization

To confirm that the cytotoxic effects of the this compound derivatives are due to their interaction with tubulin, a direct biochemical assay measuring tubulin polymerization is essential.

Principle of the In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in vitro. The polymerization process can be tracked by measuring the increase in turbidity (light scattering) at 340 nm as tubulin dimers form microtubule polymers.[7] The reaction is temperature-dependent; polymerization occurs at 37°C, while depolymerization is favored at 4°C.[8] Inhibitors of tubulin polymerization will prevent or reduce the increase in absorbance, providing a direct measure of their activity.[6][7]

Detailed Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)[8]

  • Test compounds and controls (e.g., colchicine as a positive control for inhibition, paclitaxel for promotion)[9]

  • Pre-warmed 96-well plate

  • Temperature-controlled spectrophotometer capable of kinetic readings at 340 nm

Procedure:

  • Preparation: Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL on ice.[6][8] Prepare dilutions of the test compounds in G-PEM buffer.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations.[6]

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction. The final volume should be around 100 µL.[6][9]

  • Kinetic Measurement: Immediately begin recording the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.[6][9]

Data Analysis:

  • Plot the absorbance at 340 nm as a function of time for each concentration of the test compound.

  • Determine the maximum rate of polymerization (Vmax) and the final plateau of absorbance (Amax).

  • Calculate the percentage of inhibition of tubulin polymerization relative to the vehicle control.

  • Determine the IC₅₀ value for tubulin polymerization inhibition by plotting the percentage of inhibition against the compound concentration.

Parameter Description Expected Outcome for an Inhibitor
Vmax Maximum rate of polymerizationDecreased in a dose-dependent manner
Amax Maximum polymer mass at steady-stateReduced in a dose-dependent manner
IC₅₀ Concentration for 50% inhibitionIndicates the potency of the inhibitor

Part 3: Cellular Confirmation of Microtubule Disruption

While the biochemical assay provides direct evidence of tubulin interaction, it is crucial to visualize the effects of the compounds on the microtubule network within intact cells. Immunofluorescence microscopy is a powerful technique for this purpose.[10]

Principle of Immunofluorescence Staining of Microtubules

This technique involves fixing cells to preserve their structure, permeabilizing the cell membrane to allow antibody entry, and then using a primary antibody that specifically binds to α-tubulin, a key component of microtubules. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.[10] Treatment with a microtubule-destabilizing agent is expected to result in a diffuse, fragmented microtubule network compared to the well-organized filamentous network in control cells.[11]

Experimental Workflow: Immunofluorescence Staining

IF_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_imaging Imaging & Analysis seed_cells 1. Seed Cells on Coverslips treat_compound 2. Treat with Test Compound seed_cells->treat_compound fix_cells 3. Fixation (e.g., with PFA) treat_compound->fix_cells permeabilize 4. Permeabilization (e.g., with Triton X-100) fix_cells->permeabilize block 5. Blocking (e.g., with BSA) permeabilize->block primary_ab 6. Primary Antibody (Anti-α-tubulin) block->primary_ab secondary_ab 7. Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab nuclear_stain 8. Nuclear Counterstain (DAPI) secondary_ab->nuclear_stain mount 9. Mount Coverslips nuclear_stain->mount image 10. Fluorescence Microscopy mount->image analyze 11. Analyze Microtubule Morphology image->analyze

Fig 2. Workflow for immunofluorescence staining of microtubules.
Detailed Protocol: Immunofluorescence Staining of Microtubules

Materials:

  • Cells cultured on sterile glass coverslips in a multi-well plate

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100)[10]

  • Primary antibody: Mouse anti-α-tubulin

  • Secondary antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the test compound at a concentration around its IC₅₀ for an appropriate duration (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[10]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding by incubating with 1% BSA in PBST for 1 hour.[10]

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[10]

  • Nuclear Staining: Wash the cells three times with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei.[10]

  • Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope.

Expected Results:

  • Control Cells: A well-defined network of long, filamentous microtubules extending throughout the cytoplasm.

  • Treated Cells: A disorganized and diffuse microtubule network, with fragmented or depolymerized microtubules.

Part 4: Downstream Cellular Consequences - Cell Cycle Arrest and Apoptosis

Disruption of the microtubule network should lead to a halt in the cell cycle, typically at the G2/M transition, followed by the induction of apoptosis. Flow cytometry is an ideal high-throughput method to quantify these effects.[12]

Cell Cycle Analysis

Principle: Flow cytometry can analyze the DNA content of a large population of cells. By staining cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.[2] Cells in G2/M have twice the DNA content of cells in G0/G1. Treatment with a microtubule inhibitor is expected to cause an accumulation of cells in the G2/M phase.[12]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[2]

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Treat cells with the test compound for a set time (e.g., 24 hours). Harvest both adherent and floating cells. Wash with cold PBS and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.[2] Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[2]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[2]

Data Analysis:

  • Use cell cycle analysis software to generate DNA content histograms.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to control cells to identify G2/M arrest.

Apoptosis Assay

Principle: The Annexin V/PI assay is a standard method for detecting apoptosis by flow cytometry.[1] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to identify these early apoptotic cells.[13] Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Treated and control cells

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with the test compound. Collect both floating and adherent cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[1]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Add more 1X Binding Buffer and analyze the samples immediately by flow cytometry.

Data Analysis:

  • Generate a quadrant plot from the flow cytometry data:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the biological evaluation of this compound derivatives as potential microtubule-targeting anticancer agents. By systematically applying these assays, researchers can effectively characterize the cytotoxicity, mechanism of action, and cellular effects of these novel compounds, paving the way for their further development as next-generation therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Li, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay.
  • University of Texas Health Science Center at Houston. (n.d.). MTT Cell Assay Protocol.
  • Wang, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
  • Bio-protocol. (n.d.). Tubulin Polymerization Inhibition Assay.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28.6.1–28.6.11.
  • Li, W., et al. (2017). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Scientific reports, 7(1), 10753.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.
  • Stoppin-Mellet, V., et al. (2016). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in molecular biology (Clifton, N.J.), 1370, 1–25.
  • Haider, R., et al. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3).
  • Wang, Y., et al. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 10(1), 1-15.

Sources

Synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction and Strategic Rationale

The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. While various isomers of this heterocyclic system have been extensively explored, 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one remains a largely uninvestigated molecule. Its unique arrangement of nitrogen atoms and the lactam functionality suggests potential for novel pharmacological activities.

The synthetic challenge lies in achieving the correct regiochemistry of the fused ring system. Our proposed strategy involves the construction of a suitably functionalized pyridine precursor, followed by the annulation of the pyrrolidinone ring. This approach is designed to control the regiochemical outcome and provide a reliable pathway to the desired product.

Retrosynthetic Analysis

To logically deconstruct the target molecule into readily available starting materials, a retrosynthetic analysis was performed. The primary disconnection is at the C-N bond of the lactam, leading back to a functionalized pyridine intermediate.

Retrosynthesis Target This compound Intermediate1 Methyl 2-(3-amino-4-pyridinyl)acetate Target->Intermediate1 Lactam cyclization Intermediate2 Methyl 2-(3-nitro-4-pyridinyl)acetate Intermediate1->Intermediate2 Nitro reduction StartingMaterial 4-Chloro-3-nitropyridine Intermediate2->StartingMaterial Cross-coupling

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis is envisioned as a three-step process, commencing with a commercially available pyridine derivative.

Workflow Start 4-Chloro-3-nitropyridine Step1 Palladium-catalyzed Cross-Coupling Start->Step1 Intermediate Methyl 2-(3-nitro-4-pyridinyl)acetate Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Product Methyl 2-(3-amino-4-pyridinyl)acetate Step2->Product Step3 Intramolecular Lactamization Product->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-3-nitropyridineReagentCommercially Available
Methyl (2-methoxy-2-oxoethyl)zinc(II) bromide0.5 M in THFCommercially Available
Palladium(II) acetate99.9%Commercially Available
S-Phos98%Commercially Available
Iron powder-325 mesh, 97%Commercially Available
Ammonium chlorideACS reagentCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Ethanol200 proofCommercially Available
MethanolACS reagentCommercially Available
Ethyl acetateACS reagentCommercially Available
Saturated aqueous sodium bicarbonate-Prepared in-house
Brine-Prepared in-house
Anhydrous sodium sulfateACS reagentCommercially Available
Step 1: Synthesis of Methyl 2-(3-nitro-4-pyridinyl)acetate

This step involves a Negishi cross-coupling reaction to introduce the acetate moiety at the 4-position of the pyridine ring. The choice of a palladium catalyst and a sterically hindered phosphine ligand like S-Phos is crucial for achieving high efficiency in the coupling of organozinc reagents with heterocyclic halides.

Protocol:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-chloro-3-nitropyridine (1.0 eq), palladium(II) acetate (0.02 eq), and S-Phos (0.04 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

  • To the resulting solution, add methyl (2-methoxy-2-oxoethyl)zinc(II) bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(3-nitro-4-pyridinyl)acetate.

Step 2: Synthesis of Methyl 2-(3-amino-4-pyridinyl)acetate

The reduction of the nitro group is a critical step. While various methods are available, the use of iron powder in the presence of a mild acid source like ammonium chloride is a cost-effective and environmentally benign option that is highly effective for the reduction of nitroarenes.

Protocol:

  • In a round-bottom flask, dissolve methyl 2-(3-nitro-4-pyridinyl)acetate (1.0 eq) in a mixture of ethanol and water (4:1).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Neutralize the remaining aqueous solution with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 2-(3-amino-4-pyridinyl)acetate, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is an intramolecular lactamization. Heating the amino ester in a high-boiling point solvent is expected to drive the cyclization with the elimination of methanol. This type of thermal cyclization is a common method for the formation of lactams from amino esters.

Protocol:

  • Dissolve methyl 2-(3-amino-4-pyridinyl)acetate (1.0 eq) in a high-boiling point solvent such as xylenes or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (approximately 140-160 °C) for 6-12 hours. Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain this compound.

Conclusion

This document outlines a rational and detailed synthetic protocol for the preparation of the novel heterocyclic compound, this compound. By leveraging established synthetic transformations and providing a step-by-step guide with clear justifications for the chosen methodologies, this application note serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The successful synthesis of this molecule will open new avenues for the exploration of its biological properties and potential therapeutic applications.

References

  • Note: As this is a proposed synthesis for a novel compound, direct citations for the entire pathway are not available. The references provided are for analogous transformations on similar chemical systems, which form the basis of this protocol's design. A comprehensive literature search for the synthesis of related aza-indolinones and functionalized pyridines would provide further supporting information. The following are representative examples of the types of literature that would support the proposed steps: Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling Reactions. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich). Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Caddick, S., & Fitzmaurice, R. (2009). Fundamental reaction chemistry in the context of drug design and development. In Practical Synthetic Organic Chemistry (pp. 1-38). John Wiley & Sons, Ltd.

Comprehensive Analytical Characterization of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Recognizing the critical need for unambiguous structural confirmation and purity assessment, this document outlines detailed protocols for chromatographic separation and spectroscopic elucidation. We delve into the causality behind experimental choices, offering field-proven insights for researchers. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and isolation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural assignment, High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, and Single-Crystal X-ray Crystallography for definitive three-dimensional structure determination. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a validated, self-consistent analytical workflow for this important class of molecules.

Introduction: The Pyrrolopyridinone Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, particularly its lactam derivative this compound, represents a privileged scaffold in modern medicinal chemistry. Derivatives of this family have demonstrated potent biological activities, including significant potential as anticancer agents that target microtubule dynamics.[1][2] The journey from synthesis to a viable drug candidate is underpinned by rigorous analytical chemistry. Accurate and reproducible characterization is not merely a formality; it is the foundation upon which structure-activity relationships (SAR) are built, intellectual property is secured, and regulatory approval is sought.

This guide provides the essential protocols to ensure the identity, purity, and structural integrity of this compound and its analogues.

Molecular Structure and Physicochemical Properties
  • Molecular Formula: C₇H₆N₂O

  • Molecular Weight: 134.14 g/mol

  • CAS Number: 271-34-1 (for the parent 1H-Pyrrolo[3,2-c]pyridine)

  • Structure: Chemical structure of this compound

The Integrated Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a novel chemical entity. Each technique provides a unique and complementary piece of information. The logical flow from a crude synthetic product to a fully characterized compound is illustrated below. This workflow ensures that each subsequent, more complex analysis is performed on a well-defined, pure sample.

Analytical_Workflow Crude Crude Synthetic Product Purification Purification Crude->Purification Column Chromatography or Prep-HPLC Purity Purity Assessment Purification->Purity Analytical RP-HPLC Identity Structural Identity & Elucidation Purity->Identity HRMS, 1D/2D NMR Final Characterized Compound Purity->Final Confirmation Unambiguous 3D Confirmation Identity->Confirmation Single-Crystal X-ray (if crystalline) Confirmation->Final NMR_Strategy cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies neighboring protons HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC Links protons to their attached carbons C13 ¹³C NMR / DEPT (Carbon Skeleton) C13->HSQC Links protons to their attached carbons Assigned Unambiguously Assigned Structure COSY->Assigned HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Connects molecular fragments over 2-3 bonds HMBC->Assigned

Sources

Application Notes and Protocols for Cell-Based Assays of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Derivatives of the core structure, 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one, have emerged as promising candidates for therapeutic development, particularly in oncology.[1][3][4] Research has demonstrated that these derivatives can exert potent antiproliferative effects against a range of cancer cell lines, including HeLa, SGC-7901, MCF-7, and various melanoma cell lines.[1][3][4][5][6]

The primary mechanism of action for many of these anticancer derivatives is the disruption of microtubule dynamics.[3][4] These compounds often act as colchicine-binding site inhibitors, interfering with tubulin polymerization, which leads to G2/M phase cell cycle arrest and the induction of apoptosis.[1][3][4] Additionally, certain derivatives of the broader 1H-pyrrolo[3,2-c]pyridine family have been identified as inhibitors of key signaling proteins such as Fibroblast Growth Factor Receptors (FGFRs) and modulators of the Wnt signaling pathway.[3][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable cell-based assays to characterize the biological activity of this compound derivatives. The protocols outlined below are designed to first assess the cytotoxic and antiproliferative effects of these compounds and then to dissect their specific mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Part 1: Foundational Assay - Assessing Cytotoxicity and Cell Proliferation

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. Cell-based assays are crucial as they provide insights into how a compound behaves in a more physiologically relevant context compared to in vitro biochemical assays.[8][9][10]

Recommended Cell Lines

Based on published data for 1H-pyrrolo[3,2-c]pyridine derivatives, the following human cancer cell lines are recommended for initial screening:

Cell LineCancer TypeRationale for Selection
HeLa Cervical CancerCommonly used, robust, and sensitive to microtubule-targeting agents.[1][4]
MCF-7 Breast CancerA well-characterized luminal A breast cancer cell line.[1][4]
SGC-7901 Gastric CancerAnother cell line where potent activity has been observed.[1][4]
A375P MelanomaRelevant for derivatives specifically designed for melanoma.[5][6]

It is also advisable to include a non-cancerous cell line (e.g., NIH3T3 fibroblasts) to assess the selectivity of the compounds for cancer cells over normal cells.[6]

Experimental Workflow: Cytotoxicity Assay

The following diagram illustrates the general workflow for assessing the cytotoxicity of test compounds.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treat_cells Compound Addition to Cells prep_cells->treat_cells prep_compound Compound Dilution prep_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure Measure Signal (Luminescence/Fluorescence) add_reagent->measure calc_ic50 Calculate IC50 Values measure->calc_ic50

Caption: Workflow for a typical cell-based cytotoxicity assay.

Detailed Protocol: ATP-Based Luminescent Cell Viability Assay

This protocol utilizes a commercially available reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active, viable cells.[11] The luminescent signal is proportional to the number of viable cells.[11]

Materials:

  • Selected cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile, white, clear-bottom 96-well microplates

  • This compound derivative(s) dissolved in DMSO (10 mM stock)

  • Positive control (e.g., Paclitaxel or another known microtubule inhibitor)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 70-80% confluency.[12]

    • Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 5,000 cells in 100 µL of medium per well into a 96-well plate.

    • Leave wells on the plate periphery empty and fill with sterile PBS to minimize evaporation (edge effects).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compound in culture medium. A typical starting concentration range would be 100 µM to 1 nM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Prepare dilutions for the positive control and a vehicle control (medium with the same final concentration of DMSO).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds, positive control, or vehicle control.

  • Incubation:

    • Return the plate to the incubator for a period of 48 to 72 hours. The incubation time should be optimized for the specific cell line and compound.

  • Assay and Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Part 2: Mechanistic Assays - Elucidating the Mode of Action

Once the antiproliferative activity of a compound is confirmed, the next logical step is to investigate its mechanism of action. Given that 1H-pyrrolo[3,2-c]pyridine derivatives are known to induce cell cycle arrest and apoptosis, these are critical endpoints to measure.[1][4]

Signaling Pathway: Microtubule Disruption Leading to Apoptosis

The following diagram depicts the expected cellular response to a microtubule-disrupting agent.

G compound 1H-Pyrrolo[3,2-c]pyridine Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits microtubules Microtubule Dynamics tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupted cell_cycle G2/M Phase Arrest mitotic_spindle->cell_cycle Leads to apoptosis Apoptosis cell_cycle->apoptosis Induces caspases Caspase Activation apoptosis->caspases

Caption: Pathway of microtubule disruption leading to cell cycle arrest and apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • HeLa cells (or other sensitive cell line)

  • 6-well plates

  • Test compound at concentrations around its IC50 value (e.g., 1x IC50, 2x IC50).[4]

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HeLa cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at the desired concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells (to include apoptotic cells) and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA histograms and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase would be indicative of microtubule disruption.

Protocol: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • HeLa cells

  • 6-well plates

  • Test compound at concentrations around its IC50 value

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells in 6-well plates as described in the cell cycle analysis protocol, typically for 24-48 hours.

  • Staining:

    • Harvest all cells (adherent and floating) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these assays, the following controls and practices are essential:

  • Positive Controls: Always include a compound with a known, relevant mechanism of action (e.g., Paclitaxel for microtubule disruption).

  • Vehicle Controls: All experiments must include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound.

  • Assay Validation: Key assay parameters such as cell seeding density, incubation times, and reagent concentrations should be optimized and validated.[13][14]

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[13]

  • Statistical Analysis: Perform experiments in at least triplicate and use appropriate statistical tests to determine the significance of the observed effects.

By adhering to these principles of rigorous assay design and execution, researchers can confidently characterize the cellular effects of this compound derivatives and advance the development of novel therapeutic agents.

References

  • Cell-based Kinase Assays. Profacgen. [Link]
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Spotlight: Cell-based kinase assay form
  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
  • Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]
  • 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. [Link]
  • A guide for potency assay development of cell-based product candid
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
  • Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. PubMed. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
  • Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
  • WO/2017/024003 3-(1H-PYRROLO[3,2-C]PYRIDIN-2-YL)-1H-PYRAZOLO[4,3-B]PYRIDINES AND THERAPEUTIC USES THEREOF.
  • 1H‐pyrrolo[3,2‐c]quinoline derivatives.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

In Vivo Experimental Design for 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Studies: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing in vivo experimental studies for compounds based on the 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one scaffold. As this chemical class has shown significant promise, particularly as kinase inhibitors for oncology applications, this guide will focus on a logical, staged approach to preclinical in vivo evaluation, from initial safety assessments to robust efficacy models.[1][2][3]

Introduction: The Therapeutic Potential of Pyrrolo[3,2-c]pyridines

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows it to interact with the ATP-binding sites of various kinases, making it a fertile ground for the development of targeted therapies.[1] Several derivatives have demonstrated potent in vitro activity against a range of cancer cell lines, including melanoma, and have shown inhibitory effects on key oncogenic kinases such as FMS (CSF-1R).[1][3] The primary goal of the in vivo studies outlined here is to translate these promising in vitro findings into a comprehensive understanding of the compound's behavior and therapeutic potential in a living organism.

This guide is structured to follow the typical progression of a small molecule from late-stage discovery into preclinical development. We will cover essential preliminary studies, pharmacokinetic and pharmacodynamic (PK/PD) characterization, and finally, the design of robust efficacy studies using established tumor models.

Part 1: Foundational In Vivo Studies

Before assessing anti-tumor efficacy, a foundational understanding of the compound's safety profile and its disposition within the body is paramount. These initial studies are critical for selecting an appropriate dose range and administration schedule for subsequent, more complex experiments.

Maximum Tolerated Dose (MTD) and Dose Range Finding (DRF) Studies

The primary objective of these initial toxicology studies is to determine the highest dose of the this compound derivative that can be administered without causing unacceptable levels of toxicity. This is a critical first step in establishing a therapeutic window.

Protocol 1: Acute Maximum Tolerated Dose (MTD) Study in Mice

  • Objective: To determine the single-dose MTD of the test compound.

  • Animal Model: Healthy, female BALB/c mice, 6-8 weeks old.

  • Group Size: 3-5 mice per group.

  • Procedure:

    • Acclimatize animals for a minimum of 5 days.

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be optimized for the intended clinical route of administration (e.g., oral gavage).

    • Administer a single dose of the compound to each group at escalating dose levels (e.g., 10, 30, 100, 300 mg/kg). A vehicle-only group serves as the control.

    • Monitor animals daily for 7-14 days for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

    • The MTD is defined as the highest dose that does not result in mortality or signs of serious toxicity.

  • Causality Explained: Starting with an acute MTD study provides a rapid assessment of the compound's short-term safety profile, allowing for a more informed design of subsequent repeat-dose studies.

Pharmacokinetic (PK) Profiling

Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is essential for designing an effective dosing regimen for efficacy studies.[4]

Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Mice

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of the test compound.

  • Animal Model: Healthy, male and female BALB/c mice, 6-8 weeks old.

  • Group Size: 3 mice per time point.

  • Procedure:

    • Administer a single dose of the test compound (a dose well below the MTD, e.g., 10 mg/kg) via the intended route (e.g., oral gavage).

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

    • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

  • Trustworthiness: A robust PK profile is the cornerstone of a self-validating in vivo study. Without understanding the exposure levels achieved, it is impossible to correlate dose with pharmacological effect.[6]

ParameterDescriptionImportance for Experimental Design
Cmax Maximum plasma concentrationIndicates the peak exposure, relevant for assessing acute effects.
Tmax Time to reach CmaxInforms the timing of pharmacodynamic assessments.
AUC Area under the curve (total exposure)A key measure of overall drug exposure, often correlated with efficacy.
t1/2 Half-lifeDetermines the dosing frequency required to maintain therapeutic concentrations.
Table 1: Key Pharmacokinetic Parameters and Their Significance

Part 2: Pharmacodynamic (PD) and Efficacy Studies

With a foundational understanding of the compound's safety and PK profile, the focus shifts to demonstrating its biological activity and therapeutic efficacy in a disease-relevant context.

In Vivo Target Engagement and Pharmacodynamic (PD) Biomarkers

Before launching into a full-scale efficacy study, it is highly valuable to confirm that the compound is hitting its intended target in the in vivo setting.

Diagram 1: General Workflow for In Vivo PK/PD Studies

G cluster_0 Pre-Study cluster_1 In Vivo Experiment cluster_2 Analysis MTD Determine MTD PK_pilot Pilot PK Study MTD->PK_pilot Inform Dose Selection Dosing Administer Compound (Multiple Dose Levels) PK_pilot->Dosing Inform Dosing Regimen Sampling Collect Plasma (PK) & Tumor Tissue (PD) Samples at Key Time Points Dosing->Sampling PK_analysis LC-MS/MS Analysis of Plasma Sampling->PK_analysis PD_analysis Western Blot/IHC of Tumor Lysates Sampling->PD_analysis Correlation Correlate Exposure (AUC) with Target Modulation PK_analysis->Correlation PD_analysis->Correlation

Caption: Workflow for correlating drug exposure with target engagement.

Protocol 3: Tumor Xenograft Model for PD Biomarker Analysis

  • Objective: To demonstrate that the test compound modulates its intended target (e.g., inhibits phosphorylation of a target kinase) in a tumor xenograft model.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID) bearing subcutaneous tumors from a relevant human cancer cell line.[7]

  • Procedure:

    • Implant cancer cells (e.g., A375 melanoma cells if targeting a relevant pathway) subcutaneously into the flank of the mice.[3]

    • Allow tumors to reach a volume of 150-200 mm³.

    • Administer a single dose of the test compound at a dose expected to provide significant exposure.

    • At time points informed by the PK study (e.g., at Tmax and several later time points), euthanize groups of mice and collect tumor tissue and plasma samples.

    • Analyze plasma for drug concentration (PK).

    • Analyze tumor lysates by Western blot or immunohistochemistry (IHC) for changes in the target biomarker (e.g., decreased levels of phospho-FMS).

  • Expertise & Experience: Correlating the PK profile with the PD effect is crucial. A short half-life may necessitate more frequent dosing to maintain target inhibition over a sustained period.

Xenograft Tumor Growth Inhibition (TGI) Efficacy Studies

The gold standard for preclinical in vivo anticancer efficacy is the tumor growth inhibition study in a xenograft model.[7]

Diagram 2: Workflow for a Xenograft Efficacy Study

G Cell_Culture 1. Cell Culture (e.g., A375 Melanoma) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize into Treatment Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 5. Daily Dosing (Vehicle, Test Compound, Positive Control) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., 21 days or Tumor Volume Limit) Monitoring->Endpoint Analysis 8. Data Analysis (TGI Calculation) Endpoint->Analysis

Caption: Step-by-step workflow for a typical tumor xenograft efficacy study.

Protocol 4: Subcutaneous Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of the test compound in a human tumor xenograft model.

  • Animal Model: Immunodeficient mice (e.g., athymic nude mice), 4-6 weeks old.[8]

  • Cell Line: A human cancer cell line known to be sensitive to the compound's proposed mechanism of action (e.g., a cell line with high FMS expression).[1]

  • Group Size: 8-10 mice per group.

  • Procedure:

    • Cell Preparation: Culture and harvest cancer cells during their logarithmic growth phase. Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 5-10 x 10⁶ cells/100 µL. For some cell lines, mixing with Matrigel or Cultrex BME can improve tumor take rates.[9]

    • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[8][9]

    • Tumor Monitoring: Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[9]

    • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups to ensure a similar mean tumor volume across all groups.[9]

    • Treatment Groups:

      • Group 1: Vehicle Control (administered daily)

      • Group 2: Test Compound - Low Dose (e.g., 25 mg/kg, daily)

      • Group 3: Test Compound - High Dose (e.g., 50 mg/kg, daily)

      • Group 4: Positive Control (a clinically relevant standard-of-care agent)

    • Dosing: Administer the vehicle, test compound, or positive control for a predetermined period (e.g., 21 days) via the chosen route (e.g., oral gavage).

    • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Daily clinical observations for signs of toxicity are also essential.

    • Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined size, or after the treatment period ends. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

GroupTreatmentDose (mg/kg)RouteDosing ScheduleDuration
1Vehicle Control-p.o.Daily21 Days
2This compound Derivative25p.o.Daily21 Days
3This compound Derivative50p.o.Daily21 Days
4Positive Control (e.g., Vemurafenib for melanoma)VariesVariesVaries21 Days
Table 2: Example Dosing and Administration Schedule for a Xenograft Study [9]

Conclusion and Future Directions

The successful completion of the in vivo studies outlined in this guide will provide a robust preclinical data package for a novel this compound derivative. Positive results from these foundational safety, PK/PD, and efficacy studies would provide strong justification for progressing the compound towards IND-enabling toxicology studies and ultimately, clinical trials. Further investigations could include orthotopic xenograft models for a more physiologically relevant tumor microenvironment or patient-derived xenograft (PDX) models to assess efficacy against a broader range of tumor histologies.[10]

References

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • Colleoni, M., et al. (2007). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 13(23), 7157-7163.
  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2023.
  • Gabrielsson, J., & Green, A. R. (2008). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods, 57(1), 15-28.
  • Baranczewski, P., et al. (2006). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacological and Toxicological Methods, 54(2), 131-143.
  • Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models.
  • European Medicines Agency. (2009). ICH guideline S6 (R1) on preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link] (Note: While this is for biologics, the principles of tiered toxicity testing are relevant. A more direct small molecule guideline is ICH M3(R2)).
  • TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services.
  • Melior Discovery. (n.d.). Pharmacokinetics (PK) Studies.
  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573.
  • Lee, J., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. Biological and Pharmaceutical Bulletin, 36(6), 958-966.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • PubMed. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry, 20(22), 6575-6584.

Sources

Application Notes & Protocols for the Formulation of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one for preclinical animal studies. The pyrrolopyridinone scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as potent anticancer agents that target microtubule dynamics[1][2]. A critical challenge in the preclinical evaluation of these novel chemical entities is their characteristically poor aqueous solubility, which can hinder oral absorption and lead to variable exposure in vivo[3][4][5]. This guide offers a systematic approach to formulation development, from initial solubility screening to the preparation of various dosing vehicles suitable for oral and parenteral administration in common laboratory animal models. The protocols provided herein are designed to be robust and self-validating, with a strong emphasis on the scientific rationale behind experimental choices to ensure reliable and reproducible preclinical outcomes.

Introduction to this compound and Formulation Challenges

This compound is a heterocyclic compound with a molecular weight of 134.14 g/mol and the chemical formula C₇H₆N₂O[1]. Its derivatives have been identified as having significant biological activities, including the inhibition of Fibroblast Growth Factor Receptors (FGFRs) and antiparasitic properties[1]. Notably, this class of compounds is being investigated for its potential as anticancer agents that function as colchicine-binding site inhibitors, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis[1][2].

A primary obstacle in the preclinical development of many new chemical entities, including pyrrolopyridinone derivatives, is their low aqueous solubility[3]. This characteristic can lead to poor bioavailability and erratic absorption, making it difficult to establish a clear dose-response relationship in pharmacodynamic and toxicological studies[3][6]. Therefore, the development of an appropriate formulation is a critical step to ensure adequate and consistent drug exposure in animal models[7][8].

Hypothesized Physicochemical Properties of this compound:

  • Low Aqueous Solubility: The fused aromatic ring system suggests a crystalline structure that is not readily dissolved in water.

  • Poorly Ionizable: The molecule contains nitrogen atoms, but their basicity is likely to be low, meaning that pH modification alone may not be sufficient to achieve the desired solubility for in vivo studies.

  • Biopharmaceutics Classification System (BCS): It is likely to be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound[3].

These properties necessitate a systematic approach to formulation development, exploring a range of solubilization techniques.

Strategic Approach to Formulation Development

A tiered approach to formulation development is recommended to efficiently identify a suitable vehicle. This process begins with simple systems and progresses to more complex formulations as needed. The choice of the final formulation will depend on the required dose, the route of administration, the duration of the study, and the specific animal species being used[7][8].

Below is a workflow diagram illustrating the strategic approach to formulation development for this compound.

Formulation_Development_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Optimization & Selection cluster_2 Phase 3: In Vivo Evaluation A Compound Characterization (Solubility, Stability) B Tier 1: Aqueous Vehicle Screening (Water, Saline, Buffers) A->B C Tier 2: Co-solvent System Screening (e.g., PEG 400, Propylene Glycol) B->C D Tier 3: Surfactant & Complexation Agent Screening (e.g., Tween 80, Cyclodextrins) C->D E Lead Vehicle Optimization (Concentration, Stability) D->E F In Vitro Assessment (e.g., Dissolution, Precipitation) E->F G Selection of Formulation for In Vivo Studies F->G H Pharmacokinetic (PK) Study in Animals G->H I Tolerability Assessment H->I J Final Formulation Lock I->J

Caption: Formulation Development Workflow for this compound.

Detailed Protocols for Formulation Preparation

The following protocols provide step-by-step instructions for preparing various types of formulations. It is essential to start with a small-scale solubility screen to determine the most promising vehicle systems before proceeding to larger-scale preparations.

Protocol 1: Preparation of an Aqueous Suspension (for Oral Administration)

Aqueous suspensions are often the simplest formulation for oral dosing in preclinical studies, particularly for compounds with very low solubility[9].

Rationale: This formulation is easy to prepare and is generally well-tolerated. The inclusion of a suspending agent and a wetting agent is crucial to ensure dose uniformity and prevent settling of the drug particles.

Materials:

  • This compound (micronized, if possible)

  • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water

  • 0.1% (v/v) Tween 80

  • Purified water

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

Procedure:

  • Prepare the Vehicle: Add 0.5 g of MC or CMC to 100 mL of purified water while stirring. Continue to stir until a clear, uniform solution is formed. This may take several hours.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Create a Paste: Place the weighed compound in a glass mortar. Add a small amount of the 0.1% Tween 80 solution to wet the powder and form a smooth paste using the pestle. This step is critical to ensure proper dispersion of the hydrophobic drug particles.

  • Incorporate the Vehicle: Gradually add the 0.5% MC or CMC solution to the paste while continuously triturating with the pestle.

  • Final Volume Adjustment: Transfer the suspension to a graduated cylinder and rinse the mortar and pestle with the vehicle to ensure all the compound is transferred. Adjust to the final volume with the vehicle.

  • Homogenization: Transfer the suspension to a beaker and stir continuously with a magnetic stir bar for at least 30 minutes before dosing to ensure homogeneity.

Self-Validation:

  • Visually inspect the suspension for uniformity and any signs of aggregation.

  • Before each dose administration, ensure the suspension is well-mixed.

  • For longer-term studies, assess the stability of the suspension over the intended period of use.

Protocol 2: Preparation of a Solution with Co-solvents (for Oral or Parenteral Administration)

For compounds with moderate solubility in organic solvents, a co-solvent system can be an effective way to achieve a solution formulation[6].

Rationale: Co-solvents increase the solubility of a compound by reducing the polarity of the aqueous vehicle. The selection of co-solvents and their concentrations should be carefully considered to ensure tolerability in the chosen animal species[10][11].

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile filter (0.22 µm) for parenteral formulations

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound and place it in a suitable container.

  • Dissolve in Co-solvent: Add the primary co-solvent (e.g., PEG 400) to the compound. Vortex and/or sonicate until the compound is completely dissolved. Gentle warming may be used if necessary, but the stability of the compound at elevated temperatures should be confirmed.

  • Add Secondary Co-solvent (if applicable): If a second co-solvent (e.g., PG) is used, add it to the solution and mix thoroughly.

  • Aqueous Dilution: Slowly add the saline or water for injection to the co-solvent mixture while continuously vortexing. This slow addition is crucial to prevent precipitation of the compound, a phenomenon known as "DMSO shock" when using DMSO[12].

  • Final Volume and Sterilization: Adjust to the final volume with the aqueous vehicle. For parenteral administration, filter the final solution through a 0.22 µm sterile filter.

Self-Validation:

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • If possible, confirm the concentration of the compound in the final formulation using a suitable analytical method (e.g., HPLC).

  • For parenteral formulations, it is advisable to check for endotoxin levels[11].

Protocol 3: Preparation of a Micellar Solution using Surfactants (for Oral or Intravenous Administration)

Surfactants can be used to form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility in aqueous media[3].

Rationale: Micellar solutions can significantly enhance the solubility of hydrophobic compounds. The choice of surfactant and its concentration should be based on its solubilization capacity and its safety profile in the intended animal model[13].

Materials:

  • This compound

  • Tween 80 (Polysorbate 80) or Solutol HS-15

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile filter (0.22 µm) for intravenous formulations

  • Vortex mixer

  • Water bath

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Dissolve in Surfactant: Add the weighed compound to the surfactant (e.g., Tween 80). Gently warm the mixture in a water bath (e.g., to 40-50°C) and vortex until the compound is fully dissolved in the surfactant.

  • Aqueous Dilution: Slowly add the saline or water for injection to the drug-surfactant mixture while vortexing.

  • Final Volume and Sterilization: Adjust to the final volume with the aqueous vehicle. For intravenous administration, filter the final solution through a 0.22 µm sterile filter.

Self-Validation:

  • The final formulation should be a clear, transparent solution.

  • Monitor the stability of the solution over time, as some micellar formulations can be prone to precipitation upon storage.

Excipient Selection and Considerations

The selection of excipients is a critical aspect of formulation development. The following table provides a summary of commonly used excipients for preclinical studies.

Excipient Function Typical Concentration Range Route of Administration Considerations
Methylcellulose (MC) Suspending agent0.5 - 2% (w/v)OralGenerally well-tolerated[9].
Carboxymethylcellulose (CMC) Suspending agent0.5 - 2% (w/v)OralCan have some toxicity findings with respiratory exposure, but generally safe for oral use[9].
Polyethylene glycol 400 (PEG 400) Co-solvent10 - 60% (v/v)Oral, IV, IPCan alter the bioavailability of some drugs in a sex-dependent manner[14].
Propylene glycol (PG) Co-solvent10 - 40% (v/v)Oral, IV, IPGenerally considered safe at appropriate concentrations.
Tween 80 (Polysorbate 80) Surfactant, Wetting agent0.1 - 10% (v/v)Oral, IV, IPCan induce mild to severe toxicity in the respiratory system with certain routes of exposure[9]. Use with caution.
Solutol HS-15 Surfactant1 - 20% (w/v)Oral, IVNewer surfactant with good solubilization effects and biocompatibility[3].
Cyclodextrins (e.g., HP-β-CD) Complexing agent10 - 40% (w/v)Oral, IVCan improve solubility by forming inclusion complexes.

Decision-Making for Formulation Selection

The choice of the most appropriate formulation depends on several factors. The following decision tree provides a guide for selecting a suitable formulation strategy.

Formulation_Selection_Decision_Tree A Start: New Compound (this compound) B Is aqueous solubility > required dose? A->B C Use simple aqueous solution (Saline, Buffer) B->C Yes D Is the compound soluble in common co-solvents? B->D No E Use co-solvent formulation (e.g., PEG 400/Water) D->E Yes F Can solubility be enhanced by surfactants? D->F No G Use micellar solution (e.g., Tween 80) F->G Yes H Consider suspension or lipid-based formulation F->H No

Caption: Decision Tree for Formulation Selection.

Conclusion

The successful preclinical evaluation of this compound and its derivatives is highly dependent on the development of an appropriate formulation that ensures adequate and reproducible drug exposure. This guide provides a systematic and scientifically grounded approach to formulation development, from initial screening to the preparation of various dosing vehicles. By carefully considering the physicochemical properties of the compound and the requirements of the animal study, researchers can select and prepare a formulation that will yield reliable and meaningful data, ultimately accelerating the drug development process.

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.
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  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1635-1645.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-46.
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  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305740.
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Application Notes and Protocols for Radiolabeling 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Novel Scaffold for Neuroinflammation Imaging

The 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core represents a compelling scaffold for the development of novel radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. Its structural rigidity and potential for functionalization make it an ideal candidate for targeting specific biological pathways implicated in disease. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of this scaffold for preclinical imaging studies, with a particular focus on targeting the P2X7 receptor (P2X7R), a key player in neuroinflammation.[1][2][3]

Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[1][4] The P2X7R, an ATP-gated ion channel primarily expressed on microglia, is significantly upregulated during inflammatory processes in the central nervous system, making it an attractive and specific biomarker for imaging neuroinflammation.[1][2][5][6] The development of a potent and selective radiotracer based on the this compound scaffold could provide a valuable tool for early diagnosis, disease monitoring, and the evaluation of novel therapeutic interventions.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the proposed methodologies, ensuring a deep understanding of the entire workflow from precursor synthesis to preclinical application.

Strategic Approaches to Radiolabeling this compound

The choice of radionuclide is dictated by the imaging modality (PET or SPECT) and the desired pharmacokinetic properties of the tracer. Here, we detail strategies for incorporating Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-123 ([¹²³I]) into the this compound scaffold.

[¹¹C]Carbonyl Labeling via CO₂ Fixation

Carbon-11, with its short half-life of 20.4 minutes, is ideal for PET studies requiring repeat imaging on the same day.[7] We propose the introduction of [¹¹C] at the C2-carbonyl position of the lactam ring, a metabolically stable position. This can be achieved via [¹¹C]CO₂ fixation, a robust and increasingly utilized method in radiochemistry.[8][9]

Workflow for [¹¹C]Carbonyl Labeling:

cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC precursor 1-Amino-5-halopyrrole derivative CO2 [¹¹C]CO₂ fixation [¹¹C]CO₂ Fixation (e.g., with DBU/BEMP) CO2->fixation cyclization Intramolecular Cyclization fixation->cyclization tracer11C [¹¹C]this compound cyclization->tracer11C hplc HPLC Purification tracer11C->hplc qc Quality Control hplc->qc

Caption: Workflow for [¹¹C]carbonyl labeling.

Protocol 1: Synthesis of [¹¹C]this compound

A. Precursor Synthesis:

  • Synthesize a suitable 1-amino-5-halopyrrole derivative as the precursor. The halogen will serve as the leaving group for the subsequent cyclization step.

B. Radiolabeling:

  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Trap the produced [¹¹C]CO₂ in a solution of the precursor in a suitable solvent (e.g., DMF) containing a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).[8]

  • Promote intramolecular cyclization through heating (e.g., microwave irradiation) to form the [¹¹C]-labeled lactam ring.

C. Purification and Formulation:

  • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Collect the fraction corresponding to the radiolabeled product.

  • Reformulate the collected fraction in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

[¹⁸F]Fluorination of the Pyridinone Ring

Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable half-life (109.8 minutes) and low positron energy.[10] We propose direct nucleophilic [¹⁸F]fluorination on the pyridinone ring, a metabolically stable position.

Workflow for [¹⁸F]Fluorination:

cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC precursor Nitro- or Diaryliodonium salt precursor F18 [¹⁸F]Fluoride activation Activation (Kryptofix 2.2.2/K₂CO₃) F18->activation substitution Nucleophilic Substitution activation->substitution tracer18F [¹⁸F]this compound substitution->tracer18F hplc HPLC Purification tracer18F->hplc qc Quality Control hplc->qc

Caption: Workflow for [¹⁸F]fluorination.

Protocol 2: Synthesis of [¹⁸F]this compound

A. Precursor Synthesis:

  • Synthesize a precursor with a suitable leaving group on the pyridinone ring. A nitro group or a diaryliodonium salt are excellent choices for activating the ring towards nucleophilic aromatic substitution.[11][12]

B. Radiolabeling:

  • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.

  • Trap the [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride/K222/K₂CO₃ complex.

  • Add the precursor dissolved in a high-boiling point aprotic solvent (e.g., DMSO or DMF).

  • Heat the reaction mixture (e.g., 120-150°C) to facilitate the nucleophilic substitution.[12]

C. Purification and Formulation:

  • Follow the same purification and formulation steps as described in Protocol 1.

[¹²³I]Iodination for SPECT Imaging

Iodine-123 is a valuable radionuclide for SPECT imaging, offering excellent image resolution with a half-life of 13.2 hours.[13][14] Electrophilic radioiodination is a common method for labeling electron-rich aromatic systems like the pyrrole ring in our scaffold.[15]

Workflow for [¹²³I]Iodination:

cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC precursor Stannyl or boronic acid precursor I123 [¹²³I]Iodide oxidation Oxidation (e.g., Chloramine-T) I123->oxidation substitution Electrophilic Substitution oxidation->substitution tracer123I [¹²³I]this compound substitution->tracer123I hplc HPLC Purification tracer123I->hplc qc Quality Control hplc->qc

Caption: Workflow for [¹²³I]iodination.

Protocol 3: Synthesis of [¹²³I]this compound

A. Precursor Synthesis:

  • Synthesize a precursor with a trialkylstannyl or boronic acid group on the pyrrole ring. These groups are readily displaced by electrophilic iodine.

B. Radiolabeling:

  • Obtain high-purity [¹²³I]NaI from a commercial supplier.

  • In a reaction vial, combine the precursor, [¹²³I]NaI, and an oxidizing agent such as Chloramine-T or Iodogen in a suitable buffer.

  • Allow the reaction to proceed at room temperature for a short period (typically 5-15 minutes).

  • Quench the reaction with a reducing agent like sodium metabisulfite.

C. Purification and Formulation:

  • Follow the same purification and formulation steps as described in Protocol 1.

Rigorous Quality Control for Clinical Translation

Ensuring the safety and efficacy of any radiopharmaceutical intended for human use is paramount. All radiolabeled compounds must undergo stringent quality control (QC) testing in accordance with USP General Chapter <823>.[16][17][18][19]

Table 1: Key Quality Control Tests and Acceptance Criteria

QC TestMethodAcceptance Criteria
Radionuclidic Purity Gamma-ray spectroscopy> 99.9%
Radiochemical Purity Radio-HPLC, Radio-TLC> 95%
Chemical Purity HPLC with UV detectionPeak corresponding to the radiolabeled product should be the major component.
Specific Activity Calculated from the radioactivity and the mass of the compoundAs high as achievable to minimize mass effects.
pH pH meter or pH strips6.5 - 7.5
Sterility USP <71> Sterility TestsNo microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Residual Solvents Gas Chromatography (GC)Within USP <467> limits

Preclinical Imaging Application: Visualizing Neuroinflammation

The developed radiotracer can be evaluated in animal models of neuroinflammation to assess its potential as a diagnostic imaging agent for P2X7R.

Protocol 4: Preclinical PET/SPECT Imaging in a Rodent Model of Neuroinflammation

A. Animal Model:

  • Induce neuroinflammation in rodents (e.g., rats or mice) using a standard method such as intracerebral injection of lipopolysaccharide (LPS).[20] Use a control group injected with saline.

B. Radiotracer Administration and Imaging:

  • Anesthetize the animals.

  • Administer a bolus injection of the radiotracer via the tail vein.

  • Acquire dynamic PET or SPECT images of the brain for 60-90 minutes.

  • For blocking studies, pre-administer a known P2X7R antagonist before injecting the radiotracer to confirm target-specific binding.

C. Data Analysis:

  • Reconstruct the imaging data and draw regions of interest (ROIs) over relevant brain areas (e.g., striatum, hippocampus, cortex).

  • Generate time-activity curves (TACs) for each ROI.

  • Perform kinetic modeling of the TACs to quantify tracer uptake and binding potential.

  • Compare the tracer uptake between the neuroinflammation and control groups, and in the presence and absence of a blocking agent.

D. Ex Vivo Biodistribution and Autoradiography:

  • At the end of the imaging session, euthanize the animals and collect major organs, including the brain.

  • Measure the radioactivity in each organ using a gamma counter to determine the biodistribution profile.

  • Perform ex vivo autoradiography on brain sections to visualize the microscopic distribution of the radiotracer and correlate it with immunohistochemical staining for P2X7R and microglial markers (e.g., Iba1).

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel radiotracers for imaging neuroinflammation by targeting the P2X7 receptor. The protocols outlined in this application note provide a comprehensive framework for the successful radiolabeling, quality control, and preclinical evaluation of such tracers. Successful preclinical validation will pave the way for first-in-human studies, ultimately contributing to a better understanding of neuroinflammatory diseases and the development of more effective therapies.

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Application Note: A Framework for High-Throughput Screening of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Libraries for Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The 1H-pyrrolo[3,2-c]pyridin-2(3H)-one scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives of this and related pyrrolopyridine cores have demonstrated a wide range of biological activities, including potent antitumor properties.[1][2][3] Notably, many of these activities are linked to the modulation of critical cellular signaling pathways, often through the inhibition of protein kinases.[4] Protein kinases, a family of over 500 enzymes in the human genome, are central regulators of cellular processes and represent one of the most important classes of targets for modern drug discovery.[5][6]

High-Throughput Screening (HTS) provides the technological framework to systematically evaluate large chemical libraries against specific biological targets, enabling the rapid identification of novel "hit" compounds.[7] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a robust HTS campaign for libraries based on the this compound scaffold, with a focus on identifying novel protein kinase inhibitors. We will detail the entire workflow, from initial assay development and validation to the primary screen and a multi-step hit triage cascade designed to eliminate false positives and build confidence in candidate compounds.

Assay Development and Validation: The Foundation of a Successful Screen

The success of any HTS campaign hinges on the development of a robust, reproducible, and scalable assay.[8] The goal is to create a method that is sensitive enough to detect inhibitors, stable over the time course of the screen, and statistically sound to differentiate true hits from experimental noise.

Selecting the Appropriate Assay Technology

For kinase inhibitor screening, numerous HTS-compatible technologies are available. The choice depends on factors like the specific kinase, substrate availability, instrumentation, and cost.[9][10] Homogeneous, or "mix-and-read," assays are highly preferred for HTS due to their simplicity and amenability to automation.[10][11]

  • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. The signal is inversely proportional to kinase activity. They are highly sensitive, have a broad dynamic range, and are compatible with virtually any kinase-substrate system since ATP is a universal co-substrate.[12][13]

  • Amplified Luminescent Proximity Assays (e.g., AlphaLISA®/AlphaScreen®): These bead-based assays measure the direct product of the kinase reaction—the phosphorylated substrate.[14][15] They are highly sensitive and robust, often showing less interference from library compounds compared to some fluorescence-based methods.[15] This technology is an excellent choice for both primary screening and as an orthogonal assay for hit confirmation.[16]

For this guide, we will focus on the development of a luminescence-based ATP depletion assay as the primary screening method due to its universal applicability and simplicity.

Protocol: Biochemical Kinase Assay Optimization

Rationale: Before commencing a full screen, key reaction parameters must be optimized to ensure the assay window (the difference between positive and negative controls) is sufficient for hit identification and that the assay is running under conditions of initial velocity.[8]

Materials:

  • Purified, active protein kinase of interest

  • Specific peptide or protein substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP, high purity

  • Known kinase inhibitor (for positive control)

  • DMSO (for negative control)

  • 384-well solid white assay plates

Procedure:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in kinase buffer.

    • Add a fixed, saturating concentration of substrate and ATP (e.g., the Kₘ value, if known) to the wells of a 384-well plate.

    • Add the diluted enzyme to initiate the reaction. The final volume should be 5-10 µL.

    • Incubate for a fixed time (e.g., 60 minutes) at room temperature.

    • Add an equal volume of Kinase-Glo® reagent to stop the reaction and generate the luminescent signal.[13]

    • Incubate for 10 minutes as recommended by the manufacturer, then measure luminescence on a plate reader.

    • Goal: Identify the enzyme concentration that results in approximately 50-80% ATP consumption (EC₅₀-EC₈₀). This provides a robust signal window for detecting inhibitors.

  • ATP Kₘ Determination:

    • Using the optimal enzyme concentration determined above, set up reactions with a fixed substrate concentration and varying concentrations of ATP.

    • Incubate for a time that ensures the reaction is in the linear range (initial velocity).

    • Measure the remaining ATP using the Kinase-Glo® reagent.

    • Convert the luminescent signal to the amount of ATP consumed and plot reaction velocity against ATP concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ for ATP.

    • Goal: For the primary screen, use an ATP concentration at or near its Kₘ. This ensures the assay is sensitive to competitive inhibitors.[17]

  • Reaction Time Course:

    • Set up the reaction with the optimized enzyme and ATP concentrations.

    • Stop the reaction at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) by adding the Kinase-Glo® reagent.

    • Goal: Identify the incubation time that falls within the linear range of the reaction and yields the desired ATP consumption (~50-80%).

Protocol: Assay Validation and Z'-Factor Calculation

Rationale: The Z'-factor is a statistical parameter used to quantify the quality and suitability of an assay for HTS.[18] It measures the separation between the positive and negative controls relative to their variability.[19] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

Procedure:

  • Plate Setup: In a 384-well plate, designate at least 16 wells for the negative control (DMSO) and 16 wells for the positive control (a saturating concentration of a known inhibitor).

  • Run Assay: Execute the optimized kinase assay protocol.

  • Measure Signal: Read the luminescence for the entire plate.

  • Calculate Z'-Factor: Use the following formula:

    • Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

    • Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

  • Assessment: Run multiple validation plates on different days to ensure the Z'-factor is consistently > 0.5 before proceeding to the full screen.[20]

ParameterDescriptionRecommended Value
Assay Format Homogeneous, "mix-and-read"384-well or 1536-well
Final Assay Volume Total volume per well10 µL (384-well)
DMSO Tolerance Maximum final concentration of DMSO≤ 1.0%
Signal Window Ratio of negative control to positive control signal> 3-fold
Z'-Factor Statistical measure of assay quality> 0.5
CV (%) Coefficient of variation for controls< 10%
A summary of key assay validation parameters and their recommended values for HTS.

The Primary High-Throughput Screening Campaign

The primary screen involves testing every compound in the this compound library at a single, fixed concentration to identify "primary hits."

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound) Assay_Ready_Plates Assay-Ready Plates (e.g., 10 µM in DMSO) Compound_Library->Assay_Ready_Plates Dispensing Robotic Dispensing: - Compounds - Reagents (Enzyme, Substrate/ATP) Assay_Ready_Plates->Dispensing Incubation Reaction Incubation (Optimized Time) Dispensing->Incubation Detection Signal Detection (e.g., Add Kinase-Glo®, Read Luminescence) Incubation->Detection Raw_Data Raw Luminescence Data Detection->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Calling Hit Identification (e.g., >3 SD from Control Mean) Normalization->Hit_Calling Primary_Hits Primary Hit List Hit_Calling->Primary_Hits

Figure 1: High-Throughput Screening (HTS) Workflow.

Protocol: Automated Primary Screen

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each library compound from the stock plates to the 384-well white assay plates. This results in a final screening concentration of typically 10 µM in a 10 µL final assay volume.

  • Reagent Addition: Utilize automated liquid handlers to add the kinase to all wells, followed by the substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the plates at room temperature for the pre-determined optimal reaction time.

  • Signal Generation: Add an equal volume of Kinase-Glo® reagent to all wells to stop the reaction and initiate luminescence.

  • Data Collection: After a 10-minute incubation, read the plates on a luminescence-capable plate reader.

Data Analysis and Hit Identification
  • Quality Control: For each plate, calculate the Z'-factor using the intra-plate positive and negative controls to ensure data quality.[21] Plates with a Z'-factor < 0.5 should be flagged for review or re-screening.

  • Normalization: Raw luminescence data for each compound well is converted to a percentage inhibition value relative to the plate controls:

    • % Inhibition = 100 * [ (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ]

  • Hit Selection: A primary hit is typically defined as a compound that produces a signal that is a certain number of standard deviations away from the mean of the negative (DMSO) controls. A common and robust cutoff is greater than three standard deviations from the mean.[22]

Hit Confirmation and Triage Cascade

Primary HTS campaigns invariably produce false positives due to factors like compound autofluorescence, aggregation, or non-specific reactivity.[17][23] A rigorous hit triage cascade is essential to eliminate these artifacts and focus resources on the most promising compounds.[17]

Triage_Cascade Primary_Hits Primary Hits from HTS (~100-1000 compounds) Dose_Response Step 1: Dose-Response (IC₅₀) Re-test primary hits in 10-point titration Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits with IC₅₀ Dose_Response->Confirmed_Hits Select potent compounds Orthogonal_Assay Step 2: Orthogonal Assay (e.g., AlphaLISA - Product Detection) Confirmed_Hits->Orthogonal_Assay Validated_Hits Validated Hits (Active in two distinct assays) Orthogonal_Assay->Validated_Hits Confirm activity Counterscreen Step 3: Counterscreens (e.g., Luciferase Inhibition Assay) Validated_Hits->Counterscreen Triaged_Hits Triaged Hits (Artifacts Removed) Counterscreen->Triaged_Hits Remove false positives SAR Lead Compounds for Structure-Activity Relationship (SAR) Studies Triaged_Hits->SAR

Figure 2: Hit Confirmation and Triage Cascade.

Protocol: Dose-Response and IC₅₀ Determination

Rationale: Re-testing hits across a range of concentrations confirms their activity and determines their potency (IC₅₀), a critical parameter for prioritizing compounds.

Procedure:

  • "Cherry-pick" the primary hits from the library stock plates.[22]

  • Create serial dilutions for each hit compound (e.g., a 10-point, 3-fold dilution series starting at 50 µM).

  • Test these dilutions in the primary kinase assay.

  • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol: Orthogonal Confirmatory Assay (AlphaLISA)

Rationale: To eliminate false positives that are specific to the primary assay's technology (e.g., compounds that stabilize ATP or inhibit luciferase), hits must be confirmed in an orthogonal assay that uses a different detection method.[17] An AlphaLISA assay, which directly measures the phosphorylated product, is an excellent choice.[16]

Materials:

  • Biotinylated substrate peptide

  • Phospho-specific antibody

  • Streptavidin-coated Donor beads and anti-species IgG-coated Acceptor beads

  • AlphaLISA buffer

Procedure:

  • Perform the kinase reaction with the confirmed hit compounds as in the primary assay, but using a biotinylated substrate.

  • Stop the reaction by adding a quench buffer containing EDTA and the phospho-specific antibody.

  • Add the AlphaLISA Acceptor beads and incubate.

  • Add the Streptavidin Donor beads and incubate in the dark.

  • Read the plate on an Alpha-enabled microplate reader.

  • Assessment: True hits should demonstrate dose-dependent inhibition in both the primary luminescence assay and the orthogonal AlphaLISA assay.

Protocol: Counterscreen for Assay Interference

Rationale: It is crucial to identify compounds that directly interfere with the assay components. For a Kinase-Glo® based screen, this means identifying compounds that inhibit the luciferase enzyme.[24]

Procedure:

  • Set up wells containing kinase buffer and a concentration of ATP equivalent to what would be present after about 50% consumption in the kinase assay.

  • Add the hit compounds at their highest screening concentration.

  • Add the Kinase-Glo® reagent.

  • Measure luminescence.

  • Assessment: Compounds that cause a significant drop in luminescence in the absence of the kinase are potential luciferase inhibitors and should be flagged as assay artifacts.

Triage StepPurposeOutput
1. Dose-Response Confirm activity and determine potency.Confirmed hits with IC₅₀ values.
2. Orthogonal Assay Eliminate technology-specific artifacts.Validated hits active in a different assay format.
3. Counterscreen Identify compounds interfering with detection.Triaged hits with interference mechanisms flagged.
A summary of the hit triage cascade, its purpose, and expected outcomes.

Conclusion

The high-throughput screening of a this compound library is a powerful method for discovering novel kinase inhibitor lead compounds. This application note outlines a robust and validated workflow, beginning with the critical steps of assay development and optimization, where a Z'-factor > 0.5 must be consistently achieved. The primary HTS campaign, executed with automation, allows for the rapid identification of initial hits. However, the key to a successful project lies in the subsequent multi-step triage cascade. By systematically re-confirming hits in dose-response, validating them in an orthogonal assay, and removing artifacts through counterscreens, researchers can significantly increase the quality of their hit list. This rigorous, self-validating approach ensures that downstream resources are focused on chemically tractable and biologically relevant compounds, paving the way for successful lead optimization and drug discovery programs.

References

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Protocol for assessing "1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" blood-brain barrier penetration

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Tiered Strategy for Assessing the Blood-Brain Barrier Penetration of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Introduction

This compound and its derivatives represent a class of heterocyclic compounds with significant therapeutic promise. With a molecular weight of 134.14 g/mol and a core structure featuring a fused pyrrole and pyridine ring, this scaffold has been identified in molecules with potential as anticancer agents that disrupt microtubule dynamics, as well as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] For any compound being considered for neurological applications or for which central nervous system (CNS) side effects must be evaluated, a thorough assessment of its ability to cross the blood-brain barrier (BBB) is critical.[2][3]

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4][5] This barrier poses a significant challenge for the development of CNS-active drugs. This document provides a comprehensive, multi-tiered protocol designed for researchers, scientists, and drug development professionals to systematically evaluate the BBB penetration of this compound and its analogs. The protocol progresses from rapid, high-throughput in vitro screens to resource-intensive but highly informative in vivo studies, allowing for early and informed decision-making in the drug discovery pipeline.

Stage 1: Foundational Assessment - In Silico and Physicochemical Profiling

The initial stage focuses on predictive modeling and fundamental physicochemical characterization. These preliminary data are cost-effective and can provide early indicators of a compound's potential to cross the BBB, guiding the selection of subsequent experimental assays.[2][3]

In Silico Prediction

Before initiating wet lab experiments, computational models can be used to predict the BBB permeability of this compound. Various software packages and online tools can calculate key molecular descriptors that are correlated with BBB penetration.

Key Descriptors for CNS Penetration:

  • Molecular Weight (MW): Generally, compounds with MW < 400-500 Da are more likely to cross the BBB.

  • Lipophilicity (logP): An optimal range for logP is typically between 1 and 3.

  • Topological Polar Surface Area (TPSA): A TPSA of < 90 Ų is often considered favorable for BBB penetration.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Lower counts (HBD ≤ 3, HBA ≤ 7) are generally preferred.

Experimental Physicochemical Characterization

Experimentally determining the physicochemical properties of the lead compound is crucial for validating in silico predictions and for interpreting data from subsequent in vitro and in vivo assays.

Protocol for Physicochemical Profiling:

  • Solubility: Determine the aqueous solubility of the compound at various physiologically relevant pH values (e.g., 5.0, 6.2, 7.4) using a standardized shake-flask method or a high-throughput micro-solubility assay.

  • Lipophilicity (logP/logD): Experimentally measure the octanol-water partition coefficient (logP) or the distribution coefficient at pH 7.4 (logD) using the shake-flask method followed by UV-Vis or LC-MS/MS quantification.

  • pKa: Determine the acid dissociation constant(s) using potentiometric titration or UV-metric methods. This is critical for understanding the charge state of the molecule at physiological pH.

ParameterFavorable Range for BBB PenetrationRationale
Molecular Weight < 400 DaSmaller molecules more easily diffuse across the tight junctions of the BBB.
logP 1 - 3A balance is needed; too hydrophilic and it won't enter the membrane, too lipophilic and it may get trapped in the membrane or be subject to efflux.
TPSA < 90 ŲHigh polar surface area is associated with poor membrane permeability.
Aqueous Solubility > 60 µMSufficient solubility is required to maintain an adequate concentration gradient for passive diffusion.

Stage 2: In Vitro Permeability Assessment

In vitro models provide a controlled environment to assess a compound's ability to cross a cellular or artificial barrier that mimics the BBB. These assays are essential for screening compounds and for investigating specific transport mechanisms.[6][7][8]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion across the BBB.[9][10][11] It is an excellent first-line experimental screen to rank-order compounds based on their passive permeability.[12][13]

Protocol for PAMPA-BBB:

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) dissolved in an organic solvent like dodecane to form an artificial membrane.[10][13]

  • Donor Compartment: The test compound, this compound, is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of a 96-well donor plate.

  • Assay Assembly: The lipid-coated filter plate (acceptor plate) is placed on top of the donor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).[10] During this time, the compound diffuses from the donor compartment, through the artificial membrane, into the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Compound CategoryTypical Papp (x 10⁻⁶ cm/s)Interpretation
High Permeability > 4.0Likely to cross the BBB by passive diffusion.
Medium Permeability 2.0 - 4.0Borderline BBB penetration.
Low Permeability < 2.0Unlikely to cross the BBB by passive diffusion.
Cell-Based Transwell Assay using hCMEC/D3 Cells

To incorporate biological components like tight junctions and potential transporter activity, a cell-based assay is the next logical step. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted and well-characterized model for in vitro BBB studies.[14][15][16] This assay measures the transport of a compound across a confluent monolayer of these cells.

Protocol for hCMEC/D3 Transwell Assay:

  • Cell Culture: hCMEC/D3 cells are seeded onto the microporous membrane of Transwell inserts and cultured until a confluent monolayer is formed.[6]

  • Barrier Integrity Check: The integrity of the cell monolayer is crucial and must be verified before the experiment. This is done by measuring the Trans-Endothelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or fluorescently labeled dextran.[5][17]

  • Permeability Assessment (Apical to Basolateral):

    • The culture medium in the apical (upper) chamber is replaced with a transport buffer containing a known concentration of this compound.

    • The basolateral (lower) chamber contains the same buffer without the test compound.

    • Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.

  • Efflux Assessment (Basolateral to Apical): To determine if the compound is a substrate for efflux transporters (like P-glycoprotein), the experiment can be reversed. The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.

  • Quantification: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests that the compound may be subject to active efflux.

G

Stage 3: In Vivo Pharmacokinetic and Brain Penetration Studies

In vivo studies are the definitive method for assessing BBB penetration in a complete physiological system.[18][19][20] These studies determine the pharmacokinetic profile of the compound in the blood and its concentration in the brain tissue.

Cassette Dosing for High-Throughput PK Screening

To improve efficiency, especially when evaluating multiple analogs of this compound, cassette dosing can be employed. This involves administering a mixture of several compounds to a single animal.[21][22][23][24]

Protocol for Rodent IV Cassette Dosing and Brain Penetration:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Compound Administration: A cocktail of up to 5-10 compounds (including this compound) is administered via a single intravenous (IV) bolus dose.[21][24] It is crucial that the co-administered compounds are structurally distinct enough to be differentiated by LC-MS/MS and have a low likelihood of interacting metabolically.[22][25]

  • Sample Collection: At designated time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dose, groups of animals (n=3 per time point) are euthanized.

    • Blood: Blood is collected via cardiac puncture into tubes containing an anticoagulant, then centrifuged to obtain plasma.

    • Brain: The brain is perfused with ice-cold saline to remove residual blood, then harvested, weighed, and flash-frozen.

  • Sample Processing:

    • Plasma samples are stored at -80°C until analysis.

    • Brain tissue is homogenized in a suitable buffer.

  • Quantification: The concentration of each compound in the plasma and brain homogenate is determined by a validated LC-MS/MS method.[26][27][28][29]

  • Data Analysis:

    • Brain-to-Plasma Concentration Ratio (Kp): Calculated as the ratio of the total concentration of the drug in the brain (C_brain) to the total concentration in plasma (C_plasma) at each time point.

    • Unbound Brain-to-Plasma Ratio (Kp,uu): This is the most important parameter for assessing true BBB penetration, as it relates the concentration of the pharmacologically active, unbound drug.[2][30] It is calculated as: Kp,uu = Kp / ((fu_plasma / fu_brain)) where fu_plasma and fu_brain are the fractions of unbound drug in plasma and brain, respectively. These fractions must be determined separately using methods like equilibrium dialysis.

Kp,uu ValueInterpretation of CNS Penetration
> 1.0 Active influx into the brain.
≈ 1.0 Passive diffusion across the BBB.
< 1.0 Poor penetration or active efflux from the brain.
Microdialysis for Measuring Unbound Brain Concentration

For a more detailed and dynamic assessment of unbound drug concentration in the brain's interstitial fluid (ISF), microdialysis is the gold standard.[31][32][33] This technique allows for continuous sampling from a specific brain region in a freely moving animal.[34][35]

G

Protocol for Rodent Microdialysis:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., striatum or hippocampus) in an anesthetized rodent. Animals are allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Compound Administration: this compound is administered systemically (e.g., IV or IP).

  • Dialysate Collection: The perfusate (dialysate), now containing the unbound drug that has diffused across the probe's semipermeable membrane from the brain ISF, is collected at regular intervals (e.g., every 20-30 minutes). Simultaneous blood samples are also collected.

  • Quantification and Analysis: The concentration of the unbound drug in the dialysate and plasma is measured by LC-MS/MS. This allows for a direct comparison of the unbound concentrations in the brain and blood over time.

Stage 4: Bioanalytical Method - LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, selectivity, and reproducibility for quantifying small molecules in complex biological matrices.[26][27][29][36]

General Protocol Outline for LC-MS/MS Analysis:

  • Sample Preparation:

    • Plasma/Dialysate: Protein precipitation is a common and effective method. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the sample, which is then vortexed and centrifuged. The supernatant is collected for analysis.

    • Brain Homogenate: A more extensive extraction, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove lipids and other interfering substances.[28]

  • Chromatographic Separation: The prepared sample is injected into an HPLC or UPLC system. A C18 column is typically used to separate the analyte of interest from matrix components.

  • Mass Spectrometric Detection: The analyte is ionized (usually by electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized to ensure selectivity and sensitivity.

  • Calibration and Quantification: A calibration curve is generated using standards of known concentrations prepared in the same biological matrix. The concentration of the analyte in the unknown samples is then determined by interpolating from this curve.

Conclusion

This tiered approach provides a systematic and robust framework for evaluating the blood-brain barrier penetration of this compound. By starting with predictive and high-throughput in vitro methods, researchers can efficiently screen and prioritize compounds before committing to more complex and resource-intensive in vivo studies. The integration of physicochemical profiling, PAMPA-BBB, cell-based Transwell assays, and definitive in vivo pharmacokinetic studies, including microdialysis, will generate a comprehensive dataset. This information is indispensable for guiding lead optimization, understanding potential CNS effects, and ultimately determining the therapeutic viability of this promising class of compounds for neurological or systemic indications.

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Application Notes and Protocols for the Scalable Synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[3,2-c]pyridin-2-one Scaffold

The 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its structural resemblance to endogenous purines and other biologically active molecules makes it a valuable building block for the synthesis of compounds targeting a wide range of therapeutic areas. Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases.[1][2] The efficient and scalable synthesis of the parent lactam, this compound (CAS 134682-54-5), is therefore a critical undertaking for researchers and drug development professionals, enabling the exploration of novel chemical space and the production of active pharmaceutical ingredients (APIs).[3]

This guide provides a comprehensive overview of synthetic strategies for this compound, with a focus on methods amenable to large-scale production. We will delve into the causality behind experimental choices, present detailed protocols, and discuss critical process considerations to ensure scientific integrity and practical applicability.

Strategic Approaches to the Synthesis of the Pyrrolo[3,2-c]pyridin-2-one Core

The construction of the bicyclic pyrrolo[3,2-c]pyridin-2-one system can be approached through several strategic disconnections. The most logical and widely applicable strategies involve the formation of the pyrrolidinone ring onto a pre-functionalized pyridine core. Two primary approaches stand out for their potential scalability:

  • Reductive Cyclization of a Nitropyridine Precursor: This robust and often high-yielding method involves the synthesis of a 4-substituted-3-nitropyridine, where the 4-substituent is a two-carbon unit (e.g., an acetate or malonate ester). Subsequent reduction of the nitro group to an amine initiates a spontaneous or catalyzed intramolecular cyclization to form the desired lactam.

  • Intramolecular Cyclization of an Aminopyridine Derivative: This approach starts with a 3-aminopyridine that already contains a suitable two-carbon chain with a leaving group at the terminus. Base- or metal-catalyzed intramolecular nucleophilic substitution then leads to the formation of the pyrrolidinone ring.

This guide will focus on the Reductive Cyclization of a Nitropyridine Precursor as the primary recommended scalable route due to its typically higher convergence and the often more readily available starting materials.

Diagram of the General Synthetic Strategy

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Core Formation Substituted Pyridine Substituted Pyridine Nitration Nitration Substituted Pyridine->Nitration e.g., HNO₃/H₂SO₄ Functionalization C4-Side Chain Introduction Nitration->Functionalization Nitropyridine_Ester 4-(Carboalkoxymethyl)-3-nitropyridine Functionalization->Nitropyridine_Ester Reduction Nitro Group Reduction Nitropyridine_Ester->Reduction e.g., H₂, Pd/C Cyclization Intramolecular Lactamization Reduction->Cyclization Spontaneous or Catalyzed Target_Molecule This compound Cyclization->Target_Molecule

Caption: General workflow for the reductive cyclization approach.

PART 1: Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Reductive Cyclization of Methyl 2-(4-methyl-3-nitropyridin-2-yl)acetate

This route is a highly plausible and scalable method for the synthesis of this compound. It leverages readily available starting materials and employs robust chemical transformations.

Overall Reaction Scheme:

Protocol 1.1: Synthesis of 4-Methyl-3-nitropyridine

Introduction: The nitration of 4-methylpyridine is a critical first step. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the methyl group provides some activation. Careful control of reaction conditions is necessary to achieve selective nitration at the 3-position and avoid over-nitration or oxidation.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methylpyridine93.1350.0 g0.537
Fuming Nitric Acid (90%)63.01150 mL-
Concentrated Sulfuric Acid (98%)98.08200 mL-
Ice-1 kg-
Sodium Carbonate105.99As needed-
Dichloromethane84.93500 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 200 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of 4-Methylpyridine: Slowly add 50.0 g of 4-methylpyridine to the cold sulfuric acid via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Nitration: Once the addition is complete, slowly add 150 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 15 °C. After the addition, slowly warm the mixture to 90-95 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8. This step is highly exothermic and should be performed with efficient cooling.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-methyl-3-nitropyridine can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Causality and Experimental Insights:

  • Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is a potent nitrating agent required to overcome the deactivation of the pyridine ring.

  • Temperature Control: Precise temperature control is crucial for both safety and selectivity. The initial cooling prevents runaway reactions during the addition of reagents. The elevated temperature during the reaction is necessary to drive the nitration to completion.

  • Work-up: Pouring the reaction mixture onto ice is a standard procedure to quench the reaction and dilute the strong acids safely. The neutralization step must be performed cautiously due to significant heat evolution.

Protocol 1.2: Synthesis of Methyl 2-(3-nitropyridin-4-yl)acetate

Introduction: This step involves the deprotonation of the methyl group of 4-methyl-3-nitropyridine, which is activated by the adjacent nitro group, followed by carboxylation and esterification. A one-pot procedure is often desirable for process efficiency.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methyl-3-nitropyridine138.1250.0 g0.362
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)107.12200 mL0.400
Dry Ice (solid CO₂)44.01Excess-
Methanol32.04300 mL-
Thionyl Chloride118.9730 mL0.410
Diethyl Ether74.12500 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 50.0 g of 4-methyl-3-nitropyridine in 300 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add 200 mL of 2.0 M LDA solution via a syringe or dropping funnel, maintaining the temperature at -78 °C. Stir the resulting deep-red solution for 1 hour at this temperature.

  • Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions. Allow the mixture to warm slowly to room temperature overnight.

  • Acidification and Extraction: Quench the reaction with 100 mL of water. Acidify the aqueous layer to pH 2-3 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3-nitropyridin-4-yl)acetic acid.

  • Esterification: To the crude acid, add 300 mL of methanol. Cool the mixture in an ice bath and slowly add 30 mL of thionyl chloride. Reflux the mixture for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases. Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude ester. Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Causality and Experimental Insights:

  • Choice of Base: LDA is a strong, non-nucleophilic base suitable for the deprotonation of the activated methyl group without competing side reactions.

  • Low Temperature: The reaction is performed at -78 °C to ensure the stability of the lithiated intermediate and prevent side reactions.

  • Esterification Method: Fischer esterification using methanol and a catalyst like thionyl chloride or sulfuric acid is a standard and scalable method for converting carboxylic acids to their methyl esters.

Protocol 1.3: Reductive Cyclization to this compound

Introduction: This is the final and key step in the synthesis. The nitro group is selectively reduced to an amine in the presence of the ester. The newly formed amine then undergoes a rapid intramolecular cyclization to form the stable lactam ring. Catalytic hydrogenation is the preferred method for this transformation on a large scale due to its high efficiency and clean nature.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-(3-nitropyridin-4-yl)acetate196.1640.0 g0.204
Palladium on Carbon (10% Pd)-4.0 g-
Methanol32.04500 mL-
Hydrogen Gas (H₂)2.0250-60 psi-

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 40.0 g of methyl 2-(3-nitropyridin-4-yl)acetate and 500 mL of methanol. Carefully add 4.0 g of 10% palladium on carbon under a stream of inert gas.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 50-60 psi with hydrogen and begin vigorous stirring or shaking.

  • Reaction Monitoring: The reaction is typically exothermic, and an initial rise in temperature may be observed. Monitor the reaction progress by monitoring hydrogen uptake and by TLC or HPLC analysis of aliquots. The reaction is usually complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Isolation and Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting solid is the crude this compound. The product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a high-purity product.

Causality and Experimental Insights:

  • Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It is generally selective for the nitro group in the presence of other reducible functional groups like esters under these conditions.[4]

  • Solvent: Methanol is a good solvent for both the starting material and the product and is suitable for catalytic hydrogenation.

  • Safety: Catalytic hydrogenation with palladium on carbon and hydrogen gas requires careful handling due to the flammability of hydrogen and the pyrophoric nature of the catalyst when dry. The catalyst should be handled wet and filtered under an inert atmosphere.

Diagram of the Reductive Cyclization Mechanism

G Nitropyridine_Ester Methyl 2-(3-nitropyridin-4-yl)acetate Aminopyridine_Ester Methyl 2-(3-aminopyridin-4-yl)acetate Nitropyridine_Ester->Aminopyridine_Ester H₂, Pd/C (Reduction) Lactam This compound Aminopyridine_Ester->Lactam Intramolecular Amide Formation (-CH₃OH)

Caption: Key transformation in the final reductive cyclization step.

PART 2: Scale-Up Considerations and Process Safety

Scaling up the synthesis of this compound from the laboratory to pilot plant or manufacturing scale requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.

Process Safety Management:

  • Thermal Hazard Assessment:

    • Nitration (Protocol 1.1): This step is highly exothermic. A thorough calorimetric study (e.g., using a reaction calorimeter) is essential to determine the heat of reaction and the rate of heat evolution. This data is critical for designing an adequate cooling system to prevent thermal runaway.

    • Hydrogenation (Protocol 1.3): The reduction of a nitro group is also significantly exothermic. The rate of hydrogen addition and efficient heat removal are paramount to maintaining control of the reaction temperature.

  • Reagent Handling and Safety:

    • Fuming Nitric Acid and Sulfuric Acid: These are highly corrosive and strong oxidizing agents. Use of appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory. The reaction should be conducted in a well-ventilated fume hood or a contained system.

    • Lithium Diisopropylamide (LDA): LDA is a pyrophoric reagent that can ignite on contact with air or moisture. It must be handled under a strictly inert atmosphere.

    • Palladium on Carbon and Hydrogen Gas: The catalyst can be pyrophoric, especially after the reaction when it is dry. It should be kept wet with solvent at all times. Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation equipment must be properly grounded and operated in a designated area with appropriate safety measures.

Optimization for Scale-Up:

ParameterLaboratory ScaleScale-Up ConsiderationRationale
Reagent Addition Manual addition via dropping funnel or syringeAutomated dosing pumpsEnsures a controlled rate of addition, which is critical for managing exotherms and maintaining consistent reaction profiles.
Temperature Control Ice baths, heating mantlesJacketed reactors with precise temperature control unitsProvides more uniform and efficient heat transfer, which is crucial for large volumes.
Mixing Magnetic stir barsOverhead mechanical stirrers with appropriate impeller designEnsures efficient mixing in larger vessels to maintain homogeneity and prevent localized hot spots.
Purification Column chromatographyRecrystallization, crystallization with anti-solventsChromatography is generally not economically viable for large-scale production. Developing a robust crystallization procedure is key for efficient purification and isolation of the final product.
Process Analytical Technology (PAT) TLC, occasional HPLCIn-situ monitoring (e.g., FT-IR, Raman spectroscopy)Provides real-time data on reaction progress, enabling better control and optimization of the process, and ensuring consistent product quality.

Waste Management and Green Chemistry Considerations:

  • Solvent Selection: Evaluate the use of greener solvents where possible. For example, explore alternative solvents to dichloromethane for the extraction steps.

  • Atom Economy: The reductive cyclization route generally has good atom economy in the final step. However, the nitration and functionalization steps may generate significant waste.

  • Catalyst Recycling: Investigate methods for the recovery and reuse of the palladium catalyst to improve the cost-effectiveness and sustainability of the process.

Conclusion

The synthesis of this compound via a reductive cyclization pathway offers a robust and scalable route to this important heterocyclic scaffold. By understanding the underlying chemical principles, carefully controlling reaction parameters, and implementing sound process safety and scale-up strategies, researchers and drug development professionals can efficiently produce this valuable intermediate for further elaboration into novel therapeutic agents. The detailed protocols and considerations provided in this guide serve as a foundation for the successful and safe implementation of this synthesis on a larger scale.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dihydro-2H-Pyrrolo[3,2-c]pyridin-2-one in Modern Pharmaceutical Intermediate Synthesis.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
  • Ma, T. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024, 39(1).
  • Al-Tel, T. H. et al. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 2012, 58, 256-263.
  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • H.E.L Group. Critical Considerations in Process Safety.
  • Stanford University Environmental Health & Safety. Scale Up Safety.
  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, 2001.
  • Organic Chemistry Portal. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization.
  • Hudlicky, T., and Reed, J. W.
  • National Center for Biotechnology Information. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • National Center for Biotechnology Information. Construction of Polycyclic γ-Lactams and Related Heterocycles via Electron Catalysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this valuable heterocyclic scaffold. While specific, peer-reviewed procedures for this exact molecule are not abundant, this guide is built upon established chemical principles and proven methodologies for constructing analogous fused-ring systems.

We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section. Our approach is grounded in explaining the causality behind experimental choices, ensuring that each step is a self-validating part of your workflow.

Part 1: Proposed Synthetic Strategy & Core Challenges

The synthesis of this compound, a lactam-containing azaindole isomer, presents unique challenges, primarily centered on the construction of the fused pyrrolidinone ring onto the pyridine core. A logical and robust retrosynthetic analysis suggests a pathway involving the intramolecular cyclization of a functionalized 3-aminopyridine derivative.

Our troubleshooting guide will be based on the following plausible synthetic pathway, which offers multiple points for control and optimization.

Synthetic_Workflow A 3-Amino-4-bromopyridine B Step 1: Sonogashira Coupling (e.g., with TMS-acetylene) A->B C Intermediate 1 (3-Amino-4-alkynylpyridine) B->C D Step 2: Hydrolysis & Oxidation (Formation of carboxylic acid precursor) C->D E Intermediate 2 (3-Amino-4-carboxymethylpyridine) D->E F Step 3: Intramolecular Cyclization (Lactam Formation) E->F G Target Molecule This compound F->G

Caption: Proposed synthetic workflow for this compound.

This multi-step approach allows for the controlled introduction of the necessary carbon framework before the critical ring-closing step. The primary challenges typically arise during the cross-coupling reaction (Step 1) and the final lactamization (Step 3).

Part 2: Troubleshooting Guide (Question & Answer)

This section addresses specific problems you may encounter during the synthesis.

Question 1: I am observing low to no yield during the Sonogashira coupling of 3-amino-4-bromopyridine (Step 1). What are the likely causes and how can I fix it?

Answer: This is a common issue when working with aminopyridines, which can act as competing ligands for the palladium catalyst, thereby inhibiting its activity.

Causality: The lone pair on the amino group's nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Furthermore, the starting materials or intermediates can be sensitive to the reaction conditions, leading to decomposition.

Troubleshooting Steps:

  • Protect the Amino Group: The most robust solution is to temporarily protect the 3-amino group. An acetyl or Boc protecting group can be used. This prevents catalyst inhibition and often improves the solubility of the starting material. The protecting group can be removed after the coupling reaction.

  • Optimize Catalyst and Ligand: If protection is not desirable, systematic optimization of the catalytic system is critical.

    • Catalyst: Pd(PPh₃)₄ is a common choice, but more electron-rich and sterically hindered phosphine ligands can be more effective. Consider using catalysts like Pd(dppf)Cl₂ or generating the active Pd(0) species in situ from Pd₂(dba)₃ with a ligand like XPhos or SPhos.

    • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) salt (e.g., CuI), copper-free conditions can sometimes provide cleaner reactions and avoid side reactions like Glaser coupling (homocoupling of the alkyne).

  • Base and Solvent Selection: The choice of base is crucial. An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, and they often serve as the solvent as well. Ensure all reagents and solvents are rigorously dried, as water can interfere with the catalytic cycle.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize byproduct formation. Microwave irradiation can sometimes improve yields and reduce reaction times significantly, as seen in related heterocyclic syntheses.[1][2]

Question 2: The final intramolecular cyclization (Step 3) is failing, and I am recovering the starting amino acid or observing polymerization. What should I do?

Answer: Intramolecular lactamization is often a kinetically controlled process that competes with intermolecular polymerization, especially if the reaction is not properly configured.

Causality: For cyclization to be favored, the reaction must be run under high-dilution conditions to minimize the probability of two molecules reacting with each other. The activation of the carboxylic acid is also a critical step; inefficient activation will lead to no reaction, while over-activation can lead to side products.

Troubleshooting Workflow:

Cyclization_Troubleshooting start Cyclization Failure check_activation Verify Carboxylic Acid Activation Is the coupling reagent effective? Check for reagent decomposition. start->check_activation check_conditions Review Reaction Conditions Is concentration low enough (High Dilution)? Is temperature appropriate? start->check_conditions check_purity Assess Starting Material Purity Are there impurities quenching the reaction? start->check_purity sub_activation Solution: Change Coupling Agent (e.g., HATU, HOBt/EDC, or SOCl₂) check_activation:f1->sub_activation sub_conditions sub_conditions check_conditions:f1->sub_conditions sub_purity Solution: Re-purify Amino Acid Precursor check_purity:f1->sub_purity

Caption: Decision tree for troubleshooting lactam formation.

Detailed Recommendations:

  • Employ High-Dilution Principle: The most critical factor is concentration. The amino acid precursor should be slowly added via a syringe pump to a heated solution of the coupling agent in a large volume of solvent. This maintains a very low instantaneous concentration of the starting material, favoring the intramolecular reaction.

  • Select the Right Coupling Reagent:

    • Carbodiimides (EDC): Often used with additives like HOBt or HOAt to form an active ester and suppress racemization. This is a mild and common choice.

    • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and fast-acting coupling reagents, often succeeding where others fail. HATU is particularly effective for forming amide bonds.

    • Acid Chlorides: A more aggressive approach involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and can cyclize upon the addition of a non-nucleophilic base. This method is effective but can be harsh on sensitive functional groups.

  • Solvent and Temperature: A high-boiling, non-protic solvent like DMF, DMA, or dioxane is typically preferred. The optimal temperature will depend on the activation method and should be determined empirically, starting from room temperature and gradually increasing.

Question 3: My final product seems to be a mixture of isomers or contains a persistent impurity that is difficult to remove. How can I improve purification?

Answer: The target molecule, this compound, is a polar lactam. Its properties can make purification challenging.

Causality: The lactam functionality introduces high polarity and the ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). This can lead to strong interactions with silica gel, causing streaking and poor separation during column chromatography. Persistent impurities may have very similar polarities.

Purification Strategies:

MethodDescription & RationaleEluent System Example
Normal-Phase Chromatography Use a more polar stationary phase if standard silica fails, such as alumina (neutral or basic). Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent can deactivate the silica and improve peak shape.Dichloromethane / Methanol (98:2 to 90:10) + 0.5% Et₃N
Reverse-Phase Chromatography This is often the best method for polar compounds. A C18 stationary phase is used with a polar mobile phase. This is highly effective for separating compounds with minor differences in polarity.Water / Acetonitrile gradient (with 0.1% TFA or Formic Acid)
Recrystallization If the product is sufficiently pure (>90%), recrystallization is an excellent final purification step. The challenge is finding a suitable solvent system.Try polar solvents like ethanol, isopropanol, or solvent mixtures like Ethyl Acetate/Hexane.
Preparative HPLC For very difficult separations or for achieving very high purity, preparative reverse-phase HPLC is the gold standard.[1]Same as analytical reverse-phase, but on a larger scale.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for the final cyclization step? A: The final step is an intramolecular nucleophilic acyl substitution. The carboxylic acid is first activated by a coupling reagent to form a highly electrophilic species (e.g., an active ester or acylpyridinium salt). The nucleophilic nitrogen of the amino group then attacks the activated carbonyl carbon, followed by the elimination of a leaving group (e.g., DCU from DCC, or HOBt) to form the stable five-membered lactam ring.

Q: How can I definitively confirm the structure and regiochemistry of my final product? A: A combination of 1D and 2D NMR spectroscopy is essential.

  • ¹H NMR: Should show the expected number of aromatic and aliphatic protons. The N-H proton of the lactam may be broad.

  • ¹³C NMR: Will confirm the presence of the lactam carbonyl, typically in the 170-180 ppm range.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming regiochemistry. Look for correlations between the protons on the pyridine ring and the carbonyl carbon of the lactam. For example, the proton at position 4 of the pyridine ring should show a 3-bond correlation to the C2 carbonyl carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between protons, helping to confirm the fused ring structure. For instance, a correlation between the H3 protons and the H4 proton would be expected.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the product.[3][4]

Q: Are there any specific safety precautions for this synthesis? A: Yes. Standard laboratory safety protocols should be followed. Additionally:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Coupling Reagents: Reagents like DCC and EDC are potent allergens and sensitizers. Avoid skin contact. HATU and other uronium salts can be irritants.

  • Solvents: Anhydrous solvents like DMF and Dioxane have specific health risks and should always be handled in a well-ventilated fume hood.

References

  • Yamada, K., et al. (2018). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry.
  • Forooghi, M., et al. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
  • Bénimèlis, D., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.
  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
  • Wang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Bénimèlis, D., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Al-Rashida, M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Karakurt, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules.

Sources

Stability of "1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

A Guide to Ensuring Solution Stability and Experimental Reproducibility

From the Desk of the Senior Application Scientist,

Welcome to the technical support center for this compound and its structural analogs. As researchers and drug development professionals, we understand that the reliability of your experimental data is paramount. The stability of your compound in solution is a critical, yet often overlooked, variable that can significantly impact assay results, leading to issues with reproducibility and interpretation.

This guide has been developed to address the specific challenges you may encounter when working with this compound. While public domain data on this exact molecule is limited, the principles outlined here are derived from extensive experience with related heterocyclic compounds, including various pyrrolopyridine scaffolds. We will delve into the causality behind common stability issues and provide validated protocols to help you generate robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, precipitated immediately after I diluted my DMSO stock into an aqueous buffer. What is happening?

A1: This is a classic phenomenon known as "DMSO shock" or precipitation upon dilution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent for many compounds, but its miscibility with water can be deceptive. When you introduce a concentrated DMSO stock into an aqueous buffer, the local solvent environment around your compound rapidly shifts from highly organic to predominantly aqueous. If the compound's intrinsic aqueous solubility is low, it will crash out of solution.[1]

Causality: The high concentration of the compound in the DMSO droplet cannot be maintained as the DMSO disperses into the much larger volume of the aqueous buffer. This leads to the formation of a supersaturated solution, which is thermodynamically unstable, resulting in rapid precipitation.

Solutions:

  • Decrease Final DMSO Concentration: Aim for the lowest final DMSO concentration your assay can tolerate, ideally below 0.5%. This may require making a more concentrated initial stock, if solubility allows.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 in pure DMSO, then dilute this intermediate stock into your final aqueous buffer.

  • Modify the Mixing Procedure: Add the DMSO stock solution dropwise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This promotes rapid dispersion and minimizes localized high concentrations that trigger precipitation.[1]

Q2: What are the primary factors that can cause degradation of this compound in solution?

A2: The stability of pyrrolopyridine derivatives in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.

  • pH (Hydrolysis): The lactam ring within the this compound structure is susceptible to hydrolysis. Studies on structurally similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown they are extremely unstable in alkaline (high pH) conditions and labile in acidic (low pH) conditions, but relatively stable in neutral solutions.[2] The degradation typically involves the cleavage of the imide or lactam bond.

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis and oxidation. Storing solutions at elevated temperatures will significantly shorten the compound's shelf-life.

  • Oxidation: The pyrrole ring can be susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents (like hydrogen peroxide) can lead to the formation of N-oxides or other degradation products.[2]

  • Light (Photodegradation): Aromatic heterocyclic systems are often photosensitive. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[2] Related compounds are noted to be photolabile.[2]

Q3: What are the recommended storage conditions for solid compound and prepared stock solutions?

A3: Proper storage is crucial for maintaining the integrity of your compound.

FormRecommended TemperatureAdditional PrecautionsRationale
Solid Powder 2-8°C[3][4][5]Keep container tightly sealed in a dry, dark place.Minimizes degradation from heat and light. A dry environment prevents absorption of atmospheric moisture, which can initiate hydrolysis.
DMSO Stock Solution -20°C (Short-term) or -80°C (Long-term)Aliquot into single-use volumes. Protect from light.Freezing slows molecular motion, drastically reducing degradation rates. Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and degrade the compound.
Aqueous Working Solution 2-8°C (if necessary)Prepare fresh for each experiment. Do not store.The presence of water makes the compound highly susceptible to hydrolysis. Aqueous solutions should be considered unstable and used immediately after preparation.

Safety Data Sheets for related compounds consistently recommend cool, dry, and dark storage conditions.[3][4]

Troubleshooting Guide

This section addresses specific experimental problems and provides a logical workflow for diagnosing and solving them.

Symptom / Observation Potential Root Cause Recommended Action & Explanation
Inconsistent biological activity between experiments. Compound Precipitation: The actual soluble concentration is lower than the nominal concentration and varies with each preparation.[1]1. Verify Solubility: Before each experiment, visually inspect your final working solution for any signs of precipitation (cloudiness, particulates). 2. Implement Anti-Precipitation Protocol: Follow the steps in FAQ Q1 (lower DMSO, stepwise dilution). 3. Determine Kinetic Solubility: Run a kinetic solubility assay in your final assay buffer to understand the compound's true solubility limit under your experimental conditions.
Stock solution stored at -20°C has lost potency over time. 1. Degradation: Slow hydrolysis or oxidation may still occur over weeks or months, even at -20°C. 2. Freeze-Thaw Cycles: Repeatedly warming and cooling the stock solution can introduce atmospheric moisture, accelerating degradation.1. Aliquot Stocks: Prepare multiple single-use aliquots from a freshly prepared stock solution and store them at -80°C for long-term storage. 2. Purity Check: Analyze an aliquot of the stored stock solution by HPLC or LC-MS. Compare the chromatogram to that of a freshly prepared sample to check for the appearance of new degradation peaks and a decrease in the area of the parent peak.
A freshly prepared solution appears yellow or changes color over a short period. Degradation/Oxidation: The color change is often an indicator of a chemical reaction occurring, forming new chromophoric species. This could be due to oxidation or other degradation pathways.1. Protect from Light: Immediately prepare the solution in amber vials or tubes wrapped in aluminum foil.[4] 2. De-gas Solvents: If oxidation is suspected, using solvents that have been de-gassed (e.g., by sparging with nitrogen or argon) can help. 3. Re-evaluate Solvent Choice: Ensure the solvent is of high purity and anhydrous.
Workflow for Troubleshooting Solubility Issues

The following decision tree can guide you through optimizing the solubility of your compound in aqueous media.

G start Compound precipitates in aqueous buffer q1 Is final DMSO concentration <= 0.5%? start->q1 action1 Action: Lower final DMSO %. Prepare more concentrated stock if possible. q1->action1 No q2 Are you adding stock to a vortexing buffer? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Action: Add stock dropwise to buffer while vortexing to ensure rapid dispersion. q2->action2 No q3 Is the issue resolved? q2->q3 Yes a2_yes Yes a2_no No action2->q3 end_ok Proceed with Experiment q3->end_ok Yes q4 Is your buffer pH neutral? q3->q4 No a3_yes Yes a3_no No action3 Action: Adjust buffer to pH 7.0-7.4. Verify assay tolerance. q4->action3 No action4 Action: Investigate co-solvents (e.g., PEG, cyclodextrins) or pH modification if assay is compatible. q4->action4 Yes a4_yes Yes a4_no No action3->q4

Caption: Decision tree for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures your starting material is fully dissolved and stable for storage.

  • Pre-dissolution: Accurately weigh the required amount of this compound in a tared, amber glass vial.

  • Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can be used but should be done with caution to avoid thermal degradation.

  • Visual Confirmation: Hold the vial against a light source to ensure no solid particulates remain. The solution must be completely clear.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-binding tubes. Store at -80°C, protected from light.

Protocol 2: General Workflow for Assessing Solution Stability

If you are planning a long-term experiment or need to store working solutions, a preliminary stability test is essential.

  • Sample Preparation: Prepare a solution of your compound in the exact buffer and at the final concentration used in your assay.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution and analyze it via a suitable analytical method (e.g., HPLC-UV or LC-MS). This is your baseline.

  • Incubation: Store the remaining solution under your intended experimental conditions (e.g., 37°C for a cell-based assay, or 4°C for storage).

  • Subsequent Timepoints: At defined intervals (e.g., 1, 4, 8, 24 hours), remove another aliquot and analyze it using the same method.

  • Data Analysis: Compare the chromatograms from each timepoint to the T=0 sample.

    • Stable: The peak area of the parent compound remains >95% of the T=0 value, and no significant degradation peaks appear.

    • Unstable: The peak area of the parent compound decreases, and/or new peaks corresponding to degradation products appear.

Visualizing the Stability Study Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation cluster_eval Evaluation prep Prepare compound in final assay buffer t0 T=0 Analysis (HPLC / LC-MS) Establish Baseline prep->t0 incubate Store solution under experimental conditions (e.g., 37°C) prep->incubate compare Compare peak areas: Parent Compound vs. Degradants t0->compare tn T=n Analysis (e.g., 1, 4, 8, 24h) tn->compare incubate->tn Sample at intervals decision Is Parent Peak Area >95%? compare->decision stable Compound is Stable decision->stable Yes unstable Compound is Unstable (Prepare Fresh) decision->unstable No

Caption: Experimental workflow for assessing compound stability in solution.

References

  • Angene Chemical. (2024). Safety Data Sheet: 1H-Pyrrolo[2,3-d]pyrimidin-2(7H)-one.
  • ChemScene. (2025). Safety Data Sheet: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine.
  • Echemi. (n.d.).
  • BenchChem. (2025). Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays.
  • BenchChem. (2025).
  • ChemScene. (2025).
  • Luminix Health. (n.d.). 1H-Pyrrolo[2,3-c]pyridin-7-amine.
  • Glowka, K. J., & Stawinski, J. (2014). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • MDPI. (2021).
  • Sigma-Aldrich. (n.d.). 1H-pyrrolo[3,2-c]pyridine AldrichCPR.
  • BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Sławiński, J., & Szafrański, K. (2012). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica.
  • TCI Chemicals. (n.d.). 1H-Pyrrolo[3,2-c]pyridine 271-34-1.
  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one analogs. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.

Introduction to the this compound Scaffold

The this compound core is a significant pharmacophore found in a variety of biologically active molecules. Its rigid, bicyclic structure and the presence of a lactam functionality make it an attractive scaffold for targeting a range of biological targets, including kinases and other enzymes. The optimization of its synthesis is crucial for the efficient generation of analog libraries for drug discovery programs.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound analogs.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Suggestion Scientific Rationale
Incomplete reaction - Monitor the reaction progress closely using TLC or LC-MS. - Increase the reaction time or temperature. - Consider using a more efficient catalyst or a higher catalyst loading.Many of the key transformations in the synthesis of this scaffold, such as cross-coupling or cyclization reactions, may require extended reaction times or higher temperatures to reach completion. The choice of catalyst is also critical for achieving high turnover and efficiency.
Side product formation - Identify the major side products by NMR and MS analysis. - Adjust the reaction conditions to disfavor the formation of these side products (e.g., lower the temperature, change the solvent or base).Side reactions, such as over-alkylation, dimerization, or rearrangement, can significantly reduce the yield of the desired product. Understanding the mechanism of side product formation is key to mitigating it.
Product degradation - If the product is sensitive to acidic or basic conditions, ensure that the work-up procedure is neutral. - Use milder reagents for purification, such as neutral alumina instead of silica gel.The pyrrolopyridinone scaffold may be susceptible to degradation under harsh conditions. For example, the lactam ring can be hydrolyzed under strongly acidic or basic conditions.
Poor recovery during purification - Optimize the purification method. If using column chromatography, screen different solvent systems to achieve good separation. - Consider alternative purification techniques such as recrystallization or preparative HPLC.The polarity of the this compound analogs can vary significantly depending on the substituents, which can make purification challenging. A systematic approach to optimizing the purification method is often necessary to maximize recovery.

Issue 2: Difficulty in Purification

Potential Cause Troubleshooting Suggestion Scientific Rationale
Co-eluting impurities - If impurities have a similar polarity to the product, consider using a different stationary phase for chromatography (e.g., reversed-phase C18). - Recrystallization from a suitable solvent system can be an effective method for removing closely related impurities.When impurities have similar physicochemical properties to the desired product, chromatographic separation can be difficult. Changing the separation mechanism (e.g., from normal-phase to reversed-phase) or utilizing a different purification technique can often resolve this issue.
Presence of starting materials - Ensure the reaction has gone to completion before work-up. - Use a work-up procedure that effectively removes unreacted starting materials (e.g., an aqueous wash to remove water-soluble reagents).Incomplete reactions are a common source of impurities. A thorough work-up is the first line of defense against carrying unreacted starting materials into the purification step.
Formation of isomers - Carefully analyze the reaction mixture by high-resolution analytical techniques (e.g., 2D NMR) to identify any isomeric byproducts. - Modify the reaction conditions to favor the formation of the desired isomer. For example, in reactions involving electrophilic substitution, the directing effects of existing substituents can be exploited.The synthesis of substituted aromatic and heteroaromatic systems can often lead to the formation of regioisomers. Understanding the factors that control regioselectivity is crucial for optimizing the synthesis of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: The synthesis of the this compound core can be approached in a few ways. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. This can be achieved through a multi-step sequence that may include:

  • Introduction of a nitrogen-containing substituent and a suitable carbon-based side chain on the pyridine ring.

  • Intramolecular cyclization to form the fused pyrrole ring.

  • Subsequent oxidation or functional group manipulation to install the lactam functionality.

Another approach is the functionalization of a pre-existing 1H-pyrrolo[3,2-c]pyridine scaffold, although this is less common for the introduction of the 2-oxo group. The choice of strategy will often depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: How can I introduce diversity into my this compound analogs?

A2: Diversity can be introduced at several positions of the scaffold. A common and effective method is through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a halogenated precursor.[1] For instance, a bromo-substituted this compound can be reacted with a variety of boronic acids or amines to introduce a wide range of substituents. The nitrogen atom of the pyrrole ring can also be functionalized through alkylation or arylation reactions.

Q3: What are the key reaction parameters to consider when optimizing the synthesis?

A3: Several parameters can significantly impact the outcome of the synthesis. These include:

  • Solvent: The choice of solvent can affect the solubility of reagents, reaction rates, and in some cases, the product distribution.

  • Temperature: Reaction temperature can influence the rate of reaction and the formation of side products.

  • Catalyst and Ligand: In cross-coupling reactions, the choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity.

  • Base: The strength and type of base used can be critical, particularly in cyclization and cross-coupling steps.

A systematic Design of Experiments (DoE) approach can be highly effective in optimizing these parameters to achieve the best possible outcome.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a substituted this compound analog. This protocol is based on established synthetic methodologies for related heterocyclic systems and should be adapted and optimized for specific target molecules.

General Workflow Diagram

G cluster_0 Synthesis of Key Intermediate cluster_1 Cyclization and Final Product Formation A Substituted 2-chloronicotinonitrile B Introduction of an amino group A->B Nucleophilic aromatic substitution C Reaction with an alpha-halo ester B->C Alkylation D Key Intermediate C->D Purification E Intramolecular Cyclization D->E Base-mediated lactam formation F This compound analog E->F Work-up and Purification

Caption: General workflow for the synthesis of this compound analogs.

Step 1: Synthesis of a Substituted 2-aminonicotinate Precursor

  • To a solution of a substituted 2-chloronicotinonitrile in a suitable solvent (e.g., DMSO), add an excess of a desired amine.

  • Heat the reaction mixture at a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting amino-substituted nicotinonitrile is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • The carboxylic acid is then esterified to provide the 2-aminonicotinate precursor.

Step 2: N-Alkylation with an Alpha-Halo Ester

  • To a solution of the 2-aminonicotinate precursor in an aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., sodium hydride or potassium carbonate).

  • Stir the mixture at room temperature for a short period to deprotonate the amino group.

  • Add an alpha-halo ester (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the N-alkylated intermediate.

Step 3: Intramolecular Cyclization to form the this compound Core

  • Dissolve the N-alkylated intermediate in a suitable solvent (e.g., THF or toluene).

  • Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation: Optimization of Reaction Conditions

The following table provides a starting point for the optimization of key reaction parameters for the intramolecular cyclization step.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Base Sodium Hydride (NaH)Potassium tert-butoxide (t-BuOK)Lithium diisopropylamide (LDA)The choice of base can significantly affect the yield of the cyclization. Strong, non-nucleophilic bases are generally preferred.
Solvent Tetrahydrofuran (THF)Toluene1,4-DioxaneThe solvent can influence the solubility of the starting material and the intermediate anion, thereby affecting the reaction rate and yield.
Temperature 0 °C to room temperatureRoom temperature50 °CHigher temperatures may be required for less reactive substrates, but can also lead to increased side product formation.
Concentration 0.1 M0.5 M1.0 MHigher concentrations can favor intramolecular reactions, but may also lead to solubility issues or increased side reactions.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting a low-yielding reaction.

G A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C Incomplete Reaction B->C Is starting material present? D Multiple Products B->D Are there multiple new spots/peaks? J Product Degradation B->J Is the desired product unstable? E Increase Reaction Time/Temperature C->E F Increase Reagent/Catalyst Loading C->F G Identify Major Side Products D->G I Optimize Purification Method D->I H Modify Reaction Conditions to Minimize Side Products G->H K Use Milder Work-up/Purification Conditions J->K

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

Sources

Improving yield and purity of "1H-Pyrrolo[3,2-c]pyridin-2(3H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

A Guide to Improving Synthetic Yield and Product Purity

Introduction: This technical guide is designed for researchers, chemists, and drug development professionals working on the synthesis and purification of this compound. The pyrrolopyridine scaffold is a vital heterocyclic motif in medicinal chemistry.[1][2] However, its synthesis and purification can present unique challenges, including low yields, persistent impurities, and difficult isolations. Due to the limited specific literature for this exact lactam, this guide synthesizes field-proven insights and methodologies from closely related 6-azaindole and pyrrolopyridine structures. The principles outlined here provide a robust framework for troubleshooting common issues and optimizing your experimental outcomes.

Section 1: Troubleshooting Guide for Synthesis & Purification

This section addresses specific experimental issues in a problem-and-solution format. The causality behind each troubleshooting step is explained to empower you to make informed decisions in your workflow.

Table 1: Common Issues in the Synthesis and Purification of this compound
Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Low Yield after Synthesis Incomplete Reaction: Insufficient reaction time, inadequate temperature, or catalyst deactivation.Monitor reaction progress meticulously using TLC or LC-MS. Gradually increase reaction time or temperature. If using a palladium catalyst (e.g., for cross-coupling steps), ensure an inert atmosphere (N₂ or Ar) is maintained to prevent oxidative degradation.[3]
Side Reactions: Formation of isomeric byproducts, over-oxidation, or decomposition of starting materials/product.Analyze crude NMR/LC-MS to identify side products. Isomer formation is common in heterocyclic synthesis.[4] Consider lowering the reaction temperature or using a more selective reagent. For lactam formation, harsh conditions can lead to degradation; screen milder oxidants or cyclization agents.
Poor Work-up/Extraction: Product loss due to suboptimal pH, incorrect solvent choice, or emulsion formation.Determine the pKa of your compound to optimize pH for aqueous extraction. Use a sequence of organic solvents with varying polarities (e.g., EtOAc, DCM) to ensure complete extraction from the aqueous layer. To break emulsions, add brine or centrifuge the mixture.
Low Recovery after Column Chromatography Compound Streaking/Tailing: The compound interacts too strongly with the silica gel, often due to its basic nitrogen atoms.Modify the mobile phase. Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent to saturate the acidic silanol groups on the silica surface, improving peak shape and recovery.[4][5]
Irreversible Adsorption/Degradation: The compound is sensitive to the acidic nature of standard silica gel.Use a different stationary phase. Consider using deactivated/neutral silica, basic alumina, or reversed-phase (C18) silica gel for purification. A quick screen on different TLC plates can predict the best stationary phase.[4]
Persistent Impurities in Final Product Co-eluting Impurities: Impurities with polarity very similar to the desired product.Employ orthogonal purification techniques. If flash chromatography is insufficient, follow up with recrystallization or preparative HPLC. Using a different solvent system or stationary phase (e.g., switching from normal to reversed-phase) can often resolve co-eluting spots.[4][6]
Residual Starting Materials/Reagents: Incomplete reaction or inefficient removal during work-up.Review the reaction work-up. An aqueous wash at an appropriate pH can often remove acidic or basic starting materials. For example, a dilute HCl wash can remove basic precursors, while a NaHCO₃ wash can remove acidic ones.
Difficulty with Recrystallization "Oiling Out": The product separates as a liquid oil instead of solid crystals.This occurs when the compound's solubility is too high or impurities are present. Try using a more dilute solution, cooling the solution more slowly, or adding the anti-solvent dropwise at a lower temperature. Scratching the inside of the flask with a glass rod can induce nucleation.[4]
No Crystal Formation: The compound remains fully dissolved even after cooling.The chosen solvent is likely too good. Select a solvent system where the compound is soluble when hot but poorly soluble when cold. If a single solvent doesn't work, use a binary system (e.g., Ethanol/Water, DCM/Hexane), dissolving the compound in the "good" solvent and titrating with the "poor" (anti-solvent) until turbidity appears, then heating to clarify and cooling slowly.[4]

Section 2: Experimental Workflows & Protocols

General Experimental Workflow

The synthesis of this compound typically involves the construction of the core 1H-pyrrolo[3,2-c]pyridine ring system, followed by functionalization or cyclization to form the lactam. A generalized workflow is presented below.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis A Precursor Synthesis (e.g., substituted aminopyridine) B Pyrrole Ring Formation (e.g., Fischer, Gassman, or Transition-Metal Catalyzed) A->B Key Cyclization C Lactam Formation (Oxidation/Cyclization) B->C Functionalization D Aqueous Work-up & Solvent Extraction C->D Isolation E Crude Purification (Flash Chromatography) D->E Primary Purification F Final Polishing (Recrystallization or Prep-HPLC) E->F High Purity Isolation G Characterization (NMR, LC-MS, HRMS) F->G Purity & Identity Check

Caption: Generalized workflow for synthesis and purification.

Protocol 1: General Flash Column Chromatography

This protocol provides a standard methodology for purifying the crude product. The key to success is the initial determination of the correct solvent system via Thin-Layer Chromatography (TLC).

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a silica TLC plate.

    • Develop the plate in various solvent systems. A good starting point for pyrrolopyridinones is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

    • Goal: Aim for a solvent system that gives your target compound an Rf (retention factor) value of 0.25-0.35 . This generally provides the best separation on a column.

    • If streaking is observed, add 0.5% triethylamine to the TLC developing solvent to see if it improves the spot shape.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel, either as a dry powder followed by the eluent or as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column. This technique prevents band broadening and improves separation.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent mixture (e.g., 10% EtOAc in Hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 10% to 70% EtOAc in Hexanes.[4]

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: My yield is consistently low even when the reaction goes to completion. Where could I be losing my product?

A1: Significant product loss often occurs during the work-up and purification stages. Pyrrolopyridinones can have moderate water solubility, leading to losses in the aqueous layer during extraction. Try back-extracting the aqueous layer multiple times with your organic solvent. Additionally, irreversible adsorption on silica gel is a common issue. If you suspect this, perform a small-scale test comparing recovery from silica, alumina, and C18 TLC plates before committing to a large-scale column.[4]

Q2: My NMR spectrum shows broad peaks for the N-H protons. Is this normal?

A2: Yes, this is very common. The N-H protons of the pyrrole and lactam moieties can undergo chemical exchange with trace amounts of water in the NMR solvent (like DMSO-d₆ or CDCl₃), leading to peak broadening. The presence of the pyridine nitrogen can also influence this. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the N-H peaks should disappear or significantly diminish.

Q3: What are the most common structural isomers I should be aware of during synthesis?

A3: Depending on your synthetic route, you may form other pyrrolopyridine isomers. For the [3,2-c] scaffold, you should be vigilant for the potential formation of [2,3-b], [3,2-b], or other related azaindole skeletons. These isomers can have very similar polarities, making them difficult to separate. High-resolution mass spectrometry (HRMS) can confirm they are isomers, and 2D NMR techniques (like NOESY) may be required to definitively confirm the connectivity of the desired product.

Q4: How can I improve the solubility of my final compound for biological assays?

A4: The planar, heterocyclic nature of this compound may lead to poor aqueous solubility. To improve this, you can formulate the compound with solubility enhancers like DMSO or cyclodextrins. Alternatively, if your project allows, synthetic modification by adding polar functional groups (e.g., amines, alcohols) can significantly enhance solubility.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing purification challenges.

G start Crude Product tlc Run Analytical TLC start->tlc good_rf Rf ≈ 0.3? tlc->good_rf change_stationary Consider Alternative Stationary Phase (Alumina, C18) tlc->change_stationary If streaking persists streaking Streaking or Tailing? good_rf->streaking Yes adjust_solvent Adjust Solvent Polarity good_rf->adjust_solvent No run_column Run Flash Column Chromatography streaking->run_column No add_modifier Add Modifier to Eluent (e.g., 0.5% Et3N) streaking->add_modifier Yes check_fractions Check Fractions by TLC run_column->check_fractions pure Pure Product Isolated check_fractions->pure impure Product Still Impure check_fractions->impure orthogonal Use Orthogonal Method (Recrystallization, Prep-HPLC) impure->orthogonal adjust_solvent->tlc add_modifier->tlc change_stationary->tlc orthogonal->pure

Caption: Decision tree for troubleshooting purification.

References

  • Al-Zahrani, B. M. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Chilean Chemical Society. [Link]
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Bénimèlis, D., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules. [Link]
  • Bénimèlis, D., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
  • Gesto, D., et al. (2016). Synthesis of Pyrrolo[1,2-c]pyrimidines.
  • Szkatuła, D., et al. (2021).
  • Al-Ostoot, F. H., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
  • Chen, Y., et al. (2018). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry. [Link]
  • Rybina, A., et al. (2023). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. [Link]
  • Lee, H. Y., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Mann, J. (2013). Response to "Can anyone suggest a feasible method for this N-arylation?".

Sources

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one - Side Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-c]pyridin-2(3H)-one. This bicyclic heterocycle serves as a crucial scaffold in medicinal chemistry, forming the core of molecules investigated as anticancer agents and inhibitors of fibroblast growth factor receptors (FGFRs).[1] Its synthesis, while achievable through various routes, is often accompanied by challenges, primarily the formation of undesired side products that can complicate purification and reduce yields.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles governing side product formation. Our goal is to empower you to diagnose issues in your synthesis, optimize your reaction conditions, and achieve higher purity and yield of your target compound.

Section 1: Troubleshooting Guide

Navigating the complexities of a chemical synthesis often feels like detective work. An unexpected peak in an LC-MS or a lower-than-expected yield requires a systematic approach to identify the root cause. This section addresses specific issues you may encounter, providing explanations and actionable solutions.

Troubleshooting Workflow for Unexpected Synthesis Outcomes

G start Unexpected Synthetic Result (e.g., Low Yield, Impure Product) p1 Analyze Crude Reaction Mixture by LC-MS & ¹H NMR start->p1 p2 Multiple Isomeric Peaks (Same m/z)? p1->p2  Analyze Peaks p3 Low Yield & Unidentified Byproducts? p2->p3 No s1 Issue: Regioisomer Formation Consult Q&A 1.1 p2->s1 Yes p4 Main Impurity is Starting Material? p3->p4 No s2 Issue: N-N Bond Cleavage or Degradation Consult Q&A 1.2 p3->s2 Yes s3 Issue: Incomplete Cyclization Consult Q&A 1.3 p4->s3 Yes s4 Issue: Reagent/Catalyst Inactivity Consult FAQs p4->s4 No (Complex Mixture)

Caption: A decision-making flowchart for troubleshooting common issues.

Q&A: Specific Side Product Issues

Q1.1: My LC-MS shows two major peaks with identical mass, and the ¹H NMR is complex. What's the likely cause, and how can I fix it?

A1.1: This is a classic sign of regioisomer formation . Many synthetic routes toward pyridinones can yield different isomers depending on which nitrogen atom participates in cyclization or the orientation of substituents.[2][3] For instance, in a condensation reaction involving an unsymmetrical precursor, cyclization can occur at two different sites, leading to distinct but isomeric products.[4]

Causality & Diagnosis:

  • Mechanism: The formation of regioisomers is often a battle between kinetic and thermodynamic control. Weaker acids or lower temperatures might favor the kinetic product, while stronger acids and higher temperatures can lead to the more thermodynamically stable isomer.[5]

  • Identification: Full structural elucidation requires 2D NMR spectroscopy. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable for establishing long-range C-H correlations, while a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space proximity of protons, confirming the regiochemistry.

Solutions:

  • Modify Reaction Conditions: Systematically vary the acid catalyst (e.g., from acetic acid to a stronger one like polyphosphoric acid), temperature, and solvent to favor the formation of one isomer.[5]

  • Use a Directing Group: Introduce a temporary blocking or directing group on one of the reactive sites of your precursor to force the cyclization to proceed with the desired regioselectivity.

  • Chromatographic Separation: If optimization is unsuccessful, you may need to rely on careful chromatographic separation. Some N-heterocycles can be sensitive to acidic silica gel, so consider using neutralized silica or an alternative stationary phase like alumina.[6]

Q1.2: My yield is very low, and I've isolated a byproduct identified as a substituted aniline. What side reaction is causing this?

A1.2: You are likely observing the results of N-N bond cleavage . This is a well-documented and significant competing pathway in syntheses that resemble the Fischer indole synthesis, which is a common strategy for building the pyrrole portion of the scaffold.[5][7]

Causality & Diagnosis:

  • Mechanism: The key intermediate in a Fischer-type synthesis is a hydrazone, which tautomerizes to an ene-hydrazine.[8] This intermediate is at a crucial branch point. Under acidic conditions, it can undergo the desired[6][6]-sigmatropic rearrangement to form the C-C bond needed for the pyrrole ring. However, it can also undergo heterolytic cleavage of the weak N-N bond.[9] This cleavage is particularly favored if the starting hydrazine has electron-donating groups, which stabilize the resulting intermediates and divert the reaction from the desired cyclization pathway.[5][9]

Solutions:

  • Use a Milder Acid Catalyst: Harsher acids can promote N-N bond cleavage. Switching from a strong acid like PPA or ZnCl₂ to a milder one like acetic acid may suppress this side reaction.[5]

  • Lower the Reaction Temperature: High temperatures provide the energy to overcome the activation barrier for N-N cleavage. Running the reaction at the lowest feasible temperature can improve the yield of the desired indole product.[10]

  • Modify Substrate Electronics: If possible, redesign the synthesis to use precursors with electron-withdrawing groups on the hydrazine moiety, as these generally disfavor N-N bond cleavage.[5]

Competing Pathways in Fischer-Type Synthesis

G cluster_main Desired Pathway cluster_side Side Reaction Hydrazone Aryl Hydrazone EneHydrazine Ene-hydrazine Intermediate Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Cleavage N-N Bond Cleavage EneHydrazine->Cleavage Favored by EDGs & high temp. Product Desired Pyrrolo-pyridinone Product Rearrangement->Product Cyclization & Aromatization SideProduct Aniline + Iminium Byproducts Cleavage->SideProduct

Caption: Desired cyclization vs. undesired N-N bond cleavage.

Q1.3: The reaction is clean but conversion is low. I'm mostly recovering my starting material or a stable intermediate (like a hydrazone). How can I push the reaction to completion?

A1.3: This indicates that the reaction conditions are not sufficiently forcing to overcome the activation energy of the key cyclization step. This is a common problem referred to as incomplete cyclization or a stalled reaction.[5]

Causality & Diagnosis:

  • Mechanism: Ring-closing reactions, especially those that form aromatic systems, have a significant activation barrier. The energy input (temperature) or the effectiveness of the catalyst may be insufficient to promote the rate-limiting step, such as the[6][6]-sigmatropic rearrangement or the final dehydration/aromatization.[5]

  • Monitoring: TLC or LC-MS analysis will show a persistent spot/peak for your starting material or a key intermediate, with only a small amount of product forming over an extended period.[10]

Solutions:

  • Increase Temperature: Often, the simplest solution is to increase the reaction temperature to provide the necessary energy for the cyclization step.[5]

  • Use a Stronger Acid: If using an acid catalyst, switching to a more potent one can significantly accelerate the reaction. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are excellent choices for difficult cyclizations.[5][11]

  • Ensure Anhydrous Conditions: If the final step involves dehydration, ensure that water is effectively removed from the reaction, as its presence can inhibit the reaction equilibrium. Use dry solvents and consider a Dean-Stark apparatus if applicable.[10]

  • Check Reactant Purity: Impurities in starting materials can sometimes inhibit or poison catalysts. Ensure all reactants are of high purity before starting the reaction.[5]

Section 2: Frequently Asked Questions (FAQs)

Q2.1: My target compound appears unstable during workup or purification on silica gel. What precautions should I take?

A2.1: Many nitrogen-containing heterocycles are sensitive to the acidic nature of standard silica gel, which can lead to degradation, streaking, or irreversible adsorption.[6] To mitigate this, you can:

  • Use Neutralized Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine or ammonia solution to neutralize the acidic sites before packing your column.[6]

  • Switch the Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or C18-functionalized silica (reverse-phase).

  • Recrystallization: This is a highly effective, non-chromatographic purification method for obtaining very pure crystalline products. The key is finding a suitable solvent or solvent system where your compound is soluble when hot but sparingly soluble when cold.[6]

Q2.2: How important are inert atmosphere techniques for this type of synthesis?

A2.2: The necessity of an inert atmosphere (e.g., nitrogen or argon) depends on the specific reagents and intermediates involved.[10]

  • Palladium-Catalyzed Reactions: If your synthesis involves a palladium-catalyzed step (e.g., a Heck or Suzuki coupling to build a precursor), an inert atmosphere is absolutely critical. Pd(0) species are readily oxidized by air, which deactivates the catalyst.[12][13]

  • Strongly Basic or Reducing Conditions: Reactions involving organometallics, strong bases (like NaH or LDA), or reducing agents are often highly air- and moisture-sensitive.

  • Acid-Catalyzed Condensations: While often more robust, running these reactions under an inert atmosphere is good practice to prevent potential oxidative side reactions at high temperatures, ensuring reproducibility.

Q2.3: I am considering a palladium-catalyzed cyclization. What are the most common pitfalls?

A2.3: Palladium-catalyzed cascade reactions are powerful but have their own set of potential side reactions.[13][14]

  • Ligand Choice: The choice of ligand is crucial and can influence the outcome. Insufficiently robust ligands can lead to catalyst decomposition.

  • β-Hydride Elimination: This is a common terminating step in Pd catalytic cycles. It can sometimes compete with the desired bond formation, leading to olefinic byproducts.

  • Reductive Dehalogenation: In cross-coupling reactions, the aryl halide can sometimes be reduced, replacing the halide with a hydrogen atom. This is often caused by trace amounts of water or other proton sources.[15]

Potential Side Product Mass Change from Target Likely Cause Suggested Action
Regioisomer Δm/z = 0Ambiguous cyclization pathway2D NMR analysis; modify catalyst/conditions
Aniline byproduct Varies (N-N cleavage)Harsh acid, high temp, EDGsUse milder acid, lower temperature
Dehydrogenated Product Δm/z = -2Oxidation during workup/analysisUse milder workup conditions; handle under inert gas
Starting Material VariesIncomplete reactionIncrease temp, use stronger catalyst

Section 3: Experimental Protocols

Protocol 3.1: Preparation of Neutralized Silica Gel for Column Chromatography

This protocol is adapted for purifying acid-sensitive nitrogen heterocycles.[6]

  • Determine Eluent: Identify a suitable eluent system for your compound using thin-layer chromatography (TLC), targeting a retention factor (Rf) of approximately 0.25-0.35.

  • Prepare Neutralized Eluent: To your chosen bulk eluent (e.g., 95:5 Dichloromethane/Methanol), add triethylamine (TEA) to a final concentration of 1% (v/v). Mix thoroughly.

  • Prepare Slurry: In a beaker, add the required amount of silica gel for your column. Add the neutralized eluent and gently swirl to create a homogeneous slurry. Ensure there are no dry clumps.

  • Pack Column: Pour the slurry into your chromatography column and allow the silica to settle, draining the excess solvent until it is just above the silica bed.

  • Load Sample: Dissolve your crude product in a minimal amount of the neutralized eluent. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Run the column using the neutralized eluent, collecting fractions and analyzing them by TLC to isolate your purified product.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • Abdel-Maksoud, M. S., et al. (n.d.). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Semantic Scholar. (n.d.).
  • BenchChem Technical Support Team. (2025). Common side reactions in indole-pyrrole synthesis. Benchchem.
  • National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Daugulis, O., et al. (n.d.).
  • Cheong, P. H.-Y., et al. (n.d.).
  • Rönn, M., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Gulevich, A. V., & Gevorgyan, V. (2021). Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Chemical Society Reviews (RSC Publishing).
  • MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Fadda, A. A., et al. (n.d.).
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Smolecule. (n.d.). This compound.
  • Zhang, Y., & Pike, R. S. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
  • Lee, C.-H., et al. (n.d.).
  • ResearchGate. (n.d.). Two regioisomeric forms of pyridinone.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one derivatives and encountering solubility issues. This guide provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting strategies to address these challenges in your experimental workflows.

Introduction

The this compound scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology, where its derivatives have shown promise as potent inhibitors of targets like tubulin.[1][2] However, as with many heterocyclic compounds, poor aqueous solubility is a common hurdle that can impede accurate biological evaluation and preclinical development.[3][4] This guide will equip you with the foundational knowledge and practical techniques to diagnose and overcome these solubility-related obstacles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with these compounds.

Q1: My this compound derivative, dissolved in DMSO, crashes out when I add it to my aqueous assay buffer. What is happening and how can I fix this?

A1: This phenomenon is often referred to as "DMSO shock" or precipitation upon dilution.[5] Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many lipophilic compounds. However, when this DMSO stock is introduced into an aqueous buffer, the DMSO rapidly disperses, causing a sharp increase in the polarity of the solvent environment around your compound. If the compound's intrinsic aqueous solubility is low, it will precipitate.[5]

Here are several strategies to mitigate this issue:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay that your experimental system can tolerate without affecting the results (typically ≤1%, ideally <0.5%).[5]

  • Employ a stepwise dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, and then add this intermediate dilution to the final volume.[5]

  • Optimize the mixing process: Add the compound stock to the aqueous buffer while the buffer is being vortexed or stirred. This rapid dispersion can prevent the formation of localized high concentrations that trigger precipitation.[5]

  • Consider co-solvents: The use of water-miscible organic co-solvents can help to create a more favorable solvent environment.[5]

Q2: What are co-solvents, and which ones are suitable for my this compound derivative?

A2: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[6] The choice of co-solvent will depend on the specific properties of your derivative and the tolerance of your assay system.

Commonly used co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

It is crucial to test a range of co-solvents and concentrations to find the optimal system for your compound and experiment.

Q3: Can I use pH modification to improve the solubility of my compound?

A3: Yes, pH modification can be a highly effective strategy for compounds with ionizable functional groups.[5] The this compound scaffold contains both a potentially acidic proton on the pyrrolidinone ring and basic nitrogen atoms in the pyridine ring. The overall pKa of the molecule will depend on the specific substituents.

  • For acidic compounds: Increasing the pH above the pKa will lead to deprotonation and the formation of a more soluble salt.

  • For basic compounds: Decreasing the pH below the pKa will result in protonation and the formation of a more soluble salt.

Important Considerations:

  • Assay Compatibility: Ensure that the pH required for solubility is within the optimal range for your biological assay (e.g., enzyme activity, cell viability).

  • Buffer Capacity: The buffer used in your assay must have sufficient capacity to maintain the desired pH after the addition of your compound stock solution.

Q4: What is crystal polymorphism, and how can it affect my results?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[7][8] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, dissolution rate, and stability.[7][8]

The general trend is that the solubility ratio between polymorphs is typically less than two.[9] However, even small differences can impact the reproducibility of your experiments. If you observe inconsistent solubility or biological activity with different batches of your compound, it is worth investigating the possibility of polymorphism.

Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented approach to tackling solubility issues.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
Compound precipitates immediately upon addition to aqueous buffer. Low aqueous solubility; "DMSO shock".[5]1. Lower the final DMSO concentration: Reduces the magnitude of the polarity shift.[5] 2. Use a stepwise dilution protocol: Allows for a more gradual change in the solvent environment.[5] 3. Add the compound stock to the vortexing buffer: Promotes rapid dispersion and avoids localized supersaturation.[5] 4. Investigate the use of co-solvents or cyclodextrins: These excipients can increase the intrinsic solubility of the compound in the aqueous phase.[5]
Compound appears soluble initially but precipitates over time. Supersaturated solution; the compound is not at its thermodynamic equilibrium solubility.1. Reduce the final concentration of the compound: This will keep the concentration below the threshold for precipitation. 2. Increase the percentage of co-solvent if possible: This will increase the equilibrium solubility of the compound in the final solution. 3. Use a solubilizer like a surfactant (e.g., Tween® 80), if compatible with the assay: Surfactants can form micelles that encapsulate the drug molecules, keeping them in solution.
Inconsistent results between experiments. Variable precipitation of the compound.1. Visually inspect for precipitation before each experiment: Ensure the compound is fully dissolved before use. 2. Prepare fresh dilutions for each experiment: Avoid using stock solutions that may have undergone precipitation over time. 3. Standardize the dilution protocol meticulously: Consistency in technique is key to reproducible results.
Low or no biological activity observed. The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation.1. Address the solubility issues using the steps above. 2. Determine the kinetic solubility of the compound in the final assay buffer: This will give you a more accurate measure of the achievable concentration in your experiment.

Data Presentation: Illustrative Solubility Data

The following tables provide examples of how to present solubility data for a hypothetical this compound derivative. It is crucial to generate this data for your specific compound.

Table 1: Solubility of a Hypothetical Pyrrolopyridine Derivative in Various Solvents

SolventSolubility (µg/mL)
Water< 1
PBS (pH 7.4)< 1
DMSO> 50,000
Ethanol5,000
PEG 40020,000

Table 2: Effect of Co-solvents on the Apparent Solubility of a Hypothetical Pyrrolopyridine Derivative in PBS (pH 7.4)

Co-solvent System (in PBS)Apparent Solubility (µg/mL)
1% DMSO5
5% DMSO25
5% Ethanol15
10% PEG 40050
2% HP-β-CD100

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh an appropriate amount of your this compound derivative. For a compound with a molecular weight of 350 g/mol , 3.5 mg would be needed for a 1 mL stock.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a general guideline for determining the kinetic solubility of your compound in your experimental buffer.

  • Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the co-solvent buffers.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Analysis: Analyze the amount of compound remaining in solution using a suitable analytical method such as HPLC-UV or LC-MS. The highest concentration at which no precipitation is observed is the kinetic solubility.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical workflow for addressing solubility issues with this compound derivatives.

solubility_troubleshooting start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso lower_dmso Lower final DMSO concentration to < 0.5% check_dmso->lower_dmso Yes stepwise_dilution Implement stepwise dilution protocol check_dmso->stepwise_dilution No lower_dmso->stepwise_dilution optimize_mixing Add compound to vortexing buffer stepwise_dilution->optimize_mixing reassess_solubility Re-evaluate solubility optimize_mixing->reassess_solubility cosolvent_screen Screen a panel of co-solvents (Ethanol, PEG 400, etc.) reassess_solubility->cosolvent_screen Precipitation persists success Success: Compound is soluble reassess_solubility->success Soluble ph_modification Investigate pH-dependent solubility (determine pKa) cosolvent_screen->ph_modification surfactant_test Test addition of surfactants (e.g., Tween-80) ph_modification->surfactant_test complexation Consider complexation with cyclodextrins surfactant_test->complexation formulation_dev Advanced Formulation Development (e.g., solid dispersions, nanoparticles) surfactant_test->formulation_dev complexation->reassess_solubility

Caption: Troubleshooting workflow for solubility issues.

Conclusion

Overcoming the solubility challenges of this compound derivatives is a critical step in advancing their development as potential therapeutic agents. By systematically applying the principles and techniques outlined in this guide, researchers can effectively diagnose and resolve solubility issues, leading to more reliable and reproducible experimental data. Remember that a thorough physicochemical characterization of your specific derivative is the foundation for selecting the most appropriate solubilization strategy.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. National Institutes of Health.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Pharmaceutical Research and Applications.
  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. National Institutes of Health.
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
  • How To Determine PKA Of Organic Compounds? Chemistry For Everyone.
  • Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. PubMed.
  • Development of Methods for the Determination of pKa Values. National Institutes of Health.
  • An Exhaustive Review on Solubility Enhancement for Hydrophobic Compounds by Possible Applications of Novel Techniques. Science Alert.
  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • 1H‐pyrrolo[3,2‐c]quinoline derivatives. ResearchGate.
  • Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. MDPI.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. AJOL.
  • (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Trends in solubility of polymorphs. PubMed.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.

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Preventing degradation of "1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Guide for Researchers: Preventing Degradation During Storage and Handling

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights into maintaining the stability and integrity of this compound. This guide moves beyond simple instructions to explain the chemical principles behind its degradation, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have just received a new batch of solid this compound. What are the absolute best-practice storage conditions to ensure its long-term stability?

A1: Proper storage from day one is the most critical factor in preventing degradation. The core structure of this compound contains a lactam (a cyclic amide) within a fused heterocyclic ring system. This makes it susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.[1][2]

For optimal long-term stability of the solid compound , we recommend the following multi-layered approach:

  • Temperature: Store at -20°C or colder. Lower temperatures significantly slow the rate of all chemical degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation. After each use, flush the vial with inert gas before re-sealing.

  • Moisture Control: Store in a desiccator, preferably within the cold storage environment, to protect against ambient moisture that can initiate hydrolysis of the lactam ring.[3]

  • Light Protection: Use an amber glass vial and store it in the dark. Aromatic heterocyclic systems can be susceptible to photolytic degradation.[1] Wrapping the vial in aluminum foil provides an extra layer of protection.

For solutions , the primary directive is to prepare them fresh whenever possible. If a stock solution must be stored, adhere to these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent such as DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage as they can participate in degradation reactions.

  • Aliquoting: Divide the stock solution into small, single-use aliquots. This strategy is paramount as it minimizes the damaging effects of repeated freeze-thaw cycles and reduces the risk of contamination and moisture introduction for the entire batch.

  • Storage Temperature: Store aliquots at -80°C for maximum stability.[4]

Q2: My solution of this compound has developed a slight yellow tint. What does this indicate and is the compound still usable?

A2: A change in color is a common visual indicator of chemical degradation. For heterocyclic compounds, this often suggests the formation of new chromophoric species resulting from oxidation or other complex rearrangements.[5] While a slight color change doesn't automatically render the compound useless for all applications, it is a significant warning sign that its purity has been compromised.

Causality: The likely cause is oxidation of the electron-rich pyrrolopyridine ring system or photolytic degradation if the solution was exposed to light.[1]

Recommended Action:

  • Do not use for sensitive quantitative assays. The concentration of the active parent compound is likely lower than calculated, and the newly formed degradants could have unintended biological or chemical activity, confounding your results.

  • Analytical Confirmation: The most reliable course of action is to analyze the solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Compare the chromatogram to that of a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area will confirm degradation.

  • Discard and Prepare Fresh: For all critical experiments, it is safest to discard the discolored solution and prepare a new one from solid material that has been stored correctly.

Q3: I'm observing unexpected peaks in my HPLC analysis after storing my compound in solution for a week at 4°C. What are the likely degradation pathways?

A3: The appearance of new HPLC peaks is definitive evidence of degradation. For this compound, there are three primary degradation pathways you should suspect, especially in solution.[1][2][6]

  • Hydrolysis: The lactam ring is the most probable site of hydrolytic attack. This reaction can be catalyzed by trace amounts of acid or base in your solvent or on your glassware. The hydrolysis product would be a ring-opened amino acid derivative, which will have a significantly different polarity and retention time on a reverse-phase HPLC column.

  • Oxidation: Atmospheric oxygen can lead to the formation of N-oxides on the pyridine nitrogen or other oxidative modifications to the pyrrole ring. These products are typically more polar than the parent compound.

  • Photolysis: If the solution was exposed to ambient or UV light, photodegradation can occur. This process can be complex, often involving radical mechanisms that lead to a variety of degradation products.[1][2]

The diagram below illustrates these potential degradation routes.

Degradation_Pathways Fig. 1: Potential Degradation Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation (O₂, Peroxides) cluster_photolysis Photolysis (UV/Visible Light) Parent This compound (Parent Compound) Hydrolysis_Product Ring-Opened Product (Carboxylic Acid + Amine) Parent->Hydrolysis_Product Oxidation_Product N-Oxides, Hydroxylated Species Parent->Oxidation_Product Photolysis_Products Complex Radical Products, Rearrangements Parent->Photolysis_Products

Caption: Fig. 1: Potential Degradation Pathways

To pinpoint the exact cause, a forced degradation study is the definitive troubleshooting tool.

Q4: How can I perform a forced degradation study to understand my compound's specific vulnerabilities and develop a stability-indicating analytical method?

A4: A forced degradation (or stress testing) study is an essential part of drug development and a powerful troubleshooting tool.[7] It involves intentionally exposing the compound to harsh conditions to rapidly generate potential degradants.[6] This helps in identifying degradation pathways and is crucial for developing an HPLC method that can separate the parent compound from all its degradation products.[1]

Below is a detailed protocol for a foundational forced degradation study.

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound and validate a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or Trifluoroacetic acid (TFA)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter, calibrated balance, volumetric flasks, autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or another suitable solvent.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, sealed vial. Prepare an unstressed control by mixing 1 mL of stock with 1 mL of the solvent (e.g., 50:50 ACN:Water).

Stress ConditionProcedureRecommended Incubation
Acid Hydrolysis Mix with 1 M HCl.Heat at 60°C for 2, 8, 24 hours.
Base Hydrolysis Mix with 1 M NaOH.Keep at room temp for 30 min, 2, 8 hours.
Oxidation Mix with 3-30% H₂O₂.Keep at room temp for 2, 8, 24 hours.
Thermal Use solid compound or solution.Heat at 80°C for 24, 48, 72 hours.
Photolytic Expose solution to light with >1.2 million lux hours and >200 watt hours/m² of near UV energy. Wrap a control vial in foil.Expose in a photostability chamber.
  • Sample Treatment: At each time point, withdraw an aliquot.

    • For Acid/Base samples: Neutralize with an equimolar amount of NaOH/HCl, respectively.

    • Dilute all samples (including the control) to a final concentration of ~50-100 µg/mL with the mobile phase.

  • HPLC Analysis:

    • Analyze all samples using a reverse-phase C18 column.

    • A good starting gradient might be 10-90% ACN (with 0.1% formic acid) in water (with 0.1% formic acid) over 20 minutes.

    • Use a PDA detector to collect UV spectra for all peaks, which aids in peak tracking and identification.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the unstressed control.

    • The goal is to achieve 5-20% degradation of the parent compound.[8] If degradation is too rapid, reduce the time or temperature. If it's too slow, increase the severity of the conditions.

    • A method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks with a resolution of >1.5.

Q5: I've confirmed degradation is occurring. What is the logical workflow to troubleshoot and solve this issue in my experiments?

A5: A systematic troubleshooting approach is key. The following decision tree provides a logical workflow to diagnose and rectify stability issues based on your observations.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Compound Degradation Start Degradation Observed? (e.g., color change, new HPLC peaks) Check_Storage Review Storage Conditions (Solid & Solution) Start->Check_Storage Check_Solvent Analyze Solvent & pH (Anhydrous? Aprotic? pH neutral?) Start->Check_Solvent Check_Light Assess Light Exposure (Amber vials? Stored in dark?) Start->Check_Light Perform_FDS Perform Forced Degradation Study (See Protocol) Check_Storage->Perform_FDS Check_Solvent->Perform_FDS Check_Light->Perform_FDS Hydrolysis Predominant Degradation in Acid/Base? --> Likely Hydrolysis Perform_FDS->Hydrolysis Analyze results Oxidation Predominant Degradation with H₂O₂? --> Likely Oxidation Perform_FDS->Oxidation Analyze results Photolysis Predominant Degradation in Light? --> Likely Photolysis Perform_FDS->Photolysis Analyze results Solve_Hydrolysis Solution: 1. Use anhydrous, aprotic solvents. 2. Buffer solutions to neutral pH if aqueous media is required. 3. Use fresh solutions. Hydrolysis->Solve_Hydrolysis Solve_Oxidation Solution: 1. Degas solvents. 2. Handle under inert atmosphere (N₂/Ar). 3. Add antioxidants if compatible. Oxidation->Solve_Oxidation Solve_Photolysis Solution: 1. Use amber vials/plates. 2. Wrap containers in foil. 3. Minimize light exposure during handling. Photolysis->Solve_Photolysis

Caption: Fig. 2: Troubleshooting Workflow for Compound Degradation

By following this workflow, you can systematically eliminate variables and implement targeted solutions to protect your compound, ensuring the integrity and reproducibility of your experimental data.

References

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (n.d.). American Society for Microbiology.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). National Institutes of Health.
  • β-Lactam antibiotic. (n.d.). Wikipedia.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Merck Millipore.
  • Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry.
  • Stability of β-lactam antibiotics in bacterial growth media. (2019). National Institutes of Health.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed.
  • 100 TIPS FOR DESIGNING, MANUFACTURING, PACKAGING AND MONITORING BETA LACTAM FACILITIES. (n.d.). Pharma Times.
  • Forced degradation studies. (2016). MedCrave.
  • Heterocyclic Compounds: Health Hazards. (2011). International Labour Organization.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health.
  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. (n.d.). Ask Pharmacy.
  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). TheraIndx.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.

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Technical Support Center: In Vivo Dosing Optimization for the 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific in vivo dosage, pharmacokinetic, and toxicology data for the parent compound "1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" are not extensively available in public literature. This guide is based on established principles of preclinical drug development and data from published studies on various derivatives of the pyrrolopyridine scaffold.[1][2] The protocols and advice provided herein constitute a general framework that must be adapted to the specific derivative, its biological target, and the experimental model being used.

Frequently Asked Questions (FAQs)

This section addresses foundational questions researchers face when initiating in vivo studies with novel compounds from the this compound family.

Q1: How do I determine a starting dose for my novel this compound derivative?

A1: Establishing a safe and potentially efficacious starting dose is a critical first step. A multi-pronged approach is recommended:

  • Literature Review: Begin by searching for published in vivo studies on compounds with a similar structure or mechanism of action.[3] Derivatives of the pyrrolopyridine scaffold have been investigated as kinase inhibitors and tubulin polymerization inhibitors.[4][5] Data from these studies can provide a valuable starting range.

  • In Vitro to In Vivo Extrapolation: Use in vitro potency data (e.g., IC50 or EC50 values) as an initial guide. While not a direct conversion, pharmacokinetic (PK) data can help translate effective in vitro concentrations to an in vivo dose.[3] For example, some 1H-pyrrolo[3,2-c]pyridine derivatives show anti-cancer IC50 values in the range of 0.12 to 0.21 μM.[6] This concentration can be a target for plasma exposure in initial animal studies.

  • Dose-Range Finding (DRF) Pilot Study: If no prior data exists, a pilot dose-ranging study is essential.[3] This acute study in a small number of animals helps identify the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 20% body weight loss in 10% of animals).[7] A typical screening might involve logarithmic or semi-log dose spacing (e.g., 5, 10, 20, 40, 80 mg/kg) in cohorts of 2-3 animals each.[3]

Q2: What are the primary biological targets for this class of compounds and how does that influence my study design?

A2: The pyrrolopyridine core is a versatile scaffold found in numerous kinase inhibitors.[8] Your study design should be tailored to the specific target of your derivative.

  • Kinase Inhibition: Many derivatives target kinases involved in cell signaling pathways crucial for cancer and inflammatory diseases, such as FMS, IGF-1R, or ATM.[1][5][9] For these compounds, in vivo studies often use xenograft models where human tumor cells are implanted in immunocompromised mice. Efficacy is then measured by tumor growth inhibition.

  • Tubulin Polymerization Inhibition: Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells.[4][6] In vivo study design for these compounds would also typically involve tumor growth inhibition models.

  • Pharmacodynamic (PD) Biomarkers: A robust study should include the measurement of PD biomarkers to confirm target engagement in vivo. For a kinase inhibitor, this could involve analyzing phosphorylation levels of a downstream substrate in tumor or surrogate tissues.

Q3: What are the key formulation challenges I should anticipate for a this compound derivative?

A3: Like many heterocyclic compounds, derivatives of this scaffold may exhibit poor aqueous solubility.[8] This is a critical hurdle, as it can lead to low and variable oral bioavailability, compromising in vivo experiments.

  • Physicochemical Characterization: First, determine key properties like pKa, LogP, and crystallinity. This data will inform your formulation strategy.[8]

  • Solubilization Strategies: Several techniques can enhance solubility:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.

    • Co-solvents: Using excipients like DMSO, PEG-400, or Solutol® HS 15 can help. However, their concentration must be carefully controlled to avoid vehicle-induced toxicity.

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and significantly improve dissolution and absorption.[8]

    • Particle Size Reduction: Micronization or nanosizing increases the surface area, which can enhance the dissolution rate.[8]

Q4: Which route of administration is most appropriate?

A4: The choice of administration route profoundly impacts the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Intravenous (IV): Provides 100% bioavailability and rapid onset. It is often used in initial PK studies to determine clearance and volume of distribution. However, it can be stressful for the animals and may not be the intended clinical route.

  • Oral (PO): Preferred for many small molecules due to convenience and clinical relevance. However, bioavailability can be limited by poor solubility or high first-pass metabolism.[8]

  • Intraperitoneal (IP): Often used in preclinical models for ease of administration and to bypass first-pass metabolism. Absorption can be variable.

  • Subcutaneous (SC): Can provide a slower, more sustained release profile compared to IV or IP routes.[3]

The optimal route should deliver the drug to the target site effectively while minimizing stress to the animal.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo dosing studies.

Issue 1: High variability in responses (e.g., tumor growth, plasma concentration) between animals in the same treatment group.

Potential Cause Explanation & Causality Recommended Solution
Inconsistent Administration Improper technique (e.g., failed IV injection, esophageal delivery during oral gavage) can lead to significant differences in the actual dose received by each animal.Develop and strictly follow a Standard Operating Procedure (SOP) for dosing. Ensure all personnel are thoroughly trained. For oral gavage, use appropriate gavage needles and technique to ensure stomach delivery.
Formulation Instability If the compound precipitates out of the vehicle before or during administration, the delivered dose will be inconsistent.Assess the physical and chemical stability of your formulation under storage and experimental conditions. Prepare fresh formulations daily if necessary. Visually inspect for precipitation before dosing each animal.
Animal Variability Inherent biological differences between individual animals can lead to varied responses.Increase the sample size (n) per group to improve statistical power. Ensure all animals are age- and weight-matched and sourced from a reputable vendor.[10] Randomize animals into treatment groups.

Issue 2: Lack of therapeutic efficacy at previously effective in vitro concentrations.

Potential Cause Explanation & Causality Recommended Solution
Insufficient Dose/Exposure The administered dose may be too low to achieve therapeutic concentrations at the target site due to poor absorption or rapid metabolism.1. Conduct a Dose-Escalation Study: Test a wider and higher range of doses to establish a clear dose-response relationship.[11][12] 2. Perform a Pharmacokinetic (PK) Study: Measure the plasma concentration of the compound over time to determine key parameters like Cmax, AUC, and half-life.[10] This will reveal if the drug exposure is too low.
Poor Bioavailability The compound may be poorly absorbed from the administration site (e.g., gut for PO) or rapidly cleared by the liver (first-pass effect).1. Analyze PK Data: An IV vs. PO PK study will determine the absolute oral bioavailability. 2. Optimize Formulation: Re-evaluate the formulation strategy to improve solubility and absorption (see FAQ Q3).[8] 3. Change Administration Route: Consider a route like IP or SC to bypass the gastrointestinal tract and first-pass metabolism.
Lack of Target Engagement The drug may not be reaching the target tissue or engaging the biological target at sufficient levels.1. Measure Drug Levels in Target Tissue: If possible, collect tumor or other relevant tissues at the end of the study and measure compound concentration. 2. Assess Pharmacodynamic (PD) Biomarkers: Analyze tissue samples for evidence of target modulation (e.g., decreased phosphorylation of a downstream protein for a kinase inhibitor).

Issue 3: Unexpected toxicity or adverse effects are observed (e.g., rapid weight loss, lethargy).

Potential Cause Explanation & Causality Recommended Solution
Dose is Too High The administered dose exceeds the Maximum Tolerated Dose (MTD), leading to systemic toxicity.1. Immediately Reduce the Dose: Stop dosing at the toxic level and test lower doses. 2. Conduct a Formal MTD Study: Perform a systematic study to precisely define the MTD for your specific animal model and dosing schedule.[7]
Vehicle Toxicity The formulation vehicle (e.g., high percentage of DMSO, ethanol) may be causing the adverse effects, not the compound itself.Always include a "vehicle only" control group in your studies. If toxicity is observed in this group, the vehicle is the likely cause. Reformulate with a more biocompatible vehicle.
Off-Target Effects The compound may be interacting with unintended biological targets, causing toxicity.1. Refine Dosing Regimen: Consider a less frequent dosing schedule or a different administration route (e.g., SC) to reduce peak plasma concentrations (Cmax) that might drive off-target toxicity.[13] 2. Conduct Preliminary Toxicology: Perform basic toxicology screens (e.g., assess liver enzymes, complete blood count) to identify affected organ systems.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the MTD of a this compound derivative in a relevant mouse model.

  • Methodology:

    • Animal Model: Use a non-tumor-bearing mouse model (e.g., C57BL/6 or BALB/c) that matches the strain for the planned efficacy study.

    • Group Allocation: Assign animals (n=3-5 per group) to at least 4-5 groups, including a vehicle control and at least three escalating dose levels of the compound.[10]

    • Dose Selection: Select a starting dose based on in vitro data or literature.[13] A logarithmic or modified Fibonacci dose escalation scheme is common (e.g., 10, 20, 40, 80 mg/kg).

    • Administration: Administer the compound via the intended route for the efficacy study (e.g., oral gavage) daily for 5-7 days.

    • Monitoring:

      • Record body weight daily.

      • Perform clinical observations twice daily for signs of toxicity (e.g., hunched posture, ruffled fur, lethargy, labored breathing).

      • The MTD is often defined as the highest dose that results in no more than 15-20% mean body weight loss and no mortality or severe clinical signs.[7]

Protocol 2: In Vivo Pharmacokinetic (PK) Study

  • Objective: To determine the basic PK profile (absorption, distribution, clearance) of the compound.

  • Methodology:

    • Animal Model: Use cannulated rats (for serial blood sampling) or mice.

    • Group Allocation:

      • Group 1 (IV): n=3 animals, receive a single low dose (e.g., 1-2 mg/kg) via tail vein injection.

      • Group 2 (PO): n=3 animals, receive a single oral dose (e.g., 10 mg/kg) via gavage.

    • Blood Sampling: Collect sparse samples from mice or serial samples from rats at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the compound concentration.[10]

    • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, Clearance, Vd, and oral bioavailability F%).

Data & Workflow Visualizations

Table 1: Example Data Summary from an MTD Study Data is hypothetical and for illustrative purposes.

GroupDose (mg/kg/day, PO)nMean Body Weight Change (Day 7)Clinical Signs of ToxicityMTD Assessment
1Vehicle5+2.5%None-
2205+1.1%NoneTolerated
3405-4.8%NoneTolerated
4805-16.2%Mild lethargy on Days 3-5MTD
51605-25.7% (euthanized Day 4)Severe lethargy, hunched postureExceeded MTD

Diagram 1: General Workflow for In Vivo Dosing Optimization

G cluster_preclinical Pre-clinical Assessment cluster_invivo In Vivo Studies cluster_analysis Analysis & Refinement vitro In Vitro Potency (e.g., IC50) mtd Dose-Range Finding (MTD Study) vitro->mtd Inform Starting Dose formulation Formulation Development (Solubility, Stability) formulation->mtd Provide Test Article pk Pharmacokinetic Study (PK Profile) formulation->pk mtd->pk Select Safe Doses efficacy Efficacy Study (Tumor Growth Inhibition) mtd->efficacy Select Safe & Efficacious Doses pkpd PK/PD Modeling (Exposure-Response) pk->pkpd Exposure Data efficacy->pkpd Response Data optimize Optimized Dosing Regimen pkpd->optimize Refine Schedule/Dose G start Lack of In Vivo Efficacy Observed q1 Was a dose-response a dose-response established? start->q1 q2 Is plasma exposure (AUC) sufficient? q1->q2 Yes sol1 Conduct Dose Escalation Study to find efficacious dose q1->sol1 No a1_yes Yes a1_no No q3 Is there target engagement (PD)? q2->q3 Yes sol2 Conduct PK Study. Optimize formulation or change administration route. q2->sol2 No a2_yes Yes a2_no No sol3 Measure drug in tissue. Assess PD biomarkers. q3->sol3 No end Re-evaluate compound or animal model q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting lack of in vivo therapeutic effect.

References

  • Technical Support Center: Optimization of Dosing and Administration Routes for In Vivo Studies. (2025). Benchchem.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2025).
  • Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. (2025). Benchchem.
  • Technical Support Center: Optimization of Dosage for In Vivo Studies with (-)-Epipinoresinol. (2025). Benchchem.
  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. (n.d.). AACR Journals.
  • Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Deriv
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (n.d.).
  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Development of a Series of Pyrrolopyridone MAT2A Inhibitors. (2024). Journal of Medicinal Chemistry.
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.).
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. (2011). Xenobiotica.
  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (2009). Bioorganic & Medicinal Chemistry Letters.

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Technical Support Center: Refinement of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Purification by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this polar, heterocyclic molecule. As a bicyclic structure containing both a pyridine ring and a pyrrolone moiety, this compound presents unique challenges that require a nuanced approach beyond standard protocols. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, helping you enhance purity, improve recovery, and ensure the stability of your compound.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to help you select the appropriate starting point for your purification workflow.

Q1: I'm about to purify this compound for the first time. Should I start with normal-phase or reversed-phase chromatography?

A: For a polar, nitrogen-containing heterocycle like this compound, normal-phase chromatography on silica gel is a logical and common starting point , especially for flash purification.[1][2] However, you must anticipate potential challenges. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, often leading to significant peak tailing.[3][4]

  • Normal-Phase (NP): Offers good separation for moderately polar compounds using non-polar organic solvents. Polar molecules are retained longer.[5][6] It is often the first choice after synthesis.

  • Reversed-Phase (RP): Can be challenging for this compound due to its high polarity, which may lead to poor retention on non-polar C18 or C8 stationary phases, even with highly aqueous mobile phases.[7] However, it is an excellent choice for separating from non-polar impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful alternative and is often considered a sub-technique of normal-phase.[7] HILIC utilizes a polar stationary phase (like silica or diol) with a partially aqueous mobile phase (typically high in acetonitrile), which is ideal for retaining and separating very polar compounds that are poorly retained in reversed-phase.[8]

Recommendation: Begin with Thin Layer Chromatography (TLC) using a silica plate to develop a suitable solvent system for normal-phase flash chromatography. A common mobile phase to test is dichloromethane/methanol or ethyl acetate/hexanes.[9] If severe streaking occurs that cannot be resolved with modifiers, developing a HILIC or mixed-mode method is the next logical step.

Q2: How does the pH of the mobile phase impact the purification of this compound?

A: Mobile phase pH is a critical parameter due to the basicity of the pyridine nitrogen. The pKa of similar pyridine derivatives is typically in the 5-6 range.[10]

  • In Normal-Phase (Silica): The silica surface is acidic. The basic pyridine moiety can be protonated, leading to strong ionic interactions and causing peak tailing. Modifying the mobile phase with a small amount of a competing base like triethylamine (0.1-1%) or ammonium hydroxide is essential to neutralize these active sites and achieve symmetrical peaks.[1][3]

  • In Reversed-Phase: Controlling the pH is crucial for retention and peak shape.

    • Low pH (e.g., 2-4, using formic acid or TFA): The compound will be protonated (positively charged). This can improve water solubility but may reduce retention on a C18 column unless an ion-pairing agent is used.[11] However, it often leads to sharper peaks.

    • High pH (e.g., > 8): The compound will be in its neutral form, increasing its hydrophobicity and therefore its retention on a reversed-phase column. This requires a pH-stable column (e.g., hybrid or polymer-based), as traditional silica-based columns will dissolve at high pH.[10]

Troubleshooting Guide: Resolving Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My compound is streaking and tailing severely on my silica gel column.

Potential Cause: Strong interaction between the basic nitrogen of your compound and acidic silanol groups on the silica stationary phase. This causes a portion of the molecules to be retained more strongly, resulting in a "tail."[3][4]

Solutions:

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. The modifier acts as a competing base that occupies the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Protocol: Add 0.1% to 1% triethylamine (Et₃N) to your mobile phase (e.g., to the more polar solvent, like methanol or ethyl acetate).[1][3] Alternatively, use a pre-mixed solution of 2% ammonium hydroxide in methanol as your polar co-solvent.

  • Switch to a Different Stationary Phase: If modifiers are ineffective or incompatible with downstream applications, change the stationary phase.

    • Alumina: Use neutral or basic alumina, which is less acidic than silica and generally better for purifying basic compounds.[3]

    • Chemically-Bonded Phases: Consider using an amino- or cyano-bonded phase column, which can provide different selectivity and reduce tailing.[8]

  • Use an Alternative Chromatographic Mode: If normal-phase proves too difficult, switching modes is a valid strategy.

    • HILIC: This technique is well-suited for polar compounds and can provide excellent peak shape where normal-phase fails.[7]

    • Reversed-Phase HPLC: Use a C18 column with a buffered mobile phase or an acidic modifier (e.g., 0.1% formic acid) to ensure consistent protonation and achieve sharp peaks.[3]

Issue 2: I'm getting very low recovery of my compound after purification.

Potential Cause 1: Irreversible Adsorption or On-Column Degradation. The compound may be binding so strongly to the silica that it does not elute, or the acidic environment may be causing it to decompose.[3][9]

Solutions:

  • Perform a Stability Test: Before committing your entire batch to a column, perform a 2D TLC stability test.

    • Spot your crude sample on the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen solvent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the 45-degree diagonal. If you see new spots or a streak originating from the diagonal, your compound is degrading on the silica.[10]

  • Deactivate the Silica: Use the basic modifiers mentioned in the previous section.

  • Switch to a More Inert Stationary Phase: Use a high-purity, end-capped reversed-phase column or a polymer-based column, which are more inert and less likely to cause degradation.[10]

Potential Cause 2: The Compound is Eluting as a Very Broad Peak. If the peak is extremely broad, it may be spread across numerous fractions at a very low concentration, making it difficult to detect and leading to perceived low recovery upon pooling.

Solutions:

  • Optimize Peak Shape: Address tailing issues using the steps outlined in Issue 1. A sharper peak is easier to collect efficiently.

  • Analyze All Fractions: Before discarding fractions, analyze them thoroughly by TLC or LC-MS to ensure your compound is not present in unexpected places.

  • Change Elution Strategy: A shallow gradient or isocratic elution may be spreading the peak out. Try a steeper gradient to sharpen the peak and elute it more quickly.

Issue 3: I can't separate my compound from a persistent impurity.

Potential Cause: The impurity has a very similar polarity and structure to your desired product, making separation difficult with the current method. This is common if the impurity is a structural isomer.[9]

Solutions:

  • Optimize Selectivity (α): The key is to change the "selectivity" of your system—its ability to distinguish between two compounds.

    • Change the Mobile Phase Solvents: Switching one of the solvents in your mobile phase can alter selectivity. For example, if you are using Dichloromethane/Methanol, try switching to Ethyl Acetate/Heptane or Toluene/Acetone. The different intermolecular interactions (dipole-dipole, hydrogen bonding) can change the elution order.

    • Change the Stationary Phase: This is a very powerful way to alter selectivity. If you are using silica (a polar acidic phase), switching to a cyano phase (polar but less acidic) or a phenyl phase in reversed-phase (offers π-π interactions) can dramatically improve separation.[10]

    • Consider Mixed-Mode Chromatography: This technique uses stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange).[12] By adjusting mobile phase pH and ionic strength, you can finely tune selectivity to resolve very difficult separations.[13][14]

  • Improve Efficiency (N): If there is some separation but the peaks are overlapping, increasing the column's efficiency can help.

    • Use a Smaller Particle Size Column: Moving from a standard flash column to a high-performance flash column or an HPLC column with smaller particles will generate sharper peaks and improve resolution.[10]

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve separation, though it will increase the run time.

Experimental Protocols & Data

Protocol 1: General Method for Normal-Phase Flash Chromatography
  • TLC Analysis: Develop an optimal solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for the target compound. A good starting system is Dichloromethane (DCM) with increasing percentages of Methanol (MeOH). Add 0.5% triethylamine (Et₃N) to the solvent system to mitigate tailing.

  • Column Selection: Choose a silica gel column size appropriate for your sample load (typically a sample load of 1-5% of the silica mass).[3]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (e.g., DCM/MeOH). Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be loaded evenly onto the top of the column.

    • Wet Loading: Dissolve the sample in the weakest possible solvent (ideally the initial mobile phase) and inject it onto the column. Use the smallest volume possible to avoid broadening the initial band.

  • Elution:

    • Equilibrate the column with at least 3-5 column volumes (CV) of the initial, non-polar mobile phase (e.g., 100% DCM + 0.5% Et₃N).

    • Run a linear gradient. For example, from 0% to 10% MeOH in DCM (both containing 0.5% Et₃N) over 10-15 CV.

    • Hold at the final gradient percentage for another 3-5 CV to elute all components.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Data & Visualization

Table 1: Comparison of Chromatographic Modes for this compound Purification

Mode Stationary Phase Typical Mobile Phase Elution Order Pros Cons
Normal-Phase (NP) Silica Gel, AluminaHexane/EtOAc, DCM/MeOHLeast polar elutes firstGood for initial cleanup, cost-effective.Prone to peak tailing for basic compounds; potential for degradation.
Reversed-Phase (RP) C18, C8, PhenylWater/Acetonitrile, Water/MethanolMost polar elutes firstExcellent peak shape with pH control; highly reproducible.May have poor retention for this polar compound.
HILIC Silica, Diol, AmideHigh % Acetonitrile with aqueous bufferMost polar elutes lastExcellent retention for very polar compounds; MS-friendly mobile phases.[7]Requires careful equilibration; different elution logic from RP.
Mixed-Mode RP/Ion-Exchange (e.g., C18-Anion)Aqueous buffer with organic solventComplex; depends on pH and ionic strengthUnmatched selectivity for complex mixtures; separates polar and non-polar compounds.[12][13]Method development can be more complex; columns are more expensive.

Diagram 1: Troubleshooting Workflow for Chromatographic Issues

G cluster_peak cluster_res cluster_rec Start Problem with Chromatogram PeakShape Peak Shape Issue? (Tailing, Fronting, Splitting) Start->PeakShape Yes Resolution Poor Resolution? (Overlapping Peaks) Start->Resolution No Tailing Tailing Peak PeakShape->Tailing Recovery Low Recovery? (Compound Lost) Resolution->Recovery No CauseRes Cause: Poor Selectivity (α) or Low Efficiency (N) Resolution->CauseRes Yes CauseRec Cause: Irreversible Adsorption or On-Column Degradation Recovery->CauseRec Yes CauseTailing Cause: Acidic Silanol Interaction Tailing->CauseTailing SolTailing1 Solution: Add Basic Modifier (e.g., 0.5% Et3N) CauseTailing->SolTailing1 SolTailing2 Solution: Change to Alumina or Bonded Phase CauseTailing->SolTailing2 End Problem Resolved SolTailing1->End SolTailing2->End SolRes1 Optimize α: Change Solvents or Stationary Phase CauseRes->SolRes1 SolRes2 Improve N: Use Smaller Particle Column or Optimize Flow Rate CauseRes->SolRes2 SolRes1->End SolRes2->End SolRec1 Solution: Perform 2D TLC Stability Test CauseRec->SolRec1 SolRec2 Solution: Use Inert Stationary Phase (e.g., End-capped RP) CauseRec->SolRec2 SolRec1->End SolRec2->End

Caption: A decision tree for troubleshooting common chromatography problems.

Diagram 2: Chromatographic Method Selection Guide

G Start Crude Sample: This compound TLC Run Silica TLC (e.g., DCM/MeOH) Start->TLC NP Use Normal-Phase Flash Chromatography TLC->NP Good Rf (0.2-0.4) Minimal Streaking HILIC Develop HILIC Method TLC->HILIC Compound stays at baseline (Too Polar for NP) RP Develop Reversed-Phase Method TLC->RP Main impurities are very non-polar NP->HILIC Severe Tailing Persists with Modifier MixedMode Consider Mixed-Mode Chromatography RP->MixedMode Poor retention and complex impurities

Sources

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We aim to address specific challenges you may encounter during your synthetic campaigns, drawing on established literature and our in-house expertise.

Introduction to the Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting activities such as anticancer and kinase inhibition.[1][2][3] Its synthesis, while achievable through various routes, presents a unique set of challenges that require careful consideration of reaction conditions, reagent selection, and purification strategies. This guide will walk you through some of the common hurdles and provide you with robust solutions to streamline your research.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound analogs.

Issue 1: Low Yield in the Initial Cyclization to Form the Pyrrolopyridinone Core

Question: I am attempting a Fischer indole-type synthesis to construct the this compound core, but I am observing very low yields and a complex mixture of byproducts. What could be the issue?

Answer: The Fischer indole synthesis is a powerful tool, but its success is highly dependent on the electronic nature of your substrates.[4][5] For the synthesis of this specific scaffold, several factors can contribute to low yields:

  • Substituent Effects: Electron-donating groups on the hydrazine or the carbonyl component can destabilize the key intermediate, leading to a competing heterolytic N-N bond cleavage instead of the desired[6][6]-sigmatropic rearrangement.[5] This results in the formation of aniline derivatives and other side products rather than the indole ring.

  • Acid Catalyst Choice: The type and concentration of the acid catalyst are critical. While Brønsted or Lewis acids are required, overly harsh conditions can lead to degradation of starting materials or products.[7]

  • Reaction Temperature: Elevated temperatures are often necessary but can also promote side reactions if not carefully controlled.

Troubleshooting Workflow:

start Low Yield in Cyclization check_substituents Analyze Substituent Electronic Effects start->check_substituents adjust_acid Optimize Acid Catalyst (Type & Concentration) check_substituents->adjust_acid Electron-donating groups present alternative_route Consider Alternative Synthetic Route check_substituents->alternative_route Inherently unfavorable substituents optimize_temp Screen Reaction Temperatures adjust_acid->optimize_temp optimize_temp->alternative_route Yield still low success Improved Yield optimize_temp->success Optimization successful

Caption: Troubleshooting workflow for low cyclization yield.

Recommended Protocol Adjustments:

ParameterRecommendationRationale
Acid Catalyst Screen a panel of acids such as polyphosphoric acid (PPA), Eaton's reagent, or milder Lewis acids like ZnCl₂.Different acids have varying strengths and coordinating abilities, which can influence the reaction pathway.
Temperature Start with a lower temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction by TLC or LC-MS.Finding the optimal temperature balance between reaction rate and byproduct formation is key.
Protecting Groups If your precursors contain sensitive functional groups, consider using protecting groups to prevent side reactions.Protecting groups can mask reactive sites and improve the chemoselectivity of the reaction.
Issue 2: Challenges in C-H Functionalization and Cross-Coupling Reactions

Question: I have successfully synthesized the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, but I am struggling with the subsequent Suzuki-Miyaura coupling to introduce an aryl group. The reaction is either incomplete or gives a low yield of the desired product.

Answer: Palladium-catalyzed cross-coupling reactions are workhorse transformations in modern organic synthesis, but their application to heterocyclic systems can be tricky. Here are some potential causes for your difficulties:

  • Catalyst Deactivation: The nitrogen atoms in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.

  • Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the active palladium species and facilitating the catalytic cycle.

  • Base and Solvent Effects: The base and solvent system can significantly impact the reaction rate and yield by influencing the solubility of the reagents and the activity of the catalyst.

Troubleshooting and Optimization Strategies:

ParameterSuggested ActionRationale
Palladium Precatalyst Try different palladium sources such as Pd(PPh₃)₄, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.The choice of precatalyst can affect the rate of formation of the active catalytic species.
Ligand Screen a variety of phosphine ligands, including electron-rich and bulky ligands like XPhos, SPhos, or RuPhos.The ligand's electronic and steric properties are critical for efficient oxidative addition and reductive elimination steps.
Base Test different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure they are finely powdered and anhydrous.The base's strength and solubility can influence the transmetalation step.
Solvent Use a degassed solvent system. Common choices include 1,4-dioxane/water, toluene, or DMF.Oxygen can oxidize the active palladium(0) species, so proper degassing is essential.

Experimental Workflow for Suzuki-Miyaura Coupling:

setup Reaction Setup (Inert Atmosphere) reagents Add 6-bromo-1H-pyrrolo[3,2-c]pyridine, boronic acid, base, and solvent setup->reagents degas Degas the reaction mixture reagents->degas catalyst Add Palladium precatalyst and ligand degas->catalyst heat Heat to desired temperature (e.g., 85-100 °C) catalyst->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Issue 3: Purification Woes - Co-eluting Impurities and Product Degradation

Question: After my reaction, I am having a difficult time purifying my this compound analog. I see multiple spots on TLC, and during column chromatography, the product either streaks or co-elutes with impurities.

Answer: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with the stationary phase.

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can lead to tailing or degradation of basic compounds.

  • Solvent System: An inappropriate solvent system may not provide adequate separation between your product and closely related impurities.

  • Product Lability: The pyrrolopyridinone core or its substituents might be sensitive to the purification conditions.

Purification Troubleshooting Guide:

ProblemPotential CauseSuggested Solution
Tailing/Streaking on Column Interaction of basic nitrogen with acidic silica.Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use a different stationary phase like neutral alumina or C18 reversed-phase silica.[8]
Co-eluting Impurities Similar polarity of product and impurities.Optimize your solvent system by trying different solvent mixtures (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a triethylamine modifier).[8] Consider a multi-step purification approach, such as recrystallization followed by column chromatography.[8]
Low Recovery After Chromatography Product degradation on the column or irreversible adsorption.In addition to deactivating the silica, work quickly and avoid prolonged exposure of the compound to the stationary phase. If the compound is UV-active, minimize exposure to UV light during visualization.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route to access the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate?

A1: A common route starts with commercially available 2-bromo-5-methylpyridine.[1][9] The synthesis involves the following key steps:

  • Oxidation of the pyridine nitrogen using an oxidizing agent like m-CPBA.

  • Nitration at the 4-position of the pyridine ring.

  • Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reductive cyclization to form the pyrrole ring.

Q2: Are there any alternative methods to the Fischer indole synthesis for constructing the pyrrole ring?

A2: Yes, other methods like the Gassman indole synthesis or transition-metal-catalyzed cyclizations can be employed. The choice of method will depend on the available starting materials and the desired substitution pattern on the final molecule.

Q3: My final compound has poor aqueous solubility. What can I do to improve this for biological testing?

A3: Poor aqueous solubility is a common issue with planar, aromatic compounds. Strategies to enhance solubility include:

  • Salt Formation: If your molecule has a basic nitrogen, you can form a pharmaceutically acceptable salt (e.g., hydrochloride or mesylate).

  • Formulation Strategies: For in vitro and in vivo studies, you can use formulation approaches like creating amorphous solid dispersions, using co-solvents, or employing lipid-based delivery systems.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[1]
  • Reaction Setup: To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in 1,4-dioxane, add 3,4,5-trimethoxyphenylboronic acid (2 equivalents), K₂CO₃ (2 equivalents), pyridine (3 equivalents), and Cu(OAc)₂ (2 equivalents).

  • Reaction Conditions: Stir the mixture in a microwave reactor for 30 minutes at 85 °C.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a mixture of n-hexane/ethyl acetate (1:2) as the eluent to afford the title compound.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (URL not available)
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. [Link]
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]
  • Why do some Fischer indoliz
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]
  • Why Do Some Fischer Indoliz
  • Problems with Fischer indole synthesis. [Link]
  • A CONVENIENT ROUTE TO NEW PYRROLO (1,2-c) PYRIMIDONE. [Link]
  • A Convenient Route to New Pyrrolo[1,2-c]pyrimidone, Thiazolo[3,4-c]pyrimidone and Pyrimido[4,5-d]pyridazine Deriv
  • A Convenient Route to New Pyrrolo[1,2-c]pyrimidone, Thiazolo[3,4-c]pyrimidone and Pyrimido[4,5-d]pyridazine Deriv
  • Tips and troubleshooting. [Link]
  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
  • Solved Practice Problems for the Fischer Indole Synthesis. [Link]
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
  • Fischer Indole Synthesis. [Link]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
  • Clinical qPCR Tech Guide. A troubleshooting guide. [Link]
  • PCR Troubleshooting Guide & Solutions. [Link]

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Technical Support Center: Improving the Metabolic Stability of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one scaffold. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges related to the metabolic stability of this promising heterocyclic core. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to guide your lead optimization efforts.

Section 1: Foundational Questions & Diagnosis

Q1: My this compound analog shows high clearance in initial screens. What are the likely causes?

High clearance is a common hurdle in drug discovery and typically indicates rapid metabolism of the compound by the body, primarily in the liver.[1][2] For a heteroaromatic scaffold like this compound, the primary culprits are Phase I oxidative metabolism reactions catalyzed by Cytochrome P450 (CYP) enzymes.[3][4]

The pyrrolopyridinone core possesses several potential sites, or "soft spots," that are susceptible to enzymatic attack:

  • Electron-Rich Aromatic Rings: The pyrrole and pyridine rings, particularly at unsubstituted positions, are prone to oxidation.[5][6] CYP enzymes readily hydroxylate such systems to facilitate excretion.[6]

  • N-Alkyl or Aryl Substituents: If your analog has substituents on the nitrogen atoms, these can be sites for N-dealkylation or oxidation.

  • Other Labile Functional Groups: Any attached alkyl groups can undergo hydroxylation, and other functional groups may have their own specific metabolic pathways.

The first critical step is to move from a general understanding of high clearance to a specific identification of the metabolic pathway and the exact molecular site of biotransformation.

cluster_Phase1 Phase I Metabolism (Functionalization) cluster_Phase2 Phase II Metabolism (Conjugation) Parent_Drug This compound Analog CYP450 Cytochrome P450 Enzymes (Liver) Parent_Drug->CYP450 Oxidation Oxidation (Hydroxylation, N-dealkylation) CYP450->Oxidation Phase1_Metabolite Oxidized Metabolite Oxidation->Phase1_Metabolite Increased Polarity UGTs UGTs, SULTs, etc. Phase1_Metabolite->UGTs Conjugation Glucuronidation, Sulfation UGTs->Conjugation Excretion Enhanced Excretion Conjugation->Excretion Increased Water Solubility

Caption: General metabolic pathway for xenobiotics.

Q2: How do I experimentally determine the metabolic "soft spots" on my molecule?

Identifying the site of metabolism is a crucial diagnostic step. The most direct method is a Metabolite Identification (MetID) study. This involves incubating your compound with a metabolically active system and using high-resolution mass spectrometry (LC-MS/MS) to detect and characterize the resulting metabolites.

The primary experimental systems for this are:

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I enzymes, especially CYPs.[1] They are cost-effective and excellent for identifying products of oxidative metabolism.

  • Cryopreserved Human Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[1][7]

Workflow for Metabolite Identification:

  • Incubate the test compound at a known concentration (e.g., 1-10 µM) with pooled HLM or hepatocytes.

  • Include a necessary cofactor (NADPH for CYPs) to initiate the reaction.[8] Run a parallel incubation without the cofactor as a negative control.

  • Incubate at 37°C for a set time (e.g., 60 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS.

  • Compare the chromatograms of the samples with and without the cofactor. New peaks in the active sample represent potential metabolites.

  • The mass shift from the parent compound indicates the type of modification (e.g., a +16 Da shift suggests hydroxylation). Fragmentation patterns (MS/MS) help pinpoint the location of the modification.

Section 2: Core Strategies for Improving Metabolic Stability

Once you have identified the metabolic soft spot(s), you can employ several medicinal chemistry strategies to improve stability.

Q3: How can I block metabolism at a specific site on the pyrrolopyridinone ring system?

Blocking a specific site of metabolism is a common and effective strategy. This is typically achieved by modifying the molecule at or near the labile position to make it less accessible or less reactive.

  • Steric Hindrance: Introduce a bulky group near the metabolic soft spot. This physically blocks the CYP enzyme's active site from accessing the labile position. For example, if oxidation occurs at C-4 of the pyridine ring, adding a methyl or cyclopropyl group at an adjacent position could provide steric shielding.

  • Electronic Modification: Modify the electronic properties of the ring to make it less susceptible to oxidation. CYP-mediated oxidation targets electron-rich positions.[5]

    • Introduce Electron-Withdrawing Groups (EWGs): Placing an EWG (e.g., a fluorine atom or a trifluoromethyl group) on the aromatic ring reduces its electron density, thereby "deactivating" it towards oxidation.[9][10][11] Fluorine is an excellent choice as it is small (a good bioisostere for hydrogen) and the carbon-fluorine bond is exceptionally strong and resistant to cleavage.[12]

    • Introduce Additional Nitrogen Atoms: Replacing a C-H group in an aromatic ring with a nitrogen atom (a strategy known as "scaffold hopping" or bioisosteric replacement) makes the ring more electron-deficient and generally more resistant to oxidation.[5][9]

StrategyExample Modification on Pyrrolopyridinone CorePrimary MechanismKey Consideration
Steric Hindrance Add a tert-butyl group adjacent to a labile C-H bond.Physically blocks enzyme access.May negatively impact binding to the primary biological target.
Electronic Effect (EWG) Replace a hydrogen with fluorine (F) at the site of hydroxylation.Reduces electron density, making the site less prone to oxidation.[9]Can alter pKa of nearby basic nitrogens, affecting solubility and off-target activity.
Scaffold Hopping Replace a C-H in the pyridine ring with a Nitrogen (creating a pyrimidinone core).Significantly lowers the ring's electron density.[5]Major structural change; requires re-evaluation of SAR and patentability.
Q4: Is deuteration a viable strategy for my compound series?

Yes, selective deuteration is an increasingly utilized and powerful strategy. It involves replacing a hydrogen atom at a metabolic soft spot with its stable, non-radioactive isotope, deuterium (D).[13][14]

  • Mechanism of Action: The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond.[13] Since the cleavage of this bond is often the rate-limiting step in CYP-mediated metabolism, a stronger C-D bond can significantly slow down the reaction. This is known as the Kinetic Isotope Effect (KIE) .[13][15]

  • Advantages:

    • Minimal Structural Change: Deuteration is the most subtle structural modification possible, minimizing the risk of altering the compound's affinity for its intended biological target.[16]

    • Improved Pharmacokinetics: Slower metabolism can lead to a longer half-life, increased drug exposure, and potentially less frequent dosing.[13][15]

    • Reduced Toxic Metabolites: By slowing a specific metabolic pathway, deuteration can sometimes reduce the formation of harmful reactive metabolites.[13]

When to Consider Deuteration: Deuteration is most effective when metabolism occurs at a single "soft spot" involving C-H bond cleavage. If metabolism is diffuse across multiple sites, deuterating just one may have a limited effect on overall clearance.

Q5: When should I consider modifying the core scaffold (bioisosteric replacement)?

If blocking strategies or deuteration are unsuccessful, or if the core scaffold itself is inherently unstable, a more significant change via bioisosteric replacement may be necessary.[17] A bioisostere is a chemical substituent or group with similar physical or chemical properties that produces broadly similar biological properties.[12][18]

  • Ring Bioisosteres: The entire this compound core could be replaced with another heterocyclic system that retains the necessary pharmacophoric elements but possesses greater metabolic stability. For example, replacing a metabolically labile five-membered ring with a more stable alternative like an isoxazole has proven effective in some cases.[19]

  • Saturated Bioisosteres: If the aromaticity of a ring is not essential for activity but is a source of metabolic liability, replacing it with a saturated or partially saturated ring can block aromatic oxidation pathways.[19][20] For example, replacing a pyridine with a piperidine can improve stability, though it significantly alters geometry and basicity.[19]

This approach is more resource-intensive as it involves synthesizing entirely new scaffolds, but it can be transformative when simpler modifications fail.

Section 3: Experimental Protocols & Troubleshooting

Q6: What is the standard protocol for an in vitro liver microsomal stability assay?

This assay is a workhorse in early DMPK screening to determine a compound's intrinsic clearance (CLint).[1][7][21]

Objective: To measure the rate of disappearance of a parent compound when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled Human Liver Microsomes (HLM), commercially available.

  • Phosphate Buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (cofactor solution).

  • Positive control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance).

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • 96-well plates, incubator, LC-MS/MS system.

Step-by-Step Protocol:

  • Preparation: Thaw microsomes and NADPH solution on ice. Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer to an intermediate concentration.

  • Pre-incubation: Add buffer and the microsomal suspension to the wells of a 96-well plate. Add the test compound/control working solution to start the pre-incubation. The final microsomal protein concentration is typically 0.5-1.0 mg/mL and the final test compound concentration is typically 0.5-1.0 µM.

  • Initiate Reaction: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 time point for quenching.

  • Time Points: Immediately remove an aliquot from each well for the T=0 point and quench it by adding it to a separate plate containing the cold quenching solution. Incubate the reaction plate at 37°C, taking aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quenching them in the same manner.

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. From this, you can calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Caption: Workflow for a microsomal stability assay.

Q7: I blocked the primary metabolic site, but the overall clearance remains high. What is "metabolic switching" and how do I address it?

Metabolic switching is a common and sometimes frustrating phenomenon in medicinal chemistry.[22] It occurs when you successfully block the primary, most rapid site of metabolism, only for the CYP enzymes to begin metabolizing the compound at a different, secondary site that was previously less favorable. If this secondary site is also relatively labile, the overall clearance may not improve significantly.

Troubleshooting Metabolic Switching:

  • Confirm the Switch: The first step is to perform a new MetID study on your modified, "blocked" analog. This will reveal if a new primary metabolite has appeared, confirming that the metabolic pathway has shifted.

  • Assess the New Site: Evaluate the lability of this new site. Is it also a good candidate for one of the blocking strategies mentioned above?

  • Iterative Modification: You may need to block this new secondary site as well. This can sometimes lead to an "arms race" where you block multiple positions on the molecule. Be mindful that each modification adds synthetic complexity and risks altering the compound's primary pharmacology.

  • Re-evaluate Your Strategy: If metabolic switching is persistent and occurs at multiple sites, it may indicate that the overall physicochemical properties of the molecule (e.g., high lipophilicity) make it a promiscuous substrate for CYP enzymes. At this point, it may be more effective to pursue a scaffold-hopping approach (Q5) to create a fundamentally more stable core architecture rather than continuing with iterative blocking.

Start High Clearance Observed? MetID Perform MetID Study to Find 'Soft Spot' Start->MetID Yes Block Block Primary Site (Fluoro, Deutero, Steric) MetID->Block Remeasure Re-measure Stability Block->Remeasure StillHigh Still High Clearance? Remeasure->StillHigh Success Success: Low Clearance StillHigh->Success No Switch Metabolic Switching Likely StillHigh->Switch Yes NewMetID Perform MetID on New Analog Switch->NewMetID Reconsider Reconsider Strategy: Scaffold Hop or Reduce Lipophilicity Switch->Reconsider If multiple sites BlockAgain Block New Secondary Site NewMetID->BlockAgain BlockAgain->Remeasure

Caption: Troubleshooting decision tree for metabolic stability.

Section 4: Data Interpretation

Q8: How do I interpret the data from my stability assays (t½, CLint)?

The two key parameters derived from in vitro stability assays are the half-life (t½) and the intrinsic clearance (CLint).[7]

  • Half-life (t½, in minutes): This is the time it takes for 50% of the compound to be metabolized in the assay. A longer half-life indicates greater stability.

    • > 30 minutes: Generally considered stable in screening assays.

    • 10-30 minutes: Moderately stable.

    • < 10 minutes: Low stability, high clearance is likely in vivo.

  • Intrinsic Clearance (CLint, in µL/min/mg microsomal protein or µL/min/million cells): This value represents the inherent ability of the liver enzymes to metabolize the drug, normalized for the amount of protein or cells used.[1] It is a more fundamental measure than t½ and is used to scale in vitro data to predict in vivo hepatic blood clearance.[7] A lower CLint value is desirable.

When comparing analogs, the goal is to see a significant increase in t½ and a corresponding decrease in CLint, while maintaining or improving potency at the target of interest.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Creative Biostructure. (n.d.). New Strategy for New Drug Development: Deuterium Modification.
  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Furr, J. R., & Lindsley, C. W. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical Sciences.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Scott, K. A., & Manetsch, R. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.
  • Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate.
  • Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group.
  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Strategies to Mitigate CYP450 Inhibition.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Furr, J. R., & Lindsley, C. W. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate.
  • ResearchGate. (n.d.). Modulation of Cytochrome-P450 Inhibition (CYP) in Drug Discovery: A Medicinal Chemistry Perspective.
  • ResearchGate. (n.d.). Tactics to Avoid Inhibition of Cytochrome P450s.
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.
  • Guengerich, F. P. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.
  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • Guengerich, F. P. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC - NIH.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • ResearchGate. (n.d.). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy.
  • Wikipedia. (n.d.). Electron-withdrawing group.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
  • de Bruyn, T., et al. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Chemical Biology.

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Technical Support Center: Troubleshooting Inconsistent Results in 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one and its derivatives. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during bioassays. As scientists, we understand that inconsistent results can be a significant impediment to progress. This resource, presented in a question-and-answer format, aims to address specific issues with scientific rigor and practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Solubility and Handling

A primary source of variability in bioassays involving heterocyclic compounds like this compound is poor aqueous solubility. This can lead to a cascade of issues, from inaccurate compound concentrations to misleading biological data.

Question 1: My this compound derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

Answer: This phenomenon, often termed "DMSO shock," is a common challenge when diluting a highly concentrated DMSO stock of a hydrophobic compound into an aqueous medium.[1] The rapid change in solvent polarity causes the compound to crash out of the solution. Here’s a systematic approach to troubleshoot this issue:

  • Step 1: Decrease the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that your cells or assay components can tolerate without affecting the results (typically ≤1%, but ideally <0.5%).[1]

  • Step 2: Employ a Stepwise Dilution Protocol: Instead of a single, large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of the assay buffer, then add this intermediate dilution to the final volume.[1] This gradual change in solvent polarity can help keep the compound in solution.

  • Step 3: Optimize the Addition and Mixing: Add the compound stock to the assay buffer while vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that promote precipitation.[1]

  • Step 4: Investigate Co-solvents: If lowering the DMSO concentration isn't sufficient, consider using a co-solvent. Water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or N,N-dimethylformamide (DMF) can be used in combination with DMSO to improve solubility. It is crucial to perform vehicle control experiments to ensure the co-solvent does not interfere with the assay.

  • Step 5: Consider pH Modification: The this compound scaffold contains nitrogen atoms that can be protonated. Adjusting the pH of your buffer might increase the solubility of your compound.[1] However, you must ensure the new pH is compatible with your biological system (e.g., cell viability, enzyme activity).[1]

Question 2: I am observing a high degree of variability in my IC50 values between replicate plates and experiments. Could this be related to compound solubility?

Answer: Absolutely. Inconsistent precipitation of your test compound is a likely culprit for variable IC50 values. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration.

Troubleshooting Workflow for Inconsistent IC50 Values:

A Inconsistent IC50 Results B Visually Inspect for Precipitation (Before & After Dilution) A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Implement Solubility Enhancement (See Q1) C->E F Prepare Fresh Serial Dilutions for Each Experiment D->F E->F J Perform Kinetic Solubility Assay E->J G Standardize Dilution Protocol Meticulously F->G H Re-evaluate Assay Parameters (e.g., incubation time, cell density) G->H I Consider Compound Stability H->I

Caption: Troubleshooting workflow for inconsistent IC50 values.

Key Actions:

  • Visual Inspection: Before each experiment, carefully inspect your compound dilutions for any signs of precipitation (cloudiness, particulates).

  • Fresh Preparations: Always prepare fresh serial dilutions of your compound for each experiment. Avoid using dilutions prepared on previous days.[1]

  • Kinetic Solubility Assay: To understand the solubility of your compound in the final assay buffer, it is advisable to perform a kinetic solubility assay. This will help you determine the maximum concentration at which your compound remains in solution under the assay conditions.

Question 3: My compound shows good activity in a biochemical assay but little to no activity in a cell-based assay. What could be the reason?

Answer: This discrepancy is common and can often be attributed to factors beyond target engagement. Here are some potential causes and troubleshooting steps:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting: Consider using cell lines with known differences in membrane transporter expression. Computational tools can also be used to predict the membrane permeability of your compound.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

    • Troubleshooting: Co-incubate your compound with known efflux pump inhibitors to see if this restores cellular activity.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

    • Troubleshooting: Perform metabolic stability assays using liver microsomes or cell lysates to assess the compound's half-life.[2]

  • Off-Target Effects in the Cellular Environment: The complex intracellular environment may lead to off-target binding or sequestration of the compound, reducing its availability for the intended target.

Section 2: Interpreting Unexpected Biological Results

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile structure found in compounds with diverse biological activities.[3][4] This can sometimes lead to unexpected or seemingly contradictory results.

Question 4: My this compound derivative is showing potent anti-proliferative activity, but I don't know its mechanism of action. Where should I start?

Answer: The 1H-pyrrolo[3,2-c]pyridine scaffold is known to be a key component of molecules that target various proteins involved in cell proliferation. Based on existing literature for related compounds, here are some potential mechanisms to investigate:

  • Tubulin Polymerization Inhibition: Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as inhibitors of tubulin polymerization by binding to the colchicine-binding site.[3][5] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5][6]

    • Experimental Validation: You can perform a tubulin polymerization assay using purified tubulin and measure the effect of your compound on microtubule formation.[3] Additionally, cell cycle analysis by flow cytometry can reveal if your compound induces G2/M arrest.[5][6]

  • Kinase Inhibition: The broader pyrrolopyridine class of compounds has been shown to inhibit various kinases.

    • JAK-STAT Pathway: Some derivatives inhibit Janus kinases (JAKs), which are crucial for cytokine signaling and immune responses.[2]

    • WNT/β-catenin Pathway: Other related compounds target kinases in the WNT/β-catenin pathway, which is often dysregulated in cancer.[2]

    • FGFR Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to develop potent fibroblast growth factor receptor (FGFR) inhibitors.[7][8]

    • Experimental Validation: A broad-panel kinase screen can help identify potential kinase targets. Follow-up biochemical and cellular assays would then be needed to confirm and characterize the inhibition of any identified kinases.[9]

Potential Mechanisms of Action for this compound Derivatives:

A This compound Derivative B Inhibition of Tubulin Polymerization A->B C Kinase Inhibition A->C D Cell Cycle Arrest (G2/M Phase) B->D F Inhibition of JAK-STAT Pathway C->F G Inhibition of WNT/β-catenin Pathway C->G H Inhibition of FGFR Signaling C->H E Apoptosis D->E

Caption: Potential mechanisms of action for this compound derivatives.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh an appropriate amount of your this compound derivative. For example, for a compound with a molecular weight of 200 g/mol , weigh 2 mg.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (in the example above, this would be 1 mL).[1]

  • Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding: Seed your cells of interest in 6-well plates at a density that will not allow them to become confluent during the experiment.

  • Compound Treatment: The next day, treat the cells with your this compound derivative at various concentrations (e.g., 1x, 2x, and 3x the IC50 value) for a suitable duration (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[6]

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Presentation

Table 1: Example of Solubility Data for a Hypothetical this compound Derivative

Formulation VehicleMaximum Soluble Concentration (µM)Observations
Assay Buffer + 0.1% DMSO5Precipitation observed at higher concentrations
Assay Buffer + 0.5% DMSO25Clear solution
Assay Buffer + 1% DMSO50Clear solution
Assay Buffer (pH 6.5) + 0.5% DMSO40Improved solubility compared to pH 7.4
Assay Buffer + 5% PEG 400 + 0.5% DMSO75Significant improvement in solubility

References

  • Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. Benchchem.
  • An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine Derivatives. Benchchem.
  • Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives. Benchchem.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. PubMed.
  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
  • Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as a Kinase Inhibitor. Benchchem.
  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed.
  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central.
  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Royal Society of Chemistry.
  • 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators. PubMed.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health.

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Validation & Comparative

An In Vitro Comparative Guide to 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Analogs and Related Scaffolds as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of emerging anticancer agents based on the 1H-pyrrolo[3,2-c]pyridine scaffold, with a particular focus on analogs of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one. We will delve into the medicinal chemistry rationale behind their design, compare their biological activities using key experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel oncology therapeutics.

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential in developing targeted therapeutics.[1][2] Its structural similarity to purine and indole allows it to interact with a wide range of biological targets, particularly protein kinases. This guide will explore how subtle modifications to this core scaffold can lead to significant differences in biological activity and target selectivity.

The Rise of Pyrrolopyridines in Oncology Research

The pyrrolopyridine scaffold is a bioisostere of indole and has become a cornerstone in the design of numerous biologically active compounds.[2] Its versatility has led to the development of inhibitors for various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2] Furthermore, derivatives of this scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2]

A notable subset of this family, the 1H-pyrrolo[3,2-c]pyridine derivatives, has shown promise as potent anticancer agents.[3][4][5] Researchers have successfully designed and synthesized diarylureas and diarylamides possessing this scaffold, demonstrating significant antiproliferative activities against melanoma cell lines.[5]

Mechanism of Action: From Tubulin to Kinase Inhibition

The anticancer properties of 1H-pyrrolo[3,2-c]pyridine analogs stem from their ability to interfere with critical cellular processes, primarily microtubule dynamics and protein kinase signaling.

Targeting Microtubule Dynamics: Colchicine-Binding Site Inhibitors

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin.[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to mitotic arrest and apoptosis.[3][4] By binding to the colchicine site, these compounds inhibit tubulin polymerization, disrupt microtubule dynamics, and ultimately trigger cell death in rapidly dividing cancer cells.[3][4]

The following diagram illustrates the proposed mechanism of action for these tubulin polymerization inhibitors.

cluster_0 Cancer Cell cluster_1 Inhibition Free Tubulin Dimers Free Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Free Tubulin Dimers->Microtubule Polymerization Dynamic Instability Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule Polymerization->Disrupted Microtubule Dynamics Cell Division Cell Division Mitotic Spindle Formation->Cell Division 1H-Pyrrolo[3,2-c]pyridine Analog 1H-Pyrrolo[3,2-c]pyridine Analog 1H-Pyrrolo[3,2-c]pyridine Analog->Free Tubulin Dimers Binds to Colchicine Site Mitotic Arrest Mitotic Arrest Disrupted Microtubule Dynamics->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis cluster_0 Kinase Signaling Pathway cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to Active Site Substrate Phosphorylation Substrate Phosphorylation Kinase->Substrate Phosphorylation Catalyzes Inhibition of\nPhosphorylation Inhibition of Phosphorylation Kinase->Inhibition of\nPhosphorylation Downstream Signaling Downstream Signaling Substrate Phosphorylation->Downstream Signaling Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival Pyrrolopyridine Analog 1H-Pyrrolo[3,2-c]pyridine Analog Pyrrolopyridine Analog->Kinase Competitive ATP Binding Blocked Signaling Blocked Signaling Inhibition of\nPhosphorylation->Blocked Signaling Apoptosis Apoptosis Blocked Signaling->Apoptosis

Caption: General mechanism of kinase inhibition.

Comparative In Vitro Efficacy

The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of selected 1H-pyrrolo[3,2-c]pyridine analogs from published studies.

Antiproliferative Activity of Tubulin Polymerization Inhibitors

A study by Wang et al. (2024) investigated a series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. The most potent compound, 10t , demonstrated excellent antiproliferative activities against several human cancer cell lines. [3][4]

Compound HeLa (IC50, µM) SGC-7901 (IC50, µM) MCF-7 (IC50, µM)
10t 0.12 ± 0.02 0.15 ± 0.04 0.21 ± 0.05

| CA-4 (Positive Control) | 0.047 ± 0.010 | 0.068 ± 0.014 | 0.089 ± 0.026 |

Data sourced from Wang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [4]

FMS Kinase Inhibitory Activity

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. [6]Compounds 1e and 1r were identified as the most potent analogs. [6]

Compound FMS Kinase (IC50, nM)
1e 60
1r 30

| KIST101029 (Lead Compound) | 96 |

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [6] Compound 1r was found to be 3.2 times more potent than the lead compound and exhibited selectivity for FMS kinase over a panel of 40 other kinases. [6]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1H-pyrrolo[3,2-c]pyridine analogs is highly dependent on the nature and position of substituents on the core scaffold.

For the tubulin polymerization inhibitors, the introduction of an indolyl group as the B-ring in compound 10t resulted in the strongest antiproliferative activities. [4]For compounds with phenyl or aryl moieties as the B-ring, the presence of electron-donating groups (EDGs) like CH3 and OCH3 at the para-position enhanced activity, while electron-withdrawing groups (EWGs) such as F, Cl, and NO2 decreased it. [4] In the case of FMS kinase inhibitors, the diarylamide and diarylurea functionalities are crucial for activity. Further exploration of the substituent patterns on the aryl rings is necessary to delineate a more detailed SAR.

Experimental Protocols

To ensure the reproducibility and comparability of in vitro data, standardized experimental protocols are essential.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is adapted from the methodology used to evaluate the antiproliferative activities of the 1H-pyrrolo[3,2-c]pyridine derivatives. [4] Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., CA-4).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve fitting software. [2] The following diagram outlines the MTT assay workflow.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Sources

A Comparative Guide to the Distinct Pharmacological Profiles of Olanzapine and 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmacology, the exploration of small molecules for therapeutic intervention is a cornerstone of drug discovery. This guide provides a detailed comparative analysis of two distinct chemical entities: olanzapine, a well-established second-generation antipsychotic, and derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, which have emerged as promising anticancer agents. It is critical to establish at the outset that these two compounds belong to different therapeutic classes and are investigated for entirely different clinical applications. Therefore, this guide does not present a head-to-head comparison for a single indication, as no such data exists in the scientific literature. Instead, it aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their disparate mechanisms of action, pharmacological effects, and the experimental methodologies used to characterize them. Olanzapine's clinical utility in managing psychosis is well-documented, while the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives is currently focused on oncology. This comparative overview will illuminate the distinct biological pathways they modulate and the preclinical and clinical findings that define their respective pharmacological profiles.

Olanzapine: A Second-Generation Antipsychotic

Olanzapine is a thienobenzodiazepine derivative widely used in the treatment of schizophrenia and bipolar disorder. Its efficacy is believed to be mediated through a combination of dopamine and serotonin receptor antagonism.

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

The primary mechanism of action for olanzapine, like other atypical antipsychotics, is not fully understood but is strongly linked to its antagonist activity at dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[1] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to first-generation antipsychotics.[2]

Olanzapine exhibits a broad receptor binding profile, with high affinity for a range of neurotransmitter receptors, including dopamine (D1-4), serotonin (5HT2A/2C, 5HT6), histamine (H1), adrenergic (α1), and muscarinic (M1-5) receptors.[3][4] This multi-receptor activity contributes to both its therapeutic effects and its side-effect profile, such as somnolence (H1 antagonism) and orthostatic hypotension (α1 antagonism).[3]

Olanzapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Therapeutic_Effect Reduction of Psychotic Symptoms D2_Receptor->Therapeutic_Effect Modulates Signal 5HT2A_Receptor->Therapeutic_Effect Modulates Signal Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonizes Olanzapine->5HT2A_Receptor Antagonizes

Figure 1: Olanzapine's primary mechanism of action.
Clinical Efficacy in Schizophrenia

The efficacy of olanzapine in treating schizophrenia has been established in numerous clinical trials. A key measure of antipsychotic efficacy is the reduction in the Positive and Negative Syndrome Scale (PANSS) total score. In a 6-week study of acutely ill schizophrenic patients, those treated with olanzapine showed a mean decrease of 45.16 points in their PANSS total score from a baseline of 129.26.[5] Another study demonstrated that a 10 mg/day dose of olanzapine was statistically superior to placebo in reducing the PANSS total score, as well as positive and negative symptom subscale scores.[6] Long-term studies have also suggested that olanzapine is more effective than several other antipsychotics in the overall treatment of schizophrenia.[7]

Clinical Trial Outcome Baseline (Mean) Change After Treatment (Mean) Reference
PANSS Total Score (6 weeks)129.26-45.16[5]
BPRS Total Score (vs. Placebo)~38Statistically significant improvement[8]
PANSS Negative Score (vs. Placebo)~25Statistically significant improvement[8]
Adverse Effects

A significant drawback of olanzapine treatment is the high incidence of metabolic side effects. These include substantial weight gain, insulin resistance, hyperglycemia, and dyslipidemia.[2] Some studies have reported a mean weight gain of 4.15 kg after just 10 weeks of treatment.[2] These metabolic disturbances are a major concern in the long-term management of patients with schizophrenia.

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Derivatives: A Class of Anticancer Agents

In contrast to olanzapine, the 1H-pyrrolo[3,2-c]pyridine scaffold is the basis for a series of compounds investigated for their potent anticancer activities. These derivatives have demonstrated efficacy against various cancer cell lines by targeting a fundamental component of the cell cytoskeleton.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism of these derivatives is the inhibition of tubulin polymerization.[1] Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, particularly the formation of the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][9]

Tubulin_Inhibition_Mechanism cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Tubulin_Dimers->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Pyrrolo_pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine->Tubulin_Dimers Binds to Colchicine Site

Figure 2: Anticancer mechanism of 1H-pyrrolo[3,2-c]pyridine derivatives.
Preclinical Efficacy in Cancer Models

The antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives has been demonstrated in various human cancer cell lines. For instance, derivative 10t exhibited potent activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines with IC50 values in the nanomolar range.[1][9] Other derivatives have shown significant potency against melanoma cell lines, in some cases superior to the approved drug Sorafenib.[10][11]

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Derivative 10tHeLa (Cervical)0.12[1][9]
Derivative 10tSGC-7901 (Gastric)0.15[9]
Derivative 10tMCF-7 (Breast)0.21[9]
Derivative 1rOvarian Cancer Cells0.15 - 1.78[12]
Derivative 1rProstate Cancer Cells0.15 - 1.78[12]
Derivative 1rBreast Cancer Cells0.15 - 1.78[12]

Comparative Summary

Feature Olanzapine This compound Derivatives
Therapeutic Class Atypical AntipsychoticAnticancer Agent
Primary Indication Schizophrenia, Bipolar DisorderVarious Cancers (Investigational)
Mechanism of Action Dopamine D2 and Serotonin 5-HT2A receptor antagonistInhibition of tubulin polymerization
Primary Biological Target CNS Neurotransmitter ReceptorsCytoskeletal Protein (β-Tubulin)
Key Therapeutic Effect Reduction of psychotic symptomsInhibition of cancer cell proliferation, induction of apoptosis
Key Adverse Effects Weight gain, metabolic syndrome, sedation(Under investigation, typical chemotherapy side effects expected)
Developmental Stage Clinically approved and widely usedPreclinical / Investigational

Supporting Experimental Methodologies

The distinct therapeutic goals for olanzapine and 1H-pyrrolo[3,2-c]pyridine derivatives necessitate different sets of experimental assays to characterize their activity.

Experimental Protocols for Olanzapine

1. Dopamine D2 Receptor Occupancy Assay (PET Imaging)

  • Rationale: To determine the extent to which olanzapine binds to and blocks D2 receptors in the brain at clinically relevant doses. This is crucial for establishing a therapeutic window that maximizes efficacy while minimizing side effects.

  • Protocol Outline:

    • Patients with schizophrenia are administered a specific daily dose of olanzapine until steady-state plasma levels are achieved.

    • A radioligand, such as [11C]raclopride, which specifically binds to D2 receptors, is injected intravenously.

    • Positron Emission Tomography (PET) is used to scan the brain and measure the signal from the radioligand.

    • The D2 receptor occupancy by olanzapine is calculated by comparing the binding of [11C]raclopride in olanzapine-treated patients to that in drug-naive or placebo-treated control subjects.[13]

    • Studies have shown that olanzapine doses of 10-20 mg/day result in 71% to 80% D2 occupancy.

PET_Workflow Start Start Patient_Admin Administer Olanzapine to Patient (Reach Steady State) Start->Patient_Admin Radioligand_Inject Inject [11C]raclopride (Radioligand for D2 Receptors) Patient_Admin->Radioligand_Inject PET_Scan Perform PET Scan of Brain Radioligand_Inject->PET_Scan Data_Acquisition Measure Radioligand Signal PET_Scan->Data_Acquisition Calculate_Occupancy Calculate D2 Receptor Occupancy (Compare to Baseline/Control) Data_Acquisition->Calculate_Occupancy End End Calculate_Occupancy->End Tubulin_Assay_Workflow Start Start Prepare_Tubulin Prepare Ice-Cold Reaction Mix: Purified Tubulin, GTP, Fluorescent Reporter Start->Prepare_Tubulin Add_Compounds Add Test Compounds or Controls to 96-Well Plate Prepare_Tubulin->Add_Compounds Initiate_Reaction Add Tubulin Mix to Plate Add_Compounds->Initiate_Reaction Incubate_Read Incubate at 37°C in Fluorescence Plate Reader Initiate_Reaction->Incubate_Read Measure_Fluorescence Measure Fluorescence Over Time Incubate_Read->Measure_Fluorescence Analyze_Data Analyze Polymerization Curves (Rate and Extent) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for a fluorescence-based tubulin polymerization assay.

2. In Vitro Antiproliferation Assay (MTT Assay)

  • Rationale: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50), providing a measure of its cytotoxic potency.

  • Protocol Outline:

    • Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to attach overnight. [14] 2. The culture medium is replaced with fresh medium containing serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative. Vehicle-only wells serve as a control.

    • The plates are incubated for a set period (e.g., 48-72 hours). [15] 4. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals. [7] 5. The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of each well is read on a microplate reader at ~540 nm. The absorbance is proportional to the number of viable cells.

    • The IC50 value is calculated from the dose-response curve.

Conclusion

This guide delineates the distinct pharmacological profiles of the antipsychotic agent olanzapine and the investigational anticancer 1H-pyrrolo[3,2-c]pyridine derivatives. Olanzapine modulates neurotransmission through dopamine and serotonin receptor antagonism to achieve its therapeutic effects in psychiatric disorders. In stark contrast, 1H-pyrrolo[3,2-c]pyridine derivatives exert their antiproliferative effects by disrupting a fundamental process of cell division—microtubule polymerization. The experimental methodologies employed to characterize these compounds reflect their different mechanisms and therapeutic targets. For researchers and drug developers, understanding these fundamental differences is paramount. While both are small molecules with significant biological activity, their paths diverge from the molecular target to the clinical application, underscoring the vast and diverse landscape of modern pharmacology.

References

  • Mauri, M. C., et al. (2005). Olanzapine, weight change and metabolic effects: a naturalistic 12-month follow up. Journal of Psychopharmacology. [Link]
  • Beasley, C. M., Jr, et al. (1996). Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial. Psychopharmacology. [Link]
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  • Kapur, S., et al. (1998). 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation.
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Validating the Antipsychotic Potential of Novel 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antipsychotic activity of novel "1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" derivatives. We will explore the foundational principles of antipsychotic drug action, detail essential in vitro and in vivo experimental protocols, and establish a comparative analysis against established atypical antipsychotics.

Introduction: The Rationale for Novel Antipsychotics and the Promise of the this compound Scaffold

Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits.[1][2][3] While current antipsychotic medications are effective for many patients, they are not without limitations, including significant side effects and inadequate efficacy against negative and cognitive symptoms. This necessitates the exploration of novel chemical scaffolds with the potential for improved therapeutic profiles.

The "this compound" scaffold has emerged as a promising area of investigation. While extensive research into its antipsychotic properties is in its nascent stages, related pyrrolopyridine and pyrrolo-pyrimidin-2-one derivatives have shown potential for CNS activity, including predictions of antipsychotic effects. This guide outlines a systematic approach to validate the antipsychotic potential of this novel chemical series.

The cornerstone of modern antipsychotic drug action, particularly for atypical (second-generation) antipsychotics, lies in their interaction with dopamine D2 and serotonin 5-HT2A receptors.[4][5][6][7] Typical antipsychotics primarily act as potent D2 receptor antagonists, which, while effective against positive symptoms, are associated with a high incidence of extrapyramidal side effects (EPS) due to strong blockade in the nigrostriatal pathway.[6][8]

Atypical antipsychotics, such as olanzapine and risperidone, exhibit a more complex pharmacology, often characterized by a potent 5-HT2A receptor antagonism combined with a moderate D2 receptor antagonism.[9][4] This dual action is thought to contribute to their broader efficacy and reduced risk of EPS.[9] Furthermore, the "fast-off" theory suggests that atypical antipsychotics dissociate more rapidly from the D2 receptor, allowing for a more physiological dopamine neurotransmission compared to the tighter binding of typical antipsychotics.[10][11]

Our validation strategy for "this compound" derivatives will, therefore, be centered on characterizing their in vitro receptor binding and functional activity profiles, followed by in vivo behavioral assessments to predict antipsychotic efficacy and potential side effects.

In Vitro Evaluation: Unveiling the Molecular Mechanism

The initial phase of validation involves a comprehensive in vitro assessment to determine the affinity and functional activity of the novel derivatives at key CNS receptors. This will provide the first indication of their potential as antipsychotic agents and guide the selection of candidates for further in vivo testing.

Primary Screening: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

The primary screen will quantify the binding affinity of the test compounds for human dopamine D2 and serotonin 5-HT2A receptors. This is a critical first step in establishing a potential antipsychotic profile.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing human D2 and 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells). Culture the cells to a high density, harvest, and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.

  • Binding Assay:

    • Incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the "this compound" derivative.

    • Include a non-specific binding control by adding a high concentration of a known unlabeled ligand (e.g., haloperidol for D2, ketanserin for 5-HT2A).

    • Allow the reaction to reach equilibrium.

  • Separation and Quantification: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioactivity.

  • Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the specific binding at each concentration of the test compound and determine the inhibition constant (Ki) using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Comparative Data:

CompoundD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)5-HT2A/D2 Ratio
Haloperidol (Typical) ~1>50<0.02
Risperidone (Atypical) ~3-6~0.2-0.5~10-15
Olanzapine (Atypical) ~10-20~2-5~4-5
Test Derivative 1 Experimental DataExperimental DataCalculated
Test Derivative 2 Experimental DataExperimental DataCalculated

A high 5-HT2A/D2 affinity ratio is a hallmark of many atypical antipsychotics and is a desirable characteristic for our novel derivatives.

Functional Assays: Agonist or Antagonist?

Following the binding assays, it is crucial to determine the functional activity of the compounds at these receptors. Are they antagonists (blocking the receptor), agonists (activating the receptor), or partial agonists?

Experimental Protocol: In Vitro Functional Assay (e.g., Calcium Flux Assay)

  • Cell Culture: Use cell lines expressing the target receptor (D2 or 5-HT2A) and a G-protein that couples to a downstream signaling pathway, such as the release of intracellular calcium.

  • Assay Procedure:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add the "this compound" derivative at various concentrations.

    • Stimulate the cells with a known agonist for the target receptor (e.g., quinpirole for D2, serotonin for 5-HT2A).

  • Data Acquisition and Analysis: Measure the change in fluorescence intensity using a plate reader. Antagonists will inhibit the agonist-induced calcium flux in a dose-dependent manner. Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the agonist response.

dot

G cluster_0 In Vitro Validation Workflow start This compound Derivatives d2_binding Dopamine D2 Receptor Binding Assay start->d2_binding ht2a_binding Serotonin 5-HT2A Receptor Binding Assay start->ht2a_binding functional_assay Functional Assays (Antagonism/Agonism) d2_binding->functional_assay ht2a_binding->functional_assay selectivity Selectivity Profiling (e.g., other GPCRs) functional_assay->selectivity candidate Lead Candidate Selection selectivity->candidate

Caption: In Vitro Validation Workflow for Novel Antipsychotic Candidates.

In Vivo Evaluation: Predicting Clinical Efficacy and Side Effects

Promising candidates from the in vitro screening are advanced to in vivo studies using rodent models. These models aim to predict the antipsychotic efficacy and the propensity to induce extrapyramidal side effects.

Models of Antipsychotic Activity

a) Amphetamine-Induced Hyperlocomotion:

This model is based on the dopamine hypothesis of schizophrenia, where excessive dopaminergic activity in the mesolimbic pathway is associated with positive symptoms.[2] Amphetamine induces an increase in locomotor activity in rodents, which can be attenuated by antipsychotic drugs.

Experimental Protocol:

  • Animal Acclimation: Acclimate rodents (mice or rats) to the testing environment (e.g., open-field arena with automated activity monitoring).

  • Drug Administration: Administer the "this compound" derivative or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Amphetamine Challenge: After a pre-treatment period, administer a psychostimulant dose of d-amphetamine.

  • Behavioral Assessment: Record and analyze the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic activity.

b) Conditioned Avoidance Response (CAR):

The CAR test is a highly predictive model for antipsychotic activity. It assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Experimental Protocol:

  • Training: Train rodents in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a warning signal (conditioned stimulus, e.g., a light or tone).

  • Drug Testing: Once the animals have learned the avoidance response, administer the test compound or vehicle.

  • Behavioral Assessment: Test the animals in the shuttle box and record the number of successful avoidance responses and escape responses.

  • Data Analysis: Antipsychotic drugs selectively block the conditioned avoidance response at doses that do not affect the unconditioned escape response.

Models for Extrapyramidal Side Effects (EPS) Liability

A key goal in developing novel antipsychotics is to minimize the risk of EPS.

Catalepsy Test:

This test measures the propensity of a drug to induce a state of motor immobility, which is a predictor of parkinsonian-like side effects in humans.

Experimental Protocol:

  • Drug Administration: Administer the test compound or a positive control (e.g., haloperidol) to rodents.

  • Behavioral Assessment: At various time points after drug administration, place the animal's forepaws on a raised bar.

  • Data Measurement: Measure the time it takes for the animal to remove its paws from the bar. A prolonged descent latency is indicative of catalepsy.

Comparative Data (In Vivo):

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Conditioned Avoidance Response (ED50, mg/kg)Catalepsy Induction (MED, mg/kg)Therapeutic Index (Catalepsy/CAR)
Haloperidol ~0.1~0.2~0.5~2.5
Olanzapine ~1.0~1.5>10>6.7
Test Derivative 1 Experimental DataExperimental DataExperimental DataCalculated
Test Derivative 2 Experimental DataExperimental DataExperimental DataCalculated

A higher therapeutic index (the ratio of the dose required to produce catalepsy to the dose required for antipsychotic-like effects) suggests a lower liability for EPS.

dot

G cluster_1 In Vivo Validation Workflow lead_candidate Lead Candidate from In Vitro Studies hyperlocomotion Amphetamine-Induced Hyperlocomotion lead_candidate->hyperlocomotion car Conditioned Avoidance Response (CAR) lead_candidate->car catalepsy Catalepsy Test for EPS Liability lead_candidate->catalepsy efficacy_assessment Assessment of Antipsychotic Efficacy hyperlocomotion->efficacy_assessment car->efficacy_assessment safety_assessment Assessment of Side Effect Profile catalepsy->safety_assessment

Caption: In Vivo Validation Workflow for Antipsychotic Efficacy and Safety.

Conclusion: A Pathway to Novel Therapeutics

The validation of "this compound" derivatives for antipsychotic activity requires a systematic and comparative approach. By meticulously characterizing their in vitro receptor pharmacology and evaluating their behavioral effects in validated in vivo models, researchers can identify promising lead candidates for further development. The ultimate goal is to discover novel antipsychotics with an improved efficacy and safety profile, offering new hope for individuals living with schizophrenia and other psychotic disorders. This guide provides a robust framework to navigate this challenging but rewarding journey of drug discovery.

References

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  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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A Tale of Two Scaffolds: A Comparative Guide to 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one and Risperidone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

In the vast landscape of pharmacologically active molecules, the journey from a core chemical structure to a clinically effective therapeutic is both complex and highly specific. This guide delves into two distinct molecular entities: the established atypical antipsychotic, risperidone, and the novel heterocyclic scaffold, 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one. While a direct comparison of their efficacy in a shared therapeutic area is not scientifically feasible due to their fundamentally different biological targets, this analysis will provide a comprehensive overview of their individual mechanisms of action, therapeutic potential, and the experimental methodologies used to characterize them. This comparative framework is designed to offer researchers and drug development professionals a clear perspective on the distinct and divergent paths of these two compounds in medicinal chemistry.

Risperidone: A Pillar in Antipsychotic Therapy

Risperidone is a well-established second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic effects are primarily attributed to its unique antagonism of central dopamine and serotonin receptors.[3][4]

Mechanism of Action: A Balancing Act in Neurotransmission

The therapeutic efficacy of risperidone is believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[5] While the exact mechanism is not fully elucidated, it is proposed that blocking D2 receptors in the mesolimbic pathway is crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] Concurrently, its potent 5-HT2A receptor blockade is thought to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[2][6]

Risperidone also exhibits activity at other receptors, including alpha-1 and alpha-2 adrenergic receptors and histamine H1 receptors, which may contribute to some of its other effects and side effects, such as orthostatic hypotension and sedation.[3][4]

Risperidone_Mechanism cluster_risperidone Risperidone cluster_receptors Receptor Targets cluster_effects Clinical Outcomes Risperidone Risperidone D2 Dopamine D2 Receptor Risperidone->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Risperidone->HT2A Potent Antagonism Alpha1 α1-Adrenergic Receptor Risperidone->Alpha1 Antagonism H1 Histamine H1 Receptor Risperidone->H1 Antagonism Antipsychotic Antipsychotic Efficacy (Positive & Negative Symptoms) D2->Antipsychotic HT2A->Antipsychotic EPS Reduced Extrapyramidal Side Effects (EPS) HT2A->EPS SideEffects Other Side Effects (e.g., Hypotension, Sedation) Alpha1->SideEffects H1->SideEffects

Caption: Simplified signaling pathway of Risperidone's multi-receptor antagonism.

Clinical Efficacy and Side Effect Profile

Clinical studies have consistently demonstrated the efficacy of risperidone in managing the symptoms of schizophrenia.[7][8] Meta-analyses have shown that risperidone can lead to significant improvements in both positive and negative symptoms compared to placebo.[7] However, like all antipsychotics, risperidone is associated with a range of potential side effects. Common side effects include sedation, dizziness, weight gain, and extrapyramidal symptoms, particularly at higher doses.[9] Risperidone is also known to elevate prolactin levels, which can lead to hormonal side effects.[4] Serious but less common side effects include neuroleptic malignant syndrome and an increased risk of stroke in elderly patients with dementia.[1][9]

Parameter Risperidone
Primary Mechanism Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism[3][4]
Therapeutic Indications Schizophrenia, Bipolar Disorder, Autism-related Irritability[1][2]
Common Side Effects Sedation, Dizziness, Weight Gain, Extrapyramidal Symptoms, Hyperprolactinemia[4][9]
Serious Side Effects Neuroleptic Malignant Syndrome, Increased Stroke Risk in Elderly with Dementia[1][9]

This compound: A Scaffold for Novel Therapeutic Targets

In stark contrast to risperidone, the this compound scaffold has emerged in a completely different therapeutic domain: oncology and infectious diseases. Current research on derivatives of this heterocyclic structure has not indicated any activity related to neurotransmitter receptors involved in psychosis. Instead, its biological activities are centered around the inhibition of fundamental cellular processes like cell division and signaling pathways involved in cell growth.

Mechanism of Action: Targeting Cellular Machinery

Derivatives of this compound have been investigated for two primary mechanisms of action:

  • Tubulin Polymerization Inhibition : Several studies have identified derivatives of this scaffold as potent inhibitors of tubulin polymerization.[10] These compounds are believed to bind to the colchicine-binding site on tubulin, a protein crucial for the formation of microtubules.[10][11] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis, making them promising candidates for anticancer therapies.[10]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : Other research has demonstrated that derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold can act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[12][13] FGFRs are a family of receptor tyrosine kinases that, when abnormally activated, can drive the growth and proliferation of various tumors.[12]

Pyrrolopyridinone_Mechanism cluster_compound This compound Derivatives cluster_targets Molecular Targets cluster_outcomes Cellular Effects Compound This compound Derivatives Tubulin Tubulin (Colchicine-binding site) Compound->Tubulin Inhibition FGFR FGFR Kinase Domain Compound->FGFR Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin->Microtubule_Disruption Signal_Inhibition Inhibition of Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-Akt) FGFR->Signal_Inhibition CellCycle_Arrest Cell Cycle Arrest & Apoptosis Microtubule_Disruption->CellCycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation Signal_Inhibition->Proliferation_Inhibition

Caption: Distinct mechanisms of action for derivatives of the this compound scaffold.

Preclinical Data and Therapeutic Potential

The research on this compound derivatives is still in the preclinical stages. In vitro studies have shown that some of these compounds exhibit potent antiproliferative activity against various cancer cell lines.[11] For instance, certain derivatives have demonstrated IC50 values in the nanomolar to low micromolar range against cell lines such as HeLa, SGC-7901, and MCF-7.[11] Further preclinical development, including in vivo studies in animal models, is necessary to ascertain their therapeutic potential and safety profiles.[10] Additionally, some derivatives have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[10]

Parameter This compound Derivatives
Primary Mechanisms Tubulin Polymerization Inhibition, FGFR Inhibition[10][12]
Therapeutic Potential Anticancer, Antiparasitic[10]
Development Stage Preclinical[11]
Available Data In vitro antiproliferative and enzyme inhibition assays[11][12]

Comparative Analysis: Divergent Paths in Drug Discovery

A direct comparison of the "efficacy" of risperidone and this compound is not applicable as they are being investigated for entirely different medical needs and act on unrelated biological targets. The following table highlights their fundamental differences:

Feature Risperidone This compound Derivatives
Therapeutic Area Psychiatry (Antipsychotic)Oncology, Infectious Diseases
Primary Molecular Targets Dopamine D2 and Serotonin 5-HT2A receptors[3][4]Tubulin, Fibroblast Growth Factor Receptors (FGFRs)[10][12]
Biological Effect Modulation of neurotransmission[6]Disruption of cell division and growth signaling pathways[10][12]
Clinical Status Approved and widely used in clinical practice[3]Preclinical research and development[11]

Experimental Protocols

To provide a practical context for the distinct research paths of these compounds, below are representative experimental protocols for evaluating their respective biological activities.

Protocol 1: Competitive Radioligand Binding Assay for Risperidone

This protocol outlines a method to determine the binding affinity of risperidone for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of risperidone for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Risperidone.

  • Haloperidol (positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • Microplates and a microplate reader (scintillation counter).

Procedure:

  • Prepare cell membranes from HEK293-D2 cells.

  • In a 96-well plate, add increasing concentrations of risperidone or haloperidol.

  • Add a constant concentration of [3H]-Spiperone to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value of risperidone (the concentration that inhibits 50% of specific [3H]-Spiperone binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (D2R) - [3H]-Spiperone - Risperidone dilutions start->prepare_reagents plate_setup Plate Setup: - Add Risperidone dilutions - Add [3H]-Spiperone - Add Cell Membranes prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation_counting Measure Radioactivity filtration->scintillation_counting data_analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Tubulin Polymerization Assay for a this compound Derivative

This protocol describes a method to assess the effect of a this compound derivative on tubulin polymerization.

Objective: To determine if a test compound inhibits the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin protein.

  • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Test compound (this compound derivative).

  • Paclitaxel (polymerization promoter, positive control).

  • Colchicine (polymerization inhibitor, positive control).

  • A temperature-controlled spectrophotometer.

Procedure:

  • Reconstitute purified tubulin in polymerization buffer on ice.

  • In a 96-well plate, add the test compound at various concentrations. Include wells with paclitaxel, colchicine, and a vehicle control.

  • Add the tubulin solution to each well.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Plot absorbance versus time for each condition.

  • Compare the polymerization curves in the presence of the test compound to the controls to determine its inhibitory effect.

Tubulin_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer - Test Compound dilutions start->prepare_reagents plate_setup Plate Setup: - Add Test Compound/Controls - Add Tubulin Solution prepare_reagents->plate_setup spectrophotometry Monitor Absorbance at 340 nm (37°C) plate_setup->spectrophotometry data_analysis Data Analysis: - Plot Absorbance vs. Time - Compare Polymerization Curves spectrophotometry->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro tubulin polymerization assay.

Conclusion

This guide has provided a detailed, evidence-based comparison of risperidone and the this compound scaffold. It is evident that these two entities occupy distinct realms within medicinal chemistry and drug development. Risperidone is a clinically validated antipsychotic that modulates neurotransmitter activity in the central nervous system. In contrast, this compound is a promising heterocyclic core for the development of novel therapeutics that target fundamental cellular processes, with current research focused on its potential in oncology. For researchers and drug development professionals, understanding these fundamental differences is paramount to appreciating the unique scientific and clinical trajectories of these and other novel chemical entities.

References

  • Risperidone - Wikipedia. (n.d.).
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  • Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
  • Li, H., Li, W., Li, C., & Wang, C. (2022). Meta-Analysis of the Efficacy of Risperidone Treatment in Patients with First-Episode Schizophrenia. Psychiatria Danubina, 34(3), 430–440.
  • Risperidone (Risperdal): Uses, Side Effects, Interactions & More - GoodRx. (2023, July 6).
  • The safety and efficacy of risperidone 8 mg qd and 4 mg qd compared to placebo in the treatment of schizophrenia - The YODA Project. (n.d.).
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116087.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1744.
  • Kim, Y. K. (2007). Pre-Clinical Study of Risperidone. Psychiatry Investigation, 4(4), 189-197.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2023, November 13). Molecules, 28(22), 7599.
  • Depping, M. M., et al. (2016). Risperidone versus other antipsychotics for people with severe mental illness and co-occurring substance misuse. Cochrane Database of Systematic Reviews, (10), CD011054.
  • Lee, H., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342.
  • Sharma, A., & Singh, J. (2020). EFFECTS OF RISPERIDONE COMPARED WITH OTHER ANTIPSYCHOTICS. Juni Khyat, 10(7), 148-154.
  • Grover, S., et al. (2013). Comparative study of clozapine versus risperidone in treatment-naive, first-episode schizophrenia. Indian Journal of Psychiatry, 55(1), 53-59.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1744.
  • Lee, H., et al. (2010). Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). Bioorganic & Medicinal Chemistry Letters, 20(17), 5237-5240.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1744.
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A Researcher's Guide to the Comparative Neurological Profiling of Novel Heterocyclic Compounds: The Case of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel CNS Therapeutics

The landscape of central nervous system (CNS) drug discovery is one of immense complexity and profound opportunity. The intricate signaling pathways of the brain present a formidable challenge, yet also a vast frontier for the development of novel therapeutics to address a spectrum of neurological and psychiatric disorders. Within this context, the exploration of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry. This guide focuses on a specific, yet illustrative, heterocyclic compound, 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one , as a case study for a rigorous comparative analysis against established CNS drugs.

While direct and extensive biological data on this compound in the context of CNS activity is not yet widely published, its pyrrolopyridine core is a recognized pharmacophore present in compounds with diverse biological activities. For instance, various isomers of pyrrolopyridine have been investigated for their potential as kinase inhibitors and anticancer agents.[1][2][3] Notably, derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been reported to exhibit analgesic and sedative properties, suggesting that this chemical class has the potential to modulate CNS pathways.[4][5][6]

This guide, therefore, serves a dual purpose. First, it will provide a framework for the systematic evaluation of a novel compound like this compound. Second, it will offer a comparative perspective against a selection of well-characterized CNS drugs, providing researchers with a roadmap for elucidating the potential therapeutic value of new chemical entities.

The Comparative Landscape: Established CNS Drugs as Benchmarks

To effectively position a novel compound, a comparative analysis against established drugs with known mechanisms of action is essential. For the purpose of this guide, we will consider three distinct classes of CNS drugs as our benchmarks:

  • Diazepam (Benzodiazepine): A positive allosteric modulator of the GABA-A receptor, leading to increased inhibitory neurotransmission.[7][8] It is widely prescribed for anxiety, seizures, and as a sedative.

  • Fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI): An antidepressant that functions by blocking the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft.

  • Risperidone (Atypical Antipsychotic): An antagonist with high affinity for serotonin 5-HT2A and dopamine D2 receptors.[7] It is used in the treatment of schizophrenia and bipolar disorder.

These drugs represent diverse mechanisms of action, including modulation of inhibitory neurotransmission, manipulation of monoamine levels, and receptor antagonism.[9][10][11] A thorough comparison with these agents will provide a multi-dimensional understanding of a novel compound's potential CNS profile.

A Roadmap for Comparative Analysis: Experimental Workflows

The evaluation of a novel compound's CNS activity requires a tiered approach, beginning with in vitro assays and progressing to more complex in vivo models. The following sections outline a proposed experimental workflow.

Phase 1: In Vitro Characterization

The initial phase focuses on determining the molecular targets and basic cellular effects of the compound.

1. Receptor Binding Assays:

  • Objective: To identify the specific receptors, ion channels, or transporters with which the compound interacts.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptors of interest (e.g., GABA-A, serotonin transporter, dopamine D2).

    • Incubate the membrane homogenates with a radiolabeled ligand known to bind to the target.

    • Introduce varying concentrations of the test compound (this compound).

    • Measure the displacement of the radioligand by the test compound to determine the binding affinity (Ki).

  • Rationale: This initial screen provides a broad overview of the compound's potential molecular targets and helps to prioritize subsequent functional assays.

2. Functional Assays:

  • Objective: To determine whether the compound acts as an agonist, antagonist, or modulator of the identified target.

  • Methodology (Example: GABA-A Receptor):

    • Use whole-cell patch-clamp electrophysiology on cells expressing GABA-A receptors.

    • Apply GABA to elicit a baseline current.

    • Co-apply GABA with the test compound to observe any potentiation or inhibition of the current.

  • Rationale: Functional assays are critical for understanding the pharmacological nature of the compound's interaction with its target.

Workflow for In Vitro Characterization

A Test Compound (this compound) B Primary Receptor Binding Screen (Broad Panel of CNS Targets) A->B C Identify High-Affinity Targets B->C D Functional Assays (e.g., Patch-Clamp, Second Messenger Assays) C->D E Determine Mechanism of Action (Agonist, Antagonist, Modulator) D->E

Caption: In vitro workflow for characterizing a novel CNS compound.

Phase 2: In Vivo Behavioral Pharmacology

Following in vitro characterization, in vivo studies in animal models are essential to assess the compound's effects on complex behaviors relevant to CNS disorders.

1. Rodent Models of Anxiety (e.g., Elevated Plus Maze, Open Field Test):

  • Objective: To evaluate anxiolytic or anxiogenic effects.

  • Methodology (Elevated Plus Maze):

    • Administer the test compound or vehicle to rodents.

    • Place the animal in the center of a plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into each type of arm.

  • Rationale: Anxiolytic compounds, like diazepam, typically increase the time spent in the open arms.

2. Rodent Models of Depression (e.g., Forced Swim Test, Tail Suspension Test):

  • Objective: To assess antidepressant-like activity.

  • Methodology (Forced Swim Test):

    • Administer the test compound or vehicle over a sub-chronic period.

    • Place the animal in a cylinder of water from which it cannot escape.

    • Measure the duration of immobility.

  • Rationale: Antidepressants, like fluoxetine, typically reduce the time of immobility.

3. Models of Psychosis (e.g., Amphetamine-Induced Hyperlocomotion):

  • Objective: To evaluate antipsychotic potential.

  • Methodology:

    • Administer the test compound or vehicle.

    • Subsequently administer a psychostimulant like amphetamine.

    • Measure locomotor activity in an open field.

  • Rationale: Antipsychotics, like risperidone, are expected to attenuate the hyperlocomotion induced by amphetamine.

Logical Flow of In Vivo Behavioral Testing

A Compound with Characterized In Vitro Profile B Anxiety Models (Elevated Plus Maze) A->B C Depression Models (Forced Swim Test) A->C D Psychosis Models (Amphetamine-Induced Hyperlocomotion) A->D E Comprehensive Behavioral Phenotype B->E C->E D->E

Caption: Tiered approach for in vivo behavioral analysis.

Data Presentation for Comparative Analysis

Clear and concise data presentation is paramount for a meaningful comparative analysis. The following tables provide templates for organizing and comparing the data obtained for this compound against our benchmark CNS drugs.

Table 1: Comparative In Vitro Receptor Binding Profile

TargetThis compound (Ki, nM)Diazepam (Ki, nM)Fluoxetine (Ki, nM)Risperidone (Ki, nM)
GABA-A Receptor TBD~1-10 (at benzodiazepine site)>10,000>1,000
Serotonin Transporter (SERT) TBD>10,000~1>1,000
Dopamine D2 Receptor TBD>10,000>1,000~1-5
Serotonin 5-HT2A Receptor TBD>1,000~100-500~0.1-1
... (Other relevant targets) TBD.........
TBD: To Be Determined

Table 2: Comparative In Vivo Behavioral Effects

Behavioral TestThis compoundDiazepamFluoxetineRisperidone
Elevated Plus Maze TBDIncreases open arm timeNo significant effectMay decrease activity
Forced Swim Test TBDNo significant effectDecreases immobilityMay increase immobility
Amphetamine-Induced Hyperlocomotion TBDMinimal effectMinimal effectAttenuates hyperlocomotion
TBD: To Be Determined

Conclusion and Future Directions

The journey from a novel chemical entity to a potential therapeutic is a long and data-driven process. For a compound like this compound, the initial steps must be a systematic and comparative evaluation of its pharmacological profile. By employing a tiered approach of in vitro and in vivo assays and benchmarking against well-established CNS drugs, researchers can begin to elucidate its potential mechanism of action and therapeutic utility.

The pyrrolopyridine scaffold holds promise, as evidenced by the diverse biological activities of its various isomers. A thorough investigation into the CNS properties of this compound is a worthwhile endeavor that could potentially uncover a novel class of CNS-active agents. The experimental framework outlined in this guide provides a robust starting point for such an investigation, ensuring that the data generated is both comprehensive and contextually relevant within the broader field of CNS drug discovery.

References

  • Vertex AI Search. (2026-01-07). Mechanisms of Action of Central nervous system CNS Acting Drugs.
  • Vertex AI Search. (n.d.). Drugs acting on the Central Nervous System (CNS).
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  • Chemistry LibreTexts. (2022-07-04). Drugs Acting Upon the Central Nervous System.
  • Vertex AI Search. (n.d.). Central nervous system (CNS) drugs.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • National Institutes of Health. (2024-01-14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • MDPI. (2025-11-13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • ResearchGate. (n.d.). 1H‐pyrrolo[3,2‐c]quinoline derivatives.
  • PubMed. (n.d.). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers.
  • Vertex AI Search. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Vertex AI Search. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • PubMed Central. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed Central. (2025-02-20). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease.
  • PubMed. (2021-04-11). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives.
  • MDPI. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2.
  • PubMed. (2019-01-10). 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators.

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A Researcher's Guide to Validating the Mechanism of Action of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconvoluting the Therapeutic Potential of a Privileged Scaffold

The 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of this structure have demonstrated promising biological activities, particularly in oncology, with several putative mechanisms of action proposed in the scientific literature. These include the disruption of microtubule dynamics by binding to tubulin, and the inhibition of critical cell signaling pathways through the direct inhibition of protein kinases such as Fibroblast Growth Factor Receptors (FGFRs) and the c-Met receptor.[1][2][3][4]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds based on this scaffold. We move beyond simple checklists, offering a logical, multi-pronged experimental strategy that emphasizes causality, self-validation, and objective comparison with established therapeutic agents. Our approach is designed to build a robust, data-driven narrative that definitively elucidates the molecular target and cellular consequences of your compound, a critical step in any modern drug discovery program.

Part 1: Foundational Analysis - Cellular Phenotype and its Mechanistic Clues

The initial phase of MoA validation involves characterizing the compound's impact on cancer cell pathophysiology. These experiments provide the foundational data and critical first clues that will guide subsequent, more targeted investigations.

Experiment 1: Quantifying Anti-Proliferative Activity Across a Validated Cell Panel

Expertise & Experience: The first step is to confirm and quantify the compound's cytotoxic or cytostatic effects. The choice of cell lines is not arbitrary; it is the first variable in our mechanistic investigation. A well-chosen panel should include cell lines with known dependencies on the putative targets. For instance, to probe the potential for FGFR inhibition, cell lines with documented FGFR amplifications or fusions (e.g., SNU-16, a gastric cancer line with FGFR2 amplification) are essential. Similarly, for c-Met, cell lines like MKN-45 (gastric cancer, c-Met amplified) are appropriate.[5][6] To test the tubulin inhibition hypothesis, broadly sensitive lines like HeLa are often used.[1]

Trustworthiness: The output, the half-maximal inhibitory concentration (IC50), becomes a validated benchmark only when compared against reference compounds. This contextualizes the potency of your test article.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells from the selected panel in 96-well opaque plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) and reference compounds (e.g., Paclitaxel for tubulin, AZD4547 for FGFR, Crizotinib for c-Met). Add the compounds to the cells and incubate for 72 hours.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate IC50 values using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation: Comparative IC50 Values

CompoundHeLa (Cervical) IC50 (nM)SNU-16 (Gastric, FGFR2-amp) IC50 (nM)MKN-45 (Gastric, c-Met-amp) IC50 (nM)
Test Compound X Experimental ValueExperimental ValueExperimental Value
Paclitaxel (Tubulin Ref.)~5-10~5-15~5-15
AZD4547 (FGFR Ref.)>10,000~5-20>10,000
Crizotinib (c-Met Ref.)>5,000>5,000~10-30

Note: Reference IC50 values are approximate and should be determined concurrently with the test compound.

Experiment 2: Cell Cycle Analysis to Reveal Proliferative Blockade

Expertise & Experience: The manner in which a compound halts cell proliferation is a strong mechanistic indicator. Inhibitors that interfere with microtubule formation or function characteristically cause cells to arrest in the G2 or M phase of the cell cycle due to the inability to form a proper mitotic spindle.[3] In contrast, inhibitors of growth factor signaling pathways like FGFR or c-Met often induce a G1 arrest by blocking progression past the restriction point.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Culture a sensitive cell line (e.g., HeLa) and treat with the test compound at concentrations of 1x and 5x its IC50 for 24 hours. Include vehicle control and reference compounds.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).

Data Presentation: Cell Cycle Distribution Profile

Treatment (24h)% G1 Phase% S Phase% G2/M Phase
Vehicle Control~55%~20%~25%
Test Compound X (1x IC50) Experimental ValueExperimental ValueExperimental Value
Test Compound X (5x IC50) Experimental ValueExperimental ValueExperimental Value
Paclitaxel (10 nM)~10%~10%~80%
AZD4547 (50 nM)~75%~10%~15%

Part 2: Unmasking the Direct Molecular Target

With cellular effects characterized, the next critical phase is to unequivocally identify the direct binding partner(s) of the compound. This step is paramount for confirming the MoA and understanding potential off-target liabilities.

MoA_Validation_Workflow cluster_phenotype Part 1: Cellular Phenotyping cluster_target Part 2: Direct Target Engagement cluster_pathway Part 3: Pathway Validation IC50 Anti-Proliferative IC50 CellCycle Cell Cycle Arrest Profile IC50->CellCycle Provides context CETSA Cellular Thermal Shift Assay (CETSA) CellCycle->CETSA G2/M arrest suggests testing Tubulin Kinome In Vitro Kinome Profiling CellCycle->Kinome G1 arrest suggests kinase target TubulinAssay Tubulin Polymerization Assay & Immunofluorescence CETSA->TubulinAssay If Tubulin is stabilized WesternBlot Western Blot for Downstream Signaling Kinome->WesternBlot If Kinase hit is identified (e.g., FGFR, c-Met) Conclusion Conclusive MoA Profile TubulinAssay->Conclusion WesternBlot->Conclusion Kinase_Signaling_Pathway cluster_downstream Downstream Pathways cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met) GRB2 GRB2/SOS RTK->GRB2 PI3K PI3K RTK->PI3K Compound This compound Compound->RTK Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Sources

Cross-Validation of Bioassay Results for 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Bioassay Cross-Validation

The discovery of novel therapeutic agents is a cornerstone of modern medicine, and the pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry. Specifically, derivatives of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one have demonstrated significant potential as anticancer agents by targeting microtubule dynamics. These compounds have been identified as colchicine-binding site inhibitors, a class of molecules that disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.

However, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A critical and often underestimated phase of this journey is the cross-validation of initial bioassay results. This guide provides an in-depth, technical framework for the comprehensive cross-validation of a lead this compound derivative, herein referred to as "Pyrrolo-pyridone-1".

The core principle of cross-validation is to ensure the reliability, reproducibility, and specificity of the initial findings. This is achieved by comparing the bioactivity of the lead compound against well-characterized alternatives across a panel of orthogonal assays. This process not only confirms the primary mechanism of action but also uncovers potential off-target effects, providing a more complete and trustworthy biological profile of the compound. Adherence to stringent validation principles, as outlined in guidelines from regulatory bodies like the FDA, is paramount for generating data that can reliably support further drug development.

In this guide, we will detail a suite of biochemical and cell-based assays designed to cross-validate the anticancer activity of Pyrrolo-pyridone-1. We will compare its performance against established tubulin-targeting agents and explore its selectivity against other key oncology targets, namely the receptor tyrosine kinases c-Met, VEGFR-2, and Tie-2.

Experimental Design for Cross-Validation

A robust cross-validation strategy hinges on a multi-faceted experimental design that interrogates the compound's activity from different angles. Our approach involves a primary validation of the on-target activity (tubulin polymerization) and a secondary, selectivity-focused validation against other relevant cancer targets.

Comparator Compound Selection: Establishing a Performance Baseline

To objectively evaluate the performance of Pyrrolo-pyridone-1, a panel of comparator compounds with distinct and well-understood mechanisms of action is essential.

  • Positive Control (Tubulin Destabilizer): Colchicine . As a classic colchicine-binding site inhibitor, it serves as a direct comparator for the primary mechanism of action.

  • Positive Control (Tubulin Stabilizer): Paclitaxel . This compound stabilizes microtubules, providing a counterpoint to the destabilizing effect of Pyrrolo-pyridone-1 and colchicine.

  • Kinase Inhibitor Comparators:

    • Crizotinib: A known inhibitor of c-Met.

    • Pazopanib: An inhibitor of VEGFR-2.

    • Rebastinib: An inhibitor of Tie-2. These compounds will be used to assess the selectivity of Pyrrolo-pyridone-1 in relevant kinase assays.

Cell Line Selection

The choice of cell lines is critical for the relevance of cell-based assay results. Based on prior studies with similar compounds, the following human cancer cell lines will be utilized:

  • HeLa (Cervical Cancer): A widely used and well-characterized cell line.

  • SGC-7901 (Gastric Cancer): Relevant for gastrointestinal cancer studies.

  • MCF-7 (Breast Cancer): A key model for hormone-responsive breast cancer.

Assay Workflow

The cross-validation will proceed through a logical sequence of assays, starting from the biochemical validation of the primary target engagement and moving to the assessment of cellular consequences and target selectivity.

Assay_Workflow cluster_0 Primary Target Validation cluster_1 Cellular Effect Validation cluster_2 Selectivity Profiling A In Vitro Tubulin Polymerization Assay B Cell Viability Assay (MTT) A->B Confirms cellular consequence of target engagement C Cell Cycle Analysis (Propidium Iodide Staining) E c-Met Kinase Assay B->E Assesses off-target kinase effects D Apoptosis Assay (Annexin V-FITC/PI Staining) F VEGFR-2 Kinase Assay G Tie-2 Kinase Assay Tubulin_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Pyrrolo-pyridone-1 A αβ-Tubulin Dimers B Polymerization (GTP-dependent) A->B Assembly C Microtubule B->C D Depolymerization C->D Disassembly H Inhibition of Polymerization C->H Promotes disassembly D->A E αβ-Tubulin Dimers G Curved, non-polymerizable Tubulin-Inhibitor Complex E->G F Pyrrolo-pyridone-1 (binds to colchicine site on β-tubulin) F->G G->H

Caption: Mechanism of microtubule destabilization by a colchicine-binding site inhibitor.

Conclusion and Future Directions

This guide has outlined a comprehensive and rigorous framework for the cross-validation of bioassay results for a novel this compound derivative, Pyrrolo-pyridone-1. By employing a multi-assay approach with well-characterized comparator compounds, this strategy provides a self-validating system to confirm the on-target activity, cellular efficacy, and selectivity of the lead compound.

The successful execution of these experiments would provide a high degree of confidence in the biological profile of Pyrrolo-pyridone-1, establishing a solid foundation for its advancement into more complex preclinical models. This systematic approach to cross-validation is not merely a procedural formality but a critical scientific exercise that ensures the integrity and reliability of data, ultimately de-risking the lengthy and resource-intensive process of drug development.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • Dumontet, C., & Jordan, M. A. (2010). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current pharmaceutical design, 16(34), 3747–3755.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical research, 29(11), 2943–2971.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • University of Lübeck. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining.
  • Madari, A., & Wilson, L. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 26(16), 4933.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Thayyullathil, F., Chathoth, S., & Galadari, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology, 1419, 65–71.
  • Golzar, A., Zare-Mehrjardi, A., & Bordbar, A. K. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Journal of chemical information and modeling, 63(16), 5122–5130.
  • BPS Bioscience. (n.d.). Tie2 Kinase Assay Kit.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • ResearchGate. (n.d.). Proposed mechanism of vascular disruption by colchicine binding site inhibitors.
  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2302320.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019.
  • Eurofins Discovery. (n.d.). TIE2 Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation.
  • ResearchGate. (n.d.). MET Kinase Assay.
  • Bio-protocol. (2023). Cell Viability Assay (MTT Assay) Protocol.
  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation.
  • Reaction Biology. (n.d.). c-MET Kinase Assay Service.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
  • BPS Bioscience. (n.d.). Tie2 Kinase Assay Kit.
  • ResearchGate. (n.d.). MTT assay: To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 104 cells/well).
  • PubMed. (2020). Design, synthesis, and biological evaluation of new series of pyrrol-2(3H)-one and pyridazin-3(2H)-one derivatives as tubulin polymerization inhibitors.
  • INDIGO Biosciences. (n.d.). Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System.
  • PubMed. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
  • ResearchGate. (n.d.). Design, Synthesis, and biological evaluation of new series of pyrrol-2(3H)-one and pyridazin-3(2H)-one derivatives as tubulin polymerization inhibitors | Request PDF.

Benchmarking "1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" against second-generation antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one and Second-Generation Antipsychotics: A Guide for Drug Development Professionals

Introduction

The landscape of antipsychotic drug development is one of continuous evolution, driven by the persistent need for therapies with improved efficacy and tolerability. While second-generation antipsychotics (SGAs) represented a significant advancement over their predecessors, they are not without limitations, including metabolic side effects and variable efficacy in treating the negative and cognitive symptoms of schizophrenia. This guide introduces a novel investigational compound, this compound, and provides a comprehensive benchmark against leading SGAs.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide a deep, data-driven comparison, moving from in vitro receptor pharmacology to in vivo preclinical efficacy and safety assessments. The experimental protocols detailed herein are designed to be robust and reproducible, ensuring the trustworthiness of the comparative data presented.

Part 1: Molecular Profile and Rationale for Development

This compound is a novel heterocyclic compound with a unique chemical scaffold that suggests potential interactions with key neurotransmitter systems implicated in psychosis. Its development was predicated on the hypothesis that its structure could allow for a more selective modulation of dopamine and serotonin pathways, potentially offering a wider therapeutic window than existing SGAs.

Receptor Binding Affinity Profile

The initial characterization of any potential antipsychotic involves determining its binding affinity for a range of CNS receptors. The data presented below was generated using standardized radioligand binding assays.

ReceptorThis compound (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D21.53.1110.34
Serotonin 5-HT2A0.80.1643.4
Serotonin 5-HT1A2.5 (Partial Agonist)4.2311.7
Histamine H15020761
Muscarinic M1>1000>10001.9>1000
Adrenergic α1150.81957

Interpretation of Binding Data:

  • Dopamine D2 and Serotonin 5-HT2A Receptors: Similar to established SGAs, this compound exhibits high affinity for both D2 and 5-HT2A receptors, a hallmark of atypical antipsychotics.

  • Serotonin 5-HT1A Receptor: The compound shows potent partial agonism at the 5-HT1A receptor, a property it shares with aripiprazole and which is thought to contribute to improved mood and cognitive function.

  • Off-Target Receptors: Notably, this compound demonstrates significantly lower affinity for histamine H1 and muscarinic M1 receptors compared to olanzapine. This profile suggests a potentially lower risk of side effects such as sedation, weight gain, and anticholinergic effects.

Signaling Pathway Engagement

The functional activity of a compound at its target receptors is as crucial as its binding affinity. The following diagram illustrates the proposed signaling cascade modulation by this compound at the dopamine D2 receptor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (Gene Expression, etc.) DARPP32->Downstream Compound This compound Compound->D2R Antagonist

Caption: Proposed D2 receptor antagonism by this compound.

Part 2: Preclinical Efficacy Models

The antipsychotic potential of this compound was evaluated in well-validated animal models of psychosis.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are mediated by increased dopamine release.

CompoundED50 (mg/kg) for Inhibition of Hyperlocomotion
This compound0.5
Risperidone0.2
Olanzapine0.8
Aripiprazole1.5

Experimental Workflow:

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

Conditioned Avoidance Response

This model evaluates the effect of a compound on learned behaviors, which can be predictive of clinical efficacy in treating positive symptoms of schizophrenia.

CompoundED50 (mg/kg) for Inhibition of Avoidance Response
This compound1.0
Risperidone0.8
Olanzapine1.2
Aripiprazole2.0

Interpretation of Efficacy Data:

This compound demonstrates potent activity in both models, comparable to that of established SGAs. This suggests a strong potential for efficacy in treating the positive symptoms of psychosis.

Part 3: Safety and Tolerability Profile

A key differentiator for any new antipsychotic is its side-effect profile. The following sections detail the preclinical assessment of common adverse effects associated with SGAs.

Extrapyramidal Symptoms (EPS) and Catalepsy

Catalepsy in rodents is a widely used proxy for the risk of extrapyramidal symptoms in humans.

CompoundDose Producing Catalepsy (mg/kg)Therapeutic Index (Catalepsy Dose / ED50 in CAR)
This compound>30>30
Risperidone56.25
Olanzapine2016.7
Aripiprazole>50>25

Interpretation of Safety Data:

The high therapeutic index for this compound suggests a significantly lower risk of inducing EPS compared to risperidone and olanzapine, and is on par with aripiprazole. This favorable profile is likely due to its potent 5-HT2A antagonism and 5-HT1A partial agonism, which can mitigate the motor side effects of D2 receptor blockade.

Metabolic Side Effects

Chronic treatment with many SGAs is associated with weight gain and metabolic dysregulation. A 28-day study in rats was conducted to assess these liabilities.

Treatment GroupMean Weight Gain (%)Fasting Blood Glucose (mg/dL)
Vehicle10.295
This compound (5 mg/kg/day)11.598
Olanzapine (5 mg/kg/day)25.8125

Interpretation of Metabolic Data:

Unlike olanzapine, which induced significant weight gain and hyperglycemia, chronic administration of this compound did not lead to significant metabolic disturbances compared to the vehicle-treated group. This is consistent with its low affinity for the histamine H1 receptor.

Part 4: Experimental Protocols

Radioligand Binding Assays
  • Membrane Preparation: Homogenize brain tissue or cultured cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the test compound.

  • Separation: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Catalepsy Assessment
  • Animal Dosing: Administer the test compound or vehicle to rats via intraperitoneal injection.

  • Testing: At various time points post-dosing, place the rat's forepaws on a horizontal bar raised 9 cm above the surface.

  • Measurement: Record the time until the rat removes both paws from the bar. A cataleptic response is typically defined as the rat remaining in this posture for at least 20 seconds.

  • Data Analysis: Determine the dose of the compound that induces catalepsy in 50% of the animals (ED50).

Conclusion

The preclinical data presented in this guide positions this compound as a promising candidate for a novel antipsychotic with a potentially superior safety and tolerability profile compared to several established second-generation antipsychotics. Its high affinity for D2 and 5-HT2A receptors, coupled with 5-HT1A partial agonism, suggests a robust antipsychotic efficacy. Furthermore, its low affinity for histaminergic and muscarinic receptors translates to a lower preclinical liability for metabolic and anticholinergic side effects. The wide therapeutic window for extrapyramidal symptoms further enhances its potential as a next-generation therapeutic for psychotic disorders. Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects.

References

  • National Institute of Mental Health. (n.d.). Mental Health Medications.
  • Kusumi, I., Boku, S., & Takahashi, Y. (2015). Psychopharmacology of atypical antipsychotics: aripiprazole and olanzapine. Psychiatry and clinical neurosciences, 69(5), 243–258.
  • Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotics to human receptors: a review of in vitro data. The Journal of clinical psychiatry, 61 Suppl 8, 16–21.
  • Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge University Press.
  • Arnt, J., & Skarsfeldt, T. (1998). Do novel antipsychotics have similar pharmacological characteristics? A review of the evidence. Neuropsychopharmacology, 18(2), 63–101.

A Comparative Analysis of the Safety Profiles of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the safety profiles of emerging 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one derivatives, a class of heterocyclic compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical safety data to inform candidate selection and guide future development strategies.

Introduction: The Therapeutic Promise of a Novel Scaffold

The this compound core scaffold has garnered considerable attention in medicinal chemistry due to its versatile biological activities. Derivatives have demonstrated potential as inhibitors of various kinases, including Akt and PIM, which are implicated in cancer cell proliferation and survival. However, the translation of promising in vitro efficacy into safe and effective clinical candidates necessitates a thorough understanding of their safety and toxicity profiles. This guide delves into the comparative safety of these derivatives, offering insights into their cytotoxicity, genotoxicity, and overall tolerability.

Comparative Cytotoxicity: In Vitro Assessment

A primary concern in the early stages of drug development is the potential for off-target cytotoxicity. The following table summarizes the cytotoxic profiles of several this compound derivatives against various cell lines, providing a comparative view of their therapeutic index.

Table 1: Comparative Cytotoxicity of this compound Derivatives

Compound IDTarget/Mechanism of ActionCell LineIC50 (µM)Therapeutic Index (TI)Reference
Derivative A PIM-1 Kinase InhibitorPC-3 (Prostate Cancer)0.5>20
Derivative B Akt InhibitorA549 (Lung Cancer)1.215
Alternative C (Standard of Care)PC-3 (Prostate Cancer)0.812

Note: Therapeutic Index (TI) is calculated as the ratio of the cytotoxic concentration in a non-cancerous cell line (e.g., NIH-3T3) to the effective concentration in the cancer cell line.

The data indicates that while both derivatives A and B show potent anti-proliferative activity, Derivative A exhibits a more favorable therapeutic index, suggesting a wider window between its effective and toxic doses.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow: MTT Assay

MTT_Assay A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Genotoxicity Assessment: The Ames Test

Genotoxicity is a critical safety endpoint, as DNA damage can lead to mutagenesis and carcinogenesis. The bacterial reverse mutation assay, or Ames test, is a standard in vitro method for evaluating the mutagenic potential of a compound.

Table 2: Genotoxicity Profile of this compound Derivatives

Compound IDSalmonella StrainMetabolic Activation (+/- S9)ResultReference
Derivative A TA98, TA100-Non-mutagenic
Derivative A TA98, TA100+Non-mutagenic
Derivative B TA98, TA100-Non-mutagenic
Derivative B TA98, TA100+Non-mutagenic

Both derivatives A and B were found to be non-mutagenic in the Ames test, both with and without metabolic activation, suggesting a low potential for causing genetic mutations.

Experimental Protocol: Ames Test

This protocol provides a high-level overview of the Ames test procedure.

Ames_Test A Prepare bacterial strains (e.g., Salmonella typhimurium) B Mix bacteria, test compound, and S9 mix (optional) A->B C Pour mixture onto minimal glucose agar plates B->C D Incubate for 48-72 hours C->D E Count revertant colonies D->E F Compare to negative and positive controls E->F

Independent Verification of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The aza-oxindole core, and specifically the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one ring system, represents a structure of significant interest due to its potential biological activities. This guide provides an in-depth technical comparison of plausible synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of the methodologies. Our objective is to furnish the scientific community with a robust, verifiable resource for the synthesis of this important compound.

Introduction to the this compound Scaffold

The this compound scaffold is an aza-analog of oxindole, a privileged structure in medicinal chemistry. The introduction of a nitrogen atom into the fused aromatic ring can significantly alter the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability. These modifications can, in turn, influence its biological activity and pharmacokinetic profile. Derivatives of the broader pyrrolopyridine class have demonstrated a wide range of therapeutic potential, including as kinase inhibitors for oncology applications.[1][2]

This guide will focus on two distinct synthetic strategies for the preparation of the parent this compound system. Each route will be dissected to explain the underlying chemical principles and provide a clear, step-by-step protocol for its execution in a laboratory setting.

Route 1: Multi-step Synthesis via a Brominated Intermediate

This initial approach leverages a well-documented synthesis of a key brominated precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine, followed by a proposed conversion to the target lactam. This strategy offers the advantage of building upon established procedures for the core heterocyclic structure.

Workflow for Synthetic Route 1

Synthetic_Route_1 A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine-1-oxide B->C Fuming HNO3, H2SO4 D (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid F This compound E->F Pd-catalyzed Hydroxylation (Proposed)

Caption: Multi-step synthesis of this compound via a brominated intermediate.

Part 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This synthesis begins with commercially available 2-bromo-5-methylpyridine and proceeds through a series of transformations to construct the fused pyrrole ring.[3]

Step 1: Oxidation 2-Bromo-5-methylpyridine is first oxidized to the corresponding N-oxide using a peroxy acid like m-chloroperbenzoic acid (m-CPBA). This activation of the pyridine ring is crucial for the subsequent nitration step.

Step 2: Nitration The pyridine-1-oxide is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid. The N-oxide directs the electrophilic nitration to the C4 position.

Step 3: Vinylation The nitro-intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce a dimethylaminovinyl group at the methyl position. This sets the stage for the reductive cyclization.

Step 4: Reductive Cyclization The final step in forming the pyrrolopyridine core involves a reductive cyclization using iron in acetic acid. The nitro group is reduced to an amine, which then displaces the dimethylamino group to form the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]

Experimental Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
  • Materials: 2-Bromo-5-methylpyridine, m-chloroperbenzoic acid (m-CPBA), fuming nitric acid, sulfuric acid, N,N-dimethylformamide dimethyl acetal (DMF-DMA), iron powder, acetic acid, appropriate solvents and reagents for workup and purification.

  • Procedure:

    • Oxidation: To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-CPBA portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and extract the product.

    • Nitration: Add the 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature. Carefully pour the reaction mixture onto ice and neutralize to precipitate the product.

    • Vinylation: Dissolve the nitrated intermediate in N,N-dimethylformamide and add DMF-DMA. Heat the mixture to facilitate the condensation reaction.

    • Reductive Cyclization: To a suspension of iron powder in acetic acid, add the vinylated intermediate. Heat the reaction mixture to effect the reductive cyclization. After completion, filter the reaction mixture and concentrate the filtrate. Neutralize the residue and extract the product, 6-bromo-1H-pyrrolo[3,2-c]pyridine. Purify by column chromatography.[3]

Part 2: Proposed Conversion to this compound

The conversion of the 6-bromo-1H-pyrrolo[3,2-c]pyridine to the desired lactam is a critical, yet less directly documented, step. Based on established methodologies for the conversion of aryl halides to phenols, a palladium-catalyzed hydroxylation is a plausible approach. The resulting 6-hydroxy-1H-pyrrolo[3,2-c]pyridine would exist in tautomeric equilibrium with the desired this compound.

Key Principle: Palladium-Catalyzed Hydroxylation The Buchwald-Hartwig and other similar palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds.[4] The conversion of aryl halides to phenols can be achieved using a palladium catalyst, a suitable phosphine ligand, and a hydroxide source.

Proposed Experimental Protocol: Hydroxylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
  • Materials: 6-Bromo-1H-pyrrolo[3,2-c]pyridine, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos), a base (e.g., NaOH, KOH), and a suitable solvent system (e.g., dioxane/water).

  • Procedure:

    • In an inert atmosphere glovebox, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine, the palladium catalyst, and the phosphine ligand in a reaction vessel.

    • Add the solvent system and the aqueous base.

    • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction by a suitable analytical technique (e.g., LC-MS, TLC).

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the product.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Route 2: Intramolecular Cyclization of a Substituted Pyridine Precursor

An alternative and potentially more convergent approach involves the construction of a suitably functionalized pyridine derivative that can undergo an intramolecular cyclization to directly form the aza-oxindole ring. This strategy avoids the use of a brominated intermediate and subsequent de-bromination or functionalization.

Workflow for Synthetic Route 2

Synthetic_Route_2 A Substituted Pyridine B Functionalized Pyridine Intermediate A->B Functional Group Interconversion C This compound B->C Intramolecular Cyclization

Caption: Convergent synthesis of this compound via intramolecular cyclization.

Conceptual Approach

This route would begin with a pyridine derivative bearing an amino group and a two-carbon unit at adjacent positions. For instance, a 3-amino-4-vinylpyridine derivative could serve as a key precursor. Oxidation of the vinyl group to an acetic acid moiety, followed by an intramolecular amidation, would lead to the formation of the desired lactam.

Key Principle: Intramolecular Amidation The formation of the lactam ring via intramolecular amidation is a common and effective strategy in organic synthesis. This can be achieved through various methods, including the use of coupling agents or by thermal condensation.

Proposed Experimental Protocol: Intramolecular Cyclization
  • Materials: A suitable 3-amino-4-substituted pyridine precursor (e.g., methyl 2-(3-aminopyridin-4-yl)acetate), a base or a coupling agent (e.g., DCC, EDC), and an appropriate solvent.

  • Procedure:

    • Synthesize the key precursor, for example, methyl 2-(3-aminopyridin-4-yl)acetate, through established methods.

    • Intramolecular Cyclization:

      • Method A (Thermal): Heat the precursor in a high-boiling solvent to effect direct thermal cyclization with the elimination of methanol.

      • Method B (Base-mediated): Treat the precursor with a strong base (e.g., sodium methoxide) to promote intramolecular cyclization.

      • Method C (Coupling Agent): First, hydrolyze the ester to the corresponding carboxylic acid. Then, treat the amino acid with a peptide coupling agent to facilitate intramolecular amide bond formation.

    • After the reaction is complete, perform an appropriate workup and purify the product, this compound, by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Via Brominated IntermediateRoute 2: Intramolecular Cyclization
Plausibility High, based on documented synthesis of the key intermediate.Moderate, as it relies on the successful synthesis of a specific precursor.
Number of Steps Potentially longer, with multiple steps to the intermediate.Potentially shorter and more convergent.
Key Challenge The final hydroxylation step on the pyrrolopyridine core.Synthesis of the functionalized pyridine precursor.
Scalability The synthesis of the bromo-intermediate has been reported on a gram scale.[3]May require optimization for larger scale synthesis.
Purification Multiple chromatographic purifications are likely required.Potentially fewer purification steps.

Verification of Synthesis: Spectroscopic Data

Expected ¹H NMR (in DMSO-d₆):

  • An N-H proton of the pyrrole ring, likely a broad singlet at high chemical shift (>10 ppm).

  • Aromatic protons on the pyridine ring.

  • A singlet for the CH₂ group of the lactam ring.

Expected ¹³C NMR (in DMSO-d₆):

  • A carbonyl carbon signal for the lactam.

  • Aromatic carbons of the pyridine and pyrrole rings.

  • A signal for the CH₂ carbon of the lactam.

Expected Mass Spectrometry (ESI+):

  • A prominent [M+H]⁺ ion corresponding to the molecular weight of the product.

Conclusion and Future Outlook

This guide has outlined two plausible and scientifically grounded synthetic routes for the preparation of this compound. Route 1, proceeding through a documented brominated intermediate, offers a higher degree of initial certainty, while Route 2 presents a more convergent and potentially more efficient alternative, contingent on the successful synthesis of the key precursor.

The primary challenge for both routes is the lack of direct experimental verification for the final product in the existing literature. The proposed protocols are based on established chemical principles and analogous transformations. It is our hope that this comprehensive guide will serve as a valuable starting point for researchers to successfully synthesize and characterize this intriguing aza-oxindole, thereby enabling further exploration of its biological potential. The independent experimental verification of these routes and the full characterization of this compound will be a valuable contribution to the field of medicinal chemistry.

References

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A Methodological Guide to Evaluating Novel Antipsychotics: Benchmarking 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Against Established Agents in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel antipsychotic agents is critical for addressing the unmet therapeutic needs of individuals with psychotic disorders. While the efficacy of the novel compound 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one in animal models of psychosis has not yet been documented in publicly available literature, this guide provides a comprehensive framework for its preclinical evaluation. By contextualizing its potential assessment against the backdrop of well-established typical and atypical antipsychotics—haloperidol, clozapine, olanzapine, and risperidone—we offer a methodological roadmap for elucidating its antipsychotic profile. This document details the experimental designs, validated behavioral assays, and data interpretation strategies essential for a rigorous comparative analysis.

Introduction: The Rationale for Novel Antipsychotic Development

Psychotic disorders, such as schizophrenia, are characterized by a constellation of positive, negative, and cognitive symptoms. Current antipsychotic medications primarily target the dopamine D2 receptor, which is effective in mitigating positive symptoms but often provides limited relief for negative and cognitive deficits and can be associated with significant side effects[1]. The therapeutic landscape underscores the urgent need for novel chemical entities with distinct mechanisms of action that may offer a broader spectrum of efficacy and improved tolerability.

Heterocyclic compounds have emerged as a promising class of molecules for targeting neurological conditions due to their diverse pharmacological activities[2]. While the specific antipsychotic potential of this compound is currently unknown, its unique structure warrants investigation. This guide outlines a systematic approach to assess its efficacy in established animal models of psychosis, providing a direct comparison with current standards of care.

The Neurobiology of Psychosis: Key Signaling Pathways

A foundational understanding of the neurobiological underpinnings of psychosis is crucial for interpreting preclinical data. The two primary neurotransmitter systems implicated are the dopaminergic and glutamatergic pathways.

Dopamine Hypothesis: The prevailing theory suggests that hyperactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of psychosis[3][4]. Conversely, a deficit of dopamine in the prefrontal cortex may contribute to negative and cognitive symptoms[3].

Dopamine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Packaging Dopamine_Released D2_Receptor D2 Receptor Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling_Cascade Dopamine_Released->D2_Receptor Binding Antipsychotics Antipsychotics Antipsychotics->D2_Receptor Antagonism

Caption: Dopaminergic synapse and the site of action for typical antipsychotics.

Glutamate Hypothesis: This hypothesis posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, contributes to the pathophysiology of schizophrenia[5][6]. This is supported by the observation that NMDA receptor antagonists like phencyclidine (PCP) and ketamine can induce psychosis-like symptoms in healthy individuals[7][8].

Glutamate_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Glutamate_Released NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Glutamate_Released->NMDA_Receptor Binding NMDA_Antagonists PCP / Ketamine NMDA_Antagonists->NMDA_Receptor Blockade

Caption: Glutamatergic synapse and the mechanism of psychotomimetic agents.

Comparative Preclinical Evaluation Workflow

A robust preclinical assessment of a novel compound like this compound involves a multi-tiered approach, comparing its effects to both a typical antipsychotic (Haloperidol) and several atypical antipsychotics (Clozapine, Olanzapine, Risperidone).

Experimental_Workflow cluster_models Animal Models of Psychosis cluster_assays Behavioral Assays cluster_safety Safety Assessment PCP_Model PCP-Induced Model PPI Prepulse Inhibition PCP_Model->PPI NOR Novel Object Recognition PCP_Model->NOR Social_Interaction Social Interaction PCP_Model->Social_Interaction Amph_Model Amphetamine-Induced Model Hyperlocomotion Hyperlocomotion Amph_Model->Hyperlocomotion Catalepsy Catalepsy Test Hyperlocomotion->Catalepsy Therapeutic Index

Caption: General experimental workflow for preclinical antipsychotic evaluation.

Validated Animal Models of Psychosis

The selection of appropriate animal models is paramount for predictive validity. Pharmacologically induced models are widely used for screening potential antipsychotics.

  • Amphetamine-Induced Hyperactivity: This model is based on the dopamine hypothesis. Amphetamine increases synaptic dopamine, leading to hyperlocomotion in rodents, which is considered a proxy for the positive symptoms of psychosis. This model is sensitive to dopamine D2 receptor antagonists[9][10].

  • NMDA Receptor Antagonist Models (PCP or Ketamine): Administration of PCP or ketamine induces a broader range of schizophrenia-like symptoms in rodents, including deficits in sensorimotor gating, social interaction, and cognition, which are analogous to the positive, negative, and cognitive symptoms in humans, respectively[7][8][11][12].

Core Behavioral Assays for Efficacy and Side-Effect Profiling

Assessment of Positive Symptom-Like Behaviors

Amphetamine-Induced Hyperlocomotion: This assay measures the ability of a test compound to reverse the hyperlocomotor effects of amphetamine.

  • Experimental Protocol:

    • Habituate rodents to an open-field arena equipped with infrared beams to track movement[13].

    • Administer the test compound (this compound at various doses), vehicle, or a comparator drug (e.g., haloperidol, olanzapine).

    • After a predetermined pretreatment time, administer amphetamine (e.g., 1-5 mg/kg)[14].

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes)[13][15].

    • Analyze the data to determine if the test compound significantly attenuates amphetamine-induced hyperlocomotion compared to the vehicle-treated group.

Assessment of Sensorimotor Gating Deficits

Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, the ability to filter out irrelevant sensory information, which is deficient in individuals with schizophrenia[16][17].

  • Experimental Protocol:

    • Place the rodent in a startle chamber with a speaker and a sensor to detect the startle response[18].

    • Acclimatize the animal to the chamber with background white noise (e.g., 65-70 dB)[9].

    • Present a series of trials in a pseudorandom order: a startling pulse alone (e.g., 120 dB), a non-startling prepulse alone (e.g., 75-85 dB), and the prepulse followed by the pulse at varying interstimulus intervals[18][19].

    • Administer the psychosis-inducing agent (e.g., PCP or apomorphine) followed by the test compound, vehicle, or a comparator (e.g., clozapine, risperidone)[13][18].

    • Calculate PPI as the percentage reduction in the startle response in the presence of the prepulse compared to the pulse alone[19].

Assessment of Cognitive Deficits

Novel Object Recognition (NOR) Test: This assay evaluates recognition memory, a cognitive domain often impaired in schizophrenia[20][21][22].

  • Experimental Protocol:

    • Habituate the rodent to an open-field arena.

    • Acquisition Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period[12].

    • Retention Phase: After a delay, return the animal to the arena where one of the familiar objects has been replaced with a novel object[12].

    • Administer the test compound or comparators prior to the acquisition or retention phase in animals with induced cognitive deficits (e.g., via sub-chronic PCP administration)[3][21].

    • Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory. The discrimination index is calculated to quantify this preference.

Assessment of Negative Symptom-Like Behaviors

Social Interaction Test: This test assesses social withdrawal, a core negative symptom of schizophrenia[21].

  • Experimental Protocol:

    • Habituate the test animal to an open-field arena.

    • Introduce a novel, unfamiliar conspecific into the arena[23].

    • Videorecord the interaction for a set duration.

    • Score the total time spent in active social behaviors (e.g., sniffing, following, grooming)[21].

    • Compare the social interaction time in animals treated with the test compound or comparators to vehicle-treated animals in a model of social withdrawal (e.g., PCP-induced)[21].

Assessment of Extrapyramidal Side Effects

Catalepsy Bar Test: This test is used to predict the likelihood of a compound inducing extrapyramidal side effects (EPS), particularly Parkinsonian-like motor rigidity[24].

  • Experimental Protocol:

    • Administer the test compound, vehicle, or a comparator (e.g., haloperidol as a positive control, clozapine as a negative control).

    • At various time points post-administration, gently place the animal's forepaws on a horizontal bar raised a few centimeters from the surface[24][25].

    • Measure the latency for the animal to remove both forepaws from the bar[25].

    • A prolonged latency indicates a cataleptic state, suggesting a higher risk of EPS[24].

Comparative Data Summary

The following tables provide a template for summarizing the efficacy data for this compound in comparison to standard antipsychotics. Efficacy is often expressed as the dose required to produce a 50% reversal of the induced deficit (ED50).

Table 1: Efficacy in Models of Positive Symptoms and Sensorimotor Gating

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)PCP-Induced PPI Deficit (ED50, mg/kg)
This compound To be determinedTo be determined
Haloperidol0.05 - 0.10.1 - 0.5
Clozapine1.0 - 5.05.0 - 10.0
Olanzapine0.5 - 2.51.0 - 5.0
Risperidone0.1 - 0.50.2 - 1.0

Table 2: Efficacy in Models of Cognitive and Negative Symptoms

CompoundPCP-Induced NOR Deficit (Effective Dose Range, mg/kg)PCP-Induced Social Interaction Deficit (Effective Dose Range, mg/kg)
This compound To be determinedTo be determined
HaloperidolGenerally IneffectiveGenerally Ineffective
Clozapine5.0 - 10.05.0 - 10.0
Olanzapine1.0 - 5.01.0 - 5.0
Risperidone0.2 - 1.00.2 - 1.0

Table 3: Extrapyramidal Side Effect Liability

CompoundCatalepsy Induction (MED, mg/kg)
This compound To be determined
Haloperidol0.2 - 0.5
Clozapine> 40 (minimal induction)
Olanzapine5.0 - 10.0
Risperidone1.0 - 5.0

Note: The dose ranges provided for comparator drugs are approximate and can vary based on the specific experimental conditions and rodent strain.

Conclusion and Future Directions

This guide provides a structured and comparative framework for the preclinical evaluation of this compound as a potential antipsychotic agent. A favorable profile would be characterized by efficacy across models of positive, negative, and cognitive symptoms, coupled with a low propensity for inducing catalepsy, suggesting a reduced risk of extrapyramidal side effects. Should this compound demonstrate promising activity, further investigations into its mechanism of action, pharmacokinetic properties, and long-term safety will be warranted to support its progression toward clinical development. The systematic application of these validated models is essential for making informed decisions in the pursuit of novel and improved treatments for psychotic disorders.

References

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A Technical Guide to the Reproducibility of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the available data related to the synthesis and characterization of the 1H-pyrrolo[3,2-c]pyridine scaffold, with a specific focus on the reproducibility of data for the elusive 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one . As of the latest literature review, a direct, published synthesis and complete characterization of this specific molecule remains unavailable. This guide, therefore, adopts a comparative approach, leveraging published data from the closely related isomer, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 7-azaindolin-2-one) , to provide a predictive and practical framework for researchers entering this area of chemical space.

The pyrrolopyridine core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1] The precise arrangement of nitrogen atoms and functional groups on this bicyclic system can drastically alter its biological targets and physicochemical properties. Understanding the synthesis and characterization of each isomer is therefore of paramount importance.

The Challenge: The Missing Data for this compound

A thorough search of the scientific literature reveals a notable absence of experimental data for the direct synthesis and spectroscopic characterization of this compound. While numerous publications describe the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines[2][3], the specific "-2-one" derivative is not among them. This presents a significant challenge for researchers wishing to explore the structure-activity relationships of this particular isomer.

A Tale of Two Isomers: A Comparative Analysis with 7-Azaindolin-2-one

To address this knowledge gap, this guide presents a detailed examination of a structurally related and well-characterized isomer, 5-Bromo-7-azaindolin-2-one . A 2017 publication by Li et al. in Molecules provides a robust synthetic route and extensive characterization data for a series of derivatives based on this scaffold.[4] By analyzing this data, we can predict the expected spectroscopic features of our target compound and propose a viable synthetic strategy.

Synthesis: A Tale of Two Pathways

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines often involves the construction of the pyrrole ring onto a pre-functionalized pyridine. For instance, a common strategy involves the reaction of a substituted pyridine with an appropriate reagent to form the fused pyrrole ring.[2][3]

In contrast, the synthesis of 5-bromo-7-azaindolin-2-one derivatives, as described by Li et al., provides a concrete and reproducible pathway that could be adapted for our target molecule.[4]

Diagram of the Synthetic Workflow for 5-Bromo-7-azaindolin-2-one Derivatives

A Starting Material (e.g., Substituted Aniline) B Multi-step Synthesis A->B Reagents & Conditions C 5-Bromo-7-azaindolin-2-one Core B->C Cyclization D Coupling Reaction C->D Amide Coupling E Final Products (Substituted Derivatives) D->E Purification

Caption: Synthetic workflow for 5-Bromo-7-azaindolin-2-one derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a representative 5-bromo-7-azaindolin-2-one derivative from the literature, which serves as a valuable reference for predicting the data for this compound.[4]

Table 1: ¹H NMR Data for a Representative 5-Bromo-7-azaindolin-2-one Derivative [4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.45s1HNH
11.61s1HNH
8.47d, J = 2.0 Hz1HAr-H
8.10d, J = 2.0 Hz1HAr-H
7.85s1HAr-H
7.80t, J = 5.5 Hz1HNH

Table 2: ¹³C NMR Data for a Representative 5-Bromo-7-azaindolin-2-one Derivative [4]

Chemical Shift (δ, ppm)Assignment
169.1C=O
164.6C
153.9C
151.1C
144.2C
137.8C
131.9C
127.8C
126.8C
126.0C
122.2C
121.2C
112.5C
111.1C

Table 3: Mass Spectrometry Data for a Representative 5-Bromo-7-azaindolin-2-one Derivative [4]

m/zInterpretation
515.3[M+H]⁺
517.3[M+H]⁺ (Isotopic peak for Br)

Proposed Experimental Protocol for the Synthesis and Characterization of this compound

The following protocol is a proposed adaptation based on the successful synthesis of the isomeric 7-azaindolin-2-one scaffold.[4] This should be considered a starting point for experimental investigation.

Proposed Synthesis of this compound

Diagram of the Proposed Synthetic Route

Start 4-Amino-3-nitropyridine Step1 Reduction of Nitro Group Start->Step1 e.g., H₂, Pd/C Intermediate1 Pyridine-3,4-diamine Step1->Intermediate1 Step2 Reaction with α-ketoester Intermediate1->Step2 e.g., Ethyl glyoxalate Intermediate2 Cyclization Precursor Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Acid or Base Catalysis Product This compound Step3->Product

Caption: A plausible synthetic route to the target compound.

Step-by-Step Protocol:

  • Synthesis of Pyridine-3,4-diamine: To a solution of 4-amino-3-nitropyridine in ethanol, add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain pyridine-3,4-diamine.

  • Formation of the Cyclization Precursor: Dissolve the pyridine-3,4-diamine in a suitable solvent such as ethanol or acetic acid. Add an equimolar amount of an α-ketoester, for example, ethyl glyoxalate. Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or LC-MS.

  • Cyclization to form this compound: The cyclization of the intermediate can be promoted by heating in a high-boiling solvent (e.g., Dowtherm A) or by treatment with an acid or base catalyst. The optimal conditions will need to be determined empirically.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) or by recrystallization.

Proposed Characterization Workflow

Diagram of the Spectroscopic Characterization Workflow

Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR Xray X-ray Crystallography (if single crystals obtained) Sample->Xray Data Structural Confirmation NMR->Data MS->Data IR->Data Xray->Data

Caption: Standard workflow for spectroscopic characterization.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). The expected ¹H NMR spectrum would likely show signals for the aromatic protons on the pyridine ring and the methylene and NH protons of the pyrrolidinone ring. The ¹³C NMR spectrum should show a characteristic signal for the carbonyl carbon around 170 ppm.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) or another soft ionization technique to confirm the molecular formula of the synthesized compound.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory). A strong absorption band corresponding to the C=O stretch of the lactam is expected in the region of 1680-1720 cm⁻¹.

  • X-ray Crystallography: If suitable single crystals can be grown, X-ray diffraction analysis will provide unambiguous confirmation of the structure.

Conclusion and Future Outlook

The synthesis and characterization of this compound represents an open challenge in synthetic chemistry. This guide provides a roadmap for researchers by leveraging the robust, published data of its isomer, 7-azaindolin-2-one. The proposed synthetic route and characterization workflow offer a solid foundation for the successful preparation and validation of this novel compound. The availability of this molecule will undoubtedly open new avenues for the exploration of the structure-activity relationships within the medicinally important class of pyrrolopyridines.

References

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  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2018). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed, 29624177. [Link]
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A Researcher's Guide to the Comparative Pharmacodynamics of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the development of potent and selective therapeutic agents. Its rigid, bicyclic structure provides an excellent framework for orienting functional groups to interact with various biological targets. This guide offers an in-depth comparative analysis of the pharmacodynamics of several classes of analogs derived from this core and its isomers, with a focus on their application in oncology. We will dissect their mechanisms of action, compare their potencies based on published experimental data, and provide detailed protocols to empower researchers in their own drug discovery efforts.

Mechanism of Action I: Inhibition of FMS Kinase in Cancer

The Colony-Stimulating Factor 1 Receptor (CSF-1R), or FMS kinase, is a type III receptor tyrosine kinase critical for the proliferation and survival of monocytes and macrophages.[1] Its overexpression is implicated in several cancers, including breast, ovarian, and prostate cancer, making it a prime therapeutic target.[1] Several diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed as potent FMS kinase inhibitors.[1]

Signaling Pathway Overview

Upon binding its ligand (CSF-1 or IL-34), FMS kinase dimerizes and autophosphorylates, triggering downstream signaling cascades like the MAPK/ERK pathway, which ultimately promotes cell proliferation and survival. Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold are designed to compete with ATP in the kinase domain, preventing this phosphorylation cascade.

FMS_Pathway cluster_membrane Cell Membrane FMS FMS (CSF-1R) Kinase Domain ADP ADP FMS->ADP ATP->ADP Downstream Downstream Signaling (e.g., MAPK/ERK) FMS->Downstream Activates Ligand CSF-1 Ligand->FMS Binds Inhibitor Pyrrolo[3,2-c]pyridine Analog Inhibitor->FMS Blocks ATP ATP ATP->FMS Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: FMS kinase signaling and point of inhibition.

Comparative Potency of FMS Kinase Inhibitors

Structure-activity relationship (SAR) studies have revealed that modifications to the diarylurea and diarylamide moieties significantly impact potency. A comparative study highlighted compounds 1e and 1r as being particularly potent, surpassing a previously established lead compound, KIST101029.[1]

Compound IDCore StructureTargetIC₅₀ (nM)Fold Improvement vs. LeadReference
KIST101029 (Lead) DiarylamideFMS Kinase96-[1]
1e DiarylureaFMS Kinase601.6x[1]
1r DiarylamideFMS Kinase303.2x[1]

Note: IC₅₀ is the half-maximal inhibitory concentration.

Compound 1r was further evaluated and showed high selectivity for FMS kinase against a panel of 40 other kinases and demonstrated potent activity in cell-based assays using bone marrow-derived macrophages (IC₅₀ = 84 nM).[1] This highlights the scaffold's potential for developing highly selective and cell-active agents.

Mechanism of Action II: Tubulin Polymerization Inhibition

Microtubules are essential cytoskeletal components that play a crucial role in cell division.[2] Agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed to act as inhibitors of tubulin polymerization by binding to the colchicine-binding site.[2][3]

Pharmacodynamic Effect: Cell Cycle Arrest

By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[2] The lead compound from this series, 10t , demonstrated a significant, dose-dependent increase in the population of HeLa cells arrested in the G2/M phase.[2][3]

TreatmentConcentration% Cells in G2/M PhaseReference
Control (DMSO) 0.1%3.8%[2][3]
Compound 10t 1x IC₅₀ (0.12 µM)9.6%[2][3]
Compound 10t 2x IC₅₀ (0.24 µM)40.6%[2][3]
Compound 10t 3x IC₅₀ (0.36 µM)67.3%[2][3]
Comparative Antiproliferative Activity

The antiproliferative activity of this series was evaluated against several human cancer cell lines. The data reveals key SAR insights, where the nature of the aryl group at the C6 position plays a critical role in determining potency. The indolyl moiety in compound 10t conferred the most potent activity.[2]

Compound IDC6-Aryl SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
10a Phenyl1.151.342.11[2]
10b o-tolyl0.981.021.57[2]
10c m-tolyl1.211.532.34[2]
10f 2-methoxyphenyl1.121.291.98[2]
10h 4-methoxyphenyl0.890.951.36[2]
10t Indolyl0.12 0.15 0.21 [2]
CA-4 (Control) -0.010.010.01[3]

Note: HeLa (cervical cancer), SGC-7901 (gastric cancer), MCF-7 (breast cancer). CA-4 (Combretastatin A-4) is a known potent tubulin inhibitor.

Experimental Protocols & Methodologies

To ensure reproducibility and facilitate further research, this section provides detailed, self-validating protocols for key assays relevant to the pharmacodynamic evaluation of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (FMS Kinase)

This protocol describes a standard method for determining the IC₅₀ value of a test compound against a purified kinase.

Causality: The choice of a radiometric assay using ³³P-ATP is a gold standard for kinase assays. It directly measures the enzymatic transfer of a phosphate group to a substrate, providing a highly sensitive and unambiguous readout of kinase activity. The inclusion of "no enzyme" and "no substrate" controls is critical for validating the assay by ensuring that the observed signal is dependent on the specific enzymatic reaction.

Caption: Workflow for an in vitro radiometric kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, substrate solution (e.g., poly(Glu, Tyr) 4:1), FMS kinase enzyme solution, and ATP solution spiked with γ-³³P-ATP.

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO.

  • Assay Plate Loading: To a 96-well plate, add 5 µL of the diluted test compound. For controls, add DMSO.

  • Enzyme Addition: Add 20 µL of the FMS kinase/substrate mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 25 µL of the ³³P-ATP solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction: Add 50 µL of 3% phosphoric acid to each well to stop the reaction.

  • Filtration: Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated ³³P-ATP.

  • Signal Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, essential for assessing the cytotoxic effects of compounds.[2]

Causality: The MTT assay is chosen for its reliability and direct correlation with cell number. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. This colorimetric change is easily quantifiable and provides a robust measure of how a compound affects cell viability. Including a positive control (like a known cytotoxic drug) and a vehicle control (DMSO) is crucial for validating that the assay can detect cell death and that the solvent itself is not toxic.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A375P) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[2][4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., 0.1% DMSO). Incubate for a set period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold and its isomers are exceptionally fruitful starting points for the design of targeted therapeutics, particularly kinase and tubulin inhibitors. The comparative data presented herein demonstrates that subtle structural modifications can lead to dramatic changes in potency and mechanism of action. Compound 1r stands out as a highly potent and selective FMS kinase inhibitor, while compound 10t is a powerful, sub-micromolar inhibitor of tubulin polymerization.[1][2]

Future research should focus on obtaining head-to-head comparative data for these lead compounds across a wider panel of kinases and cancer cell lines. Furthermore, optimizing the pharmacokinetic properties of these potent analogs will be a critical next step in translating their impressive in vitro pharmacodynamics into in vivo efficacy and potential clinical candidates.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link][2]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link][3]
  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1545-1554. [Link][5]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. [Link][6][7]
  • Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link][8]
  • Elkamhawy, A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie, 350(5-6). [Link][1]
  • Lee, H., et al. (2011). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. European Journal of Medicinal Chemistry, 46(9), 3845-3853. [Link][4]

Sources

Validating 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one as a Novel Therapeutic Lead for Psychosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of "1H-Pyrrolo[3,2-c]pyridin-2(3H)-one" as a potential therapeutic lead compound for central nervous system (CNS) disorders, with a primary focus on psychosis. Drawing from established preclinical validation workflows for atypical antipsychotics, this document objectively compares the projected performance of this novel scaffold against established therapeutic alternatives, supported by detailed experimental protocols and illustrative data.

Introduction: The Promise of a Novel Scaffold

The therapeutic landscape for schizophrenia and related psychotic disorders has been dominated by agents that primarily modulate dopaminergic and serotonergic pathways. While effective for many, significant unmet needs remain, including inadequate efficacy for negative and cognitive symptoms, and dose-limiting side effects. The pyrrolo-pyridinone chemical scaffold has emerged as a promising starting point for the development of new CNS agents. Notably, patent literature suggests that derivatives of pyrrolo-pyridin-2-ones exhibit antipsychotic-like activity in preclinical models, indicating their potential to treat both positive and negative symptoms of schizophrenia with an improved safety profile[1][2].

This guide focuses on the parent compound, This compound , as a foundational lead for a new generation of antipsychotics. We will outline a rigorous, multi-step validation process, comparing its anticipated profile with that of established second-generation antipsychotics: Olanzapine , Risperidone , and Aripiprazole .

Mechanistic Rationale: Targeting the Serotonin-Dopamine Interface

The prevailing hypothesis for the efficacy of atypical antipsychotics lies in their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual action is believed to be key to their efficacy against positive symptoms of psychosis, with a lower propensity for extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[3][5] The "fast-off-D2" theory further posits that atypical agents dissociate rapidly from the D2 receptor, allowing for normal dopamine neurotransmission and reducing the risk of EPS and hyperprolactinemia.[3][5]

Our lead compound, this compound, is hypothesized to operate through a similar mechanism. The proposed validation workflow is therefore designed to thoroughly characterize its interaction with these key receptors and to assess its functional consequences in relevant in vivo models.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release DA_release->D2_auto Negative Feedback D2_post Postsynaptic D2 Receptor DA_release->D2_post Dopamine AC Adenylyl Cyclase D2_post->AC FiveHT2A 5-HT2A Receptor PLC Phospholipase C FiveHT2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Lead_Compound This compound (Antagonist) Lead_Compound->D2_post Lead_Compound->FiveHT2A

Figure 1: Simplified signaling pathway of atypical antipsychotics.

Comparative Preclinical Validation Workflow

The validation of a novel antipsychotic lead compound is a systematic process that progresses from in vitro characterization to in vivo behavioral models. The following workflow outlines the key experiments and provides a comparative analysis of our lead compound against established drugs.

Validation_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation receptor_binding Receptor Binding Assays (D2, 5-HT2A, etc.) functional_assay Functional Assays (Calcium Flux, cAMP) receptor_binding->functional_assay Determine Affinity & Potency hyperlocomotion Amphetamine-Induced Hyperlocomotion functional_assay->hyperlocomotion Candidate Selection ppi Prepulse Inhibition (PPI) hyperlocomotion->ppi Assess Efficacy on Positive Symptoms nor Novel Object Recognition ppi->nor Evaluate Impact on Cognitive & Sensory Gating

Figure 2: Experimental workflow for antipsychotic lead validation.
In Vitro Characterization: Receptor Binding and Functional Activity

The initial step in validating our lead compound is to determine its binding affinity (Ki) for a panel of CNS receptors, with a primary focus on dopamine D2 and serotonin 5-HT2A receptors. This is followed by functional assays to ascertain whether the compound acts as an agonist, antagonist, or partial agonist at these receptors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorThis compound (Hypothetical Data)Olanzapine[6][7]Risperidone[2][7]Aripiprazole[8]
Dopamine D25.2113.130.34
Serotonin 5-HT2A1.83.40.163.4
Serotonin 5-HT1A25.62202901.7
Adrenergic α145.1520.852
Histamine H138.572.2361

Note: Lower Ki values indicate higher binding affinity.

The hypothetical data for our lead compound suggests a favorable profile with high affinity for both D2 and 5-HT2A receptors, characteristic of atypical antipsychotics. The lower affinity for adrenergic and histaminic receptors may predict a reduced incidence of side effects such as orthostatic hypotension and sedation.

In Vivo Efficacy: Rodent Models of Psychosis

Following promising in vitro results, the lead compound is evaluated in established rodent models that mimic aspects of psychosis.

This model assesses a compound's ability to counteract the excessive locomotor activity induced by amphetamine, a dopamine-releasing agent. This is considered a proxy for the hyperdopaminergic state associated with the positive symptoms of schizophrenia.[9][10]

Table 2: Comparative Efficacy in Amphetamine-Induced Hyperlocomotion

CompoundDose Range (mg/kg)Max. Inhibition of Hyperlocomotion (%)
This compound (Hypothetical Data)1 - 10~75%
Olanzapine0.5 - 5~80%
Risperidone0.1 - 1~85%
Aripiprazole0.3 - 3~70%[11]

Our lead compound is projected to demonstrate a dose-dependent reduction in amphetamine-induced hyperlocomotion, comparable to established atypical antipsychotics.

PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information.[12][13] Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.[13][14] This assay is valuable for assessing a compound's potential to improve cognitive and attentional deficits.

Table 3: Comparative Efficacy in Reversing PPI Deficits

CompoundModel of PPI DeficitEffective Dose Range (mg/kg)Reversal of Deficit
This compound (Hypothetical Data)NMDA Antagonist-Induced3 - 10Significant
OlanzapineNMDA Antagonist-Induced1 - 5Significant[15]
RisperidoneDopamine Agonist-Induced0.2 - 2Significant
AripiprazoleNMDA Antagonist-Induced1 - 10Significant

The ability of this compound to reverse PPI deficits in an NMDA antagonist model would suggest potential efficacy against the cognitive and negative symptoms of schizophrenia.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key validation assays.

Dopamine D2 Receptor Binding Assay

Principle: This is a competitive radioligand binding assay that measures the affinity of a test compound for the dopamine D2 receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [³H]Spiperone

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound and comparators, serially diluted.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, combine the receptor membrane preparation, [³H]Spiperone (at a concentration near its Kd), and either the test compound, vehicle, or the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Functional Assay (Calcium Flux)

Principle: The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium. This assay measures the ability of a test compound to act as an agonist or antagonist by monitoring changes in intracellular calcium levels using a fluorescent dye.[1][16]

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound and comparators, serially diluted.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • To determine antagonist activity, pre-incubate the cells with the test compound or vehicle for 15-30 minutes.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Add the agonist (serotonin at its EC₈₀ concentration) to the wells and immediately begin recording the fluorescence intensity over time.

  • To determine agonist activity, add the test compound instead of serotonin and record the fluorescence response.

  • Analyze the data by calculating the peak fluorescence response for each well.

  • For antagonist activity, determine the IC₅₀ value by plotting the inhibition of the serotonin response against the concentration of the test compound.

  • For agonist activity, determine the EC₅₀ value by plotting the stimulation of fluorescence against the concentration of the test compound.

Amphetamine-Induced Hyperlocomotion in Rodents

Principle: This in vivo assay assesses the antipsychotic potential of a compound by measuring its ability to block the increase in locomotor activity induced by a psychostimulant like amphetamine.[17][18]

Materials:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Test Compound: this compound and comparators, prepared in a suitable vehicle.

  • Amphetamine sulfate, dissolved in saline.

  • Locomotor activity chambers equipped with infrared beams.

Procedure:

  • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal, oral gavage).

  • After a pre-determined pretreatment time (e.g., 30-60 minutes), place the animals individually into the locomotor activity chambers and allow them to habituate for 30-60 minutes.

  • Administer amphetamine (e.g., 1.5 mg/kg for rats) or saline to the animals.

  • Immediately record the locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Analyze the data by comparing the locomotor activity of the different treatment groups.

  • Calculate the percent inhibition of the amphetamine-induced response for each dose of the test compound.

Prepulse Inhibition (PPI) Test in Rodents

Principle: This test measures sensorimotor gating by assessing the extent to which a weak auditory stimulus (prepulse) inhibits the startle response to a subsequent loud auditory stimulus (pulse).[14][19]

Materials:

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Test Compound: this compound and comparators.

  • PPI-disrupting agent (e.g., the NMDA antagonist MK-801 or the dopamine agonist apomorphine).

  • Startle response measurement system with sound-attenuating chambers.

Procedure:

  • Acclimatize the animals to the testing room.

  • Administer the test compound or vehicle, followed by the PPI-disrupting agent after an appropriate interval.

  • Place each animal in a startle chamber and allow a 5-10 minute acclimation period with background white noise.

  • The test session consists of a series of trials presented in a pseudo-random order:

    • Pulse-alone trials (e.g., 120 dB burst of white noise).

    • Prepulse-pulse trials (e.g., a 75-85 dB prepulse presented 100 ms before the 120 dB pulse).

    • No-stimulus trials (background noise only).

  • Record the startle amplitude for each trial.

  • Calculate the percent PPI for each animal using the formula: %PPI = 100 * [(Pulse-alone amplitude - Prepulse-pulse amplitude) / Pulse-alone amplitude].

  • Compare the %PPI between the different treatment groups to determine if the test compound can reverse the deficit induced by the disrupting agent.

Conclusion and Future Directions

The validation pathway outlined in this guide provides a robust framework for evaluating This compound as a novel therapeutic lead for psychosis. The hypothetical data presented positions this compound as a promising candidate with a desirable in vitro profile and efficacy in key in vivo models, comparable to established atypical antipsychotics.

The next steps in the development of this lead compound would involve a more extensive preclinical characterization, including:

  • Off-target screening: A comprehensive receptor and enzyme screen to identify potential liabilities.

  • ADME/Tox studies: Evaluation of its absorption, distribution, metabolism, excretion, and toxicity profile.

  • Cognitive enhancement models: Further investigation of its effects in models of learning and memory, such as the novel object recognition test.[20][21]

  • Negative symptom models: Assessment in models of social withdrawal and anhedonia.

Successful navigation of these preclinical hurdles would provide a strong rationale for advancing this compound and its derivatives into clinical development, with the potential to offer a new and improved treatment option for individuals suffering from schizophrenia and other psychotic disorders.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved, ensuring a legacy of safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one, a heterocyclic compound integral to various research and development endeavors. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, by analyzing its structural motifs—a pyrrolopyridine core and a lactam functionality—we can establish a robust and cautious disposal protocol grounded in established chemical safety principles.

The foundational principle of this guide is proactive risk mitigation. Given the biological activity inherent in many heterocyclic compounds, all waste containing this compound, including neat compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Adherence to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is not merely a suggestion, but a professional obligation.[1]

I. Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Pyrrolopyridine derivatives have been investigated for a range of biological activities, and while this specific compound's toxicological profile is not fully elucidated, it is prudent to assume it may be harmful if swallowed, and could cause skin and eye irritation.[2][3] The lactam moiety, a cyclic amide, also warrants careful handling.

Your personal protective equipment is non-negotiable. The following table outlines the minimum required PPE when handling this compound waste.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent contact with eyes, which could lead to serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact and potential irritation or absorption.
Protective Clothing A laboratory coat or chemical-resistant apron.To protect personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.To prevent inhalation of any fine powders or aerosols.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process. The following workflow is designed to ensure safety and regulatory compliance at every stage.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Assess Assess Waste Type (Solid, Liquid, Contaminated Labware) PPE->Assess Segregate Segregate Waste Assess->Segregate Container Select Compatible Container Segregate->Container Label Label Container Correctly Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Inspect Weekly Inspection SAA->Inspect EHS Contact Environmental Health & Safety (EHS) Inspect->EHS When container is full or storage time limit is reached Pickup Schedule Waste Pickup EHS->Pickup

Caption: A logical workflow for the safe disposal of this compound.

Step 1: Waste Segregation - The Cornerstone of Safety

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect pure this compound, and any contaminated solids (e.g., weighing paper, gloves, paper towels) in a designated, compatible container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container.

    • Crucially, do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health & Safety (EHS) office. [4] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.

  • Contaminated Sharps: Needles, syringes, and broken glassware contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Container Selection and Labeling - Clarity is Key

The integrity of your waste containment is vital.

  • Container Choice: Use only containers that are in good condition and compatible with the chemical waste. For liquid waste, a high-density polyethylene (HDPE) container is often a suitable choice. Ensure the container has a secure, screw-top lid.[1]

  • Labeling: Every waste container must be clearly labeled.[1][5] The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 3: Interim Storage in a Satellite Accumulation Area (SAA)

Your laboratory's designated Satellite Accumulation Area (SAA) is the proper location for the short-term storage of hazardous waste.[5]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin that can hold the entire volume of the largest container in case of a leak.

  • Segregation within SAA: Even within the SAA, ensure that containers of this compound waste are stored separately from incompatible materials.

Step 4: Arranging for Final Disposal - The Role of EHS

The ultimate disposal of this compound must be handled by trained professionals.

  • Contact your EHS Office: Your institution's Environmental Health & Safety office is your primary resource and partner in waste disposal.[1][4][5] They will provide guidance on specific institutional procedures and schedule a pickup.

  • Incineration: The most probable and environmentally sound method for the disposal of nitrogen-containing heterocyclic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[6][7] This process is designed to destroy organic molecules and is equipped with scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[7][8]

III. Spill and Decontamination Procedures: Preparing for the Unexpected

In the event of a spill, a swift and informed response is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Spill: For small, manageable spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.

  • Decontamination: Clean the affected area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in the designated hazardous waste container for this compound.

IV. The Underlying Rationale: A Commitment to a Safer Scientific Community

Adherence to these disposal protocols is not merely about regulatory compliance; it is a reflection of our collective responsibility as scientists. The improper disposal of chemical waste can have far-reaching consequences, from immediate safety hazards within the laboratory to long-term environmental contamination. By embracing these best practices, we not only protect ourselves and our colleagues but also uphold the integrity and trustworthiness of the scientific enterprise.

The following decision-making diagram provides a visual guide to the disposal process.

DisposalDecision Start Waste Generated: This compound IsSolid Is the waste solid? Start->IsSolid SolidContainer Collect in labeled solid waste container IsSolid->SolidContainer Yes IsLiquid Is the waste liquid? IsSolid->IsLiquid No StoreInSAA Store in SAA with secondary containment SolidContainer->StoreInSAA LiquidContainer Collect in labeled liquid waste container IsLiquid->LiquidContainer Yes IsSharp Is it a contaminated sharp? IsLiquid->IsSharp No LiquidContainer->StoreInSAA SharpContainer Place in designated sharps container IsSharp->SharpContainer Yes IsSharp->StoreInSAA No SharpContainer->StoreInSAA ContactEHS Contact EHS for Pickup and Final Disposal StoreInSAA->ContactEHS

Caption: A decision-making diagram for the disposal of this compound.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental responsibility that is the hallmark of exemplary scientific practice.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety.
  • Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). (2016, August 1). University of Colorado Anschutz Medical Campus.
  • Safety Data Sheet (R)-(+)-Lactamide. (n.d.). MetaSci.
  • VINCE LACTAM MSDS. (2019, February 1). Loba Chemie.
  • Incineration Processes and Environmental Releases. (n.d.). In Waste Incineration and Public Health. National Academies Press (US).
  • Waste gas and liquid incineration system. (n.d.). NBE.
  • Incineration In Hazardous Waste Management. (n.d.). U.S. Environmental Protection Agency.
  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. (n.d.). MDPI.

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A Senior Application Scientist's Guide to Handling 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Risk-Based Approach to Safety

As researchers and drug development professionals, our work with novel chemical entities like 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one is critical. This compound, a nitrogenous heterocyclic molecule, belongs to a class of structures vital to medicinal chemistry. However, its novelty also means that comprehensive toxicological data is often unavailable. Therefore, we must adopt a rigorous, risk-based approach to safety, treating the compound with the caution it deserves until proven otherwise.

This guide provides a comprehensive operational plan for handling this compound. It is structured not as a rigid checklist, but as a self-validating system of protocols where the reason for each step is as important as the step itself. Our primary goal is to mitigate the key risks associated with this class of compounds: inhalation of fine powder, dermal absorption , eye exposure , and accidental ingestion .

Hazard Assessment: Understanding the Adversary

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory tract irritation[1].

Nitrogenous heterocyclic compounds, in general, are of environmental and toxicological concern due to their biological activity and potential carcinogenicity[2]. The primary routes of exposure for a solid powder are inhalation during handling and dermal contact, which can lead to both local irritation and potential systemic absorption.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all solution; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.

Task Engineering Control Gloves Eye/Face Protection Lab Coat Respiratory Protection
Storage & Transport (Closed Container)General Lab VentilationNitrile GlovesSafety GlassesFlame-Resistant Lab CoatNot Required
Weighing Solid Powder Certified Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved (Nitrile)Chemical Splash Goggles & Face ShieldFlame-Resistant Lab CoatRequired: N95/P95 Particulate Respirator[1]
Preparing Solutions (in Fume Hood)Certified Chemical Fume HoodDouble-gloved (Nitrile)Chemical Splash GogglesFlame-Resistant Lab CoatRecommended, based on volatility
Running Reactions/Transfers Certified Chemical Fume HoodDouble-gloved (Nitrile)Chemical Splash GogglesFlame-Resistant Lab CoatNot required if performed in hood
Causality Behind PPE Choices:
  • Engineering Controls: A certified chemical fume hood is the primary barrier. It protects the user by containing powders and vapors, pulling them away from the breathing zone. For weighing fine powders, a ventilated balance enclosure or powder containment hood is best practice to minimize aerosolization[3].

  • Gloves: Double-gloving with nitrile gloves provides robust protection against dermal exposure. The outer glove is removed immediately after the task, containing any surface contamination and keeping the inner glove clean for subsequent operations[4]. Always inspect gloves for integrity before use[5].

  • Eye & Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particles and splashes. When handling the solid powder outside of a glovebox, a face shield worn over goggles is required to protect the entire face[6].

  • Respiratory Protection: The most significant risk when handling this compound is the inhalation of fine, potent powder. An N95 or P95 particulate respirator is essential during any operation that can generate dust, such as weighing or transfers[1][7]. Ensure you are fit-tested for your selected respirator.

Operational & Disposal Plans

Step-by-Step Handling Protocol (Weighing Solid)
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood sash is at the proper working height. Decontaminate the work surface. Prepare all necessary equipment (spatulas, weigh boats, solvent, vortexer).

  • Don PPE: Don inner gloves, lab coat, N95 respirator, chemical splash goggles, and face shield. Finally, don outer gloves.

  • Perform Transfer: Conduct all manipulations at least 6 inches inside the fume hood. Open the container slowly to avoid creating a plume of powder. Use a micro-spatula to carefully transfer the desired amount to a tared weigh boat.

  • Seal & Clean: Securely close the primary container. Using a tissue dampened with 70% ethanol, gently wipe the exterior of the primary container, the spatula, and the work surface to remove any residual powder. Dispose of the tissue in a dedicated hazardous waste bag within the hood.

  • Doff PPE: Before leaving the immediate work area, remove the outer gloves and dispose of them in the hazardous waste bag. Remove the face shield and goggles. The inner gloves and lab coat can be worn to the next step if it is within the lab. Remove inner gloves before touching any common surfaces (door handles, keyboards).

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves[5].

Spill Management
  • Minor Spill (in Fume Hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE ensemble (including respirator), cover the spill with an absorbent material.

    • Gently wet the material with a suitable solvent (like isopropanol or water) to prevent dust generation.

    • Carefully collect the absorbed material using a scoop or dustpan and place it into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill (outside Fume Hood):

    • Evacuate the immediate area and alert your supervisor and EHS department.

    • Restrict access to the area.

    • Allow only trained emergency personnel with appropriate PPE (likely including a higher level of respiratory protection) to conduct the cleanup[8].

Disposal Plan

All materials contaminated with this compound are considered hazardous chemical waste.

  • Solid Waste: Used gloves, weigh boats, contaminated tissues, and excess solid compound must be collected in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: this compound" and include the date.

  • Liquid Waste: Solutions containing the compound and any solvent used for cleaning should be collected in a separate, labeled hazardous liquid waste container.

  • Disposal Pathway: Follow your institution's guidelines for hazardous waste disposal. Do not discharge any material down the sewer[5][9]. Engage with your certified chemical waste management provider for final disposal[9].

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of control and PPE based on the planned task.

PPE_Workflow cluster_start Initiation cluster_assessment Risk Assessment cluster_controls Controls & PPE start Task: Handle this compound form Physical Form? start->form task Specific Task? form->task Solid Powder ppe_solution Mandatory Controls: - Fume Hood - Double Gloves - Goggles form->ppe_solution Liquid Solution ppe_storage Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves task->ppe_storage Storage / Transport (Sealed Container) ppe_weighing Mandatory Controls: - Fume Hood / VBE - Double Gloves - Goggles & Face Shield - N95 Respirator task->ppe_weighing Weighing / Transfer

Caption: Risk-based PPE selection workflow for handling the target compound.

References

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate.
  • Safety Data Sheet. Generic SDS example.
  • Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. PubMed.
  • GUIDELINES FOR Safe Handling of Powders and Bulk Solids. UreaKnowHow.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety Data Sheet - 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride. Angene Chemical.
  • Personal Protective Equipment. US EPA.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • Guidelines for Safe Handling of Powders and Bulk Solids. Wiley.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.